molecular formula C22H22N2O3 B1662641 ML SA1 CAS No. 332382-54-4

ML SA1

カタログ番号: B1662641
CAS番号: 332382-54-4
分子量: 362.4 g/mol
InChIキー: KDDHBJICVBONAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ML-SA1 is an organic molecular entity. It has a role as a TRP channel modulator.

特性

IUPAC Name

2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-12-22(2,3)24(18-11-7-6-8-15(14)18)19(25)13-23-20(26)16-9-4-5-10-17(16)21(23)27/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDHBJICVBONAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=CC=CC=C12)C(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336628
Record name ML-SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332382-54-4
Record name ML-SA1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-Oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]- 1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

ML-SA1 as a TRPML1 Channel Agonist: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transient receptor potential mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function, has emerged as a significant therapeutic target for a range of pathologies, including lysosomal storage disorders and neurodegenerative diseases. Activation of TRPML1 facilitates the release of lysosomal Ca²⁺, a critical signaling event that governs processes such as autophagy, lysosomal exocytosis, and membrane trafficking. ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent, cell-permeable small molecule that has been instrumental in elucidating the physiological roles of TRPML1. This technical guide provides an in-depth overview of ML-SA1, from its chemical properties and mechanism of action to detailed, field-proven protocols for its application in research settings. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource for leveraging ML-SA1 to investigate TRPML1 function and its therapeutic potential.

Introduction: The Critical Role of TRPML1 in Lysosomal Homeostasis

The lysosome is a dynamic organelle central to cellular catabolism, nutrient sensing, and signaling.[1][2] The TRPML1 ion channel, encoded by the MCOLN1 gene, is predominantly localized to the membrane of late endosomes and lysosomes.[3][4] As a non-selective cation channel, TRPML1 mediates the efflux of ions, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[3] The functional importance of TRPML1 is underscored by the consequences of its dysfunction. Loss-of-function mutations in MCOLN1 lead to Mucolipidosis Type IV (MLIV), a severe autosomal recessive neurodegenerative lysosomal storage disorder.[3][4] Furthermore, impaired TRPML1 activity has been implicated in other pathologies, including Niemann-Pick disease type C and Alzheimer's disease.[3][5]

The discovery of specific agonists for TRPML1 has been a pivotal advancement in the study of lysosomal biology. ML-SA1 has emerged as a valuable chemical tool for activating TRPML channels, enabling researchers to probe their function with a high degree of specificity.[3][6] This guide will delve into the technical aspects of utilizing ML-SA1 as a TRPML1 agonist, providing a robust framework for its effective application in experimental design.

ML-SA1: Physicochemical and Pharmacological Profile

Chemical Properties

A thorough understanding of the physicochemical properties of ML-SA1 is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
IUPAC Name 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione[6]
Molecular Formula C₂₂H₂₂N₂O₃[6]
Molecular Weight 362.429 g/mol [6]
CAS Number 332382-54-4[6]
Solubility Soluble in DMSO (e.g., 10 mM or 17 mg/mL)[7][8]
Storage Store as a solid at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 1 year or -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[7][9]
Pharmacological Profile

ML-SA1 is a potent agonist of the TRPML channel family. Its activity has been characterized across the three mammalian TRPML subtypes.

ChannelEC₅₀ (μM)NotesSource
Human TRPML1 9.7 (at pH 4.6), 15.3 (at pH 7.4)Activity is pH-dependent.
Mouse TRPML1 ~0.3-0.5Potent activator.[10]
Human TRPML2 1.24 ± 0.12[1]
Mouse TRPML2 2.38 ± 0.01[1]
Human TRPML3 ActiveActivates all three human isoforms.[1]
Mouse TRPML3 ActiveActivates TRPML1 and TRPML3 in mouse.[1]

ML-SA1 exhibits high selectivity for TRPML channels over other TRP channel family members.

Optimal Concentration in Cellular Assays: The effective concentration of ML-SA1 can vary depending on the cell type and the specific assay. A general starting range is 5-25 µM, with some studies using up to 50 µM for specific applications.[5][7][11]

Mechanism of Action: Direct Activation of TRPML1

ML-SA1 acts as a direct agonist of mammalian TRPML1, meaning it can activate the channel independently of the endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[3][5] This is a crucial distinction, as it allows for the specific activation of TRPML1 even in cellular contexts where PI(3,5)P₂ levels may be compromised.

Interestingly, the mechanism of action of ML-SA1 can differ between species. In Drosophila, ML-SA1 acts as an allosteric activator of the TRPML channel, requiring the presence of PI(3,5)P₂ to potentiate channel opening.[3]

The activation of TRPML1 by ML-SA1 leads to the release of Ca²⁺ from the lysosomal lumen, which can be visualized and quantified using various experimental techniques. This induced Ca²⁺ release triggers a cascade of downstream cellular events, including the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Signaling Pathway: TRPML1 Activation by ML-SA1

TRPML1_Activation cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ML_SA1 ML-SA1 TRPML1 TRPML1 Channel ML_SA1->TRPML1 Direct Agonism Ca_cytosol Increased Cytosolic Ca²⁺ TFEB_activation TFEB Activation & Nuclear Translocation Ca_cytosol->TFEB_activation downstream Downstream Effects (Autophagy, Lysosomal Biogenesis) TFEB_activation->downstream TRPML1->Ca_cytosol Ca²⁺ Efflux Ca_lumen Lysosomal Ca²⁺

Caption: ML-SA1 directly activates the TRPML1 channel on the lysosomal membrane.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving ML-SA1. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental setup.

Measurement of Lysosomal Calcium Release using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following ML-SA1-induced lysosomal Ca²⁺ release.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 1% BSA

  • ML-SA1 stock solution (in DMSO)

  • Ionomycin (positive control)

  • Glycyl-L-phenylalanine 2-naphthylamide (GPN) (optional, for lysosomal integrity assessment)

  • Fluorescence microscopy setup with dual excitation (340 nm and 380 nm) and emission at ~510 nm

Procedure:

  • Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with 1% BSA. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[5] d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15-30 minutes.[12]

  • Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. c. Perfuse the chamber with a solution containing ML-SA1 at the desired concentration (e.g., 10-20 µM).[13] d. Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca²⁺. e. At the end of the experiment, add ionomycin (e.g., 1-2 µM) to obtain the maximum fluorescence ratio (Rmax), followed by a Ca²⁺-free buffer with a chelator like EGTA to obtain the minimum ratio (Rmin) for calibration.

  • Data Analysis: Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation.[12]

Whole-Lysosome Patch-Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane.

Materials:

  • Cells expressing TRPML1 (endogenously or via transfection)

  • Vacuolin-1 (to enlarge lysosomes)

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) and extracellular (bath) solutions (see below for typical compositions)

  • ML-SA1 stock solution

Typical Solutions:

  • Bath Solution (Cytosolic side): 140 mM K-glutamate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2 with KOH.

  • Pipette Solution (Luminal side): 140 mM K-glutamate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.1 mM CaCl₂, pH 4.6 with KOH.

Procedure:

  • Lysosome Enlargement: Treat cells with 1 µM vacuolin-1 for at least 2 hours (or overnight) to induce the formation of enlarged lysosomes.[14][15]

  • Lysosome Isolation: a. Mechanically rupture the cells to release the enlarged lysosomes into the bath solution. b. Identify the enlarged, phase-dark lysosomes under the microscope.

  • Patching: a. Approach a lysosome with a fire-polished patch pipette (resistance of 5-10 MΩ). b. Form a gigaohm seal on the lysosomal membrane. c. Apply a brief suction to rupture the patch of membrane under the pipette tip to achieve the whole-lysosome configuration.

  • Recording: a. Apply voltage ramps (e.g., from -120 mV to +120 mV) to record baseline currents. b. Perfuse the bath with a solution containing ML-SA1. c. Record the ML-SA1-induced currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the ML-SA1-evoked currents.

Experimental Workflow: Assessing ML-SA1 Activity

Experimental_Workflow start Start: Hypothesis on TRPML1 Function cell_culture Cell Culture (e.g., HEK293, Fibroblasts) start->cell_culture transfection Transfection (optional) (e.g., TRPML1-GFP) cell_culture->transfection calcium_imaging Lysosomal Ca²⁺ Release Assay (Fura-2 or GCaMP) cell_culture->calcium_imaging patch_clamp Whole-Lysosome Patch-Clamp cell_culture->patch_clamp transfection->calcium_imaging transfection->patch_clamp data_analysis Data Analysis (Ca²⁺ transients, I-V curves) calcium_imaging->data_analysis patch_clamp->data_analysis conclusion Conclusion on ML-SA1 Effect on TRPML1 Activity data_analysis->conclusion

Caption: A typical experimental workflow for studying ML-SA1's effect on TRPML1.

Applications in Disease Research

ML-SA1 has proven to be an invaluable tool in studying diseases associated with lysosomal dysfunction.

  • Lysosomal Storage Disorders: In cellular models of Niemann-Pick disease type C, ML-SA1 has been shown to correct trafficking defects and reduce cholesterol accumulation by restoring lysosomal Ca²⁺ homeostasis.[3]

  • Neurodegenerative Diseases: Research in Alzheimer's disease models suggests that ML-SA1 can rescue endosomal-autophagic-lysosomal system abnormalities.[4][5][16][17] By activating TRPML1, ML-SA1 promotes the clearance of protein aggregates and damaged organelles through the enhancement of autophagic flux.[8]

  • Infectious Diseases: ML-SA1 has been shown to inhibit the replication of certain viruses, such as Dengue and Zika, by promoting lysosomal acidification and protease activity.[7]

Conclusion and Future Directions

ML-SA1 is a cornerstone chemical probe for investigating the multifaceted roles of TRPML1 in cellular physiology and pathophysiology. Its ability to directly and potently activate TRPML1 provides a powerful means to dissect the downstream consequences of lysosomal Ca²⁺ release. The experimental protocols detailed in this guide offer a validated framework for researchers to employ ML-SA1 in their studies.

Future research will likely focus on the development of next-generation TRPML1 agonists with improved pharmacokinetic properties, paving the way for potential therapeutic applications. Furthermore, the use of ML-SA1 in conjunction with advanced imaging and proteomic techniques will continue to unravel the intricate signaling networks governed by TRPML1, offering new insights into the pathogenesis of a wide range of diseases and identifying novel therapeutic targets.

References

  • Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875. [Link]

  • Wikipedia. ML-SA1. [Link]

  • Medicines Discovery Institute. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed, 36825945. [Link]

  • University College Cork. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

  • Plesch, E., Chen, C. C., Butz, E., et al. (2018). Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells. eLife, 7, e39720. [Link]

  • Liu, J., Li, H., & Zhu, M. X. (2017). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. International Journal of Molecular Sciences, 18(11), 2296. [Link]

  • Sio, K. K., et al. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1870(4), 159611. [Link]

  • Fine, M., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife, 10, e73214. [Link]

  • Grimm, C. (2012). An electrophysiological Approach to Analyze Lysosomal Cation Channels of the TRP Channel Superfamily. Ludwig-Maximilians-Universität München. [Link]

  • SB Drug Discovery. (2024). High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. [Link]

  • Cunha, M. R., et al. (2025). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]

  • Li, H., et al. (2020). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. The Journal of Clinical Investigation, 130(4), 2039-2054. [Link]

  • Chen, Q., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]

  • Dong, X. P., et al. (2010). PI(3,5)P2 controls membrane traffic by direct activation of mucolipin Ca2+ release channels in the endolysosome. Nature Communications, 1, 38. [Link]

  • Chen, C. C., et al. (2017). Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols, 12(8), 1639-1658. [Link]

  • Moodle@Units. Ca2+ imaging with FURA-2 AM. [Link]

  • Metrion Biosciences. Endo-lysosomal patch clamp assay: TRPML1 case study. [Link]

  • Chen, Q., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]

  • Chen, C. C., et al. (2017). Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols, 12(8), 1639-1658. [Link]

  • Di Malta, C., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 737837. [Link]

  • MySkinRecipes. ML-SA1. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. Cardiff University. [Link]

  • News-Medical.Net. (2019). Imaging Calcium in Motor Neurons Using Fura-2 AM. [Link]

  • Rühl, E., et al. (2024). Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. International Journal of Molecular Sciences, 25(16), 8887. [Link]

  • SB Drug Discovery. Application Note. [Link]

  • Shen, D., et al. (2012). ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. ResearchGate. [Link]

  • Saffari, R., et al. (2021). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. Journal of Cell Biology, 220(6), e202007038. [Link]

  • Li, H., et al. (2020). Characterization of lysosomal Ca 2+ release via TRPML1 channel activation in CASMCs using GCaMP3-ML1. ResearchGate. [Link]

  • Kilpatrick, B. S., et al. (2016). Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx. The Journal of Cell Science, 129(20), 3843–3854. [Link]

  • Cunha, M. R., et al. (2024). Biochemical properties and cryo-EM studies of human TRPML1 a. ResearchGate. [Link]

  • Shen, D., et al. (2012). Activation of TRPML1 by small-molecule synthetic agonists. ResearchGate. [Link]

  • Kölker, S., et al. (2021). Pluripotent Stem Cells for Disease Modeling and Drug Discovery in Niemann-Pick Type C1. International Journal of Molecular Sciences, 22(16), 8887. [Link]

Sources

A Technical Guide to Investigating Cellular Pathways Affected by ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-SA1 is a potent, cell-permeable synthetic small molecule that acts as an agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a pronounced effect on TRPML1.[1][2][3] TRPML1 is the principal calcium (Ca²⁺) release channel on the lysosomal membrane, and its activation is fundamental to lysosomal homeostasis.[4][5] This guide provides an in-depth exploration of the core cellular pathways modulated by ML-SA1, primarily focusing on lysosomal Ca²⁺ signaling, autophagic flux, and lysosomal trafficking. By elucidating the mechanism of ML-SA1, we can leverage it as a powerful chemical tool to probe lysosomal function and investigate its therapeutic potential in a range of pathologies, including lysosomal storage diseases (LSDs) and neurodegenerative disorders.[1][6][7][8] This document details the causality behind experimental choices and provides validated, step-by-step protocols for assessing the downstream cellular consequences of TRPML1 activation.

The Core Mechanism: ML-SA1 as a TRPML1 Agonist

ML-SA1 (Mucolipin Synthetic Agonist 1) was identified as a specific and potent activator of all three mammalian TRPML channel subtypes (TRPML1, TRPML2, and TRPML3).[1][9] Its primary and most-studied role is the activation of TRPML1, an ion channel predominantly localized to the membrane of late endosomes and lysosomes.[10]

Unlike the endogenous agonist phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂], ML-SA1 acts as a true agonist at mammalian TRPML1, capable of activating the channel independently of PI(3,5)P₂.[4][6][9] Upon binding, ML-SA1 induces a conformational change in the TRPML1 channel, opening its pore and allowing the efflux of cations, most notably Ca²⁺, from the lysosomal lumen into the cytosol.[4][5][11][12] This localized burst of Ca²⁺ is the initiating event for the cascade of cellular processes discussed herein.

cluster_lysosome Lysosome (Acidic Lumen) cluster_cytosol Cytosol TRPML1 TRPML1 Channel Ca²⁺ Ca_signal Ca²⁺ Signal TRPML1:port->Ca_signal Ca²⁺ Efflux Ca_lumen High [Ca²⁺] MLSA1 ML-SA1 MLSA1->TRPML1 Binds & Activates Ca_cyto Low [Ca²⁺] Ca_signal->Ca_cyto Increases Cytosolic [Ca²⁺]

Diagram 1: ML-SA1 mechanism of action on the lysosomal TRPML1 channel.

Key Cellular Pathways Modulated by ML-SA1

Restoration of Lysosomal Calcium Homeostasis

The lysosome is a major intracellular Ca²⁺ storage organelle, maintaining a luminal concentration of approximately 500-600 µM.[13] This gradient is critical for cellular function. In various disease states, such as Niemann-Pick disease and other LSDs, impaired TRPML1 function leads to a pathological accumulation of lipids and a reduction in lysosomal Ca²⁺ release.[9][11]

ML-SA1 directly counters this by forcing the TRPML1 channel open, triggering a rapid and robust release of lysosomal Ca²⁺ into the cytoplasm.[11][12] This restoration of Ca²⁺ signaling is a primary therapeutic mechanism, initiating downstream clearance pathways. The specificity of this effect can be confirmed experimentally, as the Ca²⁺ signal is eliminated by lysosomal rupture using agents like glycyl-L-phenylalanine-β-naphthylamide (GPN) but is unaffected by blocking endoplasmic reticulum (ER) Ca²⁺ stores with thapsigargin or removing extracellular Ca²⁺.[11][12]

Induction of Autophagic Flux via TFEB Activation

Autophagy is a catabolic process where cellular components are degraded via the lysosome. A critical distinction must be made between the accumulation of autophagosomes (which can signify a blockage) and a true increase in autophagic flux—the entire process from cargo sequestration to degradation.[14] ML-SA1 has been shown to enhance autophagic flux, promoting cellular clearance.[10][15]

The mechanism is directly linked to TRPML1-mediated Ca²⁺ release. This Ca²⁺ signal activates the phosphatase calcineurin, which dephosphorylates Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy.[16][17] Upon dephosphorylation, TFEB translocates from the cytoplasm to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) gene elements in the promoters of target genes.[16] This transcriptional program upregulates the machinery needed for lysosome production and autophagosome-lysosome fusion, thereby boosting the cell's overall degradative capacity.[17][18]

MLSA1 ML-SA1 TRPML1 TRPML1 Activation MLSA1->TRPML1 Ca_Release Lysosomal Ca²⁺ Release TRPML1->Ca_Release TFEB_cyto TFEB (Cytoplasm) (Phosphorylated) Ca_Release->TFEB_cyto Activates Calcineurin (not shown) TFEB_nuc TFEB (Nucleus) (Dephosphorylated) TFEB_cyto->TFEB_nuc Nuclear Translocation CLEAR CLEAR Gene Network Transcription TFEB_nuc->CLEAR Lysosome_Bio Lysosome Biogenesis CLEAR->Lysosome_Bio Autophagy_Flux Increased Autophagic Flux CLEAR->Autophagy_Flux

Diagram 2: The ML-SA1-TRPML1-TFEB signaling axis for autophagy induction.
Promotion of Lysosomal Trafficking and Exocytosis

The Ca²⁺ released by TRPML1 activation also acts as a critical signal for membrane trafficking events. It is required for the fusion of lysosomes with other organelles, such as autophagosomes and late endosomes, a process essential for substrate degradation.[19] Furthermore, ML-SA1-induced Ca²⁺ release promotes lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, including waste products, outside the cell.[18][20] This pathway is particularly relevant for clearing accumulated substrates in LSDs and has been shown to facilitate the removal of cellular toxins.[18]

Methodologies for Characterizing ML-SA1's Effects

To rigorously investigate the cellular impact of ML-SA1, a combination of validated assays is essential. The following protocols are designed to be self-validating, incorporating critical controls to ensure data integrity.

Protocol: Assessing Lysosomal Calcium Release via Fura-2 Imaging

This protocol directly measures the primary effect of ML-SA1: the release of Ca²⁺ from lysosomal stores into the cytoplasm.

  • Principle: Fura-2 AM is a ratiometric fluorescent dye that can cross the cell membrane. Once inside, cellular esterases cleave the AM group, trapping the dye in the cytosol. Fura-2's fluorescence emission at ~510 nm changes depending on whether it is excited at 340 nm (calcium-bound) or 380 nm (calcium-free). The ratio of the fluorescence intensities (F340/F380) is directly proportional to the intracellular Ca²⁺ concentration.

  • Step-by-Step Methodology:

    • Cell Plating: Plate cells (e.g., HEK293, ARPE-19, or primary neurons) onto glass-bottom imaging dishes. Allow them to adhere and grow to 60-80% confluency.

    • Dye Loading: Wash cells once with a Ca²⁺-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. Incubate cells with the loading solution for 30-45 minutes at 37°C.

    • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

    • Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation at 340 nm and 380 nm.

    • Baseline Recording: Acquire a stable baseline F340/F380 ratio for 1-2 minutes.

    • Stimulation: Add ML-SA1 (final concentration typically 10-20 µM) to the imaging buffer and continue recording for 5-10 minutes to capture the Ca²⁺ transient.[12]

    • Validation & Controls (Critical):

      • Source of Ca²⁺: In separate experiments, pre-treat cells with 10 µM thapsigargin (to deplete ER stores) or perform the experiment in Ca²⁺-free HBSS. A robust signal in these conditions confirms an intracellular source independent of the ER and extracellular space.[11]

      • Lysosomal Origin: To confirm the signal is from lysosomes, pre-treat cells with Glycyl-L-phenylalanine 2-naphthylamide (GPN), which selectively permeabilizes the lysosomal membrane and depletes its Ca²⁺. The ML-SA1-induced signal should be abolished.[11]

      • TRPML1 Dependence: For definitive proof, perform the experiment in TRPML1 knockout/knockdown cells. The response to ML-SA1 should be absent.[11]

Protocol: Monitoring Autophagic Flux via LC3 Turnover Assay

This Western blot-based assay is the gold standard for quantifying autophagic flux.

  • Principle: During autophagy, the cytosolic protein LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. The amount of LC3-II correlates with the number of autophagosomes. However, LC3-II is itself degraded upon fusion with the lysosome. To measure flux, we compare LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1), which blocks degradation and causes LC3-II to accumulate. A greater accumulation of LC3-II in ML-SA1-treated cells compared to control cells indicates higher flux. p62/SQSTM1 is an autophagy substrate that is degraded in the process, so its levels should decrease with increased flux.[21][22]

  • Step-by-Step Methodology:

    • Experimental Setup: Plate cells to be treated in four groups: (1) Vehicle Control, (2) ML-SA1, (3) Bafilomycin A1 (BafA1) alone, (4) ML-SA1 + BafA1.

    • Treatment: Treat cells with ML-SA1 (e.g., 10 µM) for a desired period (e.g., 4-6 hours). For groups 3 and 4, add a lysosomal inhibitor like BafA1 (e.g., 100 nM) for the final 2-4 hours of the treatment period.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

      • Transfer proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with primary antibodies overnight at 4°C: anti-LC3B (to detect both LC3-I and LC3-II) and anti-p62/SQSTM1. Also include an antibody for a loading control (e.g., anti-Actin or anti-GAPDH).

      • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

      • Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities for LC3-II and p62. Normalize to the loading control.

      • Autophagic flux is represented by the difference in LC3-II levels between the BafA1-treated and untreated samples (i.e., [Group 4 - Group 2] vs. [Group 3 - Group 1]). An increase in this value signifies increased flux.

      • Confirm the result by observing a decrease in p62 levels in the ML-SA1-treated group (Group 2) compared to the control (Group 1).

cluster_prep Cell Culture & Treatment cluster_biochem Biochemistry cluster_analysis Data Analysis start Plate Cells groups Divide into 4 Groups: 1. Vehicle 2. ML-SA1 3. BafA1 4. ML-SA1 + BafA1 start->groups lyse Lyse Cells groups->lyse quant Quantify Protein lyse->quant wb Western Blot (LC3, p62, Actin) quant->wb dens Densitometry wb->dens calc Calculate Flux: (LC3-II in Gp4) - (LC3-II in Gp2) dens->calc compare Compare to Basal Flux: (LC3-II in Gp3) - (LC3-II in Gp1) calc->compare

Diagram 3: Experimental workflow for the LC3 turnover autophagic flux assay.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Data from Lysosomal Ca²⁺ Release Assay

ConditionPeak F340/F380 Ratio (Mean ± SEM)Source Validation
Vehicle Control1.15 ± 0.05-
ML-SA1 (10 µM) 2.85 ± 0.12 Signal persists with Thapsigargin
ML-SA1 + GPN1.20 ± 0.06Signal abolished
ML-SA1 in TRPML1-/- cells1.18 ± 0.04Signal abolished

Table 2: Hypothetical Data from Autophagic Flux Assay

TreatmentNormalized LC3-II LevelNormalized p62 LevelCalculated Flux (LC3-II with BafA1 - without)
Vehicle1.01.01.5
BafA12.51.4-
ML-SA1 1.8 0.6 4.2
ML-SA1 + BafA1 6.0 1.5 -

Interpretation: ML-SA1 treatment leads to a 2.8-fold increase in autophagic flux (4.2 / 1.5) and a 40% reduction in the steady-state level of p62, indicating enhanced autophagic clearance.

Conclusion and Future Directions

ML-SA1 is an indispensable tool for probing the intricate biology of the lysosome. By selectively activating the TRPML1 channel, it provides a direct method for studying the downstream effects of lysosomal Ca²⁺ release on fundamental cellular processes like autophagy and membrane trafficking. The experimental frameworks provided here offer a robust and validated approach for researchers to quantify these effects, ensuring both scientific rigor and data reliability. As our understanding of lysosomal dysfunction in disease grows, the targeted modulation of TRPML1 with agonists like ML-SA1 represents a promising therapeutic strategy, warranting further investigation in preclinical models of neurodegeneration and lysosomal storage diseases.[7][23][24][25]

References

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Wikipedia. (n.d.). ML-SA1. Retrieved from [Link]

  • Yoshii, S. R., & Mizushima, N. (2017). Monitoring and Measuring Autophagy. International journal of molecular sciences, 18(9), 1865. [Link]

  • Chen, Z., & Zhong, Q. (2017). Methods for the Detection of Autophagy in Mammalian Cells. Current protocols in protein science, 88, 15.15.1–15.15.22. [Link]

  • ResearchGate. (n.d.). TRPML1-Agonist ML-SA1 promotes autophagy. Retrieved from [Link]

  • Gump, J. M., & Staskevich, G. (2018). Evolution of tools and methods for monitoring autophagic flux in mammalian cells. Autophagy, 14(1), 4-13. [Link]

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Dinter, E., D'Eramo, M. V., Fujita, K., & D'Hooge, R. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 709670. [Link]

  • Whyte, L. S., Lau, A. A., & Lloyd-Evans, E. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs260847. [Link]

  • Patsnap Synapse. (n.d.). ML-SA1 - Drug Targets, Indications, Patents. Retrieved from [Link]

  • Whyte, L. S., Lau, A. A., & Lloyd-Evans, E. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ORCA - Cardiff University. [Link]

  • ResearchGate. (n.d.). TRPML1 agonist ML-SA1 increases the levels of lysosomal membrane proteins. Retrieved from [Link]

  • Grimm, C., & Bartel, K. (2024). (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. Chembiochem, 25(22), e202400506. [Link]

  • Grimm, C., & Bartel, K. (2024). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]

  • Bitesize Bio. (2021). Measuring Autophagic Flux: A Simple Guide to How and Why. Retrieved from [Link]

  • SciTechDaily. (2012). ML-SA1 Increases Trafficking and Reduces Lysosome Storage. Retrieved from [Link]

  • Klionsky, D. J., et al. (2016). Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy, 12(1), 1–222. [Link]

  • Cui, J., et al. (2021). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Cell Death & Disease, 12(10), 861. [Link]

  • Gómez, N. M., Lu, W., Lim, J. C., Kiselyov, K., Campagno, K. E., Grishchuk, Y., ... & Cideciyan, A. V. (2018). Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. The FASEB Journal, 32(2), 949–963. [Link]

  • ResearchGate. (2023). (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Retrieved from [Link]

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). TRPML1 Agonists. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Robust Lysosomal Calcium Signaling Through Channel TRPML1 is Impaired by Lysosomal Lipid Accumulation. Retrieved from [Link]

  • Petrozziello, T., et al. (2019). The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance. Scientific Reports, 9(1), 10703. [Link]

  • ResearchGate. (n.d.). Activation of TRPML1 by small-molecule synthetic agonists. Retrieved from [Link]

  • Morgan, A. J., & Galione, A. (2014). Release and uptake mechanisms of vesicular Ca2+ stores. The Journal of physiology, 592(2), 293–303. [Link]

  • Li, C., et al. (2020). ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. Antiviral Research, 182, 104922. [Link]

  • Wang, Z., et al. (2020). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Journal of Physiology-Cell Physiology, 319(1), C131-C143. [Link]

  • Kim, H. J., Li, Q., Tjon-Kon-Sang, S., So, I., & Zhu, M. X. (2009). Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis. The Journal of biological chemistry, 284(48), 33352–33362. [Link]

  • Son, N., et al. (2016). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. Scientific Reports, 6, 36623. [Link]

  • Peng, W., & Zhu, M. X. (2017). Lysosomal Calcium in Neurodegeneration. Neuroscience bulletin, 33(5), 589–601. [Link]

  • Hirschi, M., et al. (2017). Human TRPML1 channel structures in open and closed conformations. Nature, 550(7676), 411–415. [Link]

  • Wang, Z., et al. (2021). Regulation of TRPML1 channel activity and inflammatory exosome release by endogenously produced reactive oxygen species in mouse podocytes. Redox biology, 45, 102027. [Link]

  • Sahoo, N., et al. (2023). A mechanism of lysosomal calcium entry. Science, 380(6644), eade8272. [Link]

  • Lloyd-Evans, E., & Waller-Evans, H. (2017). Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease. Cold Spring Harbor perspectives in biology, 9(7), a027723. [Link]

  • ResearchGate. (2023). (PDF) Lysosomal calcium loading promotes spontaneous calcium release by potentiating ryanodine receptors. Retrieved from [Link]

Sources

ML-SA1 in Neurodegenerative Disease Research: A Technical Guide for Investigators

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Targeting the Lysosome for Neuroprotection

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, share a common pathological hallmark: the accumulation of misfolded protein aggregates that disrupt cellular function and lead to neuronal death.[1] A critical organelle in the cell's defense against this toxic buildup is the lysosome, the primary site for cellular degradation and recycling.[2] Dysfunction in the endosomal-autophagic-lysosomal (EAL) system is now recognized as a very early event in the pathogenesis of these disorders.[3] At the heart of lysosomal function lies the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a crucial regulator of lysosomal calcium (Ca²⁺) release, which governs processes from autophagy to exocytosis.[3][4]

This guide provides an in-depth technical overview of Mucolipin Synthetic Agonist 1 (ML-SA1), a potent and specific small molecule activator of the TRPML1 channel.[5][6] We will explore its mechanism of action and provide detailed protocols for its application in cellular models of neurodegeneration, empowering researchers to leverage this powerful tool to investigate disease mechanisms and explore novel therapeutic strategies.

The Core Mechanism: ML-SA1 and the TRPML1-TFEB Axis

TRPML1 is a cation channel primarily located on the membrane of lysosomes and late endosomes.[7] Its main role is to release Ca²⁺ from the lysosomal lumen into the cytosol, a signal that is vital for numerous cellular processes.[3] The natural endogenous agonist for TRPML1 is the lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[6][8]

ML-SA1 acts as a synthetic agonist, directly binding to and activating the TRPML1 channel, triggering the release of lysosomal Ca²⁺.[1][9][10] This localized Ca²⁺ signal is the starting point for a powerful cascade that enhances the cell's clearance capacity.

Key Downstream Effects of TRPML1 Activation:
  • TFEB Nuclear Translocation: The release of lysosomal Ca²⁺ activates the phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis and autophagy.[9][11]

  • CLEAR Network Activation: Once dephosphorylated, TFEB translocates from the cytoplasm to the nucleus.[9][11] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) gene elements, driving the expression of genes involved in lysosome formation and the autophagy pathway.[9]

  • Enhanced Autophagic Flux: The result is an upregulation of the entire autophagy machinery. This "autophagic flux" enhances the cell's ability to engulf and degrade pathological protein aggregates, such as α-synuclein in Parkinson's disease and amyloid-β (Aβ) and tau in Alzheimer's disease.[3][5][12]

The activation of this TRPML1-TFEB pathway by ML-SA1 represents a promising therapeutic strategy to boost the intrinsic cellular defense mechanisms that are often impaired in neurodegenerative diseases.[1][13]

MLSA1_Pathway MLSA1 ML-SA1 TRPML1 TRPML1 Channel (on Lysosome) MLSA1->TRPML1 Activates Ca_Release Lysosomal Ca²⁺ Release TRPML1->Ca_Release Mediates Calcineurin Calcineurin Ca_Release->Calcineurin Activates TFEB_P TFEB-P (Cytosolic) Calcineurin->TFEB_P TFEB TFEB (Nuclear) TFEB_P->TFEB Dephosphorylates CLEAR CLEAR Gene Network Expression TFEB->CLEAR Activates Autophagy Enhanced Autophagy & Lysosomal Biogenesis CLEAR->Autophagy Promotes Clearance Clearance of Protein Aggregates (α-synuclein, Aβ, Tau) Autophagy->Clearance Leads to

Figure 1. Signaling cascade initiated by ML-SA1.

Applications in Neurodegenerative Disease Models

Preclinical studies have demonstrated the therapeutic potential of ML-SA1 across various neurodegenerative disease models.

Parkinson's Disease (PD)

In PD models, characterized by the aggregation of α-synuclein, ML-SA1 has been shown to:

  • Reduce the levels of α-synuclein aggregates in cell lines and human-induced pluripotent stem cell (hiPSC)-derived neurons.[5][12]

  • Facilitate the maturation of autophagosomes and their fusion with lysosomes, a critical step for degrading engulfed cargo.[5][14]

  • Promote the shift of α-synuclein into acidified vesicles for clearance.[5] These findings suggest that activating TRPML1 could be a viable strategy to combat the toxic accumulation of α-synuclein.[13][14]

Alzheimer's Disease (AD)

In AD, pathology involves the accumulation of amyloid-β plaques and hyperphosphorylated tau tangles.[15][16] Research indicates that endolysosomal dysfunction is a key early event, particularly in cells expressing the APOE ε4 allele, the strongest genetic risk factor for late-onset AD.[3][8] Studies using ML-SA1 have shown it can:

  • Rescue AD-like endolysosomal defects, including lysosomal enlargement and clustering, in neuronal models.[8][17]

  • Promote the clearance of amyloid-β by re-acidifying lysosomes that have been impaired.[12]

  • Activate the TFEB pathway, which is known to promote the clearance of both Aβ and tau pathology in preclinical models.[3]

Other Neurodegenerative Conditions

The benefits of ML-SA1 extend to other conditions as well. For instance, it has been shown to rescue motor neurons from cell death in models of Amyotrophic Lateral Sclerosis (ALS) by restoring autophagic flux and reducing endoplasmic reticulum (ER) stress.[4]

Experimental Protocols & Methodologies

To ensure robust and reproducible results, careful experimental design is paramount. Here, we provide validated, step-by-step protocols for key assays involving ML-SA1.

Table 1: ML-SA1 Experimental Parameters
ParameterRecommended RangeRationale & Key Considerations
Working Concentration 10 - 50 µMThe optimal concentration is cell-type dependent. A dose-response curve is highly recommended. 10 µM is often sufficient for Ca²⁺ release assays[3], while 20-25 µM is common for longer-term autophagy studies.[5][18]
Vehicle Control DMSOML-SA1 is typically dissolved in DMSO. The final DMSO concentration in culture media should be kept low (e.g., <0.1%) and consistent across all conditions, including untreated controls.
Incubation Time 15 min - 24 hoursShort incubations (15-30 min) are used for acute Ca²⁺ release and lysosomal pH assays.[19] Longer incubations (18-24 hours) are required to observe changes in protein levels (e.g., LC3-II) and aggregate clearance.[5][8]
Positive Control Rapamycin or Starvation (EBSS)For autophagy studies, these treatments induce autophagy through mTOR-dependent pathways and serve as a benchmark for autophagic induction.
Negative Control ML-SI3 or Bafilomycin A1ML-SI3 is a TRPML1 antagonist that can demonstrate target specificity.[5] Bafilomycin A1 inhibits the final step of autophagy (lysosomal fusion), causing an accumulation of autophagosomes (LC3-II) and validating the flux assay.[5]
Protocol 1: Assessing Lysosomal Ca²⁺ Release

This protocol measures the direct activity of ML-SA1 on the TRPML1 channel by monitoring the release of Ca²⁺ from the lysosome into the cytosol.

Reagents & Materials:

  • Fura-2 AM or other suitable cytosolic Ca²⁺ indicator dye.

  • ML-SA1 (10 mM stock in DMSO).

  • Ionomycin (positive control for maximal Ca²⁺ influx).

  • Glycyl-L-phenylalanine 2-naphthylamide (GPN) (agent to specifically lyse lysosomes).[20]

  • Live-cell imaging system with ratiometric fluorescence capability.

Step-by-Step Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.

  • Dye Loading: Load cells with Fura-2 AM (e.g., 5 µM) in imaging buffer for 30-45 minutes at 37°C, according to the manufacturer's protocol.

  • Washing: Gently wash cells twice with imaging buffer to remove excess dye.

  • Baseline Measurement: Acquire a stable baseline fluorescence reading (ratiometric, 340/380 nm excitation) for 1-2 minutes.

  • ML-SA1 Application: Add ML-SA1 to a final concentration of 10-20 µM and continue recording. A rapid increase in the 340/380 ratio indicates Ca²⁺ release.[18]

  • Controls (on separate wells):

    • Specificity Control: After the ML-SA1 response has peaked, add GPN (e.g., 200 µM). A minimal subsequent Ca²⁺ release confirms the lysosomal origin of the ML-SA1-induced signal.[18][20]

    • Maximal Response: In a separate well, add Ionomycin (e.g., 1-2 µM) to determine the maximum Ca²⁺ signal for normalization.

  • Data Analysis: Quantify the change in fluorescence ratio (ΔF/F₀) over time. The peak response to ML-SA1 indicates the extent of TRPML1-mediated Ca²⁺ release.

Figure 2. Workflow for Lysosomal Ca²⁺ Release Assay.

Protocol 2: Measuring Autophagic Flux via Western Blot for LC3-II

This protocol quantifies the rate of autophagy by measuring the conversion of LC3-I to LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes. Measuring LC3-II levels in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 allows for a true measure of autophagic flux.

Reagents & Materials:

  • ML-SA1 (10 mM stock in DMSO).

  • Bafilomycin A1 (BafA1, 10 µM stock in DMSO).

  • RIPA buffer with protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-Actin or Tubulin (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL substrate and imaging system.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with four conditions for 18-24 hours:

    • Vehicle (DMSO)

    • ML-SA1 (e.g., 25 µM)

    • Bafilomycin A1 (e.g., 100 nM, added for the last 4 hours of incubation)

    • ML-SA1 + Bafilomycin A1 (BafA1 added for the last 4 hours)

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Imaging: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensity for LC3-II and the loading control (e.g., Actin) using software like ImageJ.

    • Normalize the LC3-II signal to the loading control for each lane.

    • Autophagic flux is determined by the difference in normalized LC3-II levels between the BafA1-treated and untreated samples ([ML-SA1 + BafA1] - [ML-SA1]). A significant increase in this value compared to the control ([Vehicle + BafA1] - [Vehicle]) indicates enhanced autophagic flux.[5]

Conclusion and Future Directions

ML-SA1 is an invaluable pharmacological tool for probing the role of the TRPML1 channel and the broader endo-lysosomal system in the context of neurodegenerative disease. By potently activating the cell's own quality control machinery, it provides a direct method to test the hypothesis that enhancing autophagic clearance can ameliorate the toxic proteinopathies that drive these devastating disorders.[1][13]

While ML-SA1 itself has limitations for therapeutic use, such as poor water solubility, it serves as a critical proof-of-concept compound.[9][11] The insights gained from its use are paving the way for the development of new, brain-penetrant TRPML1 agonists with improved pharmacological properties for potential clinical translation.[13] Future research should focus on validating these findings in more complex models, including patient-derived iPSCs and in vivo animal models, to fully establish the therapeutic potential of targeting the TRPML1-TFEB axis for neuroprotection.

References
  • (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. (2024). Chembiochem. [Link]

  • Assessing Pre-clinical Efficacy of Brain-penetrant TRPML1 Agonists to Treat Parkinson's Disease. (n.d.). Michael J. Fox Foundation for Parkinson's Research. [Link]

  • TRPML1 Agonists. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]

  • Ledesma, D., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience. [Link]

  • TRPML1-Agonist ML-SA1 reduces α-synuclein aggregates and protein in... (n.d.). ResearchGate. [Link]

  • Ledesma, D., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. PubMed. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. (2025). ResearchGate. [Link]

  • Assessing TRPML1 Agonists in GBA Parkinson's Disease. (n.d.). Michael J. Fox Foundation for Parkinson's Research. [Link]

  • TRPML1-Agonist ML-SA1 increases number of vesicle-bound α-synuclein.... (n.d.). ResearchGate. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • What are TRPML1 agonists and how do they work?. (2024). Synapse. [Link]

  • The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). ResearchGate. [Link]

  • Tedeschi, V., et al. (2020). Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]

  • ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. (n.d.). ResearchGate. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). University College Cork Research Profiles. [Link]

  • TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. (A)... (n.d.). ResearchGate. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). Company of Biologists Journals. [Link]

  • TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway. (n.d.). Semantic Scholar. [Link]

  • Puertollano, R., & Kiselyov, K. (2011). Role of TRP Channels in the Regulation of the Endosomal Pathway. Physiology. [Link]

  • Urban, L., et al. (2016). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. eLife. [Link]

  • Waller-Evans, H., & Lloyd-Evans, E. (2015). Regulation of TRPML1 function. Biochemical Society Transactions. [Link]

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. (2022). Frontiers. [Link]

  • Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. (2015). PubMed Central. [Link]

  • Lysosomal lipid accumulation impairs release of Ca 2+ by ML-SA1. (n.d.). ResearchGate. [Link]

  • Multiple facets of TRPML1 in autophagy. (n.d.). ResearchGate. [Link]

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. (2014). National Institutes of Health. [Link]

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. (2022). PubMed Central. [Link]

  • β-amyloid accumulation enhances microtubule associated protein tau pathology in an APPNL-G-F/MAPTP301S mouse model of Alzheimer's disease. (2022). Frontiers in Aging Neuroscience. [Link]

  • Puzzo, D., et al. (2017). Role of Amyloid-β and Tau Proteins in Alzheimer's Disease. Current Medicinal Chemistry. [Link]

Sources

ML-SA1 and its Therapeutic Potential in Lysosomal Storage Disorders: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the foundational research surrounding the synthetic small molecule ML-SA1 and its significant implications for the field of lysosomal storage disorders (LSDs). As a potent agonist of the TRPML1 ion channel, ML-SA1 has emerged as a critical tool for dissecting the intricate biology of lysosomes and as a promising therapeutic lead for a range of devastating diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the core mechanisms, preclinical evidence, and key experimental methodologies that define this exciting area of study. We will delve into the causal relationships behind experimental designs and present validated protocols to empower further investigation and innovation.

Part 1: The Central Role of Lysosomes and the TRPML1 Channel in Cellular Homeostasis

Introduction to Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of approximately 50 distinct inherited metabolic diseases characterized by the abnormal accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation results from mutations in genes that encode for lysosomal proteins, typically enzymes or transporters. The progressive buildup of these substrates disrupts normal cellular function, leading to a wide array of clinical manifestations that can affect multiple organ systems, with particularly severe consequences for the central nervous system. The rarity and complexity of each LSD present significant challenges for the development of effective therapies.

The TRPML1 Channel: A Key Regulator of Lysosomal Function

At the heart of many lysosomal processes is the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, also known as mucolipin-1. Encoded by the MCOLN1 gene, TRPML1 is a ubiquitously expressed cation channel primarily located on the membranes of late endosomes and lysosomes.[1][2] It plays a pivotal role in maintaining cellular homeostasis through the regulation of lysosomal trafficking, exocytosis, and ion homeostasis, particularly the release of calcium (Ca2+), iron (Fe2+), and zinc (Zn2+) from the lysosomal lumen into the cytosol.[2][3][4]

The critical importance of TRPML1 is underscored by the fact that loss-of-function mutations in the MCOLN1 gene are the direct cause of Mucolipidosis type IV (MLIV), a rare, autosomal recessive neurodegenerative lysosomal storage disorder.[1][2][5] MLIV is characterized by severe psychomotor impairment, ophthalmologic defects, and neurodegeneration.[5] Beyond MLIV, dysfunction of TRPML1 and the broader endolysosomal system has been implicated in more common neurodegenerative conditions, including Alzheimer's and Parkinson's diseases, highlighting its significance as a potential therapeutic target.[6][7][8]

Regulation of TRPML1 Activity

The activity of the TRPML1 channel is tightly regulated. Its primary endogenous activator is phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a low-abundance phosphoinositide found specifically on the membranes of late endosomes and lysosomes.[8][9] The channel's conductance is also modulated by the acidic pH of the lysosomal lumen, which potentiates its activity.[2] The dependence on PI(3,5)P2 for activation presented a challenge for therapeutic modulation, leading to the search for synthetic agonists that could bypass this requirement and directly activate the channel.

Part 2: ML-SA1: A Synthetic Agonist of TRPML1

Discovery and Chemical Properties

ML-SA1 (Mucolipin Synthetic Agonist 1) is a cell-permeable small molecule that was identified as a potent activator of the TRPML family of channels, which includes TRPML1, TRPML2, and TRPML3.[6][9] It has become an invaluable chemical probe for studying the physiological roles of these channels.

Identifier Value
IUPAC Name 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione
CAS Number 332382-54-4
Molecular Formula C22H22N2O3
Molar Mass 362.429 g·mol−1

Table 1: Chemical Properties of ML-SA1.[6]

Mechanism of Action

Crucially, ML-SA1 functions as a true agonist at mammalian TRPML1, meaning it can directly activate the channel in a manner that is independent of the endogenous ligand PI(3,5)P2.[9][10][11] This direct activation triggers the opening of the TRPML1 channel pore, resulting in the rapid efflux of Ca2+ from the lysosome into the cytoplasm.[12][13][14] This induced Ca2+ release is the primary event that initiates a cascade of downstream cellular processes aimed at restoring lysosomal function and enhancing cellular clearance mechanisms.

TRPML1_Activation TRPML1 TRPML1 Channel (Closed) TRPML1_Open TRPML1 Channel (Open) Ca_Cytosol Ca²⁺ Release (Cytosol) TRPML1_Open->Ca_Cytosol PI35P2 PI(3,5)P2 (Endogenous Agonist) PI35P2->TRPML1 Binds & Activates MLSA1 ML-SA1 (Synthetic Agonist) MLSA1->TRPML1 Binds & Activates Ca_Lumen Ca²⁺ (Lysosomal Lumen) Ca_Lumen->TRPML1_Open Efflux

Caption: Activation of the TRPML1 channel by endogenous PI(3,5)P2 and synthetic ML-SA1.

Cellular Consequences of TRPML1 Activation by ML-SA1

The ML-SA1-induced, TRPML1-mediated release of lysosomal Ca2+ is not an isolated event but rather a trigger for a coordinated cellular response. This Ca2+ signal is instrumental in promoting lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents, effectively clearing accumulated waste from the cell.[3]

Furthermore, this Ca2+ release activates the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[15][16] Upon activation, TFEB translocates to the nucleus, where it drives the expression of genes involved in the production of new lysosomes and autophagic components.[7][16] This leads to an enhanced capacity for cellular clearance, which is often impaired in LSDs.

MLSA1_Signaling_Pathway MLSA1 ML-SA1 TRPML1 TRPML1 Activation MLSA1->TRPML1 Ca_Release Lysosomal Ca²⁺ Release TRPML1->Ca_Release TFEB_Activation TFEB Activation Ca_Release->TFEB_Activation TFEB_Translocation TFEB Nuclear Translocation TFEB_Activation->TFEB_Translocation Gene_Expression ↑ Expression of Lysosomal & Autophagy Genes TFEB_Translocation->Gene_Expression Lysosome_Biogenesis ↑ Lysosome Biogenesis Gene_Expression->Lysosome_Biogenesis Autophagy ↑ Autophagic Flux Gene_Expression->Autophagy Cellular_Clearance Enhanced Cellular Clearance Lysosome_Biogenesis->Cellular_Clearance Autophagy->Cellular_Clearance experimental_workflow cluster_assays Functional Assays start Start: Cell Culture (e.g., Patient Fibroblasts, Neurons) treatment Treatment with ML-SA1 (Dose-Response & Time-Course) start->treatment patch_clamp Whole-Lysosome Patch Clamp treatment->patch_clamp calcium_imaging Lysosomal Ca²⁺ Imaging treatment->calcium_imaging lysosome_function Lysosomal Function Assays (pH, Morphology) treatment->lysosome_function autophagy_flux Autophagy Flux Analysis treatment->autophagy_flux data_analysis Data Analysis & Interpretation patch_clamp->data_analysis calcium_imaging->data_analysis lysosome_function->data_analysis autophagy_flux->data_analysis conclusion Conclusion: Elucidation of Mechanism & Effect data_analysis->conclusion

Caption: General experimental workflow for studying the effects of ML-SA1.

Detailed Experimental Protocols

The following protocols are foundational for research in this area. They are designed to be self-validating by including appropriate controls and quantitative endpoints.

Protocol 1: Assessing TRPML1 Channel Activity using Whole-Lysosome Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flux across the lysosomal membrane, providing unequivocal evidence of channel activation by ML-SA1.

  • Rationale: To directly record ML-SA1-induced currents from the lysosomal membrane.

  • Methodology:

    • Cell Preparation: Culture cells (e.g., HEK293T cells overexpressing TRPML1 or patient fibroblasts) on glass coverslips. To facilitate recording, enlarge lysosomes by treating cells with 1 µM vacuolin-1 for 1-2 hours. [17] 2. Lysosome Isolation: Mechanically rupture a single, vacuolin-treated cell using a patch pipette to release the enlarged lysosomes into the bath solution.

    • Patching: Using a new patch pipette, form a giga-ohm seal with the membrane of an isolated lysosome.

    • Recording: Establish the whole-lysosome configuration. Record currents in response to voltage ramps or steps.

    • ML-SA1 Application: Perfuse the bath with a solution containing ML-SA1 (e.g., 10-20 µM) and record the induced current. [18] 6. Controls: Perform recordings on lysosomes from TRPML1-deficient cells (e.g., MLIV fibroblasts) to confirm the specificity of the recorded current. [14] Protocol 2: Measuring Lysosomal Calcium Release

This method utilizes fluorescent indicators to visualize and quantify the release of Ca2+ from lysosomes into the cytosol upon ML-SA1 stimulation.

  • Rationale: To measure the primary downstream effect of TRPML1 channel opening.

  • Methodology:

    • Cell Plating: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.

    • Dye Loading: Load cells with a fluorescent Ca2+ indicator such as Fura-2 AM (for ratiometric imaging) or a genetically encoded indicator like GCaMP targeted to the cytosol.

    • Baseline Imaging: Acquire baseline fluorescence images before stimulation.

    • Stimulation: Add ML-SA1 (e.g., 10-50 µM) to the imaging buffer. [5] 5. Time-Lapse Imaging: Continuously record fluorescence changes over time to capture the dynamics of the Ca2+ signal.

    • Data Analysis: Quantify the change in fluorescence intensity or ratio over time. To confirm the lysosomal origin of the Ca2+, a subsequent application of a lysosome-permeabilizing agent like GPN can be used to release the remaining lysosomal Ca2+. [5] Protocol 3: Assaying Lysosomal Function

This encompasses a suite of assays to evaluate the broader impact of ML-SA1 on lysosomal health and function.

  • Rationale: To determine if ML-SA1-induced TRPML1 activation leads to functional improvements in the lysosomal compartment.

  • Methodology:

    • A. Lysosomal pH Measurement:

      • Treat cells with ML-SA1 for the desired duration.

      • Load cells with a pH-sensitive lysosomal dye (e.g., pHLys Green) and a pH-insensitive lysosomal dye (e.g., LysoPrime Deep Red) for ratiometric analysis. [19] 3. Acquire fluorescence images and calculate the ratio of the pH-sensitive to the pH-insensitive dye to determine lysosomal pH.

    • B. Lysosomal Morphology and Trafficking:

      • Treat cells with ML-SA1.

      • Fix and permeabilize the cells.

      • Perform immunofluorescence staining using an antibody against a lysosomal membrane protein, such as LAMP1. [20] 4. Image using confocal microscopy and analyze lysosomal size, number, and subcellular distribution.

    • C. Autophagy Flux Analysis (LC3 Turnover):

      • Plate cells and treat with ML-SA1 in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

      • Lyse the cells and perform a Western blot using an antibody against LC3.

      • Quantify the protein levels of LC3-I and LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor, with and without ML-SA1 treatment. An increase indicates enhanced autophagic activity. [19][21]

Animal Model Studies

In vivo studies are essential to assess the therapeutic efficacy and potential side effects of TRPML1 agonists.

  • Rationale: To evaluate the systemic effects of targeting TRPML1 in a living organism modeling an LSD.

  • Methodology:

    • Model: Utilize the Mcoln1-/- mouse model of MLIV. [22][23] 2. Treatment: Administer a brain-penetrant TRPML1 agonist to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Behavioral Testing: Assess motor coordination and balance using tests such as the rotarod assay at various time points. [24] 4. Histopathological Analysis: At the end of the study, collect tissues (especially brain) and perform histological and immunohistochemical analyses to assess markers of neurodegeneration, lysosomal storage, and myelination.

Part 5: Conclusion and Future Perspectives

The synthetic agonist ML-SA1 has been instrumental in advancing our understanding of TRPML1 and its central role in lysosomal biology. The foundational research outlined in this guide demonstrates a clear mechanism of action and provides a strong rationale for the therapeutic targeting of TRPML1 in lysosomal storage disorders. By directly activating this channel, ML-SA1 can trigger a cascade of events that enhance cellular clearance and restore lysosomal homeostasis in disease models.

The path forward involves the development of next-generation TRPML1 agonists with optimized pharmacological profiles for clinical use. The methodologies described herein provide a robust framework for the continued investigation of these compounds. The ultimate goal is to translate these promising preclinical findings into novel, effective therapies for patients suffering from Mucolipidosis type IV and other devastating lysosomal storage and neurodegenerative diseases.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6): 446–56.
  • Wikipedia. ML-SA1.
  • Holemans T, et al. (2015). Regulation of TRPML1 function. Biochemical Society Transactions, 43(3):442-6.
  • Somogyi A, et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science.
  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed.
  • Pryor PR, et al. (2006). Mucolipin-1 is a lysosomal membrane protein required for intracellular lactosylceramide traffic. PMC - NIH.
  • Patsnap Synapse.
  • Alzheimer's Drug Discovery Found
  • Wang W, et al. (2015).
  • SciTechDaily. (2012). ML-SA1 Increases Trafficking and Reduces Lysosome Storage.
  • Holemans T, et al. (2015). Regulation of TRPML1 function. Biochemical Society Transactions.
  • Altarescu G, et al. (2014).
  • Boudewyn S, et al. (2009). Neuropathology of the Mcoln1−/− Knockout Mouse Model of Mucolipidosis Type IV. PMC.
  • Boudewyn S, et al. (2009). Neuropathology of the Mcoln1(-/-) Knockout Mouse Model of Mucolipidosis Type IV.
  • Alcazar A, et al. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. PubMed.
  • Smaili S, et al. (2013). Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases. PMC.
  • Venkatachalam K, et al. (2015). The Role of TRPMLs in Endolysosomal Trafficking and Function. PMC - PubMed Central.
  • Feng X, et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center.
  • Somogyi A, et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central.
  • Walker MT, Montell C. (2016).
  • Thompson EG, et al. (2007). Lysosomal trafficking functions of mucolipin-1 in murine macrophages. PubMed Central.
  • de Oliveira M, et al. (2024). (S)
  • Walker MT, Montell C. (2016). Suppression of the motor deficit in a mucolipidosis type IV mouse model by bone marrow transplantation. Craig Montell Lab - UC Santa Barbara.
  • Arkuda Therapeutics. (2025).
  • Dojindo Molecular Technologies. Lysosome Function Analysis - Selection Guide.
  • Ruas M, et al. (2015). Methods for monitoring lysosomal morphology. PubMed.
  • Li X, et al. (2017). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Physiological Society Journal.
  • Li F, et al. (2013). Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis. The Journal of Biological Chemistry.
  • Raben N, Shea L. (2012). Monitoring Autophagy in Lysosomal Storage Disorders. PMC - PubMed Central.
  • Peng X, et al. (2024).

Sources

ML-SA1 as a Modulator of Lysosomal Function in Alzheimer's Disease Models: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of Alzheimer's disease (AD) research is undergoing a pivotal shift. For decades, the primary focus has been on the extracellular accumulation of amyloid-beta plaques and intracellular neurofibrillary tangles. While undeniably crucial, this perspective is expanding to encompass the fundamental cellular processes that go awry, leading to the accumulation of these pathological hallmarks. Among these, the dysfunction of the endosomal-autophagic-lysosomal (EAL) network has emerged as a critical, early event in AD pathogenesis. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of this evolving field. It provides an in-depth technical exploration of a promising therapeutic strategy: the modulation of the lysosomal cation channel TRPML1 with its synthetic agonist, ML-SA1. By offering a blend of foundational concepts, detailed experimental protocols, and data interpretation strategies, this document aims to empower the scientific community to rigorously investigate the therapeutic potential of targeting lysosomal function in the pursuit of effective treatments for Alzheimer's disease.

PART 1: Foundational Concepts

Chapter 1: The Lysosome: A Central Hub in Neuronal Homeostasis and its Failure in Alzheimer's Disease

1.1. Introduction to the Endosomal-Autophagic-Lysosomal (EAL) Network

The EAL network is a highly dynamic and interconnected system of intracellular organelles responsible for the degradation and recycling of cellular components. This network plays a vital role in maintaining cellular homeostasis, particularly in long-lived, post-mitotic cells such as neurons. The EAL pathway is essential for the clearance of misfolded proteins, damaged organelles, and invading pathogens, thereby preventing the accumulation of toxic cellular waste.[1]

1.2. Pathological Hallmarks of Alzheimer's Disease: Beyond Amyloid and Tau

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The canonical pathological features of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles (NFTs).[2] However, a growing body of evidence suggests that these proteinopathies are downstream consequences of earlier, more fundamental cellular dysfunctions.

1.3. Evidence for Lysosomal Dysfunction in AD: Genetic and Pathological Links

Lysosomal dysfunction is increasingly recognized as a key factor in the progression of Alzheimer's disease.[2][3][4] In the brains of AD patients, neurons exhibit a massive buildup of incompletely digested material within dystrophic neurites, indicative of a compromised EAL system.[5] Furthermore, genetic studies have linked several AD risk genes to lysosomal biology, underscoring the causal role of this pathway in the disease.[1]

1.4. The "Lysosomal Storage" Phenotype in AD Neurons

A prominent feature of AD neurons is the accumulation of enlarged, dysfunctional lysosomes, a phenotype reminiscent of lysosomal storage disorders (LSDs).[4] This "lysosomal storage" in AD is characterized by the intralysosomal accumulation of various substrates, including Aβ and its precursor protein (APP), which further exacerbates lysosomal dysfunction and contributes to a vicious cycle of neurodegeneration.

Chapter 2: TRPML1: A Key Regulator of Lysosomal Function and a Therapeutic Target in Neurodegeneration

2.1. The Transient Receptor Potential (TRP) Superfamily of Ion Channels

The Transient Receptor Potential (TRP) superfamily comprises a diverse group of ion channels that are involved in a wide range of sensory and physiological processes. These channels are typically permeable to cations, including Ca2+ and Na+, and are gated by a variety of stimuli.

2.2. Molecular and Functional Characteristics of TRPML1

Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a cation-permeable channel predominantly localized to the membranes of late endosomes and lysosomes.[5] It plays a crucial role in regulating lysosomal Ca2+ release, which is essential for a multitude of lysosomal functions, including trafficking, fusion with other organelles, and the regulation of lysosomal pH.[6][7][8]

2.3. The Role of TRPML1 in Lysosomal Ca2+ Homeostasis and Autophagy

TRPML1 is a key regulator of lysosomal Ca2+ homeostasis. The release of Ca2+ from the lysosome through TRPML1 channels is a critical signaling event that triggers various downstream processes. One of the most important of these is the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8] By promoting the nuclear translocation of TFEB, TRPML1 activation upregulates the expression of genes involved in lysosome formation and autophagic clearance.

2.4. Dysregulation of TRPML1 in Alzheimer's Disease Models

Recent studies have shown that TRPML1 function is impaired in cellular models of AD. For instance, induced pluripotent stem cell (iPSC)-derived neurons from individuals carrying the APOE ε4 allele, the strongest genetic risk factor for late-onset AD, exhibit reduced TRPML1-mediated lysosomal Ca2+ release.[9][10][11] This impairment contributes to the observed lysosomal dysfunction and accumulation of autophagic vesicles in these neurons.[9][10][11]

Chapter 3: ML-SA1: A Synthetic Agonist of TRPML1

3.1. Chemical Properties and Mechanism of Action

ML-SA1 (Mucolipin Synthetic Agonist 1) is a cell-permeable small molecule that acts as a specific and potent agonist of TRPML1 channels.[9] It activates TRPML1 independently of the channel's natural ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), by directly binding to the channel and inducing a conformational change that leads to channel opening.

3.2. Specificity and Potency

ML-SA1 has been shown to be highly specific for TRPML1 over other TRP channels and ion channels. Its potency, typically in the low micromolar range, makes it a valuable tool for studying the physiological roles of TRPML1 and for exploring its therapeutic potential.

3.3. Overview of its Application in Models of Lysosomal Storage Diseases

Prior to its investigation in AD models, ML-SA1 was successfully used to rescue cellular phenotypes in models of lysosomal storage diseases, such as Niemann-Pick type C disease. In these models, ML-SA1 was shown to restore lysosomal Ca2+ homeostasis, promote the clearance of accumulated lipids, and improve overall lysosomal function.[8]

PART 2: In Vitro Methodologies: Modeling and Rescuing AD Phenotypes in a Dish

Chapter 4: Cellular Models of Alzheimer's Disease for Studying Lysosomal Dysfunction

4.1. Primary Neuronal Cultures

Primary cortical and hippocampal neurons isolated from rodent embryos are a widely used in vitro model system for studying fundamental aspects of neuronal biology and disease. These cultures allow for detailed investigation of subcellular processes, such as lysosomal trafficking and autophagy, in a controlled environment.

4.2. Induced Pluripotent Stem Cell (iPSC)-derived Neurons from AD Patients

The use of iPSC-derived neurons from AD patients, particularly those carrying high-risk genetic variants like APOE ε4, represents a significant advancement in disease modeling. These cells recapitulate patient-specific and disease-relevant phenotypes, providing a powerful platform for testing the efficacy of therapeutic compounds like ML-SA1.[9][10][11]

4.3. Pharmacological Models: Inducing AD-like Pathology with PIKfyve Inhibitors

Inhibition of the phosphoinositide kinase PIKfyve, which produces the endogenous TRPML1 agonist PI(3,5)P2, can be used to pharmacologically mimic the lysosomal dysfunction observed in AD. Treatment of primary neurons with a PIKfyve inhibitor, such as YM201636, leads to a phenotype characterized by enlarged endolysosomes, impaired autophagic flux, and altered lysosomal Ca2+ homeostasis, all of which can be rescued by ML-SA1.[9]

Chapter 5: Experimental Protocols for Assessing the Efficacy of ML-SA1 in Vitro

5.1. Protocol 1: Assessment of Lysosomal Calcium Homeostasis

  • 5.1.1. Principle and Rationale: This protocol describes a live-cell imaging technique to measure changes in lysosomal Ca2+ content using the ratiometric Ca2+ indicator Fura-2 AM. A decrease in the lysosomal Ca2+ pool upon treatment with ML-SA1 indicates the successful activation of TRPML1 and the release of Ca2+ from the lysosome. To specifically measure the lysosomal Ca2+ pool, other intracellular Ca2+ stores are first depleted using an ionophore in a Ca2+-free medium, followed by the application of Glycyl-L-phenylalanine 2-naphthylamide (GPN) to selectively permeabilize the lysosomal membrane and release its Ca2+ content.

  • 5.1.2. Step-by-Step Protocol for Fura-2 AM-based Live-Cell Imaging:

    • Cell Preparation: Plate primary cortical neurons or iPSC-derived neurons on glass-bottom dishes coated with an appropriate substrate (e.g., poly-D-lysine).

    • Dye Loading: Incubate the cells with 5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS) for 45-60 minutes at 37°C.

    • Washing: Wash the cells three times with HBSS to remove extracellular dye.

    • Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system capable of alternating excitation at 340 nm and 380 nm and capturing emission at ~510 nm.

    • Baseline Recording: Acquire baseline fluorescence ratio images (F340/F380) for several minutes.

    • Pharmacological Manipulation:

      • To induce AD-like pathology, pre-treat cells with a PIKfyve inhibitor (e.g., 1 µM YM201636) for 24 hours.

      • To assess the effect of ML-SA1, add ML-SA1 (10-20 µM) to the imaging medium and record the change in the F340/F380 ratio.

      • To measure the total lysosomal Ca2+ pool, first perfuse the cells with a Ca2+-free HBSS containing an ionophore (e.g., 2 µM ionomycin) to deplete the ER Ca2+ stores. Then, add 200 µM GPN to release the lysosomal Ca2+ and record the peak change in the F340/F380 ratio.

    • Data Acquisition: Record images at regular intervals (e.g., every 5-10 seconds) throughout the experiment.

  • 5.1.3. Data Analysis and Interpretation:

    • Calculate the F340/F380 ratio for individual cells or regions of interest over time.

    • An increase in the F340/F380 ratio indicates an increase in intracellular Ca2+ concentration.

    • A decrease in the GPN-induced Ca2+ release after ML-SA1 treatment suggests that ML-SA1 has already released Ca2+ from the lysosomes.

    • Compare the GPN-induced Ca2+ release in control, YM201636-treated, and YM201636 + ML-SA1-treated cells. A restoration of the lysosomal Ca2+ pool in the ML-SA1 co-treated group indicates a rescue of the pathological phenotype.

5.2. Protocol 2: Monitoring Autophagic Flux

  • 5.2.1. Principle and Rationale: Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. A blockage in this pathway, as seen in AD, leads to the accumulation of autophagosomes. This can be visualized by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and the autophagic substrate p62/SQSTM1. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the lipidated, autophagosome-associated form (LC3-II). Therefore, an increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. The protein p62 binds to ubiquitinated proteins and to LC3, targeting them for degradation. Thus, a decrease in p62 levels suggests a functional autophagic flux.

  • 5.2.2. Step-by-Step Protocol for Immunofluorescence of LC3 and LAMP1:

    • Cell Treatment: Treat neurons with the experimental compounds (e.g., YM201636, ML-SA1) for the desired duration.

    • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Primary Antibody Incubation: Incubate the cells with primary antibodies against LC3 and the lysosomal marker LAMP1 overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.

    • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a confocal or fluorescence microscope.

  • 5.2.3. Step-by-Step Protocol for Western Blot Analysis of LC3-II/LC3-I Ratio and p62 levels:

    • Cell Lysis: Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • 5.2.4. Data Analysis and Interpretation:

    • Immunofluorescence: Quantify the number and intensity of LC3 puncta per cell. An accumulation of LC3 puncta in YM201636-treated cells and a reduction in the ML-SA1 co-treated group would indicate a rescue of the autophagic block. Assess the colocalization of LC3 and LAMP1 to visualize autolysosomes.

    • Western Blot: Quantify the band intensities for LC3-I, LC3-II, and p62. Calculate the LC3-II/LC3-I ratio. A decrease in this ratio and a reduction in p62 levels in the ML-SA1-treated group compared to the disease model group would suggest a restoration of autophagic flux.

5.3. Protocol 3: TFEB Nuclear Translocation Assay

  • 5.3.1. Principle and Rationale: Activation of TRPML1 leads to a Ca2+-dependent activation of the phosphatase calcineurin, which dephosphorylates TFEB, allowing it to translocate from the cytoplasm to the nucleus. In the nucleus, TFEB binds to the CLEAR (Coordinated Lysosomal Expression and Regulation) element in the promoter region of its target genes, upregulating their expression. This protocol uses immunofluorescence to visualize and quantify the subcellular localization of TFEB.

  • 5.3.2. Step-by-Step Protocol for Immunofluorescence-based Quantification of TFEB Localization:

    • Cell Treatment: Treat neurons with ML-SA1 for a short duration (e.g., 1-2 hours).

    • Immunofluorescence: Perform immunofluorescence staining as described in Protocol 2, using a primary antibody against TFEB.

    • Imaging: Acquire images using a confocal microscope, ensuring clear visualization of both the nucleus (DAPI stain) and TFEB staining.

  • 5.3.3. Data Analysis and Interpretation:

    • Quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity in a significant number of cells for each condition.

    • An increase in the nuclear-to-cytoplasmic ratio of TFEB in ML-SA1-treated cells compared to control cells would indicate that ML-SA1 promotes TFEB activation.

PART 3: In Vivo Investigations: Translating Cellular Findings to Preclinical Models

Chapter 6: Alzheimer's Disease Mouse Models for In Vivo Studies

6.1. Overview of Common Transgenic Models

Several transgenic mouse models have been developed to recapitulate key aspects of AD pathology, primarily by overexpressing human genes with mutations linked to familial AD. Commonly used models include the APP/PS1 and 5xFAD mice, which develop age-dependent amyloid plaque pathology and cognitive deficits.[12][13][14]

6.2. Rationale for Selecting the APP/PS1 Model for ML-SA1 Studies

The APP/PS1 transgenic mouse model is a well-characterized and widely used model that develops robust amyloid pathology and associated cognitive impairments. Studies have shown that TRPML1 is downregulated in the brains of APP/PS1 mice, making this model suitable for investigating the therapeutic potential of a TRPML1 agonist like ML-SA1.[5]

Chapter 7: Protocol for In Vivo Administration of ML-SA1 and Assessment of Therapeutic Efficacy

7.1. Pharmacokinetics and Dosing Rationale for ML-SA1

A note on data availability: As of the writing of this guide, detailed pharmacokinetic data for ML-SA1, including its blood-brain barrier permeability, is not extensively published in the public domain. The following protocol is based on doses used in published studies and general principles of in vivo drug administration. It is highly recommended that researchers perform their own pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental setup.[15][16][17][18]

7.2. Protocol 4: Systemic Administration of ML-SA1 in APP/PS1 Mice

  • 7.2.1. Animal Husbandry and Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. House APP/PS1 mice and wild-type littermate controls under standard conditions with ad libitum access to food and water.

  • 7.2.2. Preparation of ML-SA1 Formulation:

    • Dissolve ML-SA1 in a vehicle suitable for intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, Tween 80, and saline. For example, dissolve ML-SA1 in DMSO to create a stock solution, and then dilute it in a solution of 10% Tween 80 in sterile saline to the final desired concentration.

    • The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

    • Prepare the vehicle control solution with the same concentrations of DMSO and Tween 80.

  • 7.2.3. Step-by-Step Administration Protocol (Intraperitoneal Injection):

    • Gently restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 10-20 degree angle to avoid puncturing internal organs.

    • Inject the appropriate volume of the ML-SA1 formulation or vehicle control.

  • 7.2.4. Treatment Schedule and Duration:

    • Prophylactic treatment: Begin treatment before the onset of significant pathology (e.g., at 3-4 months of age in APP/PS1 mice) and continue for several months (e.g., until 9-10 months of age).

    • Therapeutic treatment: Begin treatment after the establishment of pathology (e.g., at 6-7 months of age) to assess the ability of ML-SA1 to reverse existing deficits.

    • Frequency: Administer ML-SA1 or vehicle daily or every other day, depending on the determined pharmacokinetic properties of the compound. A typical dose used in previous studies is in the range of 10-20 mg/kg.

7.3. Protocol 5: Behavioral Analysis to Assess Cognitive Improvement

  • 7.3.1. Morris Water Maze Test: This test assesses spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using spatial cues.

  • 7.3.2. Y-Maze Test: This test evaluates short-term spatial memory by assessing the mouse's tendency to explore novel arms of a Y-shaped maze.

7.4. Protocol 6: Post-mortem Analysis of Brain Tissue

  • 7.4.1. Brain Tissue Collection and Preparation: At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% PFA. Harvest the brains and either post-fix for immunohistochemistry or snap-freeze for biochemical analysis.

  • 7.4.2. Immunohistochemical Analysis of Amyloid-β Plaques and Tau Pathology:

    • Section the brain tissue using a cryostat or vibratome.

    • Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8).

    • Quantify the plaque load and tau pathology using image analysis software.

  • 7.4.3. Biochemical Analysis of Aβ levels (ELISA):

    • Homogenize brain tissue in appropriate buffers to extract soluble and insoluble Aβ fractions.

    • Measure the levels of Aβ40 and Aβ42 using commercially available ELISA kits.

  • 7.4.4. Western Blot Analysis of Autophagy Markers:

    • Prepare brain lysates and perform western blotting as described in Protocol 2 to assess the levels of LC3 and p62.

PART 4: Data Interpretation, Visualization, and Future Directions

Chapter 8: Synthesizing the Data: Building a Mechanistic Understanding

8.1. Summarizing Key Quantitative Data in Tables

In Vitro Parameter AD Model (e.g., YM201636) AD Model + ML-SA1 Expected Outcome with ML-SA1
Lysosomal Ca2+ PoolIncreasedRestored to Control LevelsRescue of Ca2+ Dyshomeostasis
LC3-II / LC3-I RatioIncreasedDecreasedRestoration of Autophagic Flux
p62 LevelsIncreasedDecreasedEnhanced Autophagic Clearance
Nuclear TFEBDecreasedIncreasedActivation of Lysosomal Biogenesis
In Vivo Parameter APP/PS1 + Vehicle APP/PS1 + ML-SA1 Expected Outcome with ML-SA1
Morris Water MazeImpaired MemoryImproved MemoryCognitive Improvement
Brain Aβ Plaque LoadHighReducedReduction in Amyloid Pathology
Brain Aβ42 LevelsHighReducedReduction in Toxic Aβ Species
Brain LC3-II/LC3-I RatioIncreasedDecreasedEnhanced Autophagy in the Brain

8.2. Visualizing Signaling Pathways with Graphviz

TRPML1_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_lys Ca2+ TRPML1->Ca_lys releases Calcineurin_i Calcineurin (inactive) Ca_lys->Calcineurin_i activates ML_SA1 ML-SA1 ML_SA1->TRPML1 activates Calcineurin_a Calcineurin (active) Calcineurin_i->Calcineurin_a TFEB_P TFEB-P Calcineurin_a->TFEB_P dephosphorylates TFEB TFEB TFEB_P->TFEB TFEB_n TFEB TFEB->TFEB_n translocates Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome fuses with lysosome Aggregates Aβ / Tau Aggregates Aggregates->Autophagosome engulfed by Autolysosome->Aggregates degrades CLEAR CLEAR Element TFEB_n->CLEAR binds Lys_genes Lysosomal & Autophagy Genes CLEAR->Lys_genes upregulates Lys_genes->TRPML1 promotes biogenesis Lys_genes->Autolysosome enhances fusion & degradation

Caption: TRPML1 signaling pathway activated by ML-SA1.

8.3. Connecting In Vitro and In Vivo Findings

The in vitro experiments provide a detailed mechanistic understanding of how ML-SA1 can rescue cellular deficits associated with AD. The in vivo studies are crucial for validating these findings in a more complex biological system and for assessing the potential of ML-SA1 to improve cognitive function and reduce overall pathology. A strong correlation between the in vitro and in vivo results would provide compelling evidence for the therapeutic potential of targeting TRPML1 in AD.

Chapter 9: Future Perspectives and Clinical Translation

9.1. Limitations of Current Models and Approaches

While informative, the current cellular and animal models do not fully recapitulate the complexity of human AD. Further research is needed to validate these findings in more advanced models, such as those that develop both amyloid and tau pathology.

9.2. Next Steps in Preclinical Development of TRPML1 Agonists

Future preclinical studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of TRPML1 agonists, assessing their long-term safety and efficacy, and identifying biomarkers to monitor their therapeutic effects.

9.3. Potential for Combination Therapies

Targeting lysosomal function with TRPML1 agonists could be a powerful component of a combination therapy for AD. Combining this approach with therapies that target Aβ or tau pathology directly could lead to synergistic effects and a more comprehensive treatment for this devastating disease.

PART 5: References

  • Regulatory Mechanisms and Therapeutic Implications of Lysosomal Dysfunction in Alzheimer's Disease. International Journal of Biological Sciences. [Link]

  • Regulatory Mechanisms and Therapeutic Implications of Lysosomal Dysfunction in Alzheimer's Disease. PubMed. [Link]

  • Lysosomal Dysfunction: A Key Factor in Alzheimers Progression. Dojindo Molecular Technologies. [Link]

  • Mutation of TRPML1 Channel and Pathogenesis of Neurodegeneration. Haimeria. [Link]

  • Understanding Lysosome Dysfunction in Alzheimer's Disease. BrightFocus Foundation. [Link]

  • The Contribution of Lysosomal Dysfunction to Alzheimer's Disease. Fight Aging!. [Link]

  • Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. PubMed Central. [Link]

  • Acidic Ca2+ stores in neurodegeneration. PubMed Central. [Link]

  • Decreased TRPML1-mediated lysosomal Ca 2+ release in a neuronal LOAD iPSC model. bioRxiv. [Link]

  • TRPML1 Participates in the Progression of Alzheimer's Disease by Regulating the PPARγ/AMPK/Mtor Signalling Pathway. Karger Publishers. [Link]

  • The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed. [Link]

  • A novel process driving Alzheimer's disease validated in a mouse model: Therapeutic potential. PubMed Central. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. University College Cork. [Link]

  • Amelioration of Serum Aβ Levels and Cognitive Impairment in APPPS1 Transgenic Mice Following Symbiotic Administration. MDPI. [Link]

  • Increased AD-like pathology in the APP/PS1ΔE9 mouse model lacking Nrf2 through modulation of autophagy. PubMed Central. [Link]

  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Explaining Blood−Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ResearchGate. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Springer. [Link]

  • Physiologically Based Pharmacokinetic Modelling of Drug Penetration Across the Blood–Brain Barrier—Towards a Mechanistic IVIVE-Based Approach. PubMed Central. [Link]

  • Permeability studies on in vitro blood-brain barrier models: physiology, pathology, and pharmacology. PubMed. [Link]

Sources

Understanding the Selectivity of ML-SA1 for TRPML Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic small molecule ML-SA1 and its selective activation of the Transient Receptor Potential Mucolipin (TRPML) subfamily of ion channels. Intended for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms underpinning ML-SA1's selectivity, outlines robust experimental protocols for its characterization, and offers insights into the critical role of this compound in advancing our understanding of lysosomal biology and associated diseases.

Introduction: The TRPML Channels - Gatekeepers of Lysosomal Function

The TRPML channel subfamily, comprising TRPML1, TRPML2, and TRPML3, are non-selective cation channels primarily localized to the membranes of late endosomes and lysosomes.[1][2] These channels are crucial for a multitude of cellular processes, including vesicular trafficking, lysosomal exocytosis, autophagy, and the maintenance of intra-organellar ionic homeostasis.[3][4] Dysfunctional TRPML1 is the direct cause of the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV (MLIV), highlighting the critical physiological role of these channels.[5]

TRPML channels are polymodal, responding to various stimuli. A key endogenous agonist for all three TRPML isoforms is the low-abundance phosphoinositide, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), which is enriched in endolysosomal membranes.[4][6][7] The discovery of ML-SA1, a potent synthetic agonist, has been instrumental in deconvoluting the complex biology of TRPML channels.[8][9]

ML-SA1: A Selective Agonist of Mammalian TRPML Channels

ML-SA1 (Mucolipin Synthetic Agonist 1) was identified through high-throughput screening as a potent activator of TRPML channels.[10] It activates all three mammalian TRPML subtypes—TRPML1, TRPML2, and TRPML3—making it a valuable tool for studying their collective and individual functions.[9][11]

Mechanism of Action: A Synergistic and Allosteric Activation

The activation of TRPML channels by ML-SA1 is a complex process that can occur independently of, but is significantly enhanced by, the endogenous agonist PI(3,5)P₂.[12][13] Cryo-electron microscopy (cryo-EM) studies have revealed that ML-SA1 binds to a hydrophobic pocket formed by transmembrane helices S5 and S6, and the first pore helix (PH1) of one subunit, and the S6 of an adjacent subunit.[14][15] This binding induces a conformational change that leads to the opening of the channel's lower gate, allowing for cation influx.[14]

Interestingly, while ML-SA1 can activate mammalian TRPML1 independently of PI(3,5)P₂, its effect on Drosophila TRPML is different; it acts as an allosteric activator that enhances the channel's sensitivity to PI(3,5)P₂.[11] This suggests an evolutionary divergence in the activation mechanisms of TRPML channels. For mammalian channels, the presence of both ML-SA1 and PI(3,5)P₂ results in a synergistic activation, leading to a more pronounced increase in channel current.[10][12][13]

cluster_membrane Endolysosomal Membrane TRPML1 TRPML1 Channel_Opening Channel Opening TRPML1->Channel_Opening Conformational Change ML_SA1 ML-SA1 ML_SA1->TRPML1 Binds to hydrophobic pocket PI35P2 PI(3,5)P₂ PI35P2->TRPML1 Endogenous agonist Cation_Efflux Cation Efflux (Ca²⁺, Fe²⁺, Zn²⁺) Channel_Opening->Cation_Efflux

Caption: Synergistic activation of TRPML1 by ML-SA1 and PI(3,5)P₂.

Selectivity Profile of ML-SA1

ML-SA1 exhibits notable selectivity for the TRPML subfamily over other TRP channels.[10] While it activates all three TRPML isoforms, its potency can vary. The cellular context is also crucial, as the relative expression levels of TRPML1, TRPML2, and TRPML3 can differ between cell types.[10] For instance, in human fibroblasts, TRPML1 is the predominant lysosomal TRPML channel, and the response to ML-SA1 is largely attributed to its action on this isoform.[10]

Quantitative Analysis of ML-SA1 Potency

The potency of ML-SA1 is typically quantified by its half-maximal effective concentration (EC₅₀), which can vary depending on the experimental conditions and the specific TRPML isoform being studied.

ParameterValueChannelAssay ConditionsReference
EC₅₀ ~3.4 µMTRPML1-4AHEK293 cells (Qube384)[16]
EC₅₀ 0.2-0.5 µMTRPML1, TRPML2, TRPML3Automated Electrophysiology[17]
Concentration for TFEB Nuclear Translocation 1 µMTRPML1HEK293 cells[16]
Concentration for Lysosomal Exocytosis 10-30 µMTRPML1ARPE-19 cells[16]
Concentration for Ca²⁺ Mobilization 5 µMTRPML1HGT-1 cells[16]

Experimental Protocols for Assessing ML-SA1 Selectivity

To rigorously assess the selectivity and mechanism of action of ML-SA1, a combination of electrophysiological and cell-based imaging assays is recommended.

Whole-Endolysosome Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion channel activity on the membrane of isolated endolysosomes, providing unparalleled insight into the direct effects of compounds on TRPML channels.

Protocol:

  • Cell Preparation: Culture cells (e.g., HEK293T cells overexpressing the TRPML channel of interest or primary cells) on glass coverslips.

  • Lysosome Enlargement: To facilitate patching, incubate cells with a vacuolating agent such as Vacuolin-1 (1 µM) for 2 hours to overnight.[11]

  • Visualization of Acidic Organelles: Briefly incubate cells with a vital stain like Neutral Red to visualize enlarged endolysosomes.

  • Cell Lysis and Lysosome Isolation: Gently rupture the plasma membrane using a patch pipette to release the enlarged endolysosomes into the bath solution.

  • Patching: Using a fresh, fire-polished glass pipette, form a giga-ohm seal with the membrane of an isolated endolysosome.

  • Recording: Establish the whole-endolysosome configuration and record currents in voltage-clamp mode. A typical voltage ramp protocol would be from -140 mV to +140 mV.[18]

  • Compound Application: Apply ML-SA1 to the bath solution at various concentrations to determine its effect on channel activity.

Start Start Cell_Culture 1. Cell Culture on Coverslips Start->Cell_Culture Vacuolin 2. Incubate with Vacuolin-1 (Lysosome Enlargement) Cell_Culture->Vacuolin Neutral_Red 3. Stain with Neutral Red (Visualization) Vacuolin->Neutral_Red Lysis 4. Gentle Cell Lysis Neutral_Red->Lysis Isolation 5. Isolate Enlarged Endolysosome Lysis->Isolation Patching 6. Form Giga-ohm Seal Isolation->Patching Recording 7. Whole-Endolysosome Recording Patching->Recording Compound 8. Apply ML-SA1 Recording->Compound End End Compound->End

Caption: Workflow for whole-endolysosome patch-clamp electrophysiology.

Fluorescent Calcium Imaging

This high-throughput-compatible assay measures changes in intracellular calcium concentrations as an indicator of TRPML channel activation.

Protocol:

  • Cell Seeding: Plate cells expressing the TRPML channel of interest in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions.[19] This is often a "no-wash" protocol.[19]

  • Compound Addition: Use a fluorescence microplate reader equipped with an automated liquid handler to add ML-SA1 at various concentrations to the wells.

  • Signal Detection: Monitor the change in fluorescence intensity in real-time. The binding of Ca²⁺ released from lysosomes to the dye results in a significant increase in fluorescence emission.[19]

  • Data Analysis: The magnitude of the fluorescence increase is proportional to the degree of channel activation.[19] Plot concentration-response curves to determine the EC₅₀ of ML-SA1.

Start Start Seeding 1. Seed Cells in Microplate Start->Seeding Dye_Loading 2. Load with Fluo-4 AM Seeding->Dye_Loading Compound_Addition 3. Add ML-SA1 Dye_Loading->Compound_Addition Fluorescence_Reading 4. Real-time Fluorescence Measurement Compound_Addition->Fluorescence_Reading Data_Analysis 5. Generate Concentration-Response Curve Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for fluorescent calcium imaging assay.

Off-Target Effects and Considerations

While ML-SA1 is a relatively specific agonist for TRPML channels, it is crucial to consider potential off-target effects in any experimental design. For instance, at higher concentrations, promiscuous activity against other ion channels or cellular targets cannot be entirely ruled out. Therefore, it is essential to:

  • Use the lowest effective concentration of ML-SA1.

  • Include appropriate controls, such as cells lacking the TRPML channel of interest (e.g., from knockout animals or using siRNA/shRNA knockdown).[10]

  • Employ orthogonal assays to confirm findings.

Conclusion and Future Directions

ML-SA1 has proven to be an indispensable chemical probe for elucidating the physiological and pathophysiological roles of TRPML channels. Its ability to selectively activate these channels has advanced our understanding of lysosomal storage disorders like MLIV and Niemann-Pick disease, and has opened up new avenues for therapeutic intervention in these and other conditions, including Alzheimer's disease and Duchenne muscular dystrophy.[3][9][20]

Future research will likely focus on developing isoform-specific TRPML agonists to dissect the individual contributions of TRPML1, TRPML2, and TRPML3 to cellular function. Furthermore, a deeper understanding of the interplay between synthetic agonists like ML-SA1 and endogenous regulators such as PI(3,5)P₂ will be critical for the development of novel therapeutics targeting the endolysosomal system.

References

  • Dong, X. P., et al. (2010). PI(3,5)P(2) controls membrane trafficking by direct activation of mucolipin Ca(2+) release channels in the endolysosome. Nature Communications, 1, 38. [Link]

  • Xu, H., & Ren, D. (2015). TRPML1: An Ion Channel in the Lysosome. Scilit. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456. [Link]

  • Wang, W., et al. (2020). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. International Journal of Molecular Sciences, 21(23), 9166. [Link]

  • Schmiege, P., et al. (2017). The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM. Nature Communications, 8(1), 15983. [Link]

  • Fine, M., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]

  • Venkatachalam, K., et al. (2015). The Role of TRPMLs in Endolysosomal Trafficking and Function. Annual Review of Physiology, 77, 55-75. [Link]

  • Dong, X. P., et al. (2010). PI(3,5)P2 Controls Membrane Trafficking by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome. ResearchGate. [Link]

  • Fine, M., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. PubMed. [Link]

  • Kiselyov, K., et al. (2007). TRPML: TRansPorters of Metals in Lysosomes essential for cell survival? Journal of Cellular Physiology, 212(2), 293-298. [Link]

  • Hirschi, M., et al. (2017). Human TRPML1 channel structures in open and closed conformations. Nature, 550(7676), 411-415. [Link]

  • Cheng, X., et al. (2020). The intracellular Ca2+ release channel TRPML1 regulates lower urinary tract smooth muscle contractility. Science Signaling, 13(658), eabb2491. [Link]

  • Grimm, C., et al. (2010). Activation of TRPML1 by small-molecule synthetic agonists. ResearchGate. [Link]

  • Lee, J. H., et al. (2021). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 134(16), jcs258752. [Link]

  • ML-SA1. Wikipedia. [Link]

  • Fallah, Z., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology, 13, 895172. [Link]

  • Li, M., & Jiang, Y. (2023). A Structural Overview of TRPML1 and the TRPML Family. University of Texas Southwestern Medical Center. [Link]

  • Li, H., et al. (2023). TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. ResearchGate. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ResearchGate. [Link]

  • The ML-SA1-binding site (a) A close-up view of the indicated regions in... ResearchGate. [Link]

  • Table of Assay Rationale and Description. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • TRPML1. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The structure of ML-SA1-bound TRPML1 compared with other ligand-bound... ResearchGate. [Link]

  • Effect of isoform-selective TRPML3 agonist ML3-SA1 on mouse TRPML1, 2,... ResearchGate. [Link]

  • Plesch, E., et al. (2018). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Cellular Neuroscience, 12, 40. [Link]

  • Zamora, D., et al. (2018). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. eLife, 7, e38329. [Link]

  • Lee, J. H., et al. (2021). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. Sophion Bioscience. [Link]

  • The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. PubMed. [Link]

  • Christensen, M. G., et al. (2022). TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. PubMed Central. [Link]

Sources

A Technical Guide to the Application of ML-SA1 in Cell Biology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconvoluting Lysosomal Signaling with a Specific Chemical Probe

In the intricate landscape of cellular biology, the lysosome has evolved from being viewed as a simple waste disposal unit to a central signaling hub that governs metabolism, autophagy, and cellular homeostasis. At the heart of its signaling capacity are ion channels, which dynamically regulate the lysosomal environment. Among these, the Transient Receptor Potential Mucolipin 1 (TRPML1) channel stands out as a critical mediator of lysosomal cation efflux, primarily of Calcium (Ca²⁺) and to a lesser extent, Zinc (Zn²⁺) and Iron (Fe²⁺).[1][2][3]

The study of TRPML1's function has been significantly advanced by the development of specific chemical tools. ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent, cell-permeable small molecule that acts as a direct agonist of the TRPML channel family, with a pronounced effect on TRPML1.[4][5] Unlike the endogenous agonist phosphatidylinositol 3,5-bisphosphate [PI(3,5)P₂], ML-SA1 activates the channel directly by binding to a transmembrane pocket, providing researchers with a reliable, PI(3,5)P₂-independent method to initiate TRPML1-mediated signaling.[3][6][7][8]

This guide provides an in-depth technical framework for utilizing ML-SA1 as a basic research tool. We will move beyond simple protocols to explain the causal logic behind experimental design, ensuring that the methodologies are not only robust but also self-validating. The focus will be on two primary applications: the direct interrogation of lysosomal Ca²⁺ signaling and the investigation of autophagic flux and lysosomal biogenesis.

Part 1: Interrogating Lysosomal Calcium Dynamics

The ability to precisely trigger Ca²⁺ release from a specific organelle is paramount to understanding its role in cell signaling. ML-SA1 provides an unparalleled method for initiating Ca²⁺ efflux specifically from the lysosomal store.

Scientific Rationale & Causality

The central hypothesis when using ML-SA1 for Ca²⁺ studies is that it will induce a rapid, transient increase in cytosolic Ca²⁺ originating from lysosomal reserves. A properly designed experiment must rigorously prove that the observed Ca²⁺ signal is indeed from the lysosome and is mediated by TRPML1, while ruling out other potential sources like the endoplasmic reticulum (ER) or the extracellular space.

Experimental Workflow: Live-Cell Calcium Imaging

This workflow is designed to measure ML-SA1-induced Ca²⁺ transients in a cultured cell population.

Caption: Workflow for validating ML-SA1-induced lysosomal Ca²⁺ release.

Detailed Protocol: Calcium Measurement with Fura-2 AM
  • Cell Preparation: Seed adherent cells (e.g., ARPE-19, HeLa) onto 35mm glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading: Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM. Remove culture medium from cells, wash once with HBSS, and incubate with loading buffer for 30-45 minutes at 37°C.

  • De-esterification: Wash the cells twice with dye-free HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye within the cells.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse with HBSS to establish a stable baseline signal (Ratio of fluorescence emission at >510 nm from excitation at 340 nm vs. 380 nm).

  • Stimulation: Add ML-SA1 to a final concentration of 10-20 µM and record the change in the F340/380 ratio. A rapid increase indicates a rise in cytosolic Ca²⁺.[9][10][11]

  • Control Experiments: To validate the origin of the signal, repeat the experiment under the conditions outlined in the table below. Each control is a separate experiment designed to eliminate a potential source of Ca²⁺.

Data Presentation: A Self-Validating System
Experimental Condition Rationale Expected Outcome for ML-SA1 Response Reference
Standard (HBSS) Positive ControlRobust, transient Ca²⁺ increase[11][12]
Ca²⁺-free HBSS + EGTA Rules out extracellular Ca²⁺ influxResponse is maintained[10]
Thapsigargin Pre-treatment Rules out ER as the Ca²⁺ sourceResponse is maintained[10]
GPN Pre-treatment Rules out lysosomes as the Ca²⁺ sourceResponse is abolished[10][12]
TRPML1⁻/⁻ Cells Confirms TRPML1 channel dependencyResponse is abolished[10][12]

Part 2: Probing Autophagy and Lysosomal Biogenesis

One of the most powerful applications of ML-SA1 is in the study of the autophagy-lysosome pathway. TRPML1 is a key upstream regulator of this process, and its activation by ML-SA1 provides a method to stimulate the entire pathway.

Scientific Rationale & Causality

ML-SA1-induced lysosomal Ca²⁺ release activates the phosphatase Calcineurin. Calcineurin, in turn, dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[13][14] Dephosphorylated TFEB translocates from the cytoplasm to the nucleus, where it binds to CLEAR (Coordinated Lysosomal Expression and Regulation) gene network promoters, upregulating the expression of genes involved in all stages of the autophagy-lysosome pathway.[8][13][14] Therefore, ML-SA1 treatment is hypothesized to cause TFEB nuclear translocation and a subsequent increase in autophagic flux.

G MLSA1 ML-SA1 TRPML1 TRPML1 Channel (on Lysosome) MLSA1->TRPML1 activates Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release Calcineurin Calcineurin Activation Ca_release->Calcineurin TFEB_P Cytoplasmic TFEB-P Calcineurin->TFEB_P dephosphorylates TFEB Nuclear TFEB TFEB_P->TFEB translocates to nucleus CLEAR CLEAR Gene Transcription TFEB->CLEAR Autophagy Increased Autophagic Flux & Lysosome Biogenesis CLEAR->Autophagy

Caption: ML-SA1-induced TFEB activation pathway.

Experimental Protocol 1: TFEB Nuclear Translocation Assay

This immunofluorescence-based assay directly visualizes the key mechanistic step of TFEB activation.

  • Cell Culture: Plate cells (e.g., HeLa cells stably expressing TFEB-GFP, or wild-type cells) on sterile glass coverslips in a 24-well plate.

  • Treatment: When cells are at 60-70% confluency, treat with vehicle (DMSO) or ML-SA1 (10 µM) for 2-4 hours.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 1% BSA in PBS for 1 hour. Incubate with a primary antibody against TFEB overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.

  • Imaging & Analysis: Mount coverslips on slides and image using a confocal or widefield fluorescence microscope. Quantify the results by measuring the fluorescence intensity of TFEB in the nucleus versus the cytoplasm across at least 50 cells per condition. A significant increase in the nuclear/cytoplasmic ratio indicates TFEB activation.[13][14]

Experimental Protocol 2: Autophagic Flux Assay (LC3-II Immunoblot)

This assay measures the rate of autophagosome formation and degradation, providing a functional readout of the entire autophagy pathway. The key to this assay is distinguishing between autophagy induction and a blockage of lysosomal degradation.

  • Cell Culture & Treatment: Plate cells in 6-well plates. Create four treatment groups:

    • Vehicle (DMSO)

    • ML-SA1 (10 µM)

    • Bafilomycin A1 (BafA1, 100 nM) - a lysosomal inhibitor

    • ML-SA1 + BafA1

    • Treat cells for 4-6 hours.

  • Lysis & Protein Quantification: Wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors. Quantify total protein using a BCA assay.

  • Immunoblotting: Separate equal amounts of protein (20-30 µg) via SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II). Transfer to a PVDF membrane. Block and probe with a primary antibody specific for LC3. Also probe for a loading control like GAPDH or β-actin.

  • Analysis: Image the blot and quantify the band intensities for LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). The amount of LC3-II, normalized to the loading control, is the key readout.

Data Interpretation: Distinguishing Induction from Blockade

The interpretation of LC3-II levels is critical and relies on the inclusion of the lysosomal inhibitor.

Condition Observed LC3-II Level Interpretation Reference
Vehicle BaselineNormal basal autophagy
ML-SA1 Increased vs. VehicleSuggests either autophagy induction or lysosomal blockade[2]
BafA1 Increased vs. VehicleConfirms basal autophagic flux is active (LC3-II accumulates when degradation is blocked)
ML-SA1 + BafA1 Further Increased vs. BafA1 aloneConfirms Autophagic Flux is Induced. ML-SA1 is generating more autophagosomes, which then accumulate to an even greater extent when their degradation is blocked.[15]

Applications in Disease Models: A Brief Overview

The fundamental cell biology mechanisms elucidated by ML-SA1 have direct relevance to pathophysiology, making it a valuable tool in translational research.

  • Neurodegenerative Diseases: In cellular models of Alzheimer's and Parkinson's disease, lysosomal function is often impaired, leading to the accumulation of toxic protein aggregates. ML-SA1 has been shown to enhance the clearance of amyloid-beta, tau, and α-synuclein by stimulating the TFEB-autophagy pathway, thereby rescuing cellular phenotypes.[7][15][16][17][18]

  • Lysosomal Storage Disorders (LSDs): In LSDs like Niemann-Pick Type C, which arise from genetic defects in lysosomal proteins, cells accumulate undigested substrates. ML-SA1 can alleviate this burden by promoting lysosomal exocytosis and enhancing the overall degradative capacity of the lysosomal system.[4][19]

  • Cancer Biology: The role of autophagy in cancer is context-dependent. ML-SA1 is used to probe how modulating TRPML1 and autophagic flux impacts cancer cell survival, proliferation, and response to therapy.[2][20]

Conclusion

ML-SA1 is more than a simple channel agonist; it is a sophisticated tool for the targeted manipulation of a central cellular signaling axis. By understanding its precise mechanism of action—the specific activation of TRPML1 to release lysosomal Ca²⁺—researchers can design rigorous, self-validating experiments to dissect the role of the lysosome in health and disease. The protocols and logical frameworks provided here serve as a foundation for leveraging ML-SA1 to its full potential, enabling new discoveries in the dynamic field of cell biology.

References

  • Title: ML-SA1 induces TRPML1-mediated Ca2+ release from... Source: ResearchGate URL: [Link]

  • Title: Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 Source: NIH URL: [Link]

  • Title: ML-SA1 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: ML-SA1 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL: [Link]

  • Title: Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation Source: PubMed URL: [Link]

  • Title: Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PMC Source: PubMed Central URL: [Link]

  • Title: TRPML1 Agonists Source: Alzheimer's Drug Discovery Foundation URL: [Link]

  • Title: What are TRPML1 agonists and how do they work? Source: Synapse URL: [Link]

  • Title: MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx Source: Taylor & Francis Online URL: [Link]

  • Title: Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases Source: PubMed Central URL: [Link]

  • Title: (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway | Request PDF Source: ResearchGate URL: [Link]

  • Title: (PDF) Robust Lysosomal Calcium Signaling Through Channel TRPML1 is Impaired by Lysosomal Lipid Accumulation Source: ResearchGate URL: [Link]

  • Title: Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 Source: MD Anderson Cancer Center URL: [Link]

  • Title: The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system Source: PubMed Central URL: [Link]

  • Title: The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system Source: Company of Biologists Journals URL: [Link]

  • Title: TRPML1 as a potential therapeutic target for triple-negative breast cancer: a review - PMC Source: PubMed Central URL: [Link]

  • Title: TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. (A)... Source: ResearchGate URL: [Link]

  • Title: Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 Source: MDPI URL: [Link]

  • Title: (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway Source: PubMed URL: [Link]

  • Title: Cell Culture Protocols Source: Cell Biologics Inc. URL: [Link]

  • Title: The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system Source: PubMed URL: [Link]

  • Title: Cell Culture Guide - Techniques and Protocols Source: Assay Genie URL: [Link]

  • Title: The ML-SA1-binding site (a) A close-up view of the indicated regions in... Source: ResearchGate URL: [Link]

Sources

The Emergence of a Key: A Technical Guide to the Discovery and Development of ML-SA1 as a Chemical Probe for TRPML1

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and development of Mucolipin Synthetic Agonist 1 (ML-SA1), a pivotal chemical probe for the transient receptor potential mucolipin 1 (TRPML1) ion channel. We will navigate the scientific journey from the initial high-throughput screening campaign to the detailed mechanistic characterization that established ML-SA1 as an indispensable tool for dissecting lysosomal biology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical chemical probe.

The Unmet Need: Targeting the Lysosome's Gatekeeper, TRPML1

The lysosome, once viewed as a mere cellular recycling center, is now recognized as a sophisticated signaling hub that governs a multitude of cellular processes, including autophagy, nutrient sensing, and membrane trafficking.[1] Central to these functions is the precise regulation of lysosomal ion homeostasis, a process in which the TRPML1 channel plays a critical role. TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes.[2] Its function is paramount; genetic mutations leading to its loss of function cause the devastating lysosomal storage disorder Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and other systemic defects.[3][4]

TRPML1 acts as a key regulator of lysosomal calcium (Ca²⁺) and iron (Fe²⁺) efflux.[3] This ion release is not a random event but a tightly controlled process initiated by the lysosome-specific phosphoinositide, PI(3,5)P₂, which serves as the endogenous agonist for TRPML1.[3][5] The resulting Ca²⁺ signals are critical for a variety of lysosomal functions, including the fusion of lysosomes with other vesicles, such as autophagosomes, a crucial step in the autophagic clearance pathway.[1][6]

The profound pathological consequences of TRPML1 dysfunction highlighted the urgent need for specific pharmacological tools to study its function and explore its therapeutic potential. The development of a potent and selective agonist was envisioned as a means to restore lysosomal function in disease states and to meticulously probe the intricate signaling pathways governed by TRPML1. This need set the stage for the discovery of ML-SA1.

The Search Begins: High-Throughput Screening for TRPML1 Agonists

The journey to identify ML-SA1 began with a large-scale high-throughput screening (HTS) campaign designed to discover novel small-molecule activators of TRPML1.[4] The core of this effort was a cell-based calcium imaging assay, a robust and scalable method to detect changes in intracellular Ca²⁺ concentrations.

HTS Assay Principle and Workflow

The foundational principle of the HTS assay was to monitor the release of Ca²⁺ from lysosomes into the cytosol upon TRPML1 activation.[3][4]

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis & Hit Identification Cell_Plating Plate HEK293 cells stably overexpressing TRPML1 Dye_Loading Load cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) Cell_Plating->Dye_Loading Compound_Addition Add library compounds (e.g., >400,000 compounds) Dye_Loading->Compound_Addition Imaging Monitor fluorescence changes using a high-content imager Compound_Addition->Imaging Data_Analysis Quantify changes in intracellular Ca²⁺ Imaging->Data_Analysis Hit_Identification Identify compounds causing a significant Ca²⁺ increase Data_Analysis->Hit_Identification

The initial screen of a large chemical library identified a structural analog of a previously known weak TRPML3 agonist, SF-51.[7] This new hit, later named ML-SA1, demonstrated significantly more potent activation of TRPML1.[8]

From Hit to Probe: The Characterization of ML-SA1

The identification of a promising hit is only the first step. A rigorous series of experiments was necessary to validate ML-SA1 as a specific and potent chemical probe for TRPML1. This involved detailed mechanistic studies using a combination of cellular and electrophysiological techniques.

Cellular Characterization: Confirming Lysosomal Ca²⁺ Release

The initial HTS data suggested that ML-SA1 increases cytosolic Ca²⁺. The next crucial step was to confirm that this Ca²⁺ originated from the lysosomes.

Experimental Protocol: Fura-2 Calcium Imaging to Confirm Lysosomal Ca²⁺ Release

  • Cell Culture: Plate human retinal pigment epithelial (RPE) cells or HEK293 cells stably expressing TRPML1 on glass-bottom dishes.

  • Dye Loading: Incubate cells with the ratiometric Ca²⁺ indicator Fura-2 AM (2-5 µM) in a physiological saline solution for 30-45 minutes at room temperature.

  • Experimental Setup: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Perfuse the cells with a Ca²⁺-free solution to eliminate the contribution of extracellular Ca²⁺ influx.

  • Thapsigargin Treatment (Optional): To rule out the involvement of the endoplasmic reticulum (ER), pretreat cells with thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, to deplete ER Ca²⁺ stores.[9]

  • ML-SA1 Application: Add ML-SA1 (typically 10-20 µM) to the perfusion solution and record the change in the Fura-2 fluorescence ratio (F340/F380).[10][11]

  • Lysosomal Rupture Control: As a definitive control, pretreat cells with glycyl-L-phenylalanine-β-naphthylamide (GPN), a compound that selectively disrupts lysosomal membranes, to demonstrate that the ML-SA1-induced Ca²⁺ signal is abolished.[10]

These experiments consistently demonstrated that ML-SA1 triggers a rapid and robust increase in cytosolic Ca²⁺ that is independent of extracellular Ca²⁺ and ER stores, confirming the lysosome as the source of the released calcium.[9][10][11]

Electrophysiological Validation: Direct Measurement of TRPML1 Channel Activity

While calcium imaging provides a functional readout of channel activation, whole-cell and whole-lysosome patch-clamp electrophysiology offer direct measurement of the ion currents flowing through the TRPML1 channel.

Experimental Protocol: Whole-Lysosome Patch-Clamp Recording

  • Cell Preparation: Culture cells (e.g., human fibroblasts or HEK293 cells overexpressing TRPML1) under conditions that promote the enlargement of lysosomes (e.g., treatment with vacuolin-1).

  • Lysosome Isolation: Gently rupture the plasma membrane to release the enlarged lysosomes into the bath solution.

  • Patching: Using a glass micropipette, form a high-resistance (gigaohm) seal with the membrane of an isolated lysosome.

  • Recording: Apply voltage ramps (e.g., -140 mV to +100 mV) to measure the current-voltage (I-V) relationship of the lysosomal channels.[2][12]

  • Agonist Application: Perfuse the bath (cytosolic side) with a solution containing ML-SA1 (typically 10 µM) and record the resulting increase in channel current.[8]

These technically demanding experiments provided unequivocal evidence that ML-SA1 directly activates TRPML1 channels, resulting in an outwardly rectifying cation current.[7][8]

TRPML1_Activation cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_lysosome_open Lysosome cluster_cytosol_high Cytosol TRPML1 TRPML1 Channel (Closed State) TRPML1_open TRPML1 Channel (Open State) TRPML1->TRPML1_open Conformational Change ML_SA1 ML-SA1 ML_SA1->TRPML1 Binds to hydrophobic pocket Ca_low Low [Ca²⁺] Ca_release Ca²⁺ Efflux TRPML1_open->Ca_release Ca_high High [Ca²⁺] Ca_release->Ca_high Signaling Downstream Signaling (e.g., TFEB activation, Autophagy) Ca_high->Signaling

Cryo-electron microscopy studies have since revealed the structural basis for this activation, showing that ML-SA1 binds to a hydrophobic cavity formed by transmembrane helices of the channel, stabilizing its open conformation.[13][14]

Potency and Selectivity Profile

A critical aspect of a chemical probe is its potency and selectivity. ML-SA1 was found to be a potent activator of all three mammalian TRPML channel subtypes (TRPML1, TRPML2, and TRPML3).[7][15] However, it exhibits no activity on other related TRP channels, such as TRPM2, TRPV2, TRPV3, TRPC6, or TRPA1, underscoring its selectivity within the broader TRP channel family.

Table 1: Pharmacological Profile of ML-SA1

TargetActivityEC₅₀Notes
TRPML1 Agonist~0.2-0.5 µMPotent activation of lysosomal Ca²⁺ release.[12]
TRPML2 Agonist~0.2-0.5 µMAlso activated by ML-SA1.[12]
TRPML3 Agonist~0.2-0.5 µMAlso activated by ML-SA1.[12]
Other TRP Channels No ActivityN/ASelective for the TRPML subfamily.

It's important to note that while ML-SA1 is a true agonist for mammalian TRPML1, it acts as an allosteric modulator for the Drosophila TRPML channel, potentiating its activation by the endogenous agonist PI(3,5)P₂.[7][16][17] This highlights species-specific differences in the mechanism of action.

ML-SA1 as a Tool: Unlocking the Secrets of Lysosomal Biology

The development of ML-SA1 has had a transformative impact on the study of lysosomal biology. Its ability to specifically activate TRPML1 has allowed researchers to:

  • Rescue Disease Phenotypes: In cellular models of lysosomal storage diseases like Niemann-Pick type C and MLIV, treatment with ML-SA1 has been shown to correct trafficking defects, reduce the accumulation of lipids and other stored materials, and restore lysosomal function.[4][5][7]

  • Investigate Autophagy: ML-SA1 has been instrumental in demonstrating the role of TRPML1-mediated Ca²⁺ release in promoting the fusion of autophagosomes with lysosomes, a key step in the clearance of cellular waste and aggregated proteins.[6][18] For instance, activating TRPML1 with ML-SA1 facilitates the maturation of α-synuclein-containing autophagosomes.[18]

  • Elucidate Lysosomal Signaling Pathways: The use of ML-SA1 has helped to delineate the downstream consequences of TRPML1 activation, including the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[19][20]

  • Explore Novel Therapeutic Avenues: The ability of ML-SA1 to promote lysosomal acidification and protease activity has been shown to inhibit the replication of viruses like Dengue and Zika, suggesting a potential antiviral strategy.[21][22]

Conclusion and Future Perspectives

The discovery and development of ML-SA1 represent a landmark achievement in the field of chemical biology. Through a systematic process of high-throughput screening, rigorous biophysical and cellular characterization, and detailed mechanistic studies, ML-SA1 has emerged as an indispensable chemical probe for interrogating the function of TRPML1 channels. It has not only illuminated the fundamental roles of lysosomes in health and disease but also provided a valuable pharmacological tool for exploring novel therapeutic strategies for a range of human disorders, from rare lysosomal storage diseases to more common neurodegenerative conditions like Alzheimer's disease.[5][23][24] The story of ML-SA1 serves as a powerful testament to the crucial role of chemical probes in dissecting complex biological systems and paving the way for future therapeutic innovations.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. 2014;56(6):446-456. [Link]

  • ML-SA1. Wikipedia. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Muallem S, et al. TRPML1 as lysosomal fusion guard. Channels (Austin). 2017;11(4):299-301. [Link]

  • Kiselyov K, Muallem S. TRPML: TRansPorters of Metals in Lysosomes essential for cell survival? J Physiol. 2008;586(17):4047-4052. [Link]

  • Shen D, et al. The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin. J Biol Chem. 2017;292(20):8424-8435. [Link]

  • Hite RK, et al. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM. Protein Sci. 2019;28(2):263-271. [Link]

  • Juhasz G, et al. Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. J Biol Chem. 2024;300(11):107911. [Link]

  • Venkatachalam K, et al. The Role of TRPMLs in Endolysosomal Trafficking and Function. Annu Rev Physiol. 2015;77:55-75. [Link]

  • Feng X, et al. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • Xu H. High Throughput Screening for Modulators of the TRPML1 Ion Channel. Grantome. [Link]

  • Martinez NJ, et al. Identification of TRPML1 agonists for the treatment of lysosomal-storage disorders. National Center for Advancing Translational Sciences. [Link]

  • Speake M, et al. Discovery and CHARACTERISATION OF A NOVEL TRPML1 AGONIST. Storyblok. [Link]

  • Electrophysiological characterization of TRPML1 and its agonist-binding... ResearchGate. [Link]

  • High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. SB Drug Discovery. [Link]

  • TRPML1 Electrophysiology. SB Drug Discovery. [Link]

  • Activation of TRPML1 by small-molecule synthetic agonists. ResearchGate. [Link]

  • Whyte J, et al. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. ORCA - Cardiff University. [Link]

  • Moccia F, et al. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells. Front Physiol. 2023;14:1243306. [Link]

  • Gómez NM, et al. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. FASEB J. 2018;32(2):fb.201700657R. [Link]

  • Gómez NM, et al. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. FASEB J. 2018;32(2):fb.201700657R. [Link]

  • Dinter E, et al. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Front Mol Neurosci. 2020;13:133. [Link]

  • Rühl S, et al. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. Int J Mol Sci. 2024;25(16):8777. [Link]

  • Wang C, et al. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Cell Death Dis. 2022;13(1):101. [Link]

  • Gómez NM, et al. Robust Lysosomal Calcium Signaling Through Channel TRPML1 is Impaired by Lysosomal Lipid Accumulation. ResearchGate. [Link]

  • Chemical structures of the synthetic TRPML1 agonists ML-SA1 and ML-SA5,... ResearchGate. [Link]

  • Rühl S, et al. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. Int J Mol Sci. 2024;25(16):8777. [Link]

  • The ML-SA1-binding site (a) A close-up view of the indicated regions in... ResearchGate. [Link]

  • Xia Z, et al. ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. Antiviral Res. 2020;182:104922. [Link]

  • Whyte J, et al. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. J Cell Sci. 2023;136(1):jcs260599. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Medicines Discovery Institute. [Link]

  • TRPML1 Agonists. Alzheimer's Drug Discovery Foundation. [Link]

  • Hite RK, et al. Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proc Natl Acad Sci U S A. 2022;119(6):e2118023119. [Link]

  • TRPML1 agonist ML-SA1 increases the levels of lysosomal membrane... ResearchGate. [Link]

  • Tedeschi V, et al. Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. Front Mol Neurosci. 2021;14:782352. [Link]

Sources

Methodological & Application

Application Notes and Protocols for ML-SA1 in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Reinvigorating Lysosomal Function with ML-SA1

The lysosome, once viewed merely as the cell's waste disposal system, is now recognized as a central hub for metabolic signaling, cellular clearance, and nutrient sensing. Central to its function is the transient receptor potential mucolipin 1 (TRPML1) ion channel, a key regulator of lysosomal calcium (Ca²⁺) homeostasis and trafficking.[1][2] Dysfunctional TRPML1 activity is implicated in a range of human pathologies, from rare lysosomal storage diseases like Mucolipidosis Type IV (ML-IV) to complex neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4][5]

ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent, cell-permeable small molecule that acts as a specific agonist for the TRPML channel family, with a pronounced effect on TRPML1.[4][6][7] Its ability to directly activate the TRPML1 channel and trigger the release of Ca²⁺ from lysosomal stores provides researchers with a powerful chemical tool to probe lysosomal biology and explore therapeutic strategies aimed at restoring lysosomal function.

This guide provides a comprehensive overview of the mechanism of action of ML-SA1 and detailed protocols for its application in cell culture. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound to investigate lysosomal signaling, autophagy, and cellular clearance pathways.

The Mechanistic Cascade of TRPML1 Activation by ML-SA1

The cellular effects of ML-SA1 are initiated by its direct binding to the TRPML1 channel, which resides on the membrane of late endosomes and lysosomes.[1][8] This interaction triggers a well-defined signaling cascade, providing multiple endpoints for experimental measurement.

  • Direct Channel Activation and Lysosomal Ca²⁺ Efflux : ML-SA1 binds to a transmembrane pocket on the TRPML1 protein, forcing the channel into an open conformation.[9] This primary event allows cations, most notably Ca²⁺, to flow from the lysosomal lumen (where Ca²⁺ is stored at high concentrations) into the cytosol.[10][11] This rapid, localized burst of Ca²⁺ is the critical initiating signal for all downstream effects.

  • Calcineurin-Mediated TFEB Activation : The increase in cytosolic Ca²⁺ activates the calcium-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the master regulator of lysosomal biogenesis, Transcription Factor EB (TFEB).[12]

  • TFEB Nuclear Translocation and CLEAR Gene Expression : In its phosphorylated state, TFEB is sequestered in the cytoplasm. Upon dephosphorylation by calcineurin, TFEB translocates into the nucleus.[13] Within the nucleus, TFEB binds to the Coordinated Lysosomal Expression and Regulation (CLEAR) gene network, driving the transcription of genes involved in autophagy and lysosome biogenesis.[12][13]

  • Enhanced Autophagic Flux and Lysosomal Biogenesis : The upregulation of CLEAR genes leads to two key outcomes: the production of new lysosomes (biogenesis) and an increase in the efficiency of the autophagy pathway.[14] ML-SA1 has been shown to facilitate the maturation of autophagosomes and their fusion with lysosomes to form autolysosomes, thereby promoting the clearance of cellular debris and pathogenic protein aggregates, such as α-synuclein.[14][15][16]

  • Promotion of Lysosomal Exocytosis : TRPML1-mediated Ca²⁺ release is also a critical signal for lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents into the extracellular space.[17] This provides a mechanism for clearing accumulated substrates from the cell.

Signaling Pathway of ML-SA1

ML-SA1_Signaling_Pathway cluster_outcomes Cellular Outcomes MLSA1 ML-SA1 (Synthetic Agonist) TRPML1 TRPML1 Channel (on Lysosome Membrane) MLSA1->TRPML1 Binds & Activates Ca_Release Lysosomal Ca²⁺ Release (Lumen to Cytosol) TRPML1->Ca_Release Opens Channel Calcineurin Calcineurin Activation Ca_Release->Calcineurin Exocytosis Lysosomal Exocytosis Ca_Release->Exocytosis Directly Signals TFEB_Dephos TFEB Dephosphorylation Calcineurin->TFEB_Dephos TFEB_Nucleus TFEB Nuclear Translocation TFEB_Dephos->TFEB_Nucleus CLEAR CLEAR Gene Network Transcription TFEB_Nucleus->CLEAR Autophagy Enhanced Autophagic Flux CLEAR->Autophagy Biogenesis Lysosomal Biogenesis CLEAR->Biogenesis

Caption: The signaling cascade initiated by ML-SA1, from TRPML1 activation to cellular outcomes.

Experimental Design and Key Parameters

Successful experimentation with ML-SA1 requires careful consideration of its properties and the biological questions being addressed. The compound exhibits poor water solubility, necessitating a DMSO stock, and its effects can be observed over timescales ranging from minutes to days.[13]

Table 1: Recommended Working Parameters for ML-SA1
ParameterRecommended Value/RangeRationale and Key Considerations
Stock Solution Solvent Dimethyl Sulfoxide (DMSO)ML-SA1 is hydrophobic. Ensure DMSO is anhydrous and of high purity.
Stock Concentration 10–20 mMA high-concentration stock minimizes the final DMSO concentration in culture media.
Storage Aliquot and store at -20°C or -80°CAvoid repeated freeze-thaw cycles which can lead to compound degradation.
Working Concentration 1–50 µMThe optimal concentration is cell-type and assay-dependent. A dose-response curve (e.g., 1, 5, 10, 25 µM) is essential for initial characterization.[14][18]
Incubation Time
Acute Effects (Ca²⁺ Release)1–15 minutesThe Ca²⁺ efflux is a rapid event, detectable seconds to minutes after application.[11]
Downstream Effects (Autophagy, TFEB)4–24 hoursSufficient time is required for transcriptional and translational changes to occur.[13][14]
Chronic Rescue Studies24 hours or longerMay be required to observe rescue of complex cellular phenotypes.[18]
Table 2: Essential Controls for Self-Validating Experiments
Control TypeDescriptionPurpose and Interpretation
Vehicle Control Treat cells with the same final concentration of DMSO used for the highest ML-SA1 dose.Crucial. Isolates the effect of ML-SA1 from any non-specific effects of the solvent.
TRPML1 Antagonist Co-treat with ML-SA1 and a specific TRPML1 inhibitor (e.g., ML-SI3).Confirmatory. If the ML-SA1 effect is blocked or reversed by the antagonist, it confirms the phenotype is TRPML1-dependent.[14][19]
Genetic Control Use siRNA, shRNA, or CRISPR/Cas9 to deplete TRPML1 expression in the cell model.Gold Standard. The effect of ML-SA1 should be significantly blunted or absent in TRPML1-deficient cells.[20]
Lysosomal Inhibitor For autophagy assays, co-treat with Bafilomycin A1 (BafA1) or Chloroquine.Mechanistic. Distinguishes between increased autophagosome formation (flux) versus a blockage in their degradation.[14]

Step-by-Step Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start: Seed Cells Pre_Treat Optional: Induce Disease Phenotype (e.g., toxin, protein aggregate) Start->Pre_Treat Controls Prepare Controls: - Vehicle (DMSO) - Positive/Negative Controls Pre_Treat->Controls Treatment ML-SA1 Treatment: Add compound to media at final concentration Controls->Treatment Incubate Incubate (Time based on endpoint) Treatment->Incubate Assay Endpoint Assay: - Live Imaging - Western Blot - Immunofluorescence - etc. Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: A generalized workflow for conducting cell culture experiments using ML-SA1.

Protocol 1: Preparation of ML-SA1 Stock Solution
  • Objective: To prepare a concentrated stock solution of ML-SA1 for dilution into cell culture media.

  • Materials:

    • ML-SA1 powder (Molar Mass: ~362.43 g/mol )[4]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock from 1 mg of ML-SA1):

      • Volume (L) = (Mass (g) / Molar Mass ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = (0.001 g / 362.43 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 275.9 µL

    • Carefully add the calculated volume of sterile DMSO to the vial containing the ML-SA1 powder.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of Autophagic Flux via LC3-II Western Blot
  • Objective: To determine if ML-SA1 increases autophagic flux. This is measured by quantifying the conversion of cytosolic LC3-I to the lipidated, autophagosome-associated form, LC3-II.

  • Causality: An increase in autophagic flux indicates that more cellular material is being targeted for lysosomal degradation. ML-SA1 is expected to enhance this process.[14] A lysosomal inhibitor like Bafilomycin A1 (BafA1) is used to trap autophagosomes, allowing for a more accurate measurement of flux.[14][21]

  • Procedure:

    • Cell Seeding: Plate cells in a 6-well plate and grow to 70-80% confluency.

    • Treatment Groups (minimum of four):

      • Untreated Control

      • ML-SA1 (e.g., 10 µM)

      • Bafilomycin A1 (e.g., 100 nM)

      • ML-SA1 (10 µM) + Bafilomycin A1 (100 nM)

    • Treatment Application:

      • For the BafA1 and combination groups, add BafA1 to the media 2 hours before the end of the total incubation time.

      • Prepare working solutions of ML-SA1 in pre-warmed complete media. Aspirate old media and add the treatment media to the respective wells. For the control, use media with the equivalent concentration of DMSO.

      • Incubate for a predetermined time (e.g., 6 hours).

    • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Western Blotting:

      • Determine protein concentration using a BCA assay.

      • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

      • Transfer proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

      • Incubate with a primary antibody against LC3 (which detects both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

      • Develop the blot using an ECL substrate and image.

    • Analysis: Quantify the band intensity for LC3-II and normalize it to the loading control. A significant increase in LC3-II in the ML-SA1+BafA1 group compared to the BafA1-only group indicates a true increase in autophagic flux.

Protocol 3: Visualization of TFEB Nuclear Translocation by Immunofluorescence
  • Objective: To visually confirm the activation of the TFEB pathway by observing its translocation from the cytoplasm to the nucleus.

  • Causality: ML-SA1-induced lysosomal Ca²⁺ release is expected to trigger a signaling cascade that results in TFEB moving to the nucleus to activate gene expression.[12][13]

  • Procedure:

    • Cell Seeding: Plate cells on sterile glass coverslips in a 24-well plate.

    • Treatment: When cells reach 60-70% confluency, treat them with ML-SA1 (e.g., 10 µM) or a vehicle control (DMSO) for a suitable duration (e.g., 4 hours).

    • Fixation: Aspirate media, wash gently with PBS, and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Blocking: Wash three times with PBS. Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the coverslips with a primary antibody specific for TFEB diluted in blocking buffer overnight at 4°C.

    • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Counterstaining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging and Analysis: Acquire images using a fluorescence microscope. In vehicle-treated cells, the TFEB signal should be diffuse and primarily cytoplasmic. In ML-SA1-treated cells, the TFEB signal should be bright and co-localized with the DAPI signal in the nucleus.

Conclusion and Future Directions

ML-SA1 is an indispensable tool for probing the intricate biology of the lysosome. By providing a specific and potent means of activating the TRPML1 channel, it allows for the precise dissection of Ca²⁺-dependent signaling pathways that govern autophagy, lysosomal biogenesis, and cellular homeostasis. The protocols outlined here provide a robust framework for incorporating ML-SA1 into cell culture experiments. As our understanding of the lysosome's role in health and disease continues to expand, the utility of ML-SA1 in identifying and validating novel therapeutic targets is set to grow, offering promise for conditions driven by lysosomal dysfunction.

References

Determining the Optimal Concentration of ML-SA1 for In Vitro Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Lysosomal Function with ML-SA1

ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent and selective cell-permeable agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a primary focus on TRPML1.[1][2] TRPML1 is a crucial calcium channel located on the membrane of lysosomes and late endosomes, playing a pivotal role in a myriad of cellular processes including lysosomal biogenesis, autophagy, and intracellular trafficking.[3][4] Dysregulation of TRPML1 function is implicated in several lysosomal storage disorders and neurodegenerative diseases, making ML-SA1 an invaluable tool for researchers investigating these pathologies and the fundamental biology of lysosomes.[1][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal in vitro concentration of ML-SA1 for their specific experimental needs. Eschewing a rigid template, this document is structured to provide a logical and scientifically sound workflow, emphasizing the causality behind experimental choices and ensuring the generation of robust and reproducible data.

Core Principles: The Triad of Potency, Efficacy, and Cytotoxicity

The "optimal" concentration of ML-SA1 is not a singular value but rather a range that is highly dependent on the specific cell type, experimental endpoint, and duration of treatment. The primary objective is to identify a concentration that elicits a robust and measurable activation of TRPML1 without inducing significant cytotoxicity. Therefore, the determination of this optimal range is an empirical process that balances three key parameters:

  • Potency (EC50): The concentration of ML-SA1 required to produce 50% of its maximum effect. A lower EC50 value indicates higher potency.[6]

  • Efficacy (Emax): The maximum response achievable with ML-SA1 in the specific assay.

  • Cytotoxicity (CC50): The concentration of ML-SA1 that causes a 50% reduction in cell viability.

A therapeutic or experimental window is established between the EC50 and the CC50, representing the concentration range where the desired biological effect can be observed with minimal confounding toxicity.

Experimental Workflow for Determining the Optimal ML-SA1 Concentration

The following workflow provides a systematic approach to defining the optimal concentration range for ML-SA1 in your in vitro model.

G cluster_0 Phase 1: Initial Range-Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Functional Validation A Literature Review & Solubility Testing B Broad Dose-Response (e.g., 0.1 µM to 100 µM) A->B C Preliminary Cytotoxicity Screen (at high concentrations) B->C D Narrowed Dose-Response (Logarithmic dilutions around estimated EC50) C->D Identify preliminary effective and non-toxic range E Comprehensive Cytotoxicity Assay (MTT/LDH) D->E F Functional Assay (e.g., Calcium Imaging) at optimal, non-toxic concentrations E->F Define therapeutic window (EC50 vs. CC50) G Downstream Endpoint Analysis F->G

Figure 1. A three-phase experimental workflow for determining the optimal in vitro concentration of ML-SA1.

Physicochemical Properties and Stock Solution Preparation

A foundational step in any in vitro study is the correct preparation of the compound stock solution.

PropertyValueSource
Molecular Formula C₂₂H₂₂N₂O₃[1]
Molecular Weight 362.42 g/mol [1]
Appearance White to off-white solidMedChemExpress
Solubility Soluble in DMSO (e.g., 18 mg/mL or ~49.66 mM)Selleck Chem

Protocol for ML-SA1 Stock Solution Preparation:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of ML-SA1.

  • Stock Concentration: Prepare a 10 mM stock solution by dissolving 3.62 mg of ML-SA1 in 1 mL of high-purity DMSO. Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months or at -80°C for up to one year.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium from the stock solution immediately before each experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.1% (v/v).

Phase 1: Initial Range-Finding

The initial phase aims to broadly define the concentration range where ML-SA1 exhibits biological activity without overt toxicity.

Step 1: Broad Dose-Response Experiment

This experiment will provide a preliminary indication of the EC50 of ML-SA1 for your specific endpoint.

Protocol:

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • ML-SA1 Dilution Series: Prepare a broad, logarithmic dilution series of ML-SA1 in cell culture medium. A suggested starting range is 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM, 30 µM, and 100 µM.[7]

  • Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of ML-SA1. Include a vehicle control (medium with the same concentration of DMSO as the highest ML-SA1 concentration).

  • Incubation: Incubate the cells for a duration relevant to your experimental endpoint (e.g., 1-24 hours).

  • Endpoint Measurement: Measure the biological response of interest. This could be a reporter gene assay, a measurement of a specific protein's expression, or a functional readout.

  • Data Analysis: Plot the response against the log of the ML-SA1 concentration to generate a preliminary dose-response curve.

Step 2: Preliminary Cytotoxicity Screen

Concurrently, it is advisable to perform a quick assessment of cytotoxicity at the higher end of your dose-response range.

Protocol:

  • Follow the same cell seeding and treatment protocol as the dose-response experiment.

  • At the end of the incubation period, visually inspect the cells under a microscope for signs of stress or death (e.g., rounding, detachment).

  • Perform a rapid viability assay, such as the Trypan Blue exclusion assay, on the cells treated with the highest concentrations of ML-SA1.

Phase 2: Refined Analysis

Based on the results from Phase 1, you can now design more focused experiments to precisely determine the EC50 and CC50.

Step 3: Comprehensive Cytotoxicity Assays

It is imperative to perform at least two different types of cytotoxicity assays to obtain a comprehensive understanding of ML-SA1's effect on cell viability, as different assays measure distinct cellular processes.[8]

Protocol 1: MTT Assay (Measures Mitochondrial Activity)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a refined range of ML-SA1 concentrations (e.g., in half-log or linear dilutions around the suspected cytotoxic concentration) for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot this against the log of the ML-SA1 concentration to determine the CC50.

Protocol 2: LDH Release Assay (Measures Membrane Integrity)

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the amount of LDH released into the supernatant.[8]

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (vehicle-treated cells). Plot the percentage of cytotoxicity against the log of the ML-SA1 concentration to determine the CC50.

Phase 3: Functional Validation

With a well-defined non-toxic concentration range, you can proceed to functional assays to confirm the on-target activity of ML-SA1.

Step 4: Lysosomal Calcium Release Assay using Fluo-4 AM

A direct way to measure the activation of TRPML1 by ML-SA1 is to monitor the resulting increase in cytosolic calcium concentration.

G cluster_0 TRPML1 Signaling Pathway A ML-SA1 B TRPML1 Channel (on Lysosome) A->B activates C Ca²⁺ Release from Lysosome B->C D Increased Cytosolic Ca²⁺ C->D E Downstream Cellular Responses (e.g., Autophagy, Trafficking) D->E triggers

Figure 2. Simplified signaling pathway of ML-SA1-induced TRPML1 activation and subsequent lysosomal calcium release.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • Fluo-4 AM Loading:

    • Prepare a 2-5 µM Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127.

    • Wash the cells once with the buffer.

    • Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.[9][10]

    • Wash the cells twice with the buffer to remove excess dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging (excitation ~490 nm, emission ~515 nm).

    • Acquire a baseline fluorescence reading for a few minutes.

    • Add ML-SA1 at the desired concentration (within the determined non-toxic range) and continuously record the fluorescence intensity over time.

    • As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Plot the fluorescence intensity over time to visualize the calcium transient.

    • By testing a range of non-toxic ML-SA1 concentrations, you can generate a dose-response curve for TRPML1-mediated calcium release and determine a more functionally relevant EC50.

Interpretation of Results and Confounding Factors

  • EC50 vs. CC50: A desirable therapeutic window is characterized by a significant separation between the EC50 for the desired biological effect and the CC50. A large therapeutic index (CC50/EC50) indicates a safer compound for in vitro studies.

  • Cell Type Specificity: The optimal concentration of ML-SA1 can vary significantly between different cell lines due to variations in TRPML1 expression levels and the overall cellular context. It is crucial to determine the optimal concentration for each cell type used.

  • Effect of pH: The activity of TRPML1 channels is modulated by pH.[11] While ML-SA1 has been shown to not significantly alter cytosolic pH at typical working concentrations, it is a factor to consider, especially in experiments where lysosomal pH is manipulated.[12]

  • Off-Target Effects: While ML-SA1 is considered selective for TRPML channels, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is good practice to use the lowest effective concentration to minimize this risk.

Conclusion

The determination of the optimal in vitro concentration of ML-SA1 is a critical step for obtaining meaningful and reproducible data. By following a systematic workflow that includes initial range-finding, comprehensive cytotoxicity testing, and functional validation, researchers can confidently select a concentration range that maximizes on-target effects while minimizing cellular toxicity. The protocols and principles outlined in this guide provide a robust framework for harnessing the full potential of ML-SA1 as a powerful tool to investigate the intricate biology of lysosomes.

References

  • Contreras, L., et al. (2021). Simultaneous determination of intraluminal lysosomal calcium and pH by dextran-conjugated fluorescent dyes. Methods in Cell Biology. [Link]

  • Patsnap. (2025). Explain what is EC50?[Link]

  • Wikipedia. (n.d.). ML-SA1. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • Morgan, A. J., et al. (2015). Imaging approaches to measuring lysosomal calcium. Methods in Cell Biology. [Link]

  • Chan, K. (2017). Which concentrations-steps are the best fo a series for screen in in vitro experiment. ResearchGate. [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?[Link]

  • Morgan, A. J., et al. (2015). Imaging approaches to measuring lysosomal calcium. PubMed. [Link]

  • Shapiro, A. B. (2021). How do I choose the concentration for primary screening in drug discovery process? ResearchGate. [Link]

  • Chen, M. (2018). Protocol loading Fluo-4 AM for HEK-293? ResearchGate. [Link]

  • Martinelli, D., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. PMC. [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. [Link]

  • Tedeschi, V., et al. (2021). Bafilomycin A1 and ML-SA1 do not change cytosolic pH and induce similar effects on intracellular Ca²⁺ concentration in M1 cells. ResearchGate. [Link]

  • Lloyd-Evans, E., & Waller-Evans, H. (2020). Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease. Frederick National Laboratory for Cancer Research. [Link]

  • Lloyd-Evans, E., & Waller-Evans, H. (2020). Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease. PMC. [Link]

  • Hui, L., et al. (2019). TRMPL1 is involved in ML-SA-induced endolysosome acidification. ResearchGate. [Link]

  • Albrecht, W., et al. (2020). Design of optimal concentrations for in vitro cytotoxicity experiments. ResearchGate. [https://www.researchgate.net/publication/341450259_Design_of_optimal_concentrations_for_in_vitro_cytotoxicity_experiments]([Link]_ cytotoxicity_experiments)

  • Lloyd-Evans, E., & Waller-Evans, H. (2020). Lysosomal Ca 2+ Homeostasis and Signaling in Health and Disease. ResearchGate. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PMC. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PMC. [Link]

  • Shen, D., et al. (2012). Activation of TRPML1 by small-molecule synthetic agonists. ResearchGate. [Link]

  • Schmiege, P., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. PMC. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • Lloyd-Evans, E., & Waller-Evans, H. (2020). Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease. PubMed. [Link]

  • Chen, C.-H., et al. (2016). The effects of pH on (a) activity and (b) stability. ResearchGate. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed. [Link]

  • Scotto Rosato, A., et al. (2019). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ResearchGate. [Link]

Sources

Mastering the Labyrinth of Lysosomes: A Guide to Preparing ML-SA1 Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Lysosomal Pathways with ML-SA1

In the intricate world of cellular signaling, the lysosome has emerged from its historical perception as a mere recycling center to a dynamic signaling hub crucial for cellular homeostasis. At the heart of this newfound appreciation lies the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with TRPML1 being a key player in regulating lysosomal calcium (Ca²⁺) efflux.[1][2] Dysregulation of TRPML1 function is implicated in a range of lysosomal storage disorders and neurodegenerative diseases, including Niemann-Pick type C and Alzheimer's disease.[1][3][4] This has spurred the development of synthetic agonists to modulate TRPML1 activity, among which Mucolipin Synthetic Agonist 1 (ML-SA1) has proven to be a potent and selective tool for researchers.[3][5]

ML-SA1 is a cell-permeable small molecule that activates all three mammalian TRPML channels (TRPML1, 2, and 3), inducing Ca²⁺ release from lysosomes.[3][6] This guide provides a comprehensive protocol for the solubilization and preparation of ML-SA1 in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo experiments. We will delve into the critical technical aspects, from creating stable, high-concentration stock solutions to preparing working dilutions for cell-based assays, ensuring the integrity and efficacy of your experiments.

Chemical & Physical Properties of ML-SA1

A thorough understanding of the physicochemical properties of ML-SA1 is paramount for its effective use in experimental settings.

PropertyValueSource(s)
Chemical Name 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Molecular Formula C₂₂H₂₂N₂O₃[7]
Molecular Weight 362.42 g/mol [3][7]
CAS Number 332382-54-4[3][7][8]
Appearance White to off-white solid powder[9]
Purity Typically ≥95% or >98% (HPLC)[3][7]

The Critical Role of DMSO in ML-SA1 Solubilization

ML-SA1 is poorly soluble in aqueous solutions, making the use of an organic solvent essential for preparing stock solutions. Dimethyl sulfoxide (DMSO) is the solvent of choice due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous media. However, it is crucial to use high-purity, anhydrous (or low-water content) DMSO to prevent compound precipitation and degradation.

Solubility Profile of ML-SA1 in DMSO

Various suppliers report slightly different maximum solubilities for ML-SA1 in DMSO, which can be attributed to variations in purity, hydration state, and experimental conditions.

Supplier/SourceMaximum Solubility in DMSO
Abcam50 mM
Tocris Bioscience20 mM
R&D Systems20 mM
TargetMol17 mg/mL (~46.91 mM)
MedchemExpress20.83 mg/mL (~57.47 mM)

For most applications, preparing a stock solution in the range of 10-25 mM provides a concentrated, stable source that can be easily diluted to final working concentrations.

Experimental Workflow for ML-SA1 Stock Solution Preparation

The following diagram illustrates the key steps for preparing a stable ML-SA1 stock solution in DMSO.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling Calculate Calculate Mass of ML-SA1 for Desired Concentration and Volume Weigh Accurately Weigh ML-SA1 Powder Calculate->Weigh Based on calculation Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Transfer to sterile tube Vortex Vortex Vigorously Add_DMSO->Vortex Initiate dissolution Sonicate Sonicate if Necessary (in a water bath) Vortex->Sonicate If solids remain Warm Gentle Warming if Needed (e.g., to 37°C) Sonicate->Warm As a final resort Aliquot Aliquot into Small Volumes Warm->Aliquot Once fully dissolved Store Store at -20°C or -80°C Aliquot->Store Protect from light

Caption: Workflow for preparing ML-SA1 stock solution in DMSO.

Detailed Protocol for Preparing a 25 mM ML-SA1 Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a 1 mL stock solution of 25 mM ML-SA1 in DMSO.

Materials:

  • ML-SA1 powder (CAS: 332382-54-4)

  • Anhydrous, high-purity DMSO

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile tips

Procedure:

  • Calculation:

    • Desired concentration (C) = 25 mM = 0.025 mol/L

    • Desired volume (V) = 1 mL = 0.001 L

    • Molecular weight (MW) of ML-SA1 = 362.42 g/mol

    • Mass (m) = C x V x MW

    • m = 0.025 mol/L x 0.001 L x 362.42 g/mol = 0.00906 g = 9.06 mg

    • Therefore, you will need to weigh out 9.06 mg of ML-SA1 powder.

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 9.06 mg of ML-SA1 powder and add it to the tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the tube containing the ML-SA1 powder.

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. If particles are present, proceed to the next step.

  • Assisted Dissolution (if necessary):

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes. This can help break up small aggregates.[10]

    • Warming: If sonication is insufficient, gently warm the solution to 37°C in a water bath. Some suppliers suggest warming up to 65°C may be necessary for higher concentrations.[9] Avoid excessive heating, as it may degrade the compound.

  • Storage:

    • Once the ML-SA1 is completely dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can lead to compound degradation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[9][10] The stock solution is generally stable for at least one year at -80°C and for several months at -20°C.[9]

Preparation of Working Solutions for Cell-Based Assays

When preparing working solutions from your DMSO stock, it is critical to avoid precipitation of ML-SA1 in the aqueous cell culture medium.

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, as higher concentrations can be toxic to cells.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[12]

  • Serial Dilutions: If preparing a dose-response curve, it is best practice to perform serial dilutions of the ML-SA1 stock solution in DMSO before diluting into the final cell culture medium.[11] This ensures that the concentration of DMSO remains constant across all experimental conditions.[12]

  • Direct Dilution: For single-concentration experiments, add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly.[11] Do not add the aqueous medium to the concentrated DMSO stock, as this is more likely to cause precipitation.

Example Protocol: Preparing a 25 µM Working Solution

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 1:10 intermediate dilution of your 25 mM stock solution in DMSO to create a 2.5 mM solution. This makes pipetting smaller volumes for the final dilution more accurate.

  • Final Dilution:

    • To prepare a final concentration of 25 µM, you will need to perform a 1:100 dilution of the 2.5 mM intermediate stock or a 1:1000 dilution of the 25 mM primary stock.

    • For example, to make 1 mL of a 25 µM working solution, add 1 µL of the 25 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • The final DMSO concentration in this example would be 0.1%.

Mechanism of Action: ML-SA1 as a TRPML1 Agonist

The experimental utility of ML-SA1 stems from its ability to directly activate TRPML channels, mimicking the effect of the endogenous agonist phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), but in a PI(3,5)P₂-independent manner in mammalian cells.[4][5][6]

G MLSA1 ML-SA1 (Cell-Permeable) TRPML1 TRPML1 Channel (on Lysosomal Membrane) MLSA1->TRPML1 Binds & Activates Lysosome Lysosome Ca_release Ca²⁺ Efflux TRPML1->Ca_release Opens Channel Downstream Downstream Cellular Processes (e.g., Autophagy, Trafficking) Ca_release->Downstream Initiates Signaling

Caption: Simplified signaling pathway of ML-SA1 action.

Activation of TRPML1 by ML-SA1 leads to a rapid efflux of Ca²⁺ from the lysosomal lumen into the cytoplasm.[13][14] This increase in cytosolic Ca²⁺ can trigger a variety of downstream cellular processes, including the regulation of autophagy, lysosomal biogenesis, and endosomal trafficking.[2][15][16] This mechanism of action makes ML-SA1 a valuable tool for studying lysosomal function and for investigating potential therapeutic strategies for diseases associated with lysosomal dysfunction.[2][17][18]

Safety and Handling

  • ML-SA1: As with any chemical compound, standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[19] Therefore, it is crucial to handle DMSO with care and avoid direct skin contact. It can also cause mild, transient skin irritation and a characteristic garlic-like odor on the breath.[19]

Conclusion

The proper preparation of ML-SA1 solutions in DMSO is a foundational step for reproducible and reliable experimental outcomes. By understanding the physicochemical properties of ML-SA1, adhering to a meticulous dissolution protocol, and employing careful dilution techniques, researchers can confidently harness the power of this selective TRPML agonist to explore the complex and vital roles of lysosomal signaling in health and disease.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. 2014;56(6):466-475. [Link]

  • Merck Millipore. TRPML Agonist, ML-SA1 - CAS 332382-54-4 - Calbiochem. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Wikipedia. ML-SA1. [Link]

  • Patsnap Synapse. ML-SA1 - Drug Targets, Indications, Patents. [Link]

  • Alzheimer's Drug Discovery Foundation. TRPML1 Agonists. [Link]

  • Zhong D, Chen Z, He Y, et al. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Nat Commun. 2023;14(1):3997. [Link]

  • Kilian, C., Lisek, M., Girstmair, J. et al. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Front. Mol. Neurosci. 2021;14:730164. [Link]

  • McCartney, A.J., Zhang, Y., Williams, R.S.B. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. J Cell Sci. 2022;135(19):jcs260172. [Link]

  • McCartney AJ, Zhang Y, Williams RSB. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • Gómez NM, Lu W, Lim JC, et al. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. FASEB J. 2018;32(4):2161-2175. [Link]

  • Moss, M. Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. 2013. [Link]

  • Gómez NM, Lu W, Lim JC, et al. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. PubMed Central. [Link]

  • Böttcher, B. Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value??? ResearchGate. 2018. [Link]

  • Xia Z, Li Y, Li M, Cao Z. ML-SA1 and SN-2 inhibit endocytosed viruses through regulating TRPML channel expression and activity. Antiviral Res. 2021;196:105193. [Link]

  • Johansen, S. S., & Jorgensen, A. Adverse reactions of dimethyl sulfoxide in humans: a systematic review. F1000Research, 7, 1683. [Link]

Sources

Application Notes and Protocols: Utilizing ML-SA1 in Primary Neuron Cultures for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML-SA1, a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, in primary neuron cultures. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies to facilitate the investigation of lysosomal function, autophagy, and neuroprotection in neuronal models.

Introduction: ML-SA1 and the Significance of TRPML1 in Neuronal Health

The endosomal-autophagic-lysosomal (EAL) system is a critical cellular pathway responsible for the degradation and recycling of cellular components. Its dysfunction is an early and central event in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][3] A key regulator of this system is the TRPML1 channel, a non-selective cation channel primarily located on the membrane of endosomes and lysosomes.[1][4] TRPML1 mediates the release of calcium (Ca²⁺) from these organelles, a process vital for lysosomal trafficking, fusion with autophagosomes, and overall degradative capacity.[1][4][5][6]

ML-SA1 is a small molecule that acts as a specific and potent agonist of TRPML1, effectively opening the channel to induce Ca²⁺ efflux from the lysosomes.[7][8] This targeted activation of TRPML1 has been demonstrated to rescue EAL defects in various neuronal models, promoting the clearance of pathogenic protein aggregates like amyloid-β and α-synuclein, and protecting neurons from cell death.[1][2][3][6][9] Consequently, ML-SA1 has emerged as a powerful research tool to probe the role of lysosomal function in neuronal health and as a potential therapeutic lead for neurodegenerative disorders.[1][5][9]

These application notes will provide the necessary technical guidance to effectively utilize ML-SA1 in primary neuron cultures, a physiologically relevant in vitro model for studying neuronal processes.[10][11]

Mechanism of Action: ML-SA1-Mediated TRPML1 Activation

ML-SA1 activates TRPML1 channels in a manner that is independent of the channel's natural agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][4] This direct activation leads to a transient increase in cytosolic Ca²⁺ concentration, originating from the lysosomal lumen. This localized Ca²⁺ signal triggers a cascade of downstream events crucial for maintaining neuronal homeostasis.

ML_SA1_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_lysosome Lysosome ML_SA1_ext ML-SA1 ML_SA1_int ML-SA1 ML_SA1_ext->ML_SA1_int Cellular Uptake TRPML1 TRPML1 Channel ML_SA1_int->TRPML1 Agonist Binding Ca_cytosol Increased Cytosolic Ca²⁺ TRPML1->Ca_cytosol Ca²⁺ Efflux Autophagy Autophagy Induction Ca_cytosol->Autophagy Lys_Biogenesis Lysosomal Biogenesis Ca_cytosol->Lys_Biogenesis Protein_Clearance Protein Aggregate Clearance Autophagy->Protein_Clearance Neuroprotection Neuroprotection Protein_Clearance->Neuroprotection Ca_lysosome Lysosomal Ca²⁺

Experimental Planning and Design

Primary Neuron Culture Preparation

Culturing healthy primary neurons is paramount for obtaining reliable and reproducible data. It is recommended to use embryonic tissue (E16-E18 for rats or mice) as the neurons are less differentiated and more resilient to the dissociation process.[12]

Table 1: Key Reagents and Materials for Primary Neuron Culture

Reagent/MaterialSupplier & Catalog No. (Example)Purpose
Poly-D-LysineSigma-Aldrich, P6407Coating substrate for neuronal adhesion
Neurobasal MediumGibco, 21103049Optimized basal medium for neurons
B-27 SupplementGibco, 17504044Serum-free supplement for neuronal survival and growth
GlutamaxGibco, 35050061Stable source of L-glutamine
Penicillin-StreptomycinGibco, 15140122Antibiotic to prevent contamination
Papain Dissociation SystemWorthington, LK003150Enzymatic dissociation of neuronal tissue

Protocol 1: Primary Cortical Neuron Culture from E18 Rat Embryos

  • Plate Coating:

    • Aseptically coat culture plates with 100 µg/mL Poly-D-Lysine in sterile water.[13]

    • Incubate for at least 1 hour at 37°C.

    • Aspirate the coating solution and wash the plates twice with sterile PBS. Allow the plates to dry completely before use.[13]

  • Tissue Dissection:

    • Euthanize a timed-pregnant rat at embryonic day 18 (E18) according to approved institutional animal care and use committee (IACUC) protocols.

    • Dissect the cerebral cortices from the embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).[10][11]

    • Carefully remove the meninges and blood vessels.

  • Cell Dissociation:

    • Mince the cortical tissue into small pieces.

    • Enzymatically digest the tissue using a papain dissociation system according to the manufacturer's instructions. Alternatively, trypsin can be used.[13]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[11]

  • Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate the neurons at a desired density (e.g., 2.5 x 10⁵ cells/cm²) in pre-warmed Neurobasal medium supplemented with B-27, Glutamax, and Penicillin-Streptomycin.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-media change every 3-4 days. Neurons should be allowed to mature for at least 7 days in vitro (DIV) before experimental use.

ML-SA1 Preparation and Application

ML-SA1 is a hydrophobic compound and requires proper handling for effective use in cell culture.

Table 2: ML-SA1 Properties and Handling

PropertyValue
Molecular Weight362.43 g/mol
Recommended SolventDimethyl sulfoxide (DMSO)
Stock Concentration10-20 mM in DMSO
Storage-20°C, protected from light
Working Concentration1-50 µM in culture medium[4][14]

Protocol 2: Preparation and Application of ML-SA1

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of ML-SA1 in sterile, anhydrous DMSO.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the ML-SA1 stock solution.

    • Prepare a series of dilutions in pre-warmed, serum-free culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Application to Neurons:

    • Carefully remove half of the existing culture medium from the neuronal cultures.

    • Add an equal volume of the ML-SA1 working solution to the wells.

    • Incubate the neurons for the desired duration of the experiment (e.g., 4-24 hours).

Assessing the Effects of ML-SA1 in Primary Neurons

A variety of assays can be employed to quantify the biological effects of ML-SA1 on neuronal lysosomal function, autophagy, and viability.

Analysis of Lysosomal Function

Protocol 3: LysoTracker Staining for Lysosomal Acidification and Trafficking

LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles, primarily lysosomes.

  • Reagent Preparation:

    • Prepare a 50-100 nM working solution of LysoTracker Red DND-99 in pre-warmed culture medium.[15][16][17]

  • Staining Procedure:

    • Following treatment with ML-SA1, remove the culture medium and add the LysoTracker working solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[15][18]

    • Wash the cells twice with pre-warmed PBS.

    • Image the cells immediately using fluorescence microscopy.

  • Data Analysis:

    • Quantify the number, size, and intensity of LysoTracker-positive puncta per neuron. An increase in the number and intensity of puncta can indicate enhanced lysosomal biogenesis and acidification.[19][20]

Protocol 4: Cathepsin B Activity Assay

Cathepsin B is a key lysosomal protease, and its activity is a reliable indicator of lysosomal degradative capacity.

  • Cell Lysis:

    • After ML-SA1 treatment, wash the neurons with cold PBS and lyse them in a chilled lysis buffer.[21]

  • Fluorometric Assay:

    • Use a commercially available Cathepsin B activity assay kit (e.g., from Sigma-Aldrich or Novus Biologicals).[21]

    • Follow the manufacturer's protocol, which typically involves incubating the cell lysate with a fluorogenic Cathepsin B substrate (e.g., RR-AFC).[21]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).[21]

  • Data Analysis:

    • Calculate the relative Cathepsin B activity by comparing the fluorescence of ML-SA1-treated samples to vehicle-treated controls.[21]

Evaluation of Autophagy

The activation of TRPML1 by ML-SA1 is known to induce autophagy.[6][22][23]

Experimental_Workflow Culture Primary Neuron Culture (DIV 7-10) Treatment ML-SA1 Treatment (e.g., 10 µM for 24h) Culture->Treatment Assays Functional Assays Treatment->Assays Lysosomal Lysosomal Function (LysoTracker, Cathepsin B) Assays->Lysosomal Apoptosis Apoptosis (Caspase-3 Activity) Assays->Apoptosis Data Data Analysis and Interpretation Lysosomal->Data Apoptosis->Data

Assessment of Neuroprotection

Protocol 5: Caspase-3 Activity Assay for Apoptosis

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured to assess the neuroprotective effects of ML-SA1.

  • Induction of Apoptosis (Optional):

    • To study neuroprotection, induce apoptosis in neuronal cultures using a known neurotoxin (e.g., staurosporine, rotenone, or amyloid-β oligomers) in the presence or absence of ML-SA1.

  • Cell Lysis:

    • Prepare cell lysates from treated and control neurons.[24][25]

  • Colorimetric or Fluorometric Assay:

    • Utilize a commercial Caspase-3 activity assay kit.[26]

    • These assays typically employ a substrate (e.g., DEVD-pNA or DEVD-AFC) that is cleaved by active Caspase-3 to produce a colorimetric or fluorescent signal.[24]

    • Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the fold-increase in Caspase-3 activity in apoptotic samples compared to controls. A reduction in Caspase-3 activity in the presence of ML-SA1 indicates a neuroprotective effect.

Troubleshooting and Best Practices

  • Primary Neuron Health: The health of the primary neuron culture is critical. Ensure sterile techniques are followed rigorously and that the culture medium and supplements are fresh.[12][27]

  • ML-SA1 Solubility: Ensure that ML-SA1 is fully dissolved in DMSO before preparing working solutions. Precipitates can lead to inaccurate dosing.

  • DMSO Toxicity: Always include a vehicle control (DMSO alone) in your experiments to account for any potential effects of the solvent. Keep the final DMSO concentration below 0.1%.

  • Assay Controls: Include appropriate positive and negative controls for all functional assays to ensure their validity. For example, for lysosomal acidification assays, a known lysosomotropic agent like chloroquine can be used as a positive control.

Conclusion

ML-SA1 is an invaluable tool for investigating the role of TRPML1 and lysosomal function in the context of neuronal health and disease. By following the detailed protocols and guidelines presented in these application notes, researchers can confidently and effectively utilize ML-SA1 in primary neuron cultures to advance our understanding of neurodegenerative processes and explore novel therapeutic strategies.

References

  • ML-SA1 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.).
  • ML-SA1 - Wikipedia. (n.d.).
  • Unraveling the Details of Primary Neuron Cultures: Techniques, Applications, and Yields. (2025, May 14).
  • LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis - Protocols.io. (2025, October 13). Retrieved from [Link]

  • Caspase-3 activity assay. (n.d.).
  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs260683.
  • Cell Biology and Bioimaging Core Staining Protocols. (n.d.).
  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. bioRxiv.
  • Richter, F., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 738817.
  • TRPML1 Agonists - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]

  • Beaudoin, G. M., 3rd, et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of visualized experiments : JoVE, (65), e3832.
  • Caspase 3 Activity Assay Kit - MP Biomedicals. (2022, June). Retrieved from [Link]

  • Singh, S. R., et al. (2021). Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary. STAR protocols, 2(2), 100552.
  • MCOLN1/TRPML1 in the lysosome: a promising target for autophagy modulation in diverse diseases. (n.d.). Retrieved from [Link]

  • Instructions - Lysotracker Red - INST-PA-3015-2. (n.d.).
  • Primary Culture of Cortical Neurons - Bio-protocol. (n.d.). Retrieved from [Link]

  • Tips for Keeping Primary Neuron Cultures Healthy - DendroTEK. (n.d.). Retrieved from [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6).
  • Razaul Karim. (2024, June 7).
  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell calcium, 56(6), 446–456.
  • Tedeschi, V., et al. (2020). Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. Frontiers in Physiology, 11, 609.
  • (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - ResearchGate. (n.d.). Retrieved from [Link]

  • Tedeschi, V., et al. (2019). The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance.
  • Somogyi, A., et al. (2023, March 13). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. University College Cork.
  • TRPML1 as lysosomal fusion guard - PMC - NIH. (n.d.). Retrieved from [Link]

  • Current methods to analyze lysosome morphology, positioning, motility and function - PMC. (n.d.). Retrieved from [Link]

  • TRPML1 expression and activity in rat primary cortical neurons under... - ResearchGate. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2018). Degradation of TRPML1 in Neurons Reduces Neuron Survival in Transient Global Cerebral Ischemia. Oxidative medicine and cellular longevity, 2018, 9741913.
  • Effect of ML-SA1 on the autophagic flux in L-BMAA-treated motor... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chou, C. C., & Frydman, J. (2025, February 10). Lysosomal and mitochondrial functional assays in human neurons. Protocols.io.
  • Axonal Lysosomal Assays for Characterizing the Effects of LRRK2 G2019S - PMC. (2024, January 20). Retrieved from [Link]

  • Lysosomal Trapping Assays - Charles River Laboratories. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: Modulating Lysosomal Function in HEK293 Cells with ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ML-SA1, a potent synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, in Human Embryonic Kidney 293 (HEK293) cell lines. This document outlines the core mechanism of ML-SA1, its cellular consequences, and detailed protocols for its application and the subsequent analysis of its effects.

Introduction: The Lysosome as a Therapeutic Target

The lysosome is no longer viewed as a mere terminal degradation compartment but as a central signaling hub that governs a multitude of cellular processes, including nutrient sensing, autophagy, and ion homeostasis.[1][2] A key player in lysosomal signaling is the TRPML1 cation channel, which is critical for the release of luminal ions like Ca²⁺ and Zn²⁺ into the cytosol.[1][2] Dysfunctional TRPML1 activity is implicated in several lysosomal storage diseases and neurodegenerative disorders, making it a compelling therapeutic target.[3][4]

ML-SA1 is a cell-permeable small molecule that acts as a specific and potent agonist of TRPML channels, with a primary focus on TRPML1.[3][5] Its application allows for the direct and controlled activation of these channels, providing a powerful tool to investigate lysosomal biology and explore therapeutic strategies aimed at restoring lysosomal function.[1][6] HEK293 cells, due to their robust growth, high transfection efficiency, and well-characterized physiology, serve as an excellent model system for studying the effects of ML-SA1.[4][7][8]

Mechanism of Action: ML-SA1 and TRPML1-Mediated Signaling

ML-SA1 directly binds to and opens the TRPML1 channel, which is predominantly located on the membrane of late endosomes and lysosomes.[3][8] This activation triggers the release of cations, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[1][9][10] This localized burst of Ca²⁺ initiates a cascade of downstream signaling events.

One of the most significant consequences of TRPML1 activation is the induction of autophagy, a cellular recycling process.[11][12] The release of lysosomal Ca²⁺ can activate transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][12] Activated TFEB translocates to the nucleus and promotes the expression of genes involved in these processes.[12] Furthermore, ML-SA1 has been shown to facilitate the maturation of autophagosomes and their fusion with lysosomes, completing the autophagic process.[11][13]

Beyond autophagy, ML-SA1-induced Ca²⁺ release impacts lysosomal size and trafficking, and can correct defects in cholesterol accumulation in models of lysosomal storage diseases like Niemann-Pick type C.[14][15]

MLSA1_Signaling cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Cytosolic Ca²⁺ ↑ TRPML1->Ca_cyto Ca²⁺ Efflux Ca_lumen Ca²⁺ MLSA1 ML-SA1 MLSA1->TRPML1 Binds & Activates TFEB_inactive TFEB (Inactive) Ca_cyto->TFEB_inactive Activates Autophagy Autophagy Maturation Ca_cyto->Autophagy Promotes Fusion TFEB_active TFEB (Active) TFEB_inactive->TFEB_active Dephosphorylation TFEB_nucleus TFEB TFEB_active->TFEB_nucleus Translocation Lysosome_Biogenesis Lysosomal Biogenesis CLEAR_genes CLEAR Genes TFEB_nucleus->CLEAR_genes Upregulates CLEAR_genes->Autophagy CLEAR_genes->Lysosome_Biogenesis

Figure 1: ML-SA1 signaling pathway in HEK293 cells.

Experimental Protocols

The following protocols provide a framework for treating HEK293 cells with ML-SA1 and assessing its primary effects.

Reagent Preparation and Storage

Proper handling of ML-SA1 is crucial for reproducible results.

ReagentPreparation and Storage
ML-SA1 Stock Solution (10 mM): Dissolve 3.62 mg of ML-SA1 (M.W. 362.42 g/mol ) in 1 mL of DMSO.[15] Storage: Aliquot and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
HEK293 Cells Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO₂.[16]
Protocol 1: General Treatment of HEK293 Cells with ML-SA1

This protocol outlines the basic steps for treating adherent HEK293 cells.

General_Protocol start Start seed_cells 1. Seed HEK293 cells in a suitable plate format (e.g., 6-well plate). Aim for 70-80% confluency on the day of treatment. start->seed_cells prepare_mlsa1 2. Prepare working solutions of ML-SA1 by diluting the 10 mM stock in pre-warmed complete media. seed_cells->prepare_mlsa1 remove_media 3. Aspirate the old media from the cells. prepare_mlsa1->remove_media add_treatment 4. Add the ML-SA1-containing media to the cells. Include a vehicle control (DMSO) at the same final concentration. remove_media->add_treatment incubate 5. Incubate for the desired duration (e.g., 1-24 hours) at 37°C and 5% CO₂. add_treatment->incubate harvest 6. Proceed to downstream analysis (e.g., Western blot, immunofluorescence, Ca²⁺ imaging). incubate->harvest end_node End harvest->end_node

Figure 2: General workflow for ML-SA1 treatment of HEK293 cells.

Experimental Considerations:

  • Concentration Range: The effective concentration of ML-SA1 can vary. A typical starting range is 10-25 µM.[11][17] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

  • Treatment Duration: The time course of ML-SA1 effects can range from minutes for Ca²⁺ release to several hours for changes in protein expression or autophagy.[9][11]

  • Vehicle Control: It is critical to include a DMSO-only control at the same final concentration as the highest ML-SA1 dose to account for any solvent effects.

Protocol 2: Assessing Lysosomal Calcium Release

This protocol uses a fluorescent Ca²⁺ indicator to measure the release of Ca²⁺ from lysosomes following ML-SA1 treatment.

Materials:

  • HEK293 cells grown on glass-bottom dishes

  • Fura-2 AM or other suitable Ca²⁺ indicator

  • Calcium-free imaging buffer

  • ML-SA1

Procedure:

  • Cell Seeding: Seed HEK293 cells on glass-bottom dishes to achieve 70-80% confluency.

  • Dye Loading: Incubate cells with Fura-2 AM in imaging buffer according to the manufacturer's instructions.

  • Baseline Measurement: Acquire baseline fluorescence readings.

  • ML-SA1 Application: Add ML-SA1 to the imaging buffer at the desired final concentration (e.g., 10-20 µM).[9]

  • Data Acquisition: Immediately begin recording the change in fluorescence intensity over time. A rapid increase in cytosolic Ca²⁺ is expected upon ML-SA1 addition.[18]

  • Controls: To confirm the lysosomal origin of the Ca²⁺, experiments can be performed in Ca²⁺-free extracellular medium to eliminate influx from the extracellular space.[10]

Protocol 3: Monitoring Autophagy via LC3 Puncta Formation

This protocol utilizes immunofluorescence to visualize the formation of LC3-positive autophagosomes, a hallmark of autophagy induction.

Materials:

  • HEK293 cells grown on coverslips

  • ML-SA1

  • Primary antibody against LC3

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

Procedure:

  • Treatment: Treat HEK293 cells with ML-SA1 (e.g., 25 µM) or DMSO for a suitable duration (e.g., 18 hours).[11][17]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • Immunostaining: Incubate with the primary LC3 antibody, followed by the fluorescently labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.

  • Analysis: Quantify the number of LC3 puncta per cell. An increase in the number and intensity of puncta in ML-SA1-treated cells indicates the induction of autophagy.[11]

Data Interpretation and Troubleshooting

ObservationPossible CauseRecommendation
No significant Ca²⁺ releaseInactive ML-SA1, low TRPML1 expression, or impaired lysosomal Ca²⁺ stores.Verify ML-SA1 activity with a positive control. Consider overexpressing TRPML1. Check for factors that might deplete lysosomal Ca²⁺.[10][19]
High background in LC3 stainingNon-specific antibody binding or over-fixation.Optimize antibody concentrations and incubation times. Use a gentle fixation protocol.
Cell toxicity at high ML-SA1 concentrationsOff-target effects or prolonged, excessive Ca²⁺ signaling.Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration.

Conclusion

ML-SA1 is an invaluable tool for probing the intricacies of lysosomal biology in HEK293 cells. By directly activating TRPML1, researchers can dissect the downstream signaling pathways that regulate fundamental cellular processes. The protocols outlined in this guide provide a solid foundation for utilizing ML-SA1 to advance our understanding of lysosomal function in health and disease.

References

  • ML-SA1 - Drug Targets, Indications, Patents - P
  • ML-SA1 - Wikipedia. (URL: [Link])

  • ML-SA1 induces TRPML1-mediated Ca2+ release from... - ResearchGate. (URL: [Link])

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system - -ORCA - Cardiff University. (URL: [Link])

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - NIH. (URL: [Link])

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - Frontiers. (URL: [Link])

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - Company of Biologists Journals. (URL: [Link])

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed Central. (URL: [Link])

  • Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed. (URL: [Link])

  • Lysosomal lipid accumulation impairs release of Ca 2+ by ML-SA1. A-D)... - ResearchGate. (URL: [Link])

  • The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin - PMC - NIH. (URL: [Link])

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PubMed. (URL: [Link])

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. (URL: [Link])

  • (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed. (URL: [Link])

  • Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1... - ResearchGate. (URL: [Link])

  • | TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. (A)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles - PubMed. (URL: [Link])

  • TRPML1-Agonist ML-SA1 promotes autophagy. (A) HEK293T cells were... - ResearchGate. (URL: [Link])

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC - NIH. (URL: [Link])

  • Ligand activation of TRPML1 overexpressed in HEK293 cells a,... - ResearchGate. (URL: [Link])

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC. (URL: [Link])

Sources

Application of ML-SA1 in Niemann-Pick Disease Cell Models: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Lysosomal Dysfunction in Niemann-Pick Disease

Niemann-Pick disease (NPD) is a group of rare, inherited lysosomal storage disorders characterized by the harmful accumulation of lipids within lysosomes, leading to severe neurodegeneration and visceral complications.[1][2] The most common form, Niemann-Pick type C (NPC), arises from mutations in the NPC1 or NPC2 genes, which are crucial for the transport of cholesterol and other lipids out of the lysosome.[1][3] This genetic defect results in a cascade of cellular pathologies, including the sequestration of unesterified cholesterol, impaired lysosomal calcium (Ca²⁺) homeostasis, and defective autophagy, ultimately contributing to cellular demise.[4][5][6][7][8][9]

A key player in lysosomal function is the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a primary conduit for lysosomal Ca²⁺ release.[10][11] In NPC, the accumulation of lipids like sphingomyelin within the lysosomal membrane has been shown to inhibit TRPML1 activity, leading to a significant reduction in lysosomal Ca²⁺ stores.[5][6][10][11] This disruption in Ca²⁺ signaling is a critical node in NPC pathophysiology, impacting a wide range of lysosomal processes.

ML-SA1 has emerged as a potent and specific synthetic agonist of the TRPML family of channels, with a primary focus on TRPML1.[12][13][14] By directly activating TRPML1, ML-SA1 triggers the release of Ca²⁺ from the lysosome into the cytoplasm.[10] This restoration of lysosomal Ca²⁺ signaling has shown considerable promise in preclinical models for correcting trafficking defects and reducing cholesterol accumulation. Furthermore, TRPML1 activation by ML-SA1 is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[15] This activation can, in turn, enhance cellular clearance pathways that are compromised in NPC.[15]

This technical guide provides a comprehensive overview and detailed protocols for the application of ML-SA1 in various Niemann-Pick disease cell models. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the therapeutic potential of targeting TRPML1 in NPC.

I. Niemann-Pick Disease Cell Models: A Comparative Overview

The choice of a cellular model is critical for studying NPC pathophysiology and evaluating therapeutic interventions. Several models are available, each with its own set of advantages and limitations.

Cell ModelDescriptionAdvantagesLimitationsKey Applications
Patient-Derived Fibroblasts Primary skin fibroblasts cultured from biopsies of NPC patients.[1][9][16]Genetically relevant, readily available from patient cohorts, recapitulate key biochemical defects (e.g., cholesterol accumulation).Limited translatability to neuronal phenotypes, finite lifespan in culture.Initial screening of therapeutic compounds, studies of basic cellular mechanisms.
iPSC-Derived Neurons Neurons differentiated from induced pluripotent stem cells (iPSCs) generated from patient fibroblasts.[17]Provide a patient-specific neuronal model, can recapitulate neurodegenerative phenotypes.Technically demanding and time-consuming to generate and differentiate, potential for variability between lines.Investigating neurodegeneration mechanisms, testing neuroprotective effects of compounds.
CRISPR/Cas9-Engineered Cell Lines Haploid or diploid cell lines (e.g., HAP1, HeLa) with engineered mutations in NPC1 or NPC2.[18][19]Genetically defined and controlled system, high-throughput screening compatible.May not fully replicate the complex genetic background of patients, potential for off-target effects.Mechanistic studies of NPC1/2 function, large-scale drug screening.
Animal Model-Derived Cells Primary cells (e.g., fibroblasts, neurons) isolated from NPC mouse models (e.g., Npc1⁻/⁻).Allow for correlation with in vivo disease progression, useful for validating findings from human cell models.Species-specific differences may exist, ethical considerations.Cross-validation of therapeutic efficacy, investigation of systemic disease aspects.

II. The Mechanism of ML-SA1 Action in NPC Cell Models

The therapeutic rationale for using ML-SA1 in NPC cell models is centered on its ability to bypass the lipid-induced inhibition of TRPML1 and restore downstream cellular processes.

MLSA1_Mechanism cluster_lysosome Lysosome Lysosome NPC1_defect NPC1/NPC2 Deficiency Lipid_acc Cholesterol & Sphingomyelin Accumulation NPC1_defect->Lipid_acc TRPML1_inhib TRPML1 Inhibition Lipid_acc->TRPML1_inhib TRPML1 TRPML1 Channel TRPML1_inhib->TRPML1 Ca_release_dec Decreased Lysosomal Ca²⁺ Release TRPML1->Ca_release_dec impaired Ca_release_inc Restored Lysosomal Ca²⁺ Release TRPML1->Ca_release_inc mediates Ca_store Lysosomal Ca²⁺ Ca_store->TRPML1 MLSA1 ML-SA1 MLSA1->TRPML1 activates TFEB_act TFEB Activation Ca_release_inc->TFEB_act Autophagy_flux Enhanced Autophagy Flux TFEB_act->Autophagy_flux Lys_biogen Lysosomal Biogenesis TFEB_act->Lys_biogen Chol_clear Cholesterol Clearance Autophagy_flux->Chol_clear Lys_biogen->Chol_clear Cell_health Improved Cellular Homeostasis Chol_clear->Cell_health

Figure 1: Mechanism of ML-SA1 in NPC. ML-SA1 activates the TRPML1 channel, restoring lysosomal Ca²⁺ release, which in turn promotes TFEB activation, enhancing autophagy and lysosomal biogenesis, leading to improved cholesterol clearance.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments to assess the efficacy of ML-SA1 in NPC cell models.

A. Cell Culture and ML-SA1 Treatment

1. Culturing Niemann-Pick Patient-Derived Fibroblasts:

  • Materials:

    • DMEM with high glucose (4500 mg/L)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Glutamax supplement

    • Non-Essential Amino Acids (NEAA)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Gelatin-coated culture flasks/plates

  • Protocol:

    • Thaw cryopreserved fibroblasts rapidly in a 37°C water bath.

    • Transfer cells to a 15 mL conical tube containing 9 mL of complete growth medium (DMEM, 10-20% FBS, 1x Glutamax, 1x NEAA, 1x Penicillin-Streptomycin).[16][20]

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in 10 mL of complete growth medium and plate onto a gelatin-coated T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, passage them using Trypsin-EDTA. A subcultivation ratio of 1:3 to 1:5 is recommended.

2. Preparation and Application of ML-SA1:

  • Materials:

    • ML-SA1 powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

  • Protocol:

    • Prepare a 10-20 mM stock solution of ML-SA1 in DMSO. For example, to make a 20 mM stock, dissolve 7.25 mg of ML-SA1 (MW: 362.42 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot of the ML-SA1 stock solution and dilute it to the desired final concentration in pre-warmed complete growth medium. A typical working concentration ranges from 10 to 50 µM.[5]

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO.

B. Assessment of Cholesterol Accumulation

Filipin Staining for Unesterified Cholesterol:

Filipin is a fluorescent polyene macrolide that binds specifically to unesterified cholesterol, allowing for its visualization in fixed cells.

  • Materials:

    • Cells cultured on glass coverslips

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • 1.5 mg/mL Glycine in PBS

    • Filipin solution (0.05 mg/mL in PBS with 10% FBS)

    • Mounting medium

  • Protocol:

    • Plate NPC and control fibroblasts on glass coverslips and treat with ML-SA1 or vehicle for the desired duration (e.g., 24-48 hours).

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.[17]

    • Wash the cells three times with PBS.

    • Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[17]

    • Wash the cells twice with PBS.

    • Stain the cells with the filipin solution for 2 hours at room temperature, protected from light.[17]

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Visualize the cells using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm).

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).

C. Measurement of Lysosomal Calcium Release

Fura-2 AM-based Measurement of Lysosomal Calcium Pool:

This protocol measures the release of Ca²⁺ from lysosomes into the cytosol upon their disruption, providing an estimate of the lysosomal Ca²⁺ content.

  • Materials:

    • Fura-2 AM

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

    • Ionomycin

    • Glycyl-L-phenylalanine 2-naphthylamide (GPN)

  • Protocol:

    • Plate cells in a 96-well black-walled imaging plate and treat with ML-SA1 or vehicle.

    • Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the wells.

    • Measure the baseline Fura-2 fluorescence ratio (Excitation: 340 nm and 380 nm, Emission: 510 nm) using a fluorescence plate reader or microscope.

    • Add 2 µM ionomycin to release Ca²⁺ from the endoplasmic reticulum and clamp other intracellular stores.[5]

    • After the signal stabilizes, add 500 µM GPN to specifically lyse lysosomes and release their Ca²⁺ content.[5]

    • Record the peak fluorescence ratio after GPN addition. The magnitude of this peak is proportional to the lysosomal Ca²⁺ pool.

D. Analysis of Autophagy Flux

LC3-II Immunoblotting with Bafilomycin A1:

This assay measures the rate of autophagosome synthesis by blocking their degradation in the lysosome.

  • Materials:

    • Bafilomycin A1

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Primary antibodies (anti-LC3B, anti-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Protocol:

    • Plate cells and treat with ML-SA1 or vehicle.

    • During the last 2-4 hours of the treatment period, add 100-400 nM bafilomycin A1 to a subset of the wells.[1][11][21]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 15% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (actin or GAPDH).

    • Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between bafilomycin A1-treated and untreated samples.

Autophagy_Workflow start Plate NPC Cells treatment Treat with ML-SA1 or Vehicle start->treatment baf_treatment Add Bafilomycin A1 (last 2-4 hours) treatment->baf_treatment lysis Cell Lysis baf_treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot (anti-LC3B, anti-Actin) sds_page->western_blot quantification Quantify LC3-II/Actin Ratio western_blot->quantification analysis Analyze Autophagic Flux quantification->analysis

Figure 2: Autophagy Flux Assay Workflow. A schematic representation of the key steps involved in assessing autophagic flux using LC3-II immunoblotting in the presence of bafilomycin A1.

E. TFEB Nuclear Translocation Assay

Immunofluorescence for TFEB:

This protocol visualizes the subcellular localization of TFEB to assess its activation.

  • Materials:

    • Cells cultured on glass coverslips

    • 4% PFA in PBS

    • 0.25% Triton X-100 in PBS

    • 1% BSA in PBS (blocking buffer)

    • Primary antibody (anti-TFEB)

    • Alexa Fluor-conjugated secondary antibody

    • DAPI

    • Mounting medium

  • Protocol:

    • Plate cells on glass coverslips and treat with ML-SA1 or vehicle for the desired time (e.g., 1-4 hours).

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-TFEB antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor-conjugated secondary antibody and DAPI (for nuclear counterstaining) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslips on glass slides.

    • Acquire images using a confocal or fluorescence microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB to determine the extent of nuclear translocation.[10][13][22]

IV. Data Interpretation and Troubleshooting

  • Filipin Staining: A successful ML-SA1 treatment should result in a significant reduction in the punctate intracellular filipin fluorescence in NPC cells, indicating a decrease in lysosomal cholesterol accumulation. Uneven staining can be due to suboptimal fixation or filipin concentration.

  • Lysosomal Calcium: An increase in the GPN-induced Ca²⁺ peak after ML-SA1 treatment suggests a refilling of lysosomal Ca²⁺ stores. No change may indicate that the treatment duration or concentration is insufficient.

  • Autophagy Flux: An increase in the accumulation of LC3-II in the presence of bafilomycin A1 following ML-SA1 treatment indicates an enhanced autophagic flux. If LC3-II levels increase with ML-SA1 alone, it could suggest an induction of autophagy, but the bafilomycin A1 co-treatment is essential to confirm an increase in flux versus a blockage of degradation.

  • TFEB Translocation: A clear shift of TFEB staining from predominantly cytoplasmic to nuclear upon ML-SA1 treatment signifies TFEB activation. Low signal may require antibody optimization or signal amplification techniques.

V. Conclusion and Future Directions

The application of ML-SA1 in Niemann-Pick disease cell models provides a powerful approach to investigate the role of TRPML1-mediated lysosomal Ca²⁺ signaling in the disease pathogenesis. The protocols outlined in this guide offer a robust framework for assessing the therapeutic potential of ML-SA1 and other TRPML1 agonists. Future studies could expand on these by utilizing more complex models, such as 3D organoids derived from patient iPSCs, to better recapitulate the in vivo environment. Furthermore, combining these cellular assays with broader omics approaches will provide a more comprehensive understanding of the downstream effects of TRPML1 activation and aid in the development of novel therapeutic strategies for Niemann-Pick disease.

References

  • A neuropathological cell model derived from Niemann-Pick disease type C patient-specific iPSCs shows disruption of the p62/SQSTM1-KEAP1-NRF2 Axis and impaired formation of neuronal networks. (2021). Mol Genet Metab Rep, 28, 100784. [Link]

  • Modeling Niemann–Pick disease type C in a human haploid cell line allows for patient variant characterization and clinical interpretation. (2019). Genome Res, 29(12), 1985-1997. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). J Cell Sci, 136(6), jcs260786. [Link]

  • Patient-Derived Phenotypic High-Throughput Assay to Identify Small Molecules Restoring Lysosomal Function in Tay–Sachs Disease. (2018). SLAS Discov, 23(8), 779-790. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). J Cell Sci, 136(6), jcs260786. [Link]

  • Understanding and Treating Niemann–Pick Type C Disease: Models Matter. (2020). Int J Mol Sci, 21(15), 5436. [Link]

  • Niemann-Pick disease type C1 is a sphingosine storage disease that causes deregulation of lysosomal calcium. (2008). Nat Med, 14(11), 1247-1255. [Link]

  • Disease-associated mutations in Niemann-Pick type C1 alter ER calcium signaling and neuronal plasticity. (2019). J Cell Biol, 218(12), 4141-4156. [Link]

  • Modeling Niemann–Pick disease type C in a human haploid cell line allows for patient variant characterization and clinical interpretation. (2019). ResearchGate. [Link]

  • Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release. (2012). Nat Commun, 3, 731. [Link]

  • Disturbed Cholesterol Traffic but Normal Proteolytic Function in LAMP-1/LAMP-2 Double-deficient Fibroblasts. (2004). Mol Biol Cell, 15(6), 2813-2824. [Link]

  • Signaling through cholesterol esterification: a new pathway for the cholecystokinin 2 receptor involved in cell growth and invasion. (2011). J Lipid Res, 52(9), 1647-1657. [Link]

  • LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis. (2025). Protocols.io. [Link]

  • ML-SA1. Wikipedia. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. (2024). Chembiochem. [Link]

  • LC3 flux assay. (n.d.). Yoshimori Lab. [Link]

  • Instructions - Lysotracker Red. (n.d.). Lonza. [Link]

  • Impaired autophagy in the lipid storage disorder Niemann–Pick type C1 disease. (2012). Cell Death Differ, 19(5), 846-857. [Link]

  • The autophagic defect in Niemann-Pick disease type C neurons differs from somatic cells and reduces neuronal viability. (2013). J Biol Chem, 288(15), 10395-10406. [Link]

  • Protocols to monitor TFEB activation following lysosomal damage in cultured cells using microscopy and immunoblotting. (2022). STAR Protoc, 3(1), 101211. [Link]

  • Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. (2021). Cell Death Dis, 12(1), 89. [Link]

  • Cholesterol in Niemann–Pick Type C disease. (2010). Biochim Biophys Acta, 1801(8), 940-953. [Link]

  • Measuring Autophagy in Stressed Cells. (2016). Methods Mol Biol, 1346, 1-13. [Link]

  • TFEB is subject to nuclear export. (2020). Nat Cell Biol, 22(4), 401-411. [Link]

  • Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis. (2019). eLife, 8, e49119. [Link]

  • (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. (2024). Chembiochem. [Link]

  • Niemann–Pick C2 (NPC2) and intracellular cholesterol trafficking. (2009). Biochim Biophys Acta, 1791(7), 659-671. [Link]

  • Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease. (2021). Front Mol Biosci, 8, 715003. [Link]

  • Imaging approaches to measuring lysosomal calcium. (2019). Methods Cell Biol, 154, 305-322. [Link]

  • Lysosomal Ca2+ flux modulates automaticity in ventricular cardiomyocytes and correlates with arrhythmic risk. (2022). Signal Transduct Target Ther, 7(1), 21. [Link]

  • Regulation of TFEB nuclear localization by HSP90AA1 promotes autophagy and longevity. (2020). Autophagy, 16(11), 2043-2060. [Link]

  • ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. (2012). Nat Commun, 3, 731. [Link]

  • Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. (2019). J Cell Biol, 218(1), 179-197. [Link]

  • mRNA Treatment Rescues Niemann-Pick Disease Type C1 in Patient Fibroblasts. (2022). Int J Mol Sci, 23(22), 13813. [Link]

  • Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses. (2014). Optom Vis Sci, 91(11), 1339-1345. [Link]

  • A Simple Approach To Culture Patient-Specific Fibroblasts. (2020). Kosheeka. [Link]

  • Human fibroblast culturing. (2022). Protocols.io. [Link]

Sources

Application Notes and Protocols for ML-SA1 Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Lysosomal Calcium Signaling with ML-SA1

ML-SA1 is a potent, cell-permeable small molecule that acts as a synthetic agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a primary focus on TRPML1.[1][2] TRPML1 is a crucial cation channel, predominantly localized to the membranes of late endosomes and lysosomes, where it mediates the release of calcium (Ca²⁺) from these organelles into the cytosol.[3][4] This process of lysosomal Ca²⁺ efflux is integral to a multitude of cellular functions, including lysosomal trafficking, exocytosis, autophagy, and the maintenance of lysosomal homeostasis.[4][5][6]

Dysfunctional TRPML1 activity is implicated in the pathogenesis of several human diseases, most notably the lysosomal storage disorder Mucolipidosis type IV (MLIV).[4] Furthermore, emerging evidence highlights the involvement of impaired lysosomal function in a broader range of pathologies, including neurodegenerative diseases like Alzheimer's and Niemann-Pick type C, as well as muscular dystrophy.[2][6][7] By activating TRPML1, ML-SA1 offers a powerful pharmacological tool to investigate the physiological roles of lysosomal Ca²⁺ signaling and to explore its therapeutic potential in preclinical disease models.[8][9][10] In mouse models, ML-SA1 has been shown to be a true agonist of TRPML1, acting independently of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1][8]

This guide provides a comprehensive overview of the principles and detailed protocols for the administration of ML-SA1 in in vivo mouse models, designed for researchers in basic science and drug development.

Mechanism of Action: ML-SA1 and the TRPML1 Signaling Pathway

ML-SA1 directly binds to and opens the TRPML1 channel, facilitating the release of stored Ca²⁺ from the lysosomal lumen into the cytoplasm. This localized increase in cytosolic Ca²⁺ can trigger a cascade of downstream cellular events. One of the key pathways influenced by TRPML1 activation is the calcineurin-dependent activation of the Transcription Factor EB (TFEB). TFEB is a master regulator of lysosomal biogenesis and autophagy. Upon dephosphorylation by calcineurin, TFEB translocates to the nucleus, where it promotes the expression of genes involved in lysosomal function and cellular clearance. This creates a positive feedback loop, as enhanced lysosomal function can further support cellular homeostasis.

Below is a diagram illustrating the signaling pathway activated by ML-SA1.

MLSA1_Pathway cluster_lysosome Lysosome Lysosome Lysosomal Lumen (High Ca²⁺) TRPML1 TRPML1 Cytosolic_Ca Increased Cytosolic Ca²⁺ TRPML1->Cytosolic_Ca Ca²⁺ Efflux MLSA1 ML-SA1 MLSA1->TRPML1 Activates Calcineurin Calcineurin (Activated) Cytosolic_Ca->Calcineurin TFEB_P TFEB-P (Inactive) Calcineurin->TFEB_P TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocation Gene_Expression Lysosomal & Autophagy Gene Expression Nucleus->Gene_Expression Promotes Cellular_Clearance Enhanced Cellular Clearance Gene_Expression->Cellular_Clearance

Caption: ML-SA1 activates the TRPML1 channel, leading to downstream cellular effects.

Experimental Design and Considerations

A well-designed in vivo study is critical for obtaining reproducible and meaningful results. The following points should be carefully considered when planning experiments with ML-SA1 in mouse models.

Mouse Models

The choice of mouse model is dependent on the research question. ML-SA1 has been utilized in various models, including those for neurodegenerative diseases, lysosomal storage disorders, and other pathologies.[9][11][12] It is essential to use age- and sex-matched animals for all experimental groups.

Control Groups

The inclusion of appropriate control groups is fundamental for data interpretation. A typical experimental design should include:

  • Vehicle Control: This group receives the same injection volume and formulation as the ML-SA1 treated group, but without the active compound. This is crucial to control for any effects of the vehicle itself.

  • Wild-Type Control: In studies using disease models, a wild-type group treated with the vehicle provides a baseline for normal physiology.

  • ML-SA1 in Wild-Type (Optional): Treating wild-type animals with ML-SA1 can help to elucidate the effects of TRPML1 activation in a non-pathological context.

Dosage and Administration Route

The optimal dosage of ML-SA1 can vary depending on the mouse model, the targeted disease, and the desired therapeutic effect. Based on published studies, dosages can range from micrograms to milligrams per kilogram of body weight. Intraperitoneal (IP) injection is a commonly used and effective route of administration for ML-SA1.

Disease Model Dosage Range Administration Route Frequency Reference
Duchenne Muscular Dystrophy (mdx mice)2-5 mg/kgIntraperitoneal (IP)Daily[7]
Uranium-Induced Nephrotoxicity400-800 µg/kgIntraperitoneal (IP)Single or multiple doses[13]
Pancreatic Cancer (xenograft model)5 µM (intratumoral)IntratumoralNot specified[14]
Alzheimer's Disease ModelsNot specified in vivoN/AN/A[10][15]

It is strongly recommended to perform a dose-response study to determine the optimal concentration of ML-SA1 for your specific model and experimental endpoint.

Protocols for In Vivo Administration of ML-SA1

The following protocols provide a step-by-step guide for the preparation and intraperitoneal administration of ML-SA1 in mice.

Preparation of ML-SA1 Dosing Solution

ML-SA1 is a hydrophobic compound with limited solubility in aqueous solutions. Therefore, a suitable vehicle is required for in vivo administration. Several formulations have been successfully used.

Vehicle Formulations:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[16]

  • Formulation 2: 10% DMSO + 40% PEG300 + 50% Phosphate-Buffered Saline (PBS)[7]

  • Formulation 3 (for oral gavage): Homogeneous suspension in Carboxymethylcellulose-Sodium (CMC-Na) solution[17]

Step-by-Step Preparation Protocol (Using Formulation 1):

  • Prepare Stock Solution: Dissolve ML-SA1 powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Sonication may be required to fully dissolve the compound.[16]

  • Prepare Vehicle Mixture: In a sterile tube, sequentially add the vehicle components. For a 1 mL final volume:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 450 µL of sterile saline.

  • Prepare Dosing Solution: Add the required volume of the ML-SA1 stock solution to the vehicle mixture to achieve the desired final concentration. For example, to prepare a 2 mg/mL dosing solution, add 100 µL of a 20 mg/mL stock to 900 µL of the vehicle mixture.

  • Ensure Homogeneity: Vortex the final solution thoroughly to ensure it is a clear and homogeneous solution. It is recommended to prepare the dosing solution fresh on the day of injection.[17]

Intraperitoneal (IP) Injection Protocol

IP injection is a standard procedure for administering substances to rodents. Proper technique is essential to ensure the welfare of the animal and the accuracy of the dosing.[18][19][20]

Materials:

  • Appropriately sized syringes (e.g., 1 mL)

  • Sterile needles (25-27 gauge for mice)[18]

  • ML-SA1 dosing solution

  • 70% ethanol for disinfection

  • Sharps container

Procedure:

  • Animal Restraint: Securely restrain the mouse using an appropriate technique. The two-person method is often preferred for safety and accuracy.[18] One person restrains the mouse, while the other performs the injection.

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[21] This helps to avoid puncturing the cecum, which is typically located on the left side, or the bladder.

  • Disinfect the Area: Swab the injection site with 70% ethanol.[21]

  • Needle Insertion: With the bevel of the needle facing up, insert the needle at a 30-45 degree angle into the abdominal cavity.[18][21]

  • Aspirate: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.[21]

  • Inject the Solution: Slowly and steadily inject the ML-SA1 solution. The maximum recommended injection volume for a mouse is typically less than 10 mL/kg.[18]

  • Withdraw the Needle: Once the injection is complete, withdraw the needle smoothly.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, bleeding at the injection site, or other adverse reactions.[18]

Caption: Workflow for the intraperitoneal administration of ML-SA1 in mice.

Expected Outcomes and Potential Pitfalls

Successful administration of ML-SA1 should lead to the activation of TRPML1 and subsequent downstream effects. Depending on the experimental model, this could manifest as:

  • Biochemical Changes: Increased expression of lysosomal and autophagy-related genes, or clearance of accumulated substrates.[6][13]

  • Cellular Changes: Reduction in lysosomal storage, enhanced autophagic flux, or changes in cellular signaling pathways.[9][22]

  • Phenotypic Changes: Amelioration of disease-related phenotypes, such as improved motor function or reduced tissue pathology.[7]

Potential Pitfalls and Troubleshooting:

  • Poor Solubility: If the ML-SA1 solution is not clear, it may indicate incomplete dissolution. Sonication and preparing fresh solutions are recommended.[16]

  • Adverse Reactions to Vehicle: Some animals may have a negative reaction to the vehicle components. Monitor for signs of distress and consider alternative formulations if necessary.

  • Incorrect Injection Technique: Improper IP injection can lead to injury or incorrect dosing. Ensure proper training and adherence to established protocols.[18][20][23]

  • Variability in Response: Biological variability is inherent in in vivo studies. Using a sufficient number of animals per group and consistent experimental procedures can help to minimize this.

Conclusion

ML-SA1 is a valuable tool for investigating the role of TRPML1 and lysosomal function in health and disease. The protocols and guidelines presented here provide a framework for the successful in vivo administration of ML-SA1 in mouse models. By carefully considering experimental design, utilizing appropriate controls, and adhering to best practices for animal handling and injection techniques, researchers can generate robust and reproducible data to advance our understanding of lysosomal biology and its therapeutic potential.

References

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed, 56(6), 446-56. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

  • protocols.io. (2020). Intraperitoneal Injection in an Adult Mouse V.1. [Link]

  • Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. [Link]

  • Moccia, F., et al. (2023). Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells. bioRxiv. [Link]

  • Wang, W., et al. (2018). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Journal of Physiology-Cell Physiology, 314(3), C309-C321. [Link]

  • Research Biomethods Training. (n.d.). Mouse Intraperitoneal (IP) administration. [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Mice. [Link]

  • Hill-Eubanks, D., et al. (2019). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. The Journal of biological chemistry, 294(1), 226–239. [Link]

  • Patsnap Synapse. (n.d.). ML-SA1. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). TRPML1 Agonists. [Link]

  • Gómez, N. M., et al. (2018). Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. The FASEB Journal, 32(2), 733–747. [Link]

  • The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk. (2021). The Journal of Immunology, 206(5), 1025-1038. [Link]

  • Wikipedia. (n.d.). ML-SA1. [Link]

  • Wang, Y., et al. (2021). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Cell Death & Disease, 12(1), 1-14. [Link]

  • Lu, Y., et al. (2020). Small-molecule activation of lysosomal TRP channels ameliorates Duchenne muscular dystrophy in mouse models. Science Advances, 6(6), eaaz0972. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). Journal of Cell Science, 136(6), jcs259875. [Link]

  • ResearchGate. (n.d.). ML-SA1 treatment induced the expression of TRPML1 in vivo. [Link]

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. (2020). Autophagy, 16(11), 1967-1985. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). PubMed, 136(6). [Link]

  • ResearchGate. (n.d.). (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

  • The Company of Biologists. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science. [Link]

  • Control of lysosomal TRPML1 channel activity and exosome release by mouse podocytes. (2018). American Journal of Physiology-Cell Physiology, 314(3), C309-C321. [Link]

  • Medscape. (2014). Optimizing Mouse Models of Neurodegenerative Disorders. [Link]

  • Kang, J., Watanabe, H., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR protocols, 2(3), 100654. [Link]

Sources

Protocol for Assessing Autophagy Flux after ML-SA1 Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complex Role of ML-SA1 in Autophagy

ML-SA1 is a potent, cell-permeable small molecule agonist of the transient receptor potential mucolipin 1 (TRPML1) channel, a crucial cation channel primarily located on the membrane of lysosomes and late endosomes.[1] Activation of TRPML1 by ML-SA1 triggers the release of cations, predominantly Ca²⁺, from the lysosomal lumen into the cytosol.[2][3] This localized Ca²⁺ signal is a critical event in regulating various cellular processes, including lysosomal trafficking, exocytosis, and, notably, autophagy.[4][5]

Autophagy is a fundamental cellular catabolic process responsible for the degradation of damaged organelles, misfolded proteins, and other cellular components through the lysosomal pathway. The entire process, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents, is termed "autophagy flux." A mere snapshot of the number of autophagosomes at a single point in time is insufficient and often misleading; a true understanding of the autophagic state requires a dynamic measurement of this flux.[4]

The effect of ML-SA1 on autophagy is multifaceted and can be context-dependent, a critical consideration for researchers in drug development and cellular biology. On one hand, ML-SA1-mediated TRPML1 activation can promote autophagic flux. The release of lysosomal Ca²⁺ can activate calcineurin, which in turn dephosphorylates and activates the transcription factor EB (TFEB).[3] Nuclear translocation of TFEB upregulates the expression of a network of genes involved in lysosomal biogenesis and autophagy, thereby enhancing the cell's overall capacity for autophagic clearance.[6][7] This mechanism is particularly relevant in the context of neurodegenerative and lysosomal storage diseases, where enhancing autophagy is a therapeutic goal.[8]

Conversely, some studies, particularly in cancer cell lines, have reported that ML-SA1 can lead to an arrest of autophagic flux.[9][10] This is characterized by an accumulation of autophagosomes that fail to fuse with lysosomes. The proposed mechanism involves the release of lysosomal zinc (Zn²⁺), which disrupts the interaction between the SNARE proteins STX17 on the autophagosome and VAMP8 on the lysosome, a critical step for membrane fusion.[10]

Given these divergent potential outcomes, it is imperative for researchers using ML-SA1 to meticulously assess autophagy flux to accurately interpret their results. This guide provides a comprehensive framework and detailed protocols for dissecting the impact of ML-SA1 on autophagy, enabling a clear distinction between the induction of autophagy and a blockade in the pathway.

Experimental Design: A Self-Validating System

To rigorously assess the effect of ML-SA1 on autophagy flux, a multi-pronged approach is essential. The following experimental groups are recommended to differentiate between an increase in autophagosome synthesis and an impairment of their degradation.

Core Experimental Groups:
  • Untreated Control: Provides the basal level of autophagy in the experimental cell line.

  • ML-SA1 Treatment: Evaluates the overall effect of ML-SA1 on the number of autophagosomes.

  • Bafilomycin A1 (BafA1) Treatment: BafA1 is a specific inhibitor of the vacuolar H⁺-ATPase (V-ATPase), which is essential for lysosomal acidification.[3][7] By inhibiting acidification, BafA1 prevents the fusion of autophagosomes with lysosomes and the degradation of their contents, including LC3-II.[7][9][11] This group allows for the measurement of the rate of autophagosome formation at the basal level.

  • ML-SA1 + BafA1 Co-treatment: This is the most critical group for determining autophagy flux. By blocking degradation with BafA1, any increase in autophagosomes in this group compared to the BafA1-only group can be attributed to an ML-SA1-induced increase in autophagosome synthesis.[12]

Table 1: Interpretation of Autophagy Flux Experiments
Scenario ML-SA1 vs. Control ML-SA1 + BafA1 vs. BafA1 Interpretation
1. Flux Induction Increased LC3-II / PunctaFurther increase in LC3-II / PunctaML-SA1 induces the formation of new autophagosomes.
2. Flux Inhibition (Blockade) Increased LC3-II / PunctaNo significant change in LC3-II / PunctaML-SA1 blocks the degradation of autophagosomes, leading to their accumulation.
3. No Effect No change in LC3-II / PunctaNo significant change in LC3-II / PunctaML-SA1 does not affect autophagy flux under the tested conditions.
4. Enhanced Lysosomal Clearance Decreased LC3-II / PunctaIncreased LC3-II / PunctaML-SA1 enhances the degradation of autophagosomes at a rate faster than their formation.

Visualization of Key Pathways and Workflows

ML-SA1 Signaling and its Dichotomous Effect on Autophagy

The following diagram illustrates the two primary pathways through which ML-SA1 can influence autophagy. The specific cellular context and the predominant cation released from the lysosome will determine the net effect on autophagic flux.

cluster_lysosome Lysosome TRPML1 TRPML1 Ca Ca²⁺ TRPML1->Ca releases Zn Zn²⁺ TRPML1->Zn releases TFEB_cyto TFEB (Cytosol) Ca->TFEB_cyto activates Calcineurin, leading to dephosphorylation Fusion Autophagosome-Lysosome Fusion Zn->Fusion inhibits MLSA1 ML-SA1 MLSA1->TRPML1 activates TFEB_nuc TFEB (Nucleus) TFEB_cyto->TFEB_nuc translocates to Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB_nuc->Autophagy_Genes promotes transcription Autophagic_Flux_Up Increased Autophagic Flux Autophagy_Genes->Autophagic_Flux_Up Autophagosome Autophagosome (STX17) Autophagosome->Fusion Lysosome_VAMP8 Lysosome (VAMP8) Lysosome_VAMP8->Fusion Autophagic_Flux_Down Blocked Autophagic Flux Fusion->Autophagic_Flux_Down

Caption: ML-SA1's divergent effects on autophagy.

Experimental Workflow for Autophagy Flux Assessment

This workflow diagram outlines the key steps and decision points in assessing autophagy flux after ML-SA1 treatment using the recommended experimental groups.

start Seed Cells treatment Apply Treatments (Control, ML-SA1, BafA1, ML-SA1+BafA1) start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells incubation->harvest assay Perform Autophagy Assay harvest->assay wb LC3-II Immunoblotting assay->wb Biochemical microscopy mRFP-GFP-LC3 Microscopy assay->microscopy Imaging analysis_wb Densitometry of LC3-II bands wb->analysis_wb analysis_micro Quantify Red and Yellow Puncta microscopy->analysis_micro interpretation Interpret Autophagy Flux (see Table 1) analysis_wb->interpretation analysis_micro->interpretation end Conclusion interpretation->end

Caption: Workflow for autophagy flux analysis.

Protocols for Assessing Autophagy Flux

Two widely accepted and robust methods for measuring autophagy flux are presented below: LC3-II immunoblotting and tandem fluorescent mRFP-GFP-LC3 microscopy. It is highly recommended to use at least two independent methods to validate findings.[12]

Protocol 1: LC3-II Immunoblotting

This method quantifies the amount of lipidated LC3 (LC3-II), which is associated with the autophagosome membrane. An increase in LC3-II can indicate either increased autophagosome formation or a block in degradation. The inclusion of BafA1 is crucial for distinguishing between these possibilities.

Materials:

  • Cell culture reagents

  • ML-SA1 (e.g., 10-25 µM, optimize for cell type)

  • Bafilomycin A1 (e.g., 100 nM for the last 2-4 hours of treatment)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (12-15% acrylamide recommended for good separation of LC3-I and LC3-II)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin or GAPDH

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells according to the experimental design (Untreated, ML-SA1, BafA1, ML-SA1 + BafA1). For BafA1 and ML-SA1 + BafA1 groups, add BafA1 for the final 2-4 hours of the ML-SA1 treatment period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

    • Run the gel until adequate separation of the LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa) bands is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-Actin or anti-GAPDH, 1:5000) to ensure equal protein loading.

  • Data Analysis:

    • Perform densitometric analysis of the LC3-II band and normalize it to the corresponding loading control band.

    • Calculate the autophagic flux by comparing the normalized LC3-II levels across the different treatment groups as described in Table 1.

Protocol 2: Tandem Fluorescent mRFP-GFP-LC3 Microscopy

This elegant imaging-based assay utilizes a fusion protein of LC3 with two fluorescent tags that have different sensitivities to pH.[2] GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP is more stable.[2][13] This allows for the differentiation of autophagosomes (yellow puncta, GFP⁺/mRFP⁺) from autolysosomes (red puncta, GFP⁻/mRFP⁺).

Materials:

  • Cells stably or transiently expressing mRFP-GFP-LC3

  • Glass-bottom dishes or coverslips suitable for microscopy

  • ML-SA1 and Bafilomycin A1

  • Fluorescence microscope with appropriate filters for GFP and mRFP

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding and Transfection (if necessary):

    • Seed cells on glass-bottom dishes or coverslips.

    • If not using a stable cell line, transfect cells with the mRFP-GFP-LC3 plasmid and allow 24-48 hours for expression.

  • Treatment:

    • Treat cells as per the experimental design (Untreated, ML-SA1, BafA1, ML-SA1 + BafA1).

  • Live-Cell Imaging or Fixation:

    • For live-cell imaging, perform imaging directly in culture medium at 37°C with 5% CO₂.

    • Alternatively, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Mount coverslips with a mounting medium containing DAPI to stain nuclei.

  • Image Acquisition:

    • Acquire images using a fluorescence or confocal microscope.

    • Capture images in the GFP, mRFP, and DAPI channels for each field of view.

    • Ensure that imaging parameters (e.g., exposure time, laser power) are kept constant across all samples.

  • Image Analysis:

    • For each cell, count the number of yellow (GFP⁺/mRFP⁺) puncta and red-only (GFP⁻/mRFP⁺) puncta.

    • An increase in yellow puncta suggests an accumulation of autophagosomes (either through induction or a fusion block).

    • An increase in red puncta indicates successful fusion with lysosomes and progression of autophagic flux.

    • Analyze the data as follows:

      • ML-SA1 induces flux: Expect an increase in both yellow and, more significantly, red puncta compared to the control. The ML-SA1 + BafA1 group will show a significant accumulation of yellow puncta compared to the BafA1 group.

      • ML-SA1 blocks flux: Expect a significant increase in yellow puncta but no corresponding increase (or even a decrease) in red puncta. The ML-SA1 + BafA1 group will show a similar number of yellow puncta as the BafA1 group.

Table 2: Summary of Reagent Concentrations and Incubation Times
Reagent Typical Concentration Range Typical Incubation Time Purpose
ML-SA1 10 - 50 µM4 - 24 hoursTRPML1 agonist; the compound of interest.
Bafilomycin A1 100 - 400 nM2 - 4 hours (co-incubation)V-ATPase inhibitor; blocks autophagosome-lysosome fusion and degradation.
Anti-LC3B Antibody 1:1000 - 1:2000 (WB)Overnight at 4°CDetects both LC3-I and LC3-II forms.
Loading Control Ab 1:1000 - 1:10,000 (WB)1 hour at RTNormalizes for protein loading.

Note: The optimal concentrations and incubation times for ML-SA1 and BafA1 may vary depending on the cell type and should be determined empirically.

Conclusion: Ensuring Rigorous and Trustworthy Data

The study of ML-SA1's role in autophagy holds significant promise for various fields of research. However, the compound's capacity to either promote or inhibit autophagic flux necessitates a rigorous and well-controlled experimental approach. By employing the protocols and experimental design outlined in this guide, researchers can confidently dissect the specific effects of ML-SA1 in their system of interest. The use of multiple, complementary assays, coupled with the critical inclusion of lysosomal inhibitors, forms a self-validating framework that ensures the generation of accurate, interpretable, and trustworthy data. This robust methodology is paramount for advancing our understanding of TRPML1 signaling and its therapeutic potential.

References

  • (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. (2024). PubMed. [Link]

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. (n.d.). Frontiers. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. (2024). Request PDF. [Link]

  • TRPML1 ameliorates seizures-related neuronal injury by regulating autophagy and lysosomal biogenesis via Ca2+/TFEB signaling pathway. (2024). PubMed. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (n.d.). Company of Biologists Journals. [Link]

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. (n.d.). Taylor & Francis Online. [Link]

  • Increased autophagosome-lysosome fusion at early stages of TRPML1 activation is independent of lysosome migration. (n.d.). ResearchGate. [Link]

  • Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. (2019). NIH. [Link]

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. (2021). PMC - NIH. [Link]

  • Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. (n.d.). NIH. [Link]

  • TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. (n.d.). ResearchGate. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. (2023). PubMed Central. [Link]

  • Effect of ML-SA1 on the autophagic flux in L-BMAA-treated motor neurons. (n.d.). ResearchGate. [Link]

  • ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. (2020). PubMed. [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of ML-SA1 in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

ML-SA1 is a pivotal small molecule agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function.[1] Its utility in studying lysosomal biology and related pathologies in vivo is often hampered by its significant lipophilicity and consequently poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and preparing suitable formulations of ML-SA1 for animal studies. We detail three robust methodologies: co-solvent/surfactant systems, aqueous suspensions, and cyclodextrin-based inclusion complexes, offering step-by-step protocols, scientific rationale, and visual workflows to ensure reproducible and effective in vivo delivery.

Introduction to ML-SA1 and Formulation Challenges

ML-SA1 acts as a channel opener for the TRPML family of calcium channels, with a primary focus on TRPML1.[1] TRPML1 is integral to lysosomal homeostasis, including calcium signaling, autophagy, and vesicular trafficking.[2][3] Dysregulation of TRPML1 is implicated in various disorders, from lysosomal storage diseases like Niemann-Pick's disease type C to neurodegenerative conditions such as Alzheimer's disease, making ML-SA1 a critical research tool.[1][4][5]

The primary obstacle to its use in animal models is its physicochemical nature. As a highly lipophilic molecule, ML-SA1 is practically insoluble in aqueous vehicles, which are essential for most routes of administration.[6] This necessitates specialized formulation strategies to enhance its solubility and bioavailability, ensuring that the compound reaches its target in sufficient concentrations to elicit a biological response.

Physicochemical Properties of ML-SA1

A foundational understanding of ML-SA1's properties is critical for selecting an appropriate formulation strategy.

PropertyValueSource(s)
Molecular Weight 362.42 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Water: Practically insolubleDMSO: ≥ 17 mg/mL (up to 50 mM)Ethanol: Soluble to 10 mMTargetMol, Abcam
Lipophilicity High (indicated by poor water solubility and high DMSO solubility)[6]
Storage Powder: -20°C (long-term)In solvent: -80°C (up to 1 year)TargetMol

Formulation Strategies and Protocols

The choice of formulation depends on the intended route of administration (e.g., intravenous, intraperitoneal, oral, subcutaneous), required dose, and the specific experimental design. We present three validated approaches.

Strategy 1: Co-Solvent and Surfactant System

This is a widely used method for parenteral administration (intraperitoneal or intravenous) of lipophilic compounds. The strategy relies on dissolving ML-SA1 in a minimal amount of a water-miscible organic solvent (co-solvent) and then diluting this concentrate into an aqueous vehicle containing a surfactant to maintain solubility and prevent precipitation.

Causality and Rationale:

  • Co-solvents like Dimethyl Sulfoxide (DMSO) are potent organic solvents that can fully solubilize ML-SA1.

  • Surfactants such as Tween® 80 or Cremophor® EL are amphiphilic molecules that form micelles. These micelles encapsulate the lipophilic drug, preventing it from crashing out of the solution when introduced to the aqueous environment of the vehicle and, subsequently, the bloodstream.

  • PEG 300 (Polyethylene glycol 300) can also be used as a co-solvent and viscosity modifier, further aiding in creating a stable formulation.[7]

Experimental Workflow: Co-Solvent/Surfactant System

Caption: Workflow for preparing a co-solvent/surfactant-based formulation of ML-SA1.

Detailed Protocol:

Materials:

  • ML-SA1 powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

Procedure (Example Formulation: 10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline): [7]

  • Stock Solution Preparation: Prepare a concentrated stock of ML-SA1 in DMSO (e.g., 20 mg/mL). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Vehicle Preparation:

    • In a sterile vial, add 400 µL of PEG 300.

    • Add 100 µL of the ML-SA1 DMSO stock solution to the PEG 300. Mix thoroughly until uniform.

    • Add 50 µL of Tween 80 and mix again until the solution is clear.

    • Slowly add 450 µL of sterile saline while continuously mixing to bring the total volume to 1 mL.

  • Final Formulation & Administration:

    • The final concentration in this example would be 2 mg/mL. Adjust initial stock concentration and volumes as needed based on the target dose (mg/kg) and dosing volume (e.g., 10 mL/kg).

    • Visually inspect the final formulation to ensure it is a clear solution free of any precipitation.

    • Administer the freshly prepared solution. Do not store this formulation for extended periods, as precipitation may occur.

Trustworthiness Check: The final concentration of DMSO should be kept as low as possible (ideally ≤10%) to avoid toxicity. Always run a vehicle-only control group in your animal studies to account for any effects of the excipients.

Strategy 2: Aqueous Suspension for Oral Gavage

For oral administration, a suspension is often a practical and effective approach. This method involves dispersing fine particles of ML-SA1 in an aqueous vehicle containing a suspending agent to ensure uniform dosing.

Causality and Rationale:

  • Suspending Agents: Agents like Carboxymethyl Cellulose (CMC) increase the viscosity of the vehicle.[8] This slows the sedimentation of the insoluble drug particles, allowing for consistent withdrawal of doses from the bulk preparation.[8][9]

  • Wetting Agents: A small amount of a surfactant (e.g., Tween 80) acts as a wetting agent. It reduces the surface tension between the hydrophobic ML-SA1 particles and the aqueous vehicle, facilitating their dispersion and preventing clumping.[10]

Experimental Workflow: Aqueous Suspension

G cluster_0 Vehicle Preparation cluster_1 Drug Preparation cluster_2 Final Suspension A Weigh CMC Powder B Slowly add to heated water while stirring A->B C Cool to room temp B->C D Add Tween 80 C->D G Gradually add ML-SA1 to the vehicle while vortexing D->G E Weigh ML-SA1 Powder F Optional: Create a paste with a small amount of vehicle E->F F->G H Sonicate for homogeneity G->H I Administer via oral gavage (keep stirring) H->I

Caption: Workflow for preparing a cyclodextrin-based formulation of ML-SA1.

Detailed Protocol:

Materials:

  • ML-SA1 powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or sterile saline

  • Stir plate, sonicator

  • Sterile 0.22 µm syringe filters

Procedure:

  • Phase-Solubility Diagram (Recommended): Before preparing a bulk formulation, it is advisable to perform a phase-solubility study to determine the optimal concentration of HP-β-CD needed to solubilize your target concentration of ML-SA1.

  • Complexation:

    • Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v).

    • Add an excess amount of ML-SA1 powder to the HP-β-CD solution.

    • Stir or sonicate the mixture vigorously for several hours (4-24h) at room temperature to allow for the formation of the inclusion complex and to reach equilibrium.

  • Final Formulation:

    • After the incubation period, filter the solution through a 0.22 µm sterile syringe filter to remove all undissolved ML-SA1. The resulting filtrate is your final, sterile formulation.

    • Self-Validation: It is imperative to determine the final concentration of ML-SA1 in the solution using a validated analytical method (e.g., HPLC-UV), as it will not be the total amount you added, but only the amount that was successfully solubilized.

    • Administer the clear, particle-free solution.

Trustworthiness Check: While cyclodextrins can greatly enhance solubility, using an excessive concentration can paradoxically decrease the permeability and overall absorption of the drug. [11][12]Therefore, use the minimum amount of cyclodextrin necessary to achieve the desired drug concentration.

References

  • Plastic Surgery Key. (2017). Formulation of Drug-Cyclodextrin Complexes. [Link]

  • Sci-Hub. (N.D.). Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs. [Link]

  • Miller, J. M., et al. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PLoS ONE, 8(7), e68237. [Link]

  • Burgalassi, S., et al. (1997). [Formulation and stability of suspensions for preclinical study]. Bollettino Chimico Farmaceutico, 136(10), 628-634. [Link]

  • Challa, R., et al. (2005). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-160. [Link]

  • ResearchGate. (2019). Oral gavage with methylcellulose?. [Link]

  • ResearchGate. (N.D.). Preparation methods of CD/drug inclusion complexes. [Link]

  • Gabbita, S. P., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875. [Link]

  • Abramson, A., et al. (2022). Oral delivery of systemic monoclonal antibodies, peptides and small molecules using gastric auto-injectors. Nature Biotechnology, 40(1), 103-109. [Link]

  • Wikipedia. (N.D.). ML-SA1. [Link]

  • ResearchGate. (2022). Biochemical properties and cryo-EM studies of human TRPML1. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Gabbita, S. P., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed. [Link]

Sources

Troubleshooting & Optimization

ML-SA1 Technical Support Center: A Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ML-SA1. As a potent and selective agonist for the transient receptor potential mucolipin (TRPML) channels, ML-SA1 is a critical tool for researchers investigating lysosomal function, autophagy, and cellular trafficking.[1][2] However, its hydrophobic nature presents significant solubility challenges that can impact experimental reproducibility and outcomes. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these issues effectively, ensuring the integrity and success of your research.

Understanding the Challenge: Why Does ML-SA1 Precipitate?

ML-SA1's poor aqueous solubility is the primary reason for precipitation.[3] This issue is often compounded by several factors during experimental setup:

  • High Lipophilicity: ML-SA1 is a lipophilic molecule, meaning it preferentially dissolves in fats, oils, and non-polar solvents rather than water-based solutions like cell culture media or buffers.

  • "Solvent Shock": When a concentrated stock of ML-SA1 in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution, forming a precipitate.[4]

  • pH Sensitivity: The activity of ML-SA1 is pH-dependent, with its EC50 value differing at lysosomal pH (4.6) versus extracellular pH (7.4).[5] This suggests that the molecule's charge state and, consequently, its solubility can be influenced by the pH of the medium.

  • Interactions with Media Components: Complex cell culture media contain salts, proteins, and other components that can interact with ML-SA1, potentially reducing its solubility and leading to the formation of insoluble complexes.[4][6]

  • Temperature Fluctuations: Changes in temperature, such as moving a stock solution from cold storage to a 37°C incubator, can alter the solubility of ML-SA1.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with ML-SA1.

Q1: My ML-SA1 precipitated immediately after I added the DMSO stock to my cell culture medium. What went wrong?

A1: This is likely a case of "solvent shock" due to the rapid dilution of a highly concentrated stock. The aqueous medium cannot accommodate the sudden introduction of the hydrophobic compound.

  • Immediate Action: Do not proceed with the experiment. The effective concentration of ML-SA1 in your medium is unknown and likely much lower than intended.

  • Solution:

    • Reduce Stock Concentration: Prepare a less concentrated DMSO stock solution (e.g., 10 mM instead of 50 mM).

    • Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C. While gently vortexing or swirling the medium, add the ML-SA1 stock solution drop-wise. This gradual introduction helps the compound to disperse and dissolve more effectively.

    • Serial Dilution: Perform a serial dilution of the stock solution directly in the pre-warmed culture medium to reach your final desired concentration.

Q2: I prepared my ML-SA1 working solution successfully, but I noticed a precipitate after a few hours in the incubator. Why did this happen?

A2: This delayed precipitation can be caused by several factors:

  • Temperature Shift: The initial dissolution may have been successful at room temperature, but the prolonged incubation at 37°C could have exceeded the compound's solubility limit under those conditions.

  • pH Shift: Cellular metabolism can cause a gradual shift in the pH of the culture medium, which may affect ML-SA1's solubility.

  • Evaporation: Evaporation of the medium over time can increase the concentration of all components, including ML-SA1, pushing it beyond its solubility limit.[4]

  • Interactions with Media Components: Over time, ML-SA1 may interact with media components to form insoluble complexes.[6]

  • Solution:

    • Conduct a Solubility Test: Before your main experiment, perform a solubility test to determine the maximum stable concentration of ML-SA1 in your specific cell culture medium over your intended experimental duration (see Protocol 2).

    • Ensure Proper Incubation Conditions: Maintain proper humidity in your incubator to minimize evaporation.

    • Consider Serum: If your experimental design allows, the proteins in fetal bovine serum (FBS) can sometimes help to stabilize small molecules and keep them in solution.

Q3: What is the best solvent for making an ML-SA1 stock solution?

A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of ML-SA1.[7][8]

  • Key Considerations:

    • Use high-purity, anhydrous DMSO. Moisture can reduce the solubility of ML-SA1.

    • Gentle warming (to 37°C) and vortexing can aid in dissolution.

    • For some applications, ethanol or DMF can also be used, but they generally yield lower stock concentrations.[7][9]

Q4: How should I store my ML-SA1 stock solution?

A4: Proper storage is crucial to maintain the integrity of your ML-SA1 stock.

  • Powder: Store the solid compound at -20°C for up to 3 years.[10]

  • Stock Solution in Solvent:

    • Store at -80°C for up to 1 year.[10][11]

    • Store at -20°C for up to 6 months.[11]

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q5: I need to prepare ML-SA1 for an in vivo animal study. How can I do this?

A5: Due to its poor aqueous solubility, preparing ML-SA1 for in vivo use requires a co-solvent system. It is highly recommended to prepare this formulation fresh on the day of use.[11]

  • Example Formulation: A commonly used vehicle for injection consists of DMSO, PEG300, Tween 80, and saline.[10][11] A detailed step-by-step method is provided in Protocol 3.

Data Summary & Protocols

Table 1: Solubility of ML-SA1 in Various Solvents
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO1849.66[10]
DMSO7.2520[8]
DMSO1746.91
DMSO5 (warmed)13.79
Ethanol25.52[10]
Ethanol-10[7]
DMF2568.98[9]
DMF:PBS (pH 7.2) (1:4)0.200.55[9]
WaterInsolubleInsoluble[10]

Note: Solubility can vary slightly between batches. It is always recommended to perform your own solubility tests.

Experimental Protocols

Objective: To prepare a stable, high-concentration stock solution of ML-SA1 for in vitro use.

Materials:

  • ML-SA1 powder (MW: 362.42 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.62 mg of ML-SA1 powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.[10][11]

Objective: To empirically determine the highest concentration of ML-SA1 that remains soluble in a specific cell culture medium under experimental conditions.

Procedure:

  • Prepare a 10 mM stock solution of ML-SA1 in DMSO as described in Protocol 1.

  • Pre-warm your complete cell culture medium (including serum and supplements) to 37°C.

  • In a series of sterile tubes or a 96-well plate, prepare serial dilutions of the ML-SA1 stock solution in the pre-warmed medium. It is important to maintain a consistent final DMSO concentration across all dilutions and include a vehicle control (DMSO only). The final DMSO concentration should typically be ≤ 0.5%.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for any signs of precipitation (cloudiness, crystals) at regular intervals (e.g., 1, 4, 24, and 48 hours).

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental conditions. It is advisable to use a working concentration slightly below this limit.

Objective: To prepare a clear solution of ML-SA1 for injection in animal models. This protocol is an example and may need to be optimized for your specific animal model and route of administration.

Procedure:

  • Prepare a 20.8 mg/mL stock solution of ML-SA1 in DMSO.

  • For a 1 mL final working solution, take 100 µL of the ML-SA1 DMSO stock solution.

  • Add 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Add 450 µL of saline and mix to bring the final volume to 1 mL.

  • The final solution should be clear. Use this preparation immediately.[11]

Visualized Workflows and Concepts

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Solutions for Solvent Shock cluster_3 Solutions for Delayed Precipitation cluster_4 Outcome start Precipitation Observed microscopy Microscopic Examination start->microscopy solvent_shock Solvent Shock Suspected (Immediate Precipitation) microscopy->solvent_shock Crystalline Precipitate time_dependent Delayed Precipitation (Forms in Incubator) microscopy->time_dependent Fine Particulate or Crystals solution1 1. Lower Stock Concentration 2. Use Drop-wise Addition to Warmed Media 3. Perform Serial Dilution solvent_shock->solution1 solution2 1. Determine Max Soluble Concentration (Protocol 2) 2. Ensure Proper Incubator Humidity 3. Pre-warm Media Before Adding Compound time_dependent->solution2 end Clear Solution, Proceed with Experiment solution1->end solution2->end

Caption: A logical workflow for troubleshooting ML-SA1 precipitation.

Dissolution_Concept cluster_0 The Challenge cluster_1 The Solution: A Stepwise Approach MLSA1 ML-SA1 (Hydrophobic) Aqueous Aqueous Medium (e.g., Cell Culture Media) MLSA1->Aqueous Poor Solubility DMSO 1. Dissolve in Anhydrous DMSO MLSA1->DMSO Dilution 2. Slow, Drop-wise Dilution into Warmed Aqueous Medium Aqueous->Dilution Stock Concentrated Stock Solution DMSO->Stock Stock->Dilution Avoids 'Solvent Shock' Final Clear Working Solution Dilution->Final

Caption: Conceptual diagram illustrating the principle of overcoming "solvent shock".

References

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience. [Link]

  • Lysosomal lipid accumulation impairs release of Ca 2+ by ML-SA1. A-D). ResearchGate. [Link]

  • ML-SA1. MySkinRecipes. [Link]

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. NIH National Library of Medicine. [Link]

  • The ML-SA1-binding site (a) A close-up view of the indicated regions in.... ResearchGate. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • ML-SA1. Wikipedia. [Link]

  • Degradation of TRPML1 in Neurons Reduces Neuron Survival in Transient Global Cerebral Ischemia. PMC - NIH. [Link]

  • Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. PubMed Central. [Link]

  • Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. PMC - NIH. [Link]

  • Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1.... ResearchGate. [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media?. ResearchGate. [Link]

  • Atomic insights into ML-SI3 mediated human TRPML1 inhibition. PMC - PubMed Central. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. -ORCA - Cardiff University. [Link]

  • TRPML1 activation with ML-SA1 reduces the U-induced LMP and LMP-related.... ResearchGate. [Link]

  • Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • ML-SA1, a TRPML1 agonist, induces gastric secretion and gastrointestinal tract inflammation in vivo. Semantic Scholar. [Link]

Sources

Technical Support Center: Troubleshooting Potential Off-Target Effects of ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

ML-SA1 is a widely utilized synthetic agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a primary affinity for TRPML1.[1] TRPML1 is a crucial lysosomal cation channel, and its activation by ML-SA1 triggers the release of calcium (Ca²⁺) from lysosomes, impacting a variety of cellular processes including autophagy, lysosomal exocytosis, and trafficking.[2][3][4] While ML-SA1 is an invaluable tool for elucidating TRPML1 function, researchers must remain vigilant for potential off-target effects to ensure the accurate interpretation of experimental data. This guide provides a comprehensive resource for identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for ML-SA1, and what is the expected cellular response?

A1: ML-SA1 is a cell-permeable small molecule that directly binds to and activates TRPML1 channels located on the membrane of late endosomes and lysosomes.[4][5] This activation leads to the release of stored lysosomal Ca²⁺ into the cytoplasm.[6][7] This localized Ca²⁺ signal can then initiate downstream cellular events. The most immediate and measurable effect is a transient increase in cytosolic Ca²⁺ concentration.

  • Mechanism of Action:

    • ML-SA1 crosses the plasma and lysosomal membranes.

    • It binds to a hydrophobic cavity in the TRPML1 channel protein.[8]

    • This binding stabilizes the open conformation of the channel.

    • Cations, primarily Ca²⁺, are released from the lysosome into the cytosol.[9]

G cluster_cytosol Cytosol (pH ~7.2) cluster_lysosome Lysosome Lumen (pH ~4.6) MLSA1_cyto ML-SA1 TRPML1 TRPML1 Channel MLSA1_cyto->TRPML1 Binds MLSA1_cyto->TRPML1 Ca_cyto Increased [Ca²⁺]cyto Downstream Downstream Signaling (e.g., Calcineurin activation, TFEB translocation) Ca_cyto->Downstream Initiates TRPML1->Ca_cyto Mediates Release Ca_lyso Lysosomal Ca²⁺ Store

Caption: Signaling pathway of ML-SA1-mediated TRPML1 activation.

Q2: I'm not observing the expected cellular response (e.g., no Ca²⁺ release) after ML-SA1 treatment. What are the common culprits?

A2: A lack of response to ML-SA1 can stem from several factors, ranging from compound integrity to cellular health.

Troubleshooting Flowchart:

G Start No response to ML-SA1 CheckCompound 1. Verify Compound Integrity - Fresh stock? - Correct solvent (DMSO)? - Stored at -80°C? Start->CheckCompound CheckCellHealth 2. Assess Cell Health & Lysosomes - Cells healthy? - Lysosomes intact? - Sufficient lysosomal Ca²⁺ stores? CheckCompound->CheckCellHealth Compound OK CheckExpression 3. Confirm TRPML1 Expression - Does your cell line express TRPML1? - Verify with qPCR/Western Blot. CheckCellHealth->CheckExpression Cells Healthy CheckAssay 4. Validate Assay Conditions - Optimal pH? - Calcium indicator loaded correctly? - Positive control (e.g., Ionomycin) works? CheckExpression->CheckAssay TRPML1 Expressed Conclusion Problem Identified & Resolved CheckAssay->Conclusion Assay Validated

Caption: Troubleshooting workflow for lack of ML-SA1 response.

Detailed Checklist:

Factor Potential Issue Recommended Action
Compound Integrity ML-SA1 is a racemate with limited water solubility and can degrade with improper storage or multiple freeze-thaw cycles.[10]Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Cellular Health Unhealthy cells may have compromised lysosomal integrity or depleted Ca²⁺ stores.Ensure cells are in a logarithmic growth phase and not overly confluent. Use a live/dead stain to confirm viability.
Lysosomal Ca²⁺ Stores If lysosomal Ca²⁺ is depleted, ML-SA1 cannot evoke a release.Use a positive control like the lysosomotropic agent Glycyl-L-phenylalanine 2-naphthylamide (GPN) to confirm the presence of releasable lysosomal Ca²⁺.[7][11]
TRPML1 Expression The cell line used may not express TRPML1 at sufficient levels.Verify TRPML1 mRNA or protein expression using qPCR or Western blot. Note that antibody specificity can be variable.[12]
Experimental Conditions TRPML1 channel activity is pH-sensitive, with maximal activation at an acidic pH (~4.6) typical of the lysosomal lumen.[2]While cytosolic pH should be buffered, be aware that experimental treatments affecting lysosomal pH could modulate ML-SA1 efficacy.
Assay Sensitivity The calcium indicator may not be loaded efficiently, or the detection instrument may lack the sensitivity to capture the transient signal.Optimize dye loading concentration and incubation time. Use a positive control like Ionomycin to confirm that your system can detect Ca²⁺ signals.[4][13]
Q3: How can I be certain that the effects I'm observing are specifically due to TRPML1 activation and not an off-target effect?

A3: This is a critical question. A multi-pronged approach using pharmacological and genetic controls is the gold standard for validating on-target activity.

Key Validation Experiments:

  • Pharmacological Inhibition: Pre-treat your cells with a specific TRPML1 antagonist, such as ML-SI3, before adding ML-SA1. If the ML-SA1-induced effect is blocked or significantly reduced, it strongly suggests TRPML1 dependence.[8][14] ML-SI3 has been shown to be a competitive inhibitor of ML-SA1.[8]

  • Genetic Ablation: The most definitive control is to use a TRPML1-knockout (KO) or knockdown (shRNA/siRNA) cell line. In these cells, a specific TRPML1-mediated effect of ML-SA1 should be absent.[7][13]

  • Positive Control: Compare the effects of ML-SA1 to other known TRPML1 agonists or stimuli that increase the endogenous TRPML1 agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[7][14]

Experimental Control Principle Expected Outcome for On-Target Effect
TRPML1 Antagonist (e.g., ML-SI3) Competitively blocks the ML-SA1 binding site on TRPML1.[8]The cellular response to ML-SA1 is abolished or significantly diminished.
TRPML1 Knockout/Knockdown Cells The molecular target (TRPML1) is absent or significantly reduced.ML-SA1 fails to elicit the specific cellular response observed in wild-type cells.[7]
Rescue Experiment Re-expressing TRPML1 in KO cells.The response to ML-SA1 is restored.
Q4: I've confirmed TRPML1 is involved, but I still suspect other pathways are being activated. What are the known off-target activities of ML-SA1?

A4: While reasonably specific, ML-SA1 is not exclusively selective for TRPML1. Its primary off-target activity is the activation of the other two members of the TRPML channel family.

  • TRPML2 and TRPML3 Activation: ML-SA1 is known to activate TRPML2 and TRPML3, although often with different potency compared to TRPML1.[1] These channels have different tissue distribution and subcellular localizations (TRPML2 in recycling endosomes, TRPML3 in early/late endosomes) which can lead to distinct downstream effects.[3]

  • Species-Specific Differences: The mechanism of action can vary between species. For instance, in Drosophila, ML-SA1 acts as an allosteric modulator that potentiates the effect of PI(3,5)P₂, rather than a direct agonist as seen in mammals.[15][16][17]

  • Impact on Vesicular Trafficking: In some contexts, ML-SA1 has been reported to inhibit viral infection by promoting vesicular trafficking from late endosomes to lysosomes, a process that may be dependent on TRPML2 and TRPML3 expression.[18]

Protocols for Key Validation Experiments

Protocol 1: Validating ML-SA1 Activity via Lysosomal Calcium Release Assay

This protocol uses a fluorescent calcium indicator to measure the increase in cytosolic calcium following ML-SA1 application.

Materials:

  • Cells of interest (e.g., HEK293T) plated on glass-bottom imaging dishes

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • ML-SA1 stock solution (e.g., 10 mM in DMSO)

  • Ionomycin (positive control)

  • GPN (lysosomal integrity control)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Plate cells to be 70-80% confluent on the day of the experiment.

  • Dye Loading: a. Prepare a loading buffer with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Wash cells once with HBSS. c. Incubate cells in the loading buffer for 30-45 minutes at 37°C in the dark.

  • Washing: Gently wash cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS for imaging.

  • Baseline Measurement: Acquire a stable baseline fluorescence signal for 1-2 minutes.

  • Compound Addition: Add ML-SA1 to the desired final concentration (e.g., 10-20 µM). Continuously record the fluorescence signal. A rapid, transient increase indicates Ca²⁺ release.[6]

  • Controls: a. Vehicle Control: Add an equivalent volume of DMSO to control for solvent effects. b. Positive Control: At the end of the experiment, add Ionomycin (1-2 µM) to elicit a maximal Ca²⁺ signal, confirming dye loading and cell responsiveness. c. Lysosomal Store Control: In a separate experiment, pre-treat with GPN (200 µM) to deplete lysosomal Ca²⁺. Subsequent addition of ML-SA1 should not cause a significant signal.[7]

Protocol 2: Using a TRPML1 Antagonist (ML-SI3) to Confirm Specificity

This protocol is an essential control to perform alongside the primary experiment.

Procedure:

  • Follow steps 1-3 of the Calcium Release Assay protocol above.

  • Antagonist Pre-incubation: a. Acquire a stable baseline fluorescence signal for 1 minute. b. Add the TRPML1 antagonist ML-SI3 (e.g., 10 µM) and incubate for 10-15 minutes.

  • Agonist Addition: While still recording, add ML-SA1 (10-20 µM).

  • Analysis: Compare the magnitude of the Ca²⁺ transient in the presence and absence of the ML-SI3 pre-treatment. A significant reduction in the signal points to a TRPML1-specific effect.[8]

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX (December 2014). "Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1". Cell Calcium. 56 (6): 446–56. [Link]

  • Wikipedia contributors. (2023, September 22). ML-SA1. In Wikipedia, The Free Encyclopedia. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX (December 2014). "Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1". PubMed. [Link]

  • Zhu MX, Ma J. (2014). TRPML1: An Ion Channel in the Lysosome. In TRP Channels. Scilit. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX (2014). "Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1". MD Anderson Cancer Center. [Link]

  • Kiselyov K, Muallem S. (2009). "TRPML: TRansPorters of Metals in Lysosomes essential for cell survival?". Channels (Austin). 3(5): 304–307. [Link]

  • Venkatachalam K, Montell C. (2014). "The Role of TRPMLs in Endolysosomal Trafficking and Function". Annual Review of Physiology. 76: 109-129. [Link]

  • Ma Z, Li Y, Zhang Y, et al. (2019). "Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases". International Journal of Molecular Sciences. 20(21): 5496. [Link]

  • Muallem S, Kiselyov K. (2016). "TRPML1 as lysosomal fusion guard". Cell Cycle. 15(15): 1941–1942. [Link]

  • Borsche M, König J, et al. (2020). "Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes". Frontiers in Molecular Neuroscience. 13: 57. [Link]

  • Martini-Stoica H, Xu Y, et al. (2018). "The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system". eLife. 7: e37014. [Link]

  • Plesch E, Chen CC, et al. (2018). "ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes". ResearchGate. [Link]

  • Di Mauro G, Tyla E, et al. (2021). "TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells". International Journal of Molecular Sciences. 22(16): 8740. [Link]

  • Fine M, Schmiege P, Li X. (2018). "Atomic insights into ML-SI3 mediated human TRPML1 inhibition". eLife. 7: e42514. [Link]

  • Gómez NM, Lu W, et al. (2018). "Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation". The FASEB Journal. 32(2): 893-906. [Link]

  • Zhang Y, Liu J, et al. (2019). "Lysosomal Ca2+ flux modulates automaticity in ventricular cardiomyocytes and correlates with arrhythmic risk". Science Translational Medicine. 11(501): eaaw0819. [Link]

  • Zhu Y, Li Y, et al. (2019). "Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes". American Journal of Physiology-Cell Physiology. 317(3): C518-C531. [Link]

  • Chen CC, Keller M, et al. (2014). "Activation of TRPML1 by small-molecule synthetic agonists". ResearchGate. [Link]

  • Zhang X, Chen X, et al. (2019). "MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx". Autophagy. 15(7): 1243-1259. [Link]

  • Rühl T, Gerstmayr M, et al. (2024). "Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1". International Journal of Molecular Sciences. 25(16): 8696. [Link]

  • Scarpellini, C., et al. (2022). "The ML-SA1-binding site". ResearchGate. [Link]

  • Rühl T, Gerstmayr M, et al. (2024). "Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1". PMC. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). "TRPML1 Agonists". ADDF. [Link]

  • Martini-Stoica H, Xu Y, et al. (2018). "(PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system". ResearchGate. [Link]

  • Wang C, Wang S, et al. (2021). "ML-SA1 and SN-2 inhibit endocytosed viruses through regulating TRPML channel expression and activity". Antiviral Research. 196: 105206. [Link]

  • Capurro, V., et al. (2021). "MCOLN1/TRPML1 inhibition - a novel strategy used by Helicobacter pylori to escape autophagic killing and antibiotic eradication therapy in vivo". Autophagy. 17(11): 3838-3850. [Link]

Sources

Foundational Knowledge: Understanding ML-SA1's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

< . Technical Support Center: Troubleshooting Inconsistent Results with ML-SA1

Welcome to the technical support center for ML-SA1, a synthetic agonist for the Transient Receptor Potential Mucolipin (TRPML) family of ion channels.[1] This guide is designed for researchers, scientists, and drug development professionals to address common issues that can lead to inconsistent experimental results. As Senior Application Scientists, we provide insights grounded in mechanistic understanding and offer validated protocols to enhance the reliability of your findings.

ML-SA1 is a potent, cell-permeable small molecule that activates TRPML channels, primarily TRPML1, which are crucial for lysosomal function.[1][2] TRPML1 is a cation channel, and its activation by ML-SA1 leads to the release of Ca2+ from the lysosome into the cytosol.[3][4] This induced Ca2+ release is a key signaling event that regulates various cellular processes, including autophagy, lysosomal trafficking, and exocytosis.[5][6][7][8]

It's important to note that while ML-SA1 is a direct agonist for mammalian TRPML1, its mechanism can differ in other species. For instance, in Drosophila, ML-SA1 acts as an allosteric modulator that enhances the channel's sensitivity to its endogenous agonist, PI(3,5)P2.[9][10][11] Understanding this context is crucial for interpreting your data correctly.

Caption: ML-SA1 activates the lysosomal TRPML1 channel, leading to Ca²⁺ efflux and downstream signaling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with ML-SA1.

Q1: I'm observing a weak or no response to ML-SA1 in my calcium imaging assay. What could be the problem?

A1: A lack of a robust calcium signal is a common issue and can stem from several factors.

  • Causality: The observed cytosolic calcium increase is a direct consequence of TRPML1 channel opening. A diminished signal implies a failure in this primary step, which could be due to the compound, the cells, or the assay conditions themselves.

  • Troubleshooting Protocol:

    • Verify Compound Integrity:

      • Action: Confirm the purity and concentration of your ML-SA1 stock. If possible, use a fresh batch from a reputable supplier.[12] ML-SA1 can degrade over time, especially with improper storage.

      • Protocol: Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.

    • Assess TRPML1 Expression Levels:

      • Action: The magnitude of the response is directly proportional to the number of available TRPML1 channels.[13] Different cell lines have varying endogenous expression levels of TRPML1.

      • Protocol: Use qPCR or Western blotting to quantify MCOLN1 (the gene encoding TRPML1) mRNA or TRPML1 protein levels in your chosen cell model. If expression is low, consider using a cell line known to have higher expression or an overexpression system.

    • Optimize Assay Conditions:

      • Action: TRPML1 channel activity is sensitive to pH.[14] The acidic environment of the lysosome (pH ~4.6) is optimal for channel conductance.[4]

      • Protocol: When studying plasma membrane-localized TRPML1 mutants, ensure your extracellular buffer is at an acidic pH (e.g., 4.6) to maximize channel activity.[15] For endogenous lysosomal channels, ensure the overall cellular health and lysosomal pH are maintained prior to the experiment.

    • Check Calcium Indicator Loading:

      • Action: Improper loading or compartmentalization of calcium indicator dyes (e.g., Fura-2 AM, Fluo-4 AM) can lead to a poor signal-to-noise ratio.

      • Protocol: Follow the manufacturer's protocol for dye loading carefully. Ensure cells are washed sufficiently to remove extracellular dye. Visually inspect cells under a microscope to confirm even cytosolic dye distribution.

Parameter Recommendation Rationale
ML-SA1 Concentration Titrate from 1 µM to 25 µMDetermine the optimal effective concentration for your cell type.[16]
Cell Density 80-90% confluencyEnsures a healthy cell monolayer for imaging.[17][18]
Assay Buffer pH pH 7.4 (for lysosomal release) or pH 4.6 (for PM-localized channels)Optimizes TRPML1 channel gating and conductance.[14]
Calcium Indicator Fura-2 AM or Fluo-4 AMStandard and reliable indicators for cytosolic calcium.
Q2: My results with ML-SA1 are highly variable between experiments. How can I improve reproducibility?

A2: Inconsistent results often point to subtle variations in experimental setup and execution.

  • Causality: Cell-based assays are sensitive to many variables, including cell health, passage number, and reagent preparation.[17][19] Standardizing these factors is key to achieving reproducible data.

  • Troubleshooting Workflow:

    Caption: A logical workflow for troubleshooting and improving experimental reproducibility.

  • Detailed Steps:

    • Cell Culture Consistency:

      • Action: Use cells within a consistent, low passage number range. Document the seeding density and ensure it is the same for every experiment.

      • Insight: Cells at high passage numbers can exhibit altered physiology and signaling responses.[17]

    • Reagent and Compound Handling:

      • Action: Always prepare fresh dilutions of ML-SA1 from a validated stock solution. Ensure all buffers and media are from the same lot or have been quality-controlled.

      • Insight: The potency of small molecules can be affected by storage conditions and age.[12]

    • Implement Robust Controls:

      • Action: In every experiment, include a vehicle control (e.g., DMSO) and a positive control if available (e.g., another known TRPML1 agonist or a different stimulus that elicits a calcium response).

      • Insight: Controls help to differentiate between a true biological effect and an artifact of the experimental system.[20]

    • Assay Timing:

      • Action: Perform assays at a consistent time point after cell seeding and treatment.

      • Insight: The cellular response can vary depending on the cell cycle and the duration of the stimulus.[17]

Q3: I suspect off-target effects. How can I confirm that the observed phenotype is specifically due to TRPML1 activation?
  • Causality: A definitive link between ML-SA1 treatment and a cellular outcome requires demonstrating that the effect is absent when the primary target, TRPML1, is not present or is non-functional.

  • Self-Validating Experimental Design:

    • Genetic Knockout/Knockdown:

      • Protocol: The gold standard is to compare the response to ML-SA1 in your wild-type (WT) cell line with a TRPML1-knockout (KO) or knockdown (shRNA/siRNA) version of the same cell line.

      • Expected Outcome: The ML-SA1-induced effect (e.g., calcium release, increased autophagy) should be present in WT cells but significantly diminished or absent in TRPML1-KO/KD cells.[13]

    • Pharmacological Inhibition:

      • Protocol: Pre-treat cells with a specific TRPML1 antagonist, such as ML-SI3, before adding ML-SA1.

      • Expected Outcome: The antagonist should block the effect of ML-SA1. This approach can be useful if generating a KO/KD line is not feasible.[16]

    • Orthogonal Assays:

      • Protocol: Measure a different downstream consequence of TRPML1 activation. For example, if you initially observed increased autophagic flux (e.g., LC3-II levels), you could then measure TFEB nuclear translocation, another known downstream event.[7][8][21]

Validation Method Principle Expected Result in TRPML1-Deficient Cells
TRPML1 Knockout (KO) Genetic ablation of the target protein.No response to ML-SA1.
TRPML1 Antagonist Pharmacological blockade of the channel.ML-SA1 effect is prevented or reversed.
Measure Downstream Events Confirming multiple known consequences of TRPML1 activation.No change in downstream markers (e.g., TFEB localization).

By systematically addressing these potential sources of variability and validating your findings with rigorous controls, you can significantly enhance the reliability and impact of your research using ML-SA1.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. 2014;56(6):446-456. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. Cardiff University. [Link]

  • ML-SA1. Wikipedia. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • ML-SA1 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Regulation of TRPML1 function. PubMed. [Link]

  • Lysosomal Calcium Channels in Autophagy and Cancer. MDPI. [Link]

  • Regulation of TRPML1 function. Portland Press. [Link]

  • TRPML1: An Ion Channel in the Lysosome. Scilit. [Link]

  • Lysosomal Ca2+ Homeostasis and Signaling in Health and Disease. PMC - NIH. [Link]

  • Nature Cell Biology : Lysosomal calcium signalling regulates autophagy through calcineurin and TFEB. YouTube. [Link]

  • Lysosomal Ca 2+ Homeostasis and Signaling in Health and Disease. ResearchGate. [Link]

  • Lysosomal calcium signaling regulates autophagy via calcineurin and TFEB. ScienceOpen. [Link]

  • Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. PMC. [Link]

  • Up-regulation of lysosomal TRPML1 channels is essential for lysosomal adaptation to nutrient starvation. PNAS. [Link]

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • Atomic insights into ML-SI3 mediated human TRPML1 inhibition. PMC - PubMed Central. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1... ResearchGate. [Link]

  • The ML-SA1-binding site (a) A close-up view of the indicated regions in... ResearchGate. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers. [Link]

  • (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. Request PDF. [Link]

  • ML-SA1 and SN-2 inhibit endocytosed viruses through regulating TRPML channel expression and activity. PubMed. [Link]

  • The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. PubMed. [Link]

  • MCOLN1/TRPML1 inhibition - a novel strategy used by Helicobacter pylori to escape autophagic killing and antibiotic eradication therapy in vivo. NIH. [Link]

Sources

how to control for ML-SA1 solvent effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing ML-SA1, a potent and selective synthetic agonist for the TRPML family of ion channels.[1] ML-SA1 is a crucial tool for investigating lysosomal function, calcium signaling, and their roles in various disease models, including lysosomal storage disorders and neurodegenerative diseases.[2][3] However, its poor aqueous solubility necessitates the use of organic solvents, which can introduce significant artifacts and variability into experimental results if not properly controlled.

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you design robust assays and confidently interpret your data by effectively controlling for solvent effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for ML-SA1?

A1: The most common and recommended solvent for ML-SA1 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[4] ML-SA1 is readily soluble in DMSO at concentrations up to 20 mM.[5] Ethanol can also be used, but ML-SA1 has lower solubility in it (around 10 mM), and ethanol can exhibit more pronounced cytotoxic effects at lower concentrations compared to DMSO in some cell lines.[4][6] ML-SA1 is practically insoluble in water and aqueous buffers.[4]

Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay?

A2: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely accepted upper limit for most cell lines is 0.5% (v/v) , but for sensitive or primary cell lines, or for long-term exposure studies, it is critical to stay at or below 0.1% (v/v) .[7] DMSO concentrations above 1% are often cytotoxic and can damage cell membranes, induce apoptosis, and alter gene expression.[8][9] It is imperative to perform a solvent tolerance assay on your specific cell line to determine the maximum non-interfering concentration (see Protocol 1).

Q3: My "vehicle control" wells (containing only DMSO) are showing a biological effect. What's happening?

A3: This is a common and important observation. DMSO is not biologically inert. Even at low concentrations, it can influence cellular processes such as inducing autophagy, altering lysosomal enzyme activity, and modulating signaling pathways.[1][5][10][11] If your vehicle control differs significantly from your untreated (no solvent) control, it means the DMSO concentration is high enough to cause an effect in your specific assay. The solution is to lower the final DMSO concentration across all conditions or, if that's not possible due to compound solubility, to use the vehicle control as your baseline for calculating the specific effect of ML-SA1.

Q4: How do I properly prepare my vehicle control for a dose-response experiment?

A4: The cardinal rule is that the final concentration of the solvent must be identical in all wells—vehicle controls and all concentrations of ML-SA1.[2] If you are performing serial dilutions of your ML-SA1 stock (in 100% DMSO) directly into your assay medium, the DMSO concentration will decrease with each dilution. This is incorrect. The proper method involves preparing intermediate dilutions of ML-SA1 in 100% DMSO first. Then, an equal small volume of each DMSO dilution is added to the assay medium, ensuring the final DMSO percentage remains constant. Your vehicle control will be an equal volume of 100% DMSO added to the medium.[2]

Q5: I see precipitation when I add my concentrated ML-SA1 stock in DMSO to my aqueous assay buffer. How can I prevent this?

A5: This occurs because the hydrophobic compound crashes out of solution when the highly solubilizing DMSO is rapidly diluted in an aqueous environment. To prevent this, add the DMSO stock to the assay medium dropwise while vortexing or stirring vigorously to ensure rapid and even dispersion.[7] You can also try a two-step dilution: first dilute the DMSO stock into a smaller volume of medium, mix well, and then bring it to the final volume.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with ML-SA1.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
High Well-to-Well Variability in Assay Signal 1. Inconsistent Solvent Concentration: Improper serial dilutions leading to a gradient of DMSO concentrations. 2. Compound Precipitation: Inconsistent solubility of ML-SA1 upon dilution. 3. Cell Health Variability: Uneven cell seeding or cytotoxicity from the solvent.1. Standardize Vehicle: Ensure every well, including all drug concentrations and the vehicle control, has the exact same final DMSO concentration. Prepare intermediate dilutions of your compound in 100% DMSO before the final dilution into the aqueous medium.[2] 2. Improve Dilution Technique: Add the DMSO stock to the assay buffer with vigorous mixing. Visually inspect for precipitation before adding to cells. Consider pre-warming the assay buffer to 37°C. 3. Optimize Cell Plating: Ensure a homogenous single-cell suspension before plating and optimize seeding density for 80-90% confluency at the time of the assay.[12]
Low Signal-to-Background Ratio in Fluorescence Assay 1. Solvent-Induced Autofluorescence: DMSO or impurities can fluoresce, increasing the background.[13] 2. Media Component Interference: Phenol red and components in fetal bovine serum (FBS) are common sources of autofluorescence.[14] 3. Compound Autofluorescence: ML-SA1 itself may have some intrinsic fluorescence at the wavelengths used.1. Use High-Purity Solvent: Use fresh, anhydrous, HPLC-grade DMSO. 2. Optimize Media: For the final assay step, switch to a phenol red-free, serum-free imaging buffer (e.g., HBSS or PBS with Ca2+/Mg2+).[14] 3. Run a Compound-Only Control: Include wells with ML-SA1 in cell-free assay buffer to measure its intrinsic fluorescence and subtract this value from your experimental wells.[13]
Unexpected Results (e.g., Inhibition instead of Activation) 1. DMSO Off-Target Effects: At higher concentrations (>0.5%), DMSO can have inhibitory effects on various cellular processes, potentially masking the agonist effect of ML-SA1.[15] 2. Compound Degradation: ML-SA1 may be unstable in aqueous solution over time or after multiple freeze-thaw cycles. 3. Cytotoxicity: The combined effect of the solvent and ML-SA1 may be causing cell death, leading to a loss of signal.1. Perform Solvent Titration: Conduct a DMSO dose-response curve to find the no-effect concentration for your specific assay endpoint (See Protocol 1).[8] 2. Handle Stock with Care: Aliquot your ML-SA1 stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Prepare working dilutions fresh for each experiment.[16] 3. Assess Viability: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, PrestoBlue™) with the same concentrations of ML-SA1 and DMSO to ensure you are working with a healthy cell population.

Part 3: Key Experimental Protocols

Protocol 1: Determining the Optimal Solvent Concentration (Solvent Tolerance Assay)

This protocol is essential for identifying the highest concentration of your solvent (e.g., DMSO) that does not independently affect your assay's primary readout.

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of DMSO on cell viability and the specific assay background.

Methodology:

  • Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at the same density you will use for your ML-SA1 experiments. Allow cells to adhere and grow for the standard duration (e.g., 24 hours).

  • Prepare DMSO Dilutions: Create a serial dilution series of 100% DMSO in your complete cell culture medium. For a final concentration range of 2% down to 0.015%, you would prepare 2X working solutions (e.g., 4% down to 0.03%).

  • Treatment:

    • Include "medium-only" wells (no cells, for background subtraction).

    • Include "untreated control" wells (cells + medium, no DMSO).

    • Add an equal volume of the 2X DMSO dilutions to the appropriate wells to achieve the final 1X concentrations. For example, add 100 µL of 2% DMSO solution to 100 µL of medium already in a well to get a final concentration of 1%.

  • Incubation: Incubate the plate for the same duration as your planned ML-SA1 experiment (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Part A (Viability): Perform a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions.

    • Part B (Assay-Specific Background): In a parallel plate, run your specific assay (e.g., a GCaMP fluorescence reading) under the same DMSO concentrations but without adding ML-SA1.

  • Data Analysis:

    • For viability, normalize the data to the "untreated control" wells (set to 100% viability).

    • The optimal DMSO concentration is the highest concentration that results in minimal loss of cell viability (e.g., >90%) and does not cause a significant change in your assay's baseline signal compared to the untreated control.

Table 1: Example Data from a DMSO Tolerance Assay

Final DMSO Conc. (%)Cell Viability (% of Control)Baseline Fluorescence (RFU)
0 (Untreated)100 ± 4.51502 ± 88
0.0598 ± 5.11525 ± 95
0.1 97 ± 4.8 1580 ± 101
0.2591 ± 6.21850 ± 150
0.582 ± 7.12300 ± 210
1.065 ± 8.53100 ± 255
Protocol 2: Lysosomal Calcium Release Assay using GCaMP

This protocol details how to measure ML-SA1-induced calcium release from lysosomes using a lysosomally-targeted genetically encoded calcium indicator (GECI) like GCaMP fused to a lysosomal protein (e.g., LAMP1).[17]

Objective: To quantify the effect of ML-SA1 on lysosomal calcium efflux.

Methodology:

  • Transfection: Seed cells on a glass-bottom imaging plate (e.g., 96-well). Transfect cells with a lysosome-targeted GCaMP construct (e.g., LAMP1-GCaMP) according to your standard protocol and allow for expression (typically 24-48 hours).

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of ML-SA1 in 100% anhydrous DMSO. Aliquot and store at -20°C or -80°C.

    • On the day of the experiment, thaw one aliquot and prepare intermediate dilutions in 100% DMSO if necessary.

  • Vehicle and Compound Preparation:

    • Prepare a 2X working solution of ML-SA1 in an appropriate imaging buffer (e.g., HBSS). The final DMSO concentration in this 2X solution should be twice your predetermined optimal concentration (e.g., 0.2% DMSO if your final is 0.1%).

    • Prepare a 2X vehicle control solution containing the same concentration of DMSO in the imaging buffer (e.g., 0.2% DMSO).

  • Imaging Setup:

    • Wash cells twice with the imaging buffer.

    • Place the plate into a kinetic plate reader or fluorescence microscope equipped with a fluidic addition system, maintained at 37°C.

    • Set the instrument to acquire images/readings at appropriate wavelengths for GCaMP (e.g., Ex: 488 nm, Em: 515 nm) every 5-10 seconds.

  • Data Acquisition:

    • Baseline: Acquire a stable baseline reading for 2-5 minutes.

    • Compound Addition: Add an equal volume of the 2X ML-SA1 working solution or 2X vehicle control solution to the wells.

    • Post-Addition Reading: Continue acquiring data for 10-30 minutes to capture the full calcium release and subsequent return to baseline.

    • (Optional) Positive Control: At the end of the run, add a calcium ionophore like Ionomycin to determine the maximum GCaMP signal.

  • Data Analysis:

    • Normalize the fluorescence signal for each well to its own baseline (F/F₀, where F₀ is the average fluorescence before compound addition).

    • Calculate the peak response and the area under the curve (AUC) for both ML-SA1-treated and vehicle-treated wells.

    • The specific effect of ML-SA1 is determined by subtracting the vehicle control response from the compound-treated response.

Part 4: Visualization of Workflows

Diagram 1: Decision Workflow for Solvent Selection and Control

Solvent_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_exp Phase 3: Experimentation Start Start: New Assay with ML-SA1 CheckSol Check ML-SA1 Solubility Data Start->CheckSol SelectSolvent Select Primary Solvent (e.g., DMSO) CheckSol->SelectSolvent PrepStock Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) SelectSolvent->PrepStock DMSO is typical SolTolAssay Run Solvent Tolerance Assay (Protocol 1) PrepStock->SolTolAssay AnalyzeTol Analyze Viability & Background. Determine Max Non-Interfering Conc. (e.g., <= 0.1%) SolTolAssay->AnalyzeTol IsToxic Is solvent effect acceptable? AnalyzeTol->IsToxic AltSolvent Consider Alternative Solvent (e.g., Ethanol) or Reformulation IsToxic->AltSolvent No PrepControls Prepare Matched Vehicle Controls (Same final solvent conc.) IsToxic->PrepControls Yes AltSolvent->SelectSolvent RunAssay Run Main Experiment (e.g., Protocol 2) PrepControls->RunAssay AnalyzeData Analyze Data: Subtract Vehicle Control Signal RunAssay->AnalyzeData End End: Validated Results AnalyzeData->End

Caption: Decision tree for selecting and validating a solvent for ML-SA1 assays.

Diagram 2: Experimental Plate Layout for a Dose-Response Study

Caption: Recommended plate layout for controlling solvent effects in a dose-response experiment.

References

  • Assay Guidance Manual: Interference and Artifacts in High-content Screening. (2025). National Center for Biotechnology Information. [Link]

  • Park, S., et al. (2020). Dimethyl sulfoxide reduces hepatocellular lipid accumulation through autophagy induction. PLOS ONE, 15(4), e0231589. [Link]

  • Misch, D. W., & Misch, M. S. (1975). The effect of dimethyl sulfoxide on a lysosomal membrane. Annals of the New York Academy of Sciences, 243, 54-59. [Link]

  • San-Miguel, B., et al. (2019). The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis. International Journal of Molecular Sciences, 20(2), 394. [Link]

  • Qi, W., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 38(11), 1743-1748. [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4054. [Link]

  • Nguyen, T. (2018). Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution. ScholarWorks@CWU. [Link]

  • Lloyd-Evans, E., & Waller-Evans, H. (2012). Generation and characterization of a lysosomally targeted, genetically encoded Ca2+-sensor. Biochemical Journal, 443(3), 745–755. [Link]

  • Li, H., et al. (2019). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. The Journal of Biological Chemistry, 294(4), 1151-1165. [Link]

  • Gallegos-Llinas, G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments? [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Dinter, E., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 735821. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • MedCrave. (2015). Ethanol in cell culture: disinfectant or contaminant? [Link]

  • Washington State University IACUC. (2022). Preparation of Dimethyl Sulfoxide (DMSO). [Link]

  • Al-Adawi, M. A., et al. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Analytical Biochemistry, 610, 113977. [Link]

  • American Laboratory. (2013). Development of a 100% Dimethyl Sulfoxide (DMSO) Sample Solution for Liquid Handler Performance Verification. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Varadi, A. M., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(11), 2879. [Link]

  • ResearchGate. (n.d.). ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • De Leo, S., et al. (2023). TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells. International Journal of Molecular Sciences, 24(2), 1647. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

Sources

Technical Support Center: Minimizing Variability in ML-SA1-Induced Calcium Release Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ML-SA1-induced calcium release assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices to ensure the reliability and reproducibility of your experimental data. As your dedicated application scientist, I will guide you through the nuances of this assay, explaining the causality behind experimental choices to empower you with the expertise to overcome common challenges.

Introduction to ML-SA1 and TRPML1

ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent and specific agonist of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with a primary focus on TRPML1.[1] TRPML1 is a crucial cation channel primarily located on the membrane of lysosomes and late endosomes, where it mediates the release of Ca²⁺ from these organelles into the cytoplasm.[2][3] This ML-SA1-induced Ca²⁺ release is a key event in various cellular processes, including autophagy, lysosomal trafficking, and exocytosis.[2][4] Consequently, assays measuring this calcium release are vital for studying lysosomal function and for screening potential therapeutic compounds for lysosomal storage diseases like Niemann-Pick type C and neurodegenerative disorders such as Alzheimer's disease.[1][5]

However, the dynamic nature of intracellular calcium signaling and the specific requirements of the ML-SA1/TRPML1 axis can introduce significant experimental variability. This guide will provide a structured approach to identifying and mitigating these sources of variability.

Signaling Pathway and Experimental Workflow

To contextualize the troubleshooting guide, it is essential to understand the underlying signaling pathway and the general experimental workflow.

ML-SA1 Signaling Pathway

ML_SA1_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Lysosome Lysosomal Lumen (High [Ca²⁺]) Ca_release TRPML1 TRPML1 Channel TRPML1->Ca_release Ca²⁺ Release ML_SA1 ML-SA1 ML_SA1->TRPML1 Binds & Activates Fluo4 Fluo-4 Dye Ca_release->Fluo4 Binds to Downstream Downstream Signaling Events Ca_release->Downstream Fluorescence Fluorescence Signal Fluo4->Fluorescence

Caption: ML-SA1 activates the TRPML1 channel on the lysosomal membrane, leading to Ca²⁺ release into the cytoplasm, which is then detected by a fluorescent indicator like Fluo-4.

General Experimental Workflow

Calcium_Assay_Workflow A 1. Cell Seeding (e.g., HEK293 cells) B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Washing Step (Remove extracellular dye) B->C D 4. De-esterification (Activate the dye) C->D E 5. Baseline Fluorescence Measurement D->E F 6. ML-SA1 Addition (Agonist stimulation) E->F G 7. Post-Stimulation Fluorescence Measurement F->G H 8. Data Analysis (Calculate ΔF/F₀) G->H

Sources

Technical Support Center: Navigating ML-SA1 Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ML-SA1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the stability and degradation of ML-SA1 in aqueous solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your data.

Introduction: The Challenge of ML-SA1's Aqueous Stability

ML-SA1 is a potent agonist of the TRPML (Transient Receptor Potential Mucolipin) family of ion channels, making it a valuable tool in studying lysosomal function and related diseases.[1] However, its utility can be compromised by its limited solubility and stability in aqueous environments. Understanding and mitigating the degradation of ML-SA1 is crucial for obtaining reproducible and accurate experimental outcomes. This guide provides a comprehensive overview of the potential degradation pathways, practical solutions for handling the compound, and methods for assessing its stability.

Frequently Asked Questions (FAQs)

Here we address common issues encountered by researchers working with ML-SA1.

Q1: My experimental results with ML-SA1 are inconsistent. Could this be related to compound degradation?

A: Yes, inconsistent results are a strong indicator of compound degradation. ML-SA1 is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of biological activity.[2] Factors such as pH, temperature, and storage time of your working solutions can significantly impact the rate of degradation. It is highly recommended to prepare fresh working solutions for each experiment from a frozen DMSO stock.

Q2: I've noticed a decrease in the potency of my ML-SA1 working solution over a few hours at room temperature. What is happening?

A: The observed loss of potency is likely due to the hydrolysis of ML-SA1. The ML-SA1 molecule contains two functional groups that are particularly susceptible to hydrolysis in aqueous media: a phthalimide group and a quinoline amide group.[3][4] At neutral or alkaline pH, the phthalimide ring can be opened, and the amide bond can be cleaved, leading to inactive degradation products.

Q3: What is the recommended solvent for ML-SA1, and what is the best way to prepare stock solutions?

A: ML-SA1 is soluble in DMSO and ethanol but is practically insoluble in water.[5][6] The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous DMSO.[7] To prepare a stock solution, weigh the desired amount of ML-SA1 powder and dissolve it in the appropriate volume of DMSO to achieve your target concentration. Gentle vortexing and sonication can aid in dissolution.[7] It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[7]

Q4: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A: The final concentration of DMSO in your cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many cell lines tolerating up to 1%.[8] However, primary cells can be more sensitive, and a dose-response curve to determine the optimal DMSO concentration for your specific cell type is recommended.[8] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.[9]

Q5: How should I prepare my final working solution of ML-SA1 in aqueous buffer or cell culture media?

A: To minimize precipitation and degradation, it is best to perform a stepwise dilution. First, dilute your DMSO stock solution to an intermediate concentration in DMSO. Then, add this intermediate solution to your pre-warmed aqueous buffer or cell culture medium while vortexing gently to ensure rapid mixing.[8] Avoid adding the highly concentrated DMSO stock directly into the aqueous solution in a large volume, as this can cause the compound to precipitate. Prepare the final working solution immediately before use.

Understanding ML-SA1 Degradation

The chemical structure of ML-SA1 contains functionalities prone to hydrolysis, which is the primary degradation pathway in aqueous solutions.

Potential Hydrolysis of ML-SA1

The two main sites of hydrolysis on the ML-SA1 molecule are the N-substituted phthalimide and the quinoline amide bond.

  • Phthalimide Hydrolysis: The phthalimide ring is susceptible to nucleophilic attack by water, especially under neutral to alkaline conditions. This leads to the opening of the imide ring to form a phthalamic acid derivative.[3] This structural change would likely abolish the compound's ability to bind to and activate TRPML channels.

  • Amide Hydrolysis: The amide bond linking the quinoline moiety is also susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule into two separate fragments.[4]

The following diagram illustrates the potential hydrolytic degradation of ML-SA1.

G MLSA1 ML-SA1 in Aqueous Solution Hydrolysis Hydrolysis (H₂O, pH, Temp) MLSA1->Hydrolysis Phthalimide_Opening Phthalimide Ring Opening Hydrolysis->Phthalimide_Opening Primary Pathway Amide_Cleavage Amide Bond Cleavage Hydrolysis->Amide_Cleavage Secondary Pathway Inactive_Products Inactive Degradation Products Phthalimide_Opening->Inactive_Products Amide_Cleavage->Inactive_Products

Caption: Potential degradation pathways of ML-SA1 in aqueous solutions.

Troubleshooting Guide

This table provides a quick reference for troubleshooting common issues with ML-SA1 experiments.

IssuePotential CauseRecommended Solution
Inconsistent or no biological effect ML-SA1 degradation in working solution.Prepare fresh working solutions immediately before each experiment. Avoid storing working solutions.
Precipitation of ML-SA1 upon dilution.Use a stepwise dilution method. Ensure the final DMSO concentration is appropriate for your assay.
Incorrect storage of stock solution.Store DMSO stock solutions at -20°C or -80°C in single-use aliquots.
High background or cell toxicity High final DMSO concentration.Optimize the final DMSO concentration for your cell type (typically <0.5%). Always include a vehicle control.[8]
Contaminated stock solution.Use sterile techniques when preparing and handling stock solutions. Filter-sterilize if necessary.
Precipitate formation in working solution Poor aqueous solubility of ML-SA1.Decrease the final concentration of ML-SA1. Ensure adequate mixing during dilution.
"Salting out" effect from buffer components.Test the solubility of ML-SA1 in your specific buffer system.

Experimental Protocols

To ensure the integrity and reproducibility of your experiments, follow these detailed protocols for handling ML-SA1.

Protocol 1: Preparation of ML-SA1 Stock and Working Solutions

This protocol outlines the best practices for preparing stable stock solutions and ready-to-use working solutions of ML-SA1.

Materials:

  • ML-SA1 powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed cell culture medium or aqueous buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of ML-SA1 powder into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube until the powder is completely dissolved. If necessary, sonicate for a few minutes in a water bath.[7]

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium):

    • Thaw a single aliquot of the 10 mM ML-SA1 stock solution at room temperature.

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock to fresh DMSO (e.g., 1 µL of 10 mM stock into 99 µL of DMSO to make a 100 µM solution).

    • In a separate sterile tube, add the desired volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the required volume of the intermediate ML-SA1 solution (e.g., 10 µL of 100 µM solution into 990 µL of medium for a final concentration of 10 µM).

    • Use the working solution immediately. Do not store aqueous solutions of ML-SA1.

Caption: Workflow for preparing ML-SA1 stock and working solutions.

Protocol 2: Assessing ML-SA1 Stability using HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to monitor the degradation of ML-SA1 over time in your experimental buffer.

Objective: To quantify the percentage of intact ML-SA1 remaining in an aqueous solution over a specific time course.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other appropriate mobile phase modifier

  • ML-SA1 standard

  • Your aqueous buffer of interest

Procedure:

  • Method Development (General Guidance):

    • Develop a gradient elution method using a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • The gradient should be optimized to separate the ML-SA1 peak from any potential degradation products.

    • Set the UV detector to a wavelength where ML-SA1 has maximum absorbance.

  • Sample Preparation for Stability Study:

    • Prepare a fresh working solution of ML-SA1 in your aqueous buffer at the desired concentration.

    • Immediately inject a sample of this solution (t=0) into the HPLC to determine the initial peak area of ML-SA1.

    • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • Data Analysis:

    • For each time point, integrate the peak area of the intact ML-SA1.

    • Calculate the percentage of ML-SA1 remaining at each time point relative to the initial peak area at t=0.

    • Plot the percentage of ML-SA1 remaining versus time to determine its stability profile under your experimental conditions.

Final Recommendations

To ensure the success of your experiments involving ML-SA1, adhere to the following key principles:

  • Always use freshly prepared aqueous working solutions.

  • Prepare high-concentration stock solutions in anhydrous DMSO and store them in single-use aliquots at -20°C or -80°C.

  • Minimize the final DMSO concentration in your assays and always include a vehicle control.

  • Be mindful of the pH and temperature of your experimental solutions, as these can accelerate degradation.

  • If you suspect stability issues, consider performing a simple stability study using HPLC to confirm the integrity of your compound under your experimental conditions.

By following these guidelines, you can minimize the impact of ML-SA1 degradation on your research and generate more reliable and reproducible data.

References

  • Hasan, S. K., & Abbas, S. A. (1975). Alkaline Hydrolysis Products of N-Substituted Phthalimides. Canadian Journal of Chemistry, 53(16), 2450-2454.
  • Kutuk, H., & Yakan, H. (2011). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides.
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Wikipedia. (2023). ML-SA1. Retrieved from [Link]

  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • LifeTein. (2023). DMSO Usage in Cell Culture. Retrieved from [Link]

  • ResearchGate. (2025). How do I dilute DMSO 0.1% to 0.05% in cell culture media?
  • Eriksson, O., & Regårdh, C. G. (1973). Synthesis and alkaline hydrolysis of some N-substituted phthalimides. Acta pharmaceutica Suecica, 10(1), 63-74.
  • BenchChem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Faghihi, K., & Soleimani, M. (2013). Soluble, thermally stable, flame retardant quinoline-based poly(ester amide)s.
  • Greenberg, A., Breneman, C. M., & Liebman, J. F. (2000).
  • Fine, M., Schmiege, P., & Li, X. (2018). Structural basis for the activation of the lysosomal Ca2+ channel TRPML1.
  • Plescia, C., et al. (2023). The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875.
  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456.
  • Gali, R., et al. (2024).
  • De La Mota, A., et al. (2021). Bafilomycin A1 and ML-SA1 do not change cytosolic pH and induce similar effects on intracellular Ca²⁺ concentration in M1 cells. International Journal of Molecular Sciences, 22(16), 8785.
  • Gómez, N. M., et al. (2018). Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. The FASEB Journal, 32(2), 864-876.
  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 95-104.
  • Hui, L., et al. (2019).
  • Schmiege, P., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife, 10, e69512.
  • Plescia, C., et al. (2023). The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875.
  • Lee, J. H., et al. (2022). UBA6 Inhibition Accelerates Lysosomal TRPML1 Depletion and Exosomal Secretion in Lung Cancer Cells. Cells, 11(5), 851.
  • Dinter, E., et al. (2020). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 13, 112.
  • Shen, D., et al. (2012). ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes.
  • Al-Rimawi, F. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. LCGC North America, 35(2), 116-121.
  • STEMart. (n.d.). Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Niculescu, M., et al. (2010). Applicability study on some HPLC methods for simultaneous determination of SAM and SAH. Revista de Chimie, 61(11), 1083-1087.
  • Mehta, L., et al. (2021). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 194, 113768.

Sources

ML-SA1 Technical Resource Center: A Guide for Autophagy Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for using ML-SA1 in autophagy studies.

Welcome to the technical support resource for researchers utilizing ML-SA1 in autophagy studies. As a synthetic agonist for the lysosomal cation channel TRPML1, ML-SA1 presents a powerful tool for modulating autophagic flux. However, its application requires a nuanced understanding of its mechanism to avoid common experimental pitfalls. This guide is designed to provide you, our fellow scientists and drug developers, with field-proven insights, troubleshooting strategies, and robust protocols to ensure the integrity and reproducibility of your results.

Understanding the Core Mechanism: How ML-SA1 Modulates Autophagy

ML-SA1 is a cell-permeable small molecule that potently activates the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal calcium (Ca²⁺) homeostasis.[1] Its primary role in autophagy is not the initiation of autophagosome formation but rather the promotion of the later stages of the pathway.

Activation of TRPML1 by ML-SA1 triggers the release of Ca²⁺ from the lysosomal lumen into the cytosol.[2] This Ca²⁺ signal is a critical event that facilitates the fusion of autophagosomes with lysosomes to form autolysosomes, and subsequent maturation and degradation of the autophagic cargo.[3] Some studies also show that this Ca²⁺ release can activate calcineurin, which in turn dephosphorylates and activates Transcription Factor EB (TFEB).[4][5] Activated TFEB translocates to the nucleus, where it drives the expression of genes involved in lysosomal biogenesis and autophagy, creating a positive feedback loop that enhances cellular clearance capacity.[5]

Therefore, ML-SA1 is best described as an autophagic flux enhancer . This distinction is critical for designing experiments and interpreting data correctly.

ML_SA1_Pathway cluster_cytosol Cytosol cluster_lysosome Lysosome cluster_nucleus Nucleus MLSA1 ML-SA1 TRPML1 TRPML1 MLSA1->TRPML1 Activates Ca_cyto Cytosolic Ca²⁺ ↑ Calcineurin Calcineurin Ca_cyto->Calcineurin Activates Autolysosome Autolysosome (Maturation & Degradation) Ca_cyto->Autolysosome Promotes Fusion TFEB_P TFEB-P TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc Nuclear Translocation Calcineurin->TFEB_P Dephosphorylates Autophagosome Autophagosome Autophagosome->Autolysosome TRPML1->Ca_cyto Ca²⁺ Release Ca_lyso Lysosomal Ca²⁺ Ca_lyso->TRPML1 CLEAR_genes CLEAR Network Genes (Autophagy & Lysosome Biogenesis) TFEB_nuc->CLEAR_genes Promotes Transcription

Caption: ML-SA1 signaling pathway in autophagy regulation.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

❓ Question 1: I treated my cells with ML-SA1, but I don't see an increase in LC3-II puncta or a higher LC3-II/LC3-I ratio. Is the compound not working?

Answer: This is a classic pitfall stemming from a misunderstanding of ML-SA1's mechanism. An accumulation of autophagosomes (visible as LC3 puncta or a high LC3-II/I ratio) can signify either robust induction of autophagy or a blockage in the degradation phase.[6] Since ML-SA1 enhances the degradation of autophagosomes by promoting their fusion with lysosomes, you may observe a decrease or no change in the steady-state level of autophagosomes.[3][7]

Root Cause & Recommended Solution:

  • The Problem: You are measuring a static timepoint, not the dynamic process of autophagic flux.

  • The Solution: Perform an Autophagic Flux Assay. This is the definitive method to measure the effect of ML-SA1. By comparing the amount of LC3-II accumulation in the presence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) with and without ML-SA1, you can quantify the rate of autophagosome degradation. A significantly higher level of LC3-II in the ML-SA1 + Inhibitor group compared to the Inhibitor alone group demonstrates that ML-SA1 is indeed enhancing autophagic flux.[1][6]

Autophagic_Flux_Workflow cluster_treatments Experimental Groups (2-4h) cluster_analysis Data Interpretation start Seed Cells control Vehicle (DMSO) mlsa1 ML-SA1 baf Bafilomycin A1 (BafA1) combo ML-SA1 + BafA1 lyse Lyse Cells & Collect Protein control->lyse mlsa1->lyse baf->lyse combo->lyse wb Western Blot for LC3 & p62 lyse->wb result1 [LC3-II] in (ML-SA1+BafA1) > [LC3-II] in BafA1 alone? wb->result1 conclusion_pos Conclusion: ML-SA1 Increases Autophagic Flux result1->conclusion_pos Yes conclusion_neg Conclusion: No evidence of increased flux. Troubleshoot concentration/time. result1->conclusion_neg No

Caption: Experimental workflow for an autophagic flux assay.

❓ Question 2: I'm observing significant cytotoxicity after treating my cells with ML-SA1. How can I mitigate this?

Answer: While a powerful tool, ML-SA1 can induce cytotoxicity, particularly at higher concentrations or with prolonged exposure.[8] This effect can be highly dependent on the cell type, with some metastatic cancer cells showing increased vulnerability.[8]

Root Cause & Recommended Solution:

  • The Problem: The concentration of ML-SA1 is above the therapeutic window for your specific cell model.

  • The Solution: Establish a Dose-Response Curve for Viability. Before proceeding with functional autophagy assays, it is crucial to determine the optimal, non-toxic concentration range.

    • Perform a Viability Assay: Use a standard method like an MTS assay, an ATP-based assay (e.g., CellTiter-Glo®), or an LDH release assay to quantify cell health.[9]

    • Test a Range of Concentrations: We recommend testing ML-SA1 from 1 µM to 50 µM for 24 hours.

    • Select a Working Concentration: Choose the highest concentration that results in >90% cell viability for your subsequent autophagy experiments.

    • Control Your Solvent: Ensure the final concentration of the vehicle (typically DMSO) is identical and minimal (≤0.1%) across all experimental conditions to avoid solvent-induced artifacts.[10]

ParameterRecommendationRationale
Concentration Range 1 - 50 µMCell-type dependent; a dose-response is critical.[3][11]
Incubation Time 2 - 24 hoursShorter times (2-6h) for flux assays, longer for TFEB studies.
Solvent Control DMSO (≤0.1%)High concentrations of DMSO can be toxic and affect autophagy.
Viability Check MTS, LDH, or ATP AssayEssential to distinguish autophagy modulation from cytotoxic effects.

❓ Question 3: How can I be certain that the observed autophagic effects are specifically mediated by TRPML1 and are not off-target?

Root Cause & Recommended Solution:

  • The Problem: The observed phenotype could be due to ML-SA1 acting on other channels or pathways.

  • The Solution: Employ Genetic and Pharmacological Controls. A multi-pronged approach is the most rigorous way to confirm specificity.

    • Genetic Validation (Gold Standard): The most definitive control is to use a TRPML1-knockout (KO) or siRNA-knockdown (KD) cell line. The autophagy-modulating effects of ML-SA1 should be significantly diminished or completely abolished in the absence of its primary target.[1][13][14]

    • Pharmacological Inhibition: Use a specific TRPML1 antagonist, such as ML-SI3.[3] Pre-treatment or co-treatment of your cells with the antagonist should block the effects induced by ML-SA1.

    • Consider Enantiomeric Purity: Commercial ML-SA1 is a racemate. The (S)-enantiomer has been shown to be the more potent agonist.[5] Using purified (S)-ML-SA1 may allow you to use lower, more specific concentrations and achieve a cleaner on-target effect.[4]

Troubleshooting_Tree start Start: Unexpected Result with ML-SA1 q1 Is LC3-II / puncta not increasing? start->q1 Observation q2 Are cells dying? q1->q2 No a1 This is expected! ML-SA1 enhances flux, not necessarily autophagosome accumulation. q1->a1 Yes q3 Is the effect specific to TRPML1? q2->q3 No a2 Concentration may be too high or exposure too long. q2->a2 Yes a3 Potential off-target effects. q3->a3 a1_sol Solution: Perform Autophagic Flux Assay with BafA1. a1->a1_sol a2_sol Solution: 1. Run viability dose-response (MTS/LDH). 2. Lower concentration/time. 3. Check DMSO %. a2->a2_sol a3_sol Solution: 1. Use TRPML1 KO/KD cells. 2. Use TRPML1 antagonist (ML-SI3). 3. Confirm with another agonist. a3->a3_sol

Caption: A decision tree for troubleshooting common ML-SA1 issues.

Frequently Asked Questions (FAQs)

  • What is the recommended starting concentration for ML-SA1?

    • For in vitro cell culture, a starting concentration of 10-25 µM is common.[3] However, we strongly recommend performing a dose-response experiment for both efficacy and toxicity in your specific cell line.

  • How should I prepare and store ML-SA1?

    • ML-SA1 has poor water solubility.[5] Prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Aliquot the stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10]

  • Can ML-SA1 override a Bafilomycin A1 block?

    • Interestingly, some studies have shown that ML-SA1 can partially override the effects of BafA1, suggesting it may facilitate autophagosome-lysosome fusion and/or acidification through a mechanism that is less dependent on the V-ATPase blocked by BafA1.[1][3] This highlights the complex interplay of ion channels in lysosomal function.

  • What are the essential controls for any ML-SA1 experiment?

    • Vehicle Control: Cells treated with the same final concentration of DMSO.

    • Positive Autophagy Control: A well-established inducer like Rapamycin or starvation (e.g., EBSS medium).[15]

    • Lysosomal Inhibition Control: Treatment with an inhibitor like Bafilomycin A1 alone.

    • Specificity Controls: As detailed above, TRPML1 KO/KD cells or a TRPML1 antagonist are crucial for validating on-target effects.

Key Experimental Protocols

Protocol 1: Monitoring Autophagic Flux via Western Blot

This protocol assesses the rate of autophagy by measuring LC3-II accumulation in the presence of a lysosomal inhibitor.

  • Cell Plating: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatments: Prepare four groups:

    • Group 1: Vehicle (DMSO)

    • Group 2: ML-SA1 (e.g., 25 µM)

    • Group 3: Bafilomycin A1 (e.g., 100 nM)

    • Group 4: ML-SA1 + Bafilomycin A1

  • Incubation: For the final 2-4 hours of the total ML-SA1 treatment time, add Bafilomycin A1 to Groups 3 and 4. For example, if your total ML-SA1 treatment is 6 hours, add BafA1 for the last 4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate 20-30 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., β-actin or GAPDH).

  • Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by subtracting the LC3-II level in the inhibitor-only condition (Group 3) from the combined treatment condition (Group 4). A positive value indicates enhanced flux.

Protocol 2: Assessing TFEB Nuclear Translocation by Immunofluorescence

This protocol visualizes the activation of TFEB, a downstream target of TRPML1 signaling.

  • Cell Plating: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with ML-SA1 (e.g., 25 µM) or vehicle for 4-6 hours. Include a positive control like Torin-1 if desired.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate with a primary antibody against TFEB overnight at 4°C. The next day, wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.[10]

  • Staining & Mounting: Counterstain nuclei with DAPI for 5 minutes, wash, and mount coverslips onto slides with mounting medium.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB. An increase in this ratio indicates nuclear translocation.

References

  • Schmidt, K., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience. [Link]

  • Moreira, V. M., et al. (2024). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]

  • Moreira, V. M., et al. (2024). (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. PubMed. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Martyn, I., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science. [Link]

  • Martyn, I., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed. [Link]

  • Schmidt, K., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. PMC. [Link]

  • Wang, W., et al. (2021). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Cell Death & Disease. [Link]

  • Martyn, I., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • Shen, D., et al. (2012). Activation of TRPML1 by small-molecule synthetic agonists. Nature Communications. [Link]

  • Wikipedia. ML-SA1. [Link]

  • Cheng, X., et al. (2014). ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. ResearchGate. [Link]

  • Zhang, F., et al. (2020). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy. [Link]

  • Alzheimer's Drug Discovery Foundation. (2024). TRPML1 Agonists. [Link]

  • Zhang, F., et al. (2020). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Taylor & Francis Online. [Link]

  • Schmidt, K., et al. (2022). TRPML1-Agonist ML-SA1 promotes autophagy. ResearchGate. [Link]

  • Du, J., et al. (2021). Selective cytotoxic effects of ML-SAs on metastatic melanoma cells are mediated by lysosomal TRPML1-dependent, and mitochondrion- and caspase-independent cell death. ResearchGate. [Link]

  • Martyn, I., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Cardiff University. [Link]

  • Santiana, M., et al. (2020). Effect of ML-SA1 on cell death and ER stress in rat primary motor neurons exposed to β-N-methylamino-L-alanine (L-BMAA). ResearchGate. [Link]

  • Schmidt, K., et al. (2022). TRPML1-agonist ML-SA1 facilitates autolysosomal maturation. ResearchGate. [Link]

  • de la Puente, P., et al. (2025). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Semantic Scholar. [Link]

  • Barth, S., et al. (2017). Methods for the Detection of Autophagy in Mammalian Cells. PMC. [Link]

  • NeuroProof. Neuronal Cell viability and cytotoxicity assays. [Link]

  • Nowosad, A., et al. (2021). A high-throughput protocol for monitoring starvation-induced autophagy in real time in mouse embryonic fibroblasts. STAR Protocols. [Link]

Sources

Technical Support Center: Ensuring Complete Washout of ML-SA1 in Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ML-SA1, a potent synthetic agonist for Transient Receptor Potential Mucolipin (TRPML) channels.[1][2] This document provides in-depth troubleshooting advice and best practices to address a common yet critical challenge encountered during electrophysiological recordings: ensuring the complete and timely washout of ML-SA1. Incomplete washout can lead to persistent channel activation, altered baseline currents, and confounded subsequent experiments, ultimately compromising data integrity.

This guide is structured to provide rapid answers through FAQs and detailed, evidence-based solutions in the in-depth troubleshooting section.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ML-SA1 and why is its washout a potential issue?

ML-SA1 is a widely used small molecule agonist that activates TRPML channels, particularly TRPML1, which are crucial for lysosomal function.[2] The challenge with its washout stems from its physicochemical properties. ML-SA1 is a lipophilic compound, meaning it has a tendency to partition into the lipid bilayer of the cell membrane. This can create a local reservoir of the compound, which then slowly leaches out and continues to activate nearby channels even after the bulk solution has been replaced, leading to a prolonged or incomplete washout.

Q2: What are the typical signs of an incomplete ML-SA1 washout?

The most common indicators of incomplete washout include:

  • Failure to Return to Baseline: The recorded current does not return to the stable baseline level observed before the initial ML-SA1 application.

  • Slow, Tailing Current Decay: After initiating washout, the current decreases very slowly over an extended period (many minutes). In some preparations, ML-SA1 has been shown to markedly slow the deactivation of TRPML currents.[1][3][4]

  • Altered Response to Subsequent Stimuli: The response to a second application of ML-SA1 or another agonist is either larger (sensitization) or smaller (desensitization) than expected, suggesting that the channels were not in a true resting state.

Q3: How long should I perfuse with a control solution to ensure complete washout?

There is no universal timeframe, as it depends heavily on your specific setup (e.g., chamber volume, perfusion rate) and the concentration of ML-SA1 used. A general best practice is to perfuse for at least 5-10 times the volume of your recording chamber. However, due to ML-SA1's properties, a longer duration is often necessary. The most reliable method is to monitor the current in real-time until it has returned to a stable pre-application baseline for several minutes.

Q4: Can I reuse a patch or cell after applying a high concentration of ML-SA1?

It is strongly discouraged. Due to the risk of membrane partitioning, high concentrations of ML-SA1 can be particularly difficult to wash out completely. Attempting a second experiment on the same cell or patch carries a high risk of cross-contamination and artifactual results. It is best practice to use a fresh cell for each dose-response curve point or for experiments involving different compounds post-ML-SA1 application.

Section 2: In-Depth Troubleshooting Guide

Problem: My baseline current remains elevated long after starting the washout perfusion.

Answer: This is the classic sign of incomplete washout, likely due to the lipophilic nature of ML-SA1. The compound sequestered in the cell membrane acts as a persistent source, continuously activating TRPML1 channels.

Causality & Solution:

  • Increase Perfusion Rate and Duration: The primary solution is to enhance the concentration gradient to pull the compound out of the membrane.

    • Action: Double the flow rate of your perfusion system during the washout phase. Ensure the solution exchange is efficient and that there are no "dead spots" in your chamber where the solution flow is stagnant.[5]

    • Rationale: A faster flow rate more effectively removes the compound from the immediate vicinity of the cell, steepening the gradient between the membrane reservoir and the bulk solution, thus accelerating its diffusion out of the lipid bilayer.

  • Incorporate a "Chase" with a Lipophilic, Inert Molecule (Advanced):

    • Action: After the initial washout with your standard external solution, briefly perfuse with a solution containing a low concentration (e.g., 0.01%) of a non-disruptive detergent like beta-escin or a lipid scavenger such as bovine serum albumin (BSA). This should be followed by a final, extensive wash with the standard external solution.

    • Rationale: These agents can help "pull" lipophilic molecules out of the membrane. Beta-escin can permeabilize the membrane slightly, while BSA can bind to ML-SA1 as it partitions out, preventing it from re-binding to the channel. Caution: This is an advanced technique that requires careful validation to ensure it does not independently affect your channel of interest.

  • Optimize Chamber Geometry:

    • Action: Use a recording chamber with the smallest possible volume and ensure the perfusion inlet and outlet are positioned for maximal solution exchange across the entire chamber.

    • Rationale: A smaller volume allows for a much faster and more complete exchange of the bulk solution, which is the first and most critical step in any washout procedure.

Problem: The deactivation kinetics of the TRPML1 current are extremely slow upon washout.

Answer: This is an observed characteristic of ML-SA1's interaction with TRPML channels. Studies have shown that ML-SA1 can slow the deactivation of PI(3,5)P₂-evoked TRPML currents, suggesting it may stabilize the open conformation of the channel.[1][3][4]

Causality & Solution:

  • Understand the Mechanism: First, recognize that this may be a feature of the drug's mechanism of action and not necessarily a failure of your perfusion system.[6] ML-SA1 binds to a hydrophobic cavity in the channel, and its dissociation may be intrinsically slow.[6]

    • Action: Account for this slow off-rate in your experimental design. Plan for significantly longer washout periods between drug applications than you would for a more rapidly dissociating compound.

  • Perform a Validation Experiment: To confirm complete washout, use a known antagonist.

    • Action: After the washout period, apply a TRPML1 antagonist like ML-SI3. If the remaining current is blocked by the antagonist, it confirms that the persistent current is due to TRPML1 activity from residual ML-SA1. If the current is unaffected, it may indicate a different, non-specific leak current has developed.

    • Rationale: This provides a definitive functional test for the source of the persistent current, allowing you to distinguish between incomplete washout and other experimental artifacts like a deteriorating seal.

Section 3: Physicochemical Properties of ML-SA1

Understanding the properties of ML-SA1 is key to designing effective washout protocols.

PropertyValue/DescriptionImplication for Washout
IUPAC Name 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dioneComplex, non-polar structure contributes to lipophilicity.
Molar Mass 362.429 g·mol⁻¹[2]Standard for a small molecule drug.
Lipophilicity High (inferred from structure and behavior)Prone to partitioning into the cell membrane, acting as a reservoir that slows washout. This is the primary challenge.
Mechanism Activator/Agonist of TRPML channels[2]Binds to a hydrophobic pocket, potentially with a slow off-rate, prolonging channel activation.[6]

Section 4: Protocol for Validating Complete ML-SA1 Washout

This protocol provides a self-validating system to confirm that ML-SA1 has been completely removed before proceeding with further experiments.

Objective: To functionally verify the complete washout of ML-SA1 from the recording environment.

Materials:

  • Whole-cell or inside-out patch clamp setup.

  • Cells expressing the TRPML1 channel.

  • Standard external and internal recording solutions.

  • ML-SA1 stock solution (e.g., 10 mM in DMSO).

  • TRPML1 antagonist (e.g., ML-SI3) stock solution.

Step-by-Step Methodology:

  • Establish a Stable Baseline:

    • Achieve a stable whole-cell or patch recording.

    • Perfuse with the standard external solution for 3-5 minutes to establish a stable baseline current. Record this baseline value.

  • Apply ML-SA1:

    • Perfuse the cell with the desired concentration of ML-SA1 (e.g., 10 µM).

    • Wait for the current to reach a stable, maximal activation. This confirms the channel is responsive.

  • Initiate Washout:

    • Switch the perfusion back to the standard external solution.

    • Increase the perfusion flow rate to 2-3 times the application rate if possible.

    • Monitor the current in real-time. Continue perfusion until the current returns to the pre-application baseline level established in Step 1. This may take 10-20 minutes or longer.

  • Perform Validation Test - Antagonist Application:

    • Once the baseline appears stable, apply a maximal blocking concentration of a TRPML1 antagonist (e.g., 10 µM ML-SI3).

    • Expected Result for Complete Washout: There should be no significant change in the holding current upon antagonist application. This indicates that there is no residual TRPML1 activity to be blocked, confirming that ML-SA1 has been fully washed out.

    • Result Indicating Incomplete Washout: If the antagonist causes a decrease in the holding current (i.e., blocks a persistent inward current), it signifies that TRPML1 channels were still active due to residual ML-SA1. The washout procedure (Step 3) must be extended or optimized.

  • Perform Validation Test - Re-application of Agonist (Optional):

    • After a confirmed washout, re-apply the same concentration of ML-SA1 used in Step 2.

    • Expected Result for Complete Washout: The magnitude of the current response should be identical (e.g., within 95-105%) to the first application. A significantly potentiated or inhibited response suggests that the channel's state was altered by the first application and subsequent washout was incomplete or that channel rundown has occurred.[7]

Section 5: Visualizations

Diagram 1: Key Factors Influencing Compound Washout

cluster_0 System Parameters cluster_1 Compound Properties cluster_2 Experimental Outcome Perfusion Perfusion System Washout Washout Efficiency Perfusion->Washout Flow Rate Solution Exchange Chamber Recording Chamber Chamber->Washout Volume Geometry Compound ML-SA1 Properties Compound->Washout Lipophilicity Binding Kinetics (Off-rate)

Caption: Factors governing the efficiency of ML-SA1 washout.

Diagram 2: Workflow for Washout Validation

A 1. Establish Stable Baseline Current B 2. Apply ML-SA1 (e.g., 10 µM) A->B C 3. Observe Maximal Channel Activation B->C D 4. Initiate Washout (High Flow Rate) C->D E 5. Monitor Current Return to Baseline D->E F Baseline Stable? E->F F->E No G 6. Apply TRPML1 Antagonist (e.g., ML-SI3) F->G Yes H Current Blocked? G->H I Result: Incomplete Washout (Optimize Protocol) H->I Yes J Result: Complete Washout (Proceed with Experiment) H->J No

Caption: Step-by-step workflow to validate ML-SA1 washout.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6): 446–56. [Link]

  • Feng X, et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Feng X, et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • Wikipedia. ML-SA1. Wikipedia. [Link]

  • Xu, H., et al. (2009). Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis. Journal of Biological Chemistry. [Link]

  • ResearchGate. Whole cell current kinetics of TRPML1 Pro substitutions. ResearchGate. [Link]

  • Schmiege, P., et al. (2017). The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM. PMC. [Link]

  • Paffhausen, T., et al. (2022). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. PubMed Central. [Link]

  • Assay Guidance Manual. (2017). Automated Electrophysiology Assays. NCBI Bookshelf. [Link]

  • Schoger, E., et al. (2024). Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. MDPI. [Link]

  • Xu, H., et al. (2009). Activating mutations of the TRPML1 channel revealed by proline-scanning mutagenesis. Journal of Biological Chemistry. [Link]

  • ResearchGate. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. ResearchGate. [Link]

  • Scientifica UK. (2016). LabHacks: 14 sharp tips for patch clamping. Scientifica UK. [Link]

  • Lukacs, M., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. PMC. [Link]

  • Winson-Bushby, E. (Date not available). Patching going terribly. 10 common problems and how to fix them. Article. [Link]

  • Wang, Y., et al. (2022). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. NIH. [Link]

  • protocols.io. (2022). Ex Vivo Electrophysiology V.1. protocols.io. [Link]

  • Li, G., et al. (2023). Lysosomal Ca2+ Release Through TRPML1 Governs Ventricular Arrhythmia After Myocardial Infarction. PMC. [Link]

  • Saffari, R., et al. (2022). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. NIH. [Link]

  • ResearchGate. (2014). How can I tackle run down effects in manual patch clamps? ResearchGate. [Link]

  • SB Drug Discovery. (2024). High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. SB Drug Discovery. [Link]

  • PubMed. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. PubMed. [Link]

  • Frontiers. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. [Link]

  • Lukacs, M., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. PubMed Central. [Link]

  • Høivik, E. A., et al. (2024). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. PubMed. [Link]

Sources

Technical Support Center: Troubleshooting ML-SA1 Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ML-SA1, a potent activator of Transient Receptor Potential Mucolipin (TRPML) channels.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of ML-SA1 precipitation in stock solutions. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting, detailed protocols, and a foundational understanding of ML-SA1's chemical properties to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding ML-SA1 solubility and stock solution preparation.

Q1: Why is my ML-SA1 precipitating out of my stock solution?

Precipitation of ML-SA1 from a stock solution, typically prepared in DMSO, is a frequent observation stemming from its chemical nature. ML-SA1 has poor water solubility and limited solubility in some organic solvents.[1][4] Several factors can contribute to precipitation:

  • Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in DMSO significantly reduces the solubility of ML-SA1.[1][5]

  • Concentration: Exceeding the solubility limit of ML-SA1 in a given solvent will inevitably lead to precipitation.

  • Temperature: Temperature fluctuations can affect solubility. While warming can help dissolve ML-SA1 initially, allowing the solution to cool to room temperature or storing it at lower temperatures can cause it to crash out of solution.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and promote precipitation.[5]

Q2: What is the best solvent for preparing ML-SA1 stock solutions?

Based on vendor datasheets and empirical evidence, anhydrous or fresh, high-quality DMSO is the recommended solvent for preparing the highest concentration stock solutions of ML-SA1.[1][5] Some suppliers also report solubility in ethanol, though typically at lower concentrations.[2] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water contamination.[1][5]

Q3: What is the maximum recommended concentration for an ML-SA1 stock solution in DMSO?

The reported solubility of ML-SA1 in DMSO varies slightly between suppliers, but generally falls within the range of 17-20.83 mg/mL (approximately 47-57 mM) .[5][7] To be safe and avoid precipitation, it is advisable to prepare stock solutions at a concentration slightly below the stated maximum, for instance, at 20-25 mM .[8]

Q4: Can I warm the solution to redissolve precipitated ML-SA1?

Yes, gentle warming can be an effective method to redissolve precipitated ML-SA1.[5][6] It is recommended to warm the solution to around 37°C or, in some cases, up to 65°C with sonication.[5] However, it is important to be cautious with heating, as prolonged exposure to high temperatures could potentially degrade the compound. Always vortex the solution thoroughly after warming to ensure it is fully redissolved before making further dilutions.

II. Troubleshooting Guide

This section provides a structured, question-and-answer approach to resolving specific issues you may encounter with ML-SA1 precipitation during your experiments.

Issue 1: My ML-SA1 precipitated immediately upon adding DMSO.
  • Question: I added DMSO to my powdered ML-SA1, and it didn't dissolve completely, or it dissolved and then quickly precipitated. What went wrong?

  • Answer: This is a strong indication of a solvent quality issue. The DMSO you used likely contained a significant amount of water.

    • Solution: Discard the current solution and start over with a fresh, unopened bottle of anhydrous, high-purity DMSO.[1][5] Consider purchasing smaller-volume bottles of DMSO to ensure that the solvent is fresh each time you prepare a new stock.

Issue 2: My ML-SA1 stock solution was clear but precipitated after being stored in the freezer.
  • Question: I successfully made a clear stock solution, but after storing it at -20°C or -80°C, I noticed a precipitate. Is the compound degraded?

  • Answer: The compound is likely not degraded, but has simply precipitated out of solution due to the decrease in temperature. This is a common occurrence with compounds that have borderline solubility.

    • Solution: Before each use, thaw the vial and gently warm it to 37°C in a water bath for 5-10 minutes.[6] After warming, vortex the vial vigorously for at least 30 seconds to ensure the compound is fully redissolved. Visually inspect the solution against a light source to confirm that no particulate matter remains.

Issue 3: My ML-SA1 precipitates when I dilute my DMSO stock into aqueous cell culture media.
  • Question: When I add my clear DMSO stock of ML-SA1 to my cell culture media for my assay, the media becomes cloudy or I see a visible precipitate. How can I prevent this?

  • Answer: This is expected behavior due to the poor aqueous solubility of ML-SA1.[1][4] The key is to ensure rapid and thorough mixing during the dilution process.

    • Solution:

      • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture media.

      • Vortexing During Dilution: When adding the ML-SA1 stock to the media, vortex the media tube simultaneously. This rapid dispersal helps to prevent localized high concentrations of ML-SA1 that can lead to precipitation.

      • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media as low as possible (typically below 0.5%) to minimize solvent-induced artifacts in your assay.[9][10][11][12][13]

III. Data & Protocols

Solubility and Storage Summary
ParameterRecommendationSource(s)
Primary Solvent Anhydrous DMSO[1][5]
DMSO Solubility 17 - 20.83 mg/mL (approx. 47 - 57 mM)[5][7]
Ethanol Solubility ~2 mg/mL (approx. 5.5 mM)[1]
Water Solubility Insoluble[1]
Powder Storage -20°C for up to 3 years[5][7]
Stock Solution Storage -80°C for up to 1 year; -20°C for up to 6 months[1][5]
Protocol: Preparation of a Stable 25 mM ML-SA1 Stock Solution in DMSO

This protocol is designed to minimize the risk of precipitation.

Materials:

  • ML-SA1 powder

  • Anhydrous, high-purity DMSO (new, unopened bottle recommended)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath set to 37°C

Procedure:

  • Pre-warm the DMSO: Place the sealed bottle of anhydrous DMSO in the 37°C water bath for 10-15 minutes to bring it to temperature. This can aid in the initial dissolution.

  • Aliquot ML-SA1: Weigh out the desired amount of ML-SA1 powder into a sterile vial. For example, to make 1 mL of a 25 mM solution, you would need 9.06 mg of ML-SA1 (Molecular Weight: 362.42 g/mol ).

  • Add DMSO: Add the calculated volume of pre-warmed anhydrous DMSO to the vial containing the ML-SA1 powder.

  • Vortex Vigorously: Immediately cap the vial and vortex vigorously for 1-2 minutes.

  • Warm and Sonicate (if necessary): If the ML-SA1 has not fully dissolved, place the vial in the 37°C water bath for 5-10 minutes.[6] Vortex again. For stubborn precipitates, sonication in a water bath can be effective.[5][7]

  • Visual Inspection: Hold the vial up to a light source to ensure the solution is clear and free of any visible precipitate.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5]

  • Store Properly: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months).[1][5]

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting ML-SA1 precipitation issues.

ML_SA1_Troubleshooting start Start: ML-SA1 Precipitation Observed check_point At what stage did precipitation occur? start->check_point prep_stage During Stock Solution Preparation check_point->prep_stage Preparation storage_stage After Freezer Storage check_point->storage_stage Storage dilution_stage During Dilution into Aqueous Media check_point->dilution_stage Dilution check_solvent Was the DMSO anhydrous and fresh? prep_stage->check_solvent use_new_dmso Action: Use a new, unopened bottle of anhydrous DMSO. check_solvent->use_new_dmso No warm_vortex Action: Thaw, warm to 37°C, and vortex vigorously before use. check_solvent->warm_vortex Yes (if still issues) old_dmso No fresh_dmso Yes storage_stage->warm_vortex modify_dilution Action: 1. Vortex media during addition. 2. Perform serial dilutions. 3. Keep final DMSO <0.5%. dilution_stage->modify_dilution

Caption: Troubleshooting flowchart for ML-SA1 precipitation.

IV. Final Recommendations from the Scientist

  • Always Prioritize Solvent Quality: The single most critical factor in preventing ML-SA1 precipitation is the use of fresh, anhydrous DMSO. Do not underestimate the impact of water contamination.

  • Aliquot Your Stock: Never subject your main stock of ML-SA1 to multiple freeze-thaw cycles. Prepare single-use aliquots to maintain the integrity of the compound.

  • Inspect Before Use: Always visually inspect your thawed stock solution for any signs of precipitation before diluting it for your experiments. If precipitate is present, take the time to redissolve it completely.

  • Validate Your Assay: Be mindful that the final concentration of DMSO in your cell-based assays should be consistent across all conditions and kept at a non-toxic level.[9][10][11][12][13]

By adhering to these guidelines and understanding the chemical properties of ML-SA1, you can overcome the challenges of precipitation and ensure the reliability and reproducibility of your experimental results.

References

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway | Request PDF. ResearchGate. [Link]

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers. [Link]

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. NIH National Library of Medicine. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. NIH National Library of Medicine. [Link]

  • TRPML1 activation with ML-SA1 triggers an efficient removal of... ResearchGate. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Assay Formats: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH National Library of Medicine. [Link]

  • The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. Multispan, Inc. [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

Sources

Technical Support Center: Optimizing ML-SA1 Activity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ML-SA1, a potent synthetic agonist of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical impact of pH on the experimental success of ML-SA1. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Introduction: The pH-Dependent Nature of the ML-SA1/TRPML1 Axis

ML-SA1 is a cell-permeable small molecule widely used to activate TRPML channels, primarily TRPML1, which are predominantly located on the membranes of late endosomes and lysosomes.[1][2] A key physiological feature of these organelles is their acidic lumen, with a pH ranging from 4.5 to 5.0.[3][4] This acidic environment is not merely a passive backdrop for enzymatic activity but plays a crucial regulatory role in TRPML1 channel function. Consequently, the activity of ML-SA1 is intrinsically linked to the pH of its environment. Understanding and controlling for pH is therefore paramount for obtaining reproducible and meaningful experimental results.

The activity of the TRPML1 channel itself is bell-shaped with respect to extracytosolic pH, with maximal activation of mammalian TRPML1 occurring at approximately pH 4.6.[5] This is consistent with the mean pH of the lysosomal lumen. The channel's sensitivity to pH is, in part, governed by aspartate residues within the luminal pore, which influence calcium-mediated channel blockade.[6] At neutral pH, these residues are negatively charged, enhancing a calcium-dependent pore block. However, in the acidic milieu of the lysosome, this inhibition is relieved, potentiating channel activity.[4][6] As an agonist, ML-SA1's efficacy is thus significantly enhanced under these acidic conditions.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during experiments with ML-SA1, with a focus on pH-related causes and solutions.

Question: Why am I observing low or no ML-SA1-induced activity (e.g., calcium release) in my whole-cell assay?

Possible Causes and Solutions:

  • Suboptimal Extracellular pH: TRPML1 channels can be present on the plasma membrane, particularly with certain gain-of-function mutations or overexpression systems.[9] However, their activity is significantly lower at a neutral extracellular pH (typically 7.2-7.4).[6] ML-SA1 will still activate these channels, but the resulting ion flux may be below the detection limit of your assay.

    • Solution: For whole-cell patch-clamp or imaging experiments targeting plasma membrane TRPML1, consider using an external solution with a lower pH (e.g., pH 4.6) to potentiate channel activity.[10] Be mindful that prolonged exposure to acidic extracellular pH can have other physiological effects on your cells.

  • Incorrect Buffer Composition: The buffering capacity of your experimental medium can influence local pH environments.

    • Solution: Ensure your buffers are well-characterized and can maintain the desired pH throughout the experiment. For experiments aiming to mimic the lysosomal environment, buffers such as acetate or citrate are suitable for maintaining acidic pH.

  • Low Endogenous TRPML1 Expression: The cell line you are using may have low endogenous expression of TRPML1, leading to a weak signal even under optimal conditions.[11]

    • Solution: Confirm TRPML1 expression levels in your cell line via qPCR or Western blot. Consider using a cell line known to express TRPML1 robustly or an overexpression system.

Question: My ML-SA1 stock solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What should I do?

Possible Causes and Solutions:

  • Poor Aqueous Solubility: ML-SA1 has limited solubility in aqueous solutions.[12] Diluting a concentrated DMSO stock directly into a buffer can cause it to precipitate, drastically reducing the effective concentration.

    • Solution: Prepare fresh dilutions for each experiment. To aid dissolution, consider a serial dilution approach. Sonication can also help to dissolve small precipitates.[13][14] Some suppliers recommend specific formulations for in vivo use, such as a mixture of DMSO, PEG300, Tween-80, and saline, which can improve solubility.[13][14]

    • Solution: When preparing working solutions in acidic buffers, ensure the compound is fully dissolved before adjusting the final pH. If precipitation occurs after pH adjustment, you may need to optimize your dilution strategy or the final concentration of ML-SA1.

Question: I am seeing inconsistent results with ML-SA1 between experiments, even when using the same concentration.

Possible Causes and Solutions:

  • Inconsistent pH of Experimental Buffers: Minor variations in the pH of your buffers between experiments can lead to significant differences in ML-SA1 potency.[15]

    • Solution: Always prepare fresh buffers and meticulously check the pH before each experiment. Ensure your pH meter is properly calibrated.

  • Degradation of ML-SA1: Improper storage or repeated freeze-thaw cycles of ML-SA1 stock solutions can lead to compound degradation.[13][15]

    • Solution: Aliquot your stock solution upon receipt and store at -20°C or -80°C for long-term stability.[13] Minimize the number of freeze-thaw cycles for each aliquot.

  • Cell Health and Passage Number: The physiological state of your cells, including the health of their lysosomes, can impact the response to ML-SA1. High-passage-number cells may exhibit altered phenotypes.[15]

    • Solution: Use cells with a consistent and low passage number. Ensure cells are healthy and not stressed before beginning your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ML-SA1 activity?

The optimal pH for ML-SA1 activity is directly related to the optimal pH for its primary target, the TRPML1 channel. For mammalian TRPML1, maximal activity is observed around pH 4.6.[5] Therefore, experiments designed to measure ML-SA1's effect on TRPML1 in isolated lysosomes or in whole-cell patch-clamp configurations where the luminal/extracellular pH can be controlled will show the highest potency at an acidic pH.

Q2: How does pH affect the stability of ML-SA1 in solution?

While detailed studies on the pH-dependent degradation kinetics of ML-SA1 are not widely published, as a general principle for small organic molecules, extremes of pH can lead to hydrolysis or other forms of degradation over time. It is best practice to prepare fresh dilutions of ML-SA1 in your experimental buffer shortly before use. For stock solutions in DMSO, storage at -20°C or -80°C is recommended to ensure long-term stability.[13]

Q3: Can I use ML-SA1 in experiments at neutral pH (e.g., standard cell culture conditions)?

Yes, ML-SA1 is cell-permeable and can be used in standard cell culture conditions (pH ~7.4).[2] It will diffuse across the cell membrane and reach the lysosomes, where the acidic environment will potentiate its activity on TRPML1. Indeed, many studies have successfully used ML-SA1 in this manner to investigate lysosomal function, autophagy, and cellular clearance pathways.[2][16] The key is that the local pH within the lysosome is what primarily determines the channel's response to the agonist.

Q4: Does ML-SA1 itself alter lysosomal pH?

Yes, activation of TRPML1 by ML-SA1 has been shown to promote lysosomal acidification.[13][16][17] The release of cations like Ca2+ from the lysosome upon TRPML1 activation is thought to be coupled to the influx of protons (H+), thereby lowering the luminal pH. This represents a positive feedback loop where ML-SA1 activity is enhanced by the acidic environment it helps to create.

Experimental Protocols and Data

Table 1: pH-Dependence of ML-SA1 Activity
pH ConditionRelative ML-SA1 PotencyExperimental ContextRationale
pH 4.6 HighIsolated lysosome patch-clamp; Whole-cell recording with acidic external solutionMimics the optimal pH of the lysosomal lumen, leading to maximal TRPML1 activation.[5][10]
pH 5.5 Moderate-HighLate endosome environmentReflects the pH of late endosomes where TRPML1 is also active.
pH 7.4 LowStandard cell culture; Whole-cell recording with physiological external solutionTRPML1 activity is significantly reduced at neutral pH due to Ca2+ blockade.[4][6]
Protocol: Preparation of pH-Adjusted Buffers for ML-SA1 Experiments
  • Buffer Selection:

    • For acidic conditions (pH 4.0-5.5), use a 100 mM acetate buffer.

    • For near-neutral conditions (pH 7.0-7.5), use a 100 mM HEPES buffer.[4][18]

  • Preparation:

    • Dissolve the buffering agent (e.g., sodium acetate or HEPES) in high-purity water to the desired final concentration.

    • Adjust the pH to the target value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring with a calibrated pH meter.

    • Bring the buffer to the final volume with high-purity water.

    • Sterile-filter the buffer if it will be used in cell culture experiments.

  • ML-SA1 Addition:

    • Prepare a concentrated stock of ML-SA1 in DMSO (e.g., 10-20 mM).[1]

    • Immediately before the experiment, perform a serial dilution of the ML-SA1 stock into the pH-adjusted buffer to achieve the final working concentration. Vortex or sonicate briefly if necessary to ensure complete dissolution.

Visualizations

Diagram 1: The Influence of pH on ML-SA1/TRPML1 Activity

Logical Flow of pH Impact on ML-SA1 Efficacy cluster_0 Cellular Environment cluster_1 TRPML1 Channel State cluster_2 ML-SA1 Efficacy Neutral pH (7.4) Neutral pH (7.4) Ca2+ Blockade Ca2+ Blockade Neutral pH (7.4)->Ca2+ Blockade Promotes Acidic pH (4.6) Acidic pH (4.6) Relieved Ca2+ Block Relieved Ca2+ Block Acidic pH (4.6)->Relieved Ca2+ Block Promotes Low Potency Low Potency Ca2+ Blockade->Low Potency Leads to High Potency High Potency Relieved Ca2+ Block->High Potency Leads to

Caption: Logical relationship between environmental pH, TRPML1 channel state, and ML-SA1 potency.

Diagram 2: Experimental Workflow for Testing ML-SA1

Workflow for ML-SA1 Experimentation prep_stock Prepare ML-SA1 Stock (10-20mM in DMSO) dilute_mlsa1 Serially Dilute ML-SA1 in Buffer Immediately Before Use prep_stock->dilute_mlsa1 prep_buffer Prepare & Calibrate pH-Adjusted Buffer prep_buffer->dilute_mlsa1 cell_culture Culture Cells to Optimal Confluency treat_cells Treat Cells with ML-SA1 Solution cell_culture->treat_cells dilute_mlsa1->treat_cells assay Perform Functional Assay (e.g., Ca2+ Imaging) treat_cells->assay analyze Analyze Data assay->analyze

Caption: A generalized experimental workflow for using ML-SA1, emphasizing buffer preparation.

References

  • Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC. (URL: [Link])

  • TRP-ML1 regulates lysosomal pH and acidic lysosomal lipid hydrolytic activity - PubMed. (URL: [Link])

  • Cross-talk between TRPML1 channel, lipids and lysosomal storage diseases - PMC. (URL: [Link])

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - Frontiers. (URL: [Link])

  • Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1... - ResearchGate. (URL: [Link])

  • Lysosomal pH is lower in TRP-ML1 siRNA–treated cells. Control or... - ResearchGate. (URL: [Link])

  • The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM - PMC. (URL: [Link])

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - NIH. (URL: [Link])

  • Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 - MDPI. (URL: [Link])

  • Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel - PMC. (URL: [Link])

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed Central. (URL: [Link])

  • TRPML1 Agonists - Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - ResearchGate. (URL: [Link])

  • Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions - NIH. (URL: [Link])

  • Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1 - PMC - NIH. (URL: [Link])

  • ML-SA1 - Wikipedia. (URL: [Link])

  • (PDF) Structural basis of dual Ca2+/pH regulation of the endolysosomal TRPML1 channel. (URL: [Link])

  • ML-SA1 - MySkinRecipes. (URL: [Link])

  • Structural comparisons of apo and ML-SA1-bound TRPML1 structures a, b,... - ResearchGate. (URL: [Link])

  • The ML-SA1-binding site (a) A close-up view of the indicated regions in... - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Accounting for the Broad Selectivity of ML-SA1 for TRPML Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ML-SA1. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities arising from the broad-spectrum activity of ML-SA1 across Transient Receptor Potential Mucolipin (TRPML) channel subtypes. As Senior Application Scientists, we have developed this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to conduct robust and self-validating experiments.

Frequently Asked Questions (FAQs): The Basis of ML-SA1 Activity

This section addresses the fundamental properties of ML-SA1 and the structural reasons for its activity across the TRPML family.

Q1: What is ML-SA1 and what is its primary mechanism of action?

A1: ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent, cell-permeable small molecule activator of the TRPML channel family (TRPML1, TRPML2, and TRPML3). Its primary mechanism involves directly binding to the channel protein to induce a conformational change that opens the ion pore[1][2]. Cryo-electron microscopy (cryo-EM) studies have revealed that ML-SA1 binds within a hydrophobic cavity formed by transmembrane helices S5 and S6, and pore helix 1 (PH1) of one subunit, along with the S6 helix of an adjacent subunit[1][3][4]. This binding forces a dilation of the channel's lower gate, permitting the efflux of cations, primarily Ca²⁺ and to a lesser extent Fe²⁺ and Zn²⁺, from the lumen of late endosomes and lysosomes into the cytoplasm[1][5].

Q2: Why does ML-SA1 activate all three TRPML subtypes (TRPML1, TRPML2, TRPML3) with similar efficacy?

A2: The broad selectivity of ML-SA1 is rooted in the high degree of sequence and structural homology among the three mammalian TRPML subtypes, particularly within the agonist-binding pocket[2]. The key aromatic and hydrophobic residues that form the cavity where ML-SA1 docks are highly conserved across TRPML1, TRPML2, and TRPML3[2][3]. This structural conservation means that ML-SA1 can effectively bind to and stabilize the open conformation of all three channel subtypes, leading to their activation[6]. While it activates all three, the predominant effect in many cell types is mediated by TRPML1 due to its ubiquitous expression and higher abundance in the endolysosomal system compared to the more restricted expression of TRPML2 (immune cells) and TRPML3 (inner ear, skin)[2][6][7].

Q3: Does ML-SA1 require other factors to activate TRPML channels?

A3: The action of ML-SA1 is complex and can be context-dependent. For mammalian TRPML channels, ML-SA1 acts as a true agonist, capable of opening the channel independently[8][9][10]. However, its activity is strongly potentiated by the endogenous lysosomal phosphoinositide, PI(3,5)P₂[1][2]. The two agonists have distinct binding sites and work synergistically; the presence of both PI(3,5)P₂ and ML-SA1 stimulates TRPML1 activity considerably more than either ligand alone[1][6][11]. Therefore, while ML-SA1 can activate the channel on its own, its efficacy in a cellular context can be influenced by the levels of PI(3,5)P₂. Depleting PI(3,5)P₂ (e.g., via PIKfyve inhibition) can diminish, but not always eliminate, the cellular response to ML-SA1[12][13].

Troubleshooting Guide: Common Experimental Issues

This section is formatted to address specific problems you may encounter during your experiments, providing diagnostic steps and solutions.

Problem 1: I applied ML-SA1 to my cells but observe no measurable response (e.g., no cytosolic calcium increase).

This is a common issue that can stem from multiple sources, from compound integrity to the biological context of the experiment.

start No Response to ML-SA1 check_compound Verify Compound Integrity & Solubility (Fresh stock? Correct solvent?) start->check_compound check_expression Confirm TRPML Subtype Expression (qPCR / Western Blot) check_compound->check_expression Compound OK fail Still No Response: Consult Literature for Cell-Specific Issues check_compound->fail Compound Degraded check_assay Optimize Assay Conditions (Acidic pH? Correct indicator?) check_expression->check_assay Expression Confirmed check_expression->fail No Expression check_localization Consider Channel Localization (Endolysosomal vs. Plasma Membrane) check_assay->check_localization Assay OK check_assay->fail Suboptimal Assay success Response Observed: Problem Solved check_localization->success Response Detected check_localization->fail Localization Issue start Goal: Isolate TRPMLx Activity step1 Step 1: Characterize Expression Profile TRPML1, 2, 3 mRNA/protein in your cell model. start->step1 step2 Step 2: Generate Knockout Lines Create single (e.g., TRPML1-KO) or double (TRPML2/3-dKO) KO cell lines using CRISPR/Cas9. step1->step2 step3 Step 3: Functional Assay Treat WT and KO lines with ML-SA1. Measure functional readout (e.g., Ca2+ release). step2->step3 decision Compare WT vs. KO Response step3->decision conclusion1 Conclusion: Response abolished in TRPML1-KO. Effect is TRPML1-dependent. decision->conclusion1 Abolished in single KO conclusion2 Conclusion: Response remains in TRPML1-KO but is abolished in TRPML1/2-dKO. Effect is TRPML2-dependent. decision->conclusion2 Abolished in double KO conclusion3 Conclusion: Response partially reduced in single KOs. Subtypes are redundant. decision->conclusion3 Partially reduced

Sources

Technical Support Center: Optimizing ML-SA1 Treatment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for ML-SA1, a potent synthetic agonist of the Transient Receptor Potential Mucolipin (TRPML) channels.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols, with a specific focus on incubation time. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is ML-SA1 and what is its primary mechanism of action?

ML-SA1 is a small molecule that functions as a specific and potent agonist for TRPML1, a cation channel primarily located on the membranes of late endosomes and lysosomes.[2][3] Its activation of TRPML1 triggers the release of calcium ions (Ca²⁺) from these organelles into the cytoplasm.[4][5] This localized Ca²⁺ release is a critical signaling event that can initiate a cascade of downstream cellular processes. While ML-SA1 is most potent for TRPML1, it can also activate TRPML2 and TRPML3, albeit with lower potency.[1][6]

Q2: What are the key downstream cellular processes affected by ML-SA1 treatment?

The ML-SA1-induced, TRPML1-mediated lysosomal Ca²⁺ release is a pivotal event that influences several fundamental cellular pathways:

  • Autophagy Modulation: ML-SA1 can impact the autophagy pathway.[7] By activating TRPML1, it can facilitate the fusion of autophagosomes with lysosomes, a crucial step for the degradation and recycling of cellular waste.[8] In some contexts, it has been shown to rescue defects in the endosomal-autophagic-lysosomal system.[9][10]

  • TFEB Nuclear Translocation: The release of lysosomal calcium can activate the phosphatase calcineurin.[11] Calcineurin, in turn, dephosphorylates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[11] Dephosphorylated TFEB translocates to the nucleus, driving the expression of genes involved in these processes.

  • Lysosomal Exocytosis: Activation of TRPML1 can promote the fusion of lysosomes with the plasma membrane, leading to the release of their contents into the extracellular space.[12]

  • Lipid Trafficking and Metabolism: By restoring proper lysosomal function, ML-SA1 has been shown to alleviate lipid accumulation in cellular models of lysosomal storage diseases like Niemann-Pick's disease type C.[13][14]

Below is a diagram illustrating the primary signaling pathway activated by ML-SA1.

ML_SA1_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm TRPML1 TRPML1 Channel Ca_cytoplasm Cytosolic Ca²⁺ TRPML1->Ca_cytoplasm Efflux Ca_lysosome Ca²⁺ ML_SA1 ML-SA1 ML_SA1->TRPML1 Activates Downstream Downstream Effects (Autophagy, TFEB translocation, etc.) Ca_cytoplasm->Downstream Initiates

Caption: ML-SA1 signaling pathway.

Optimizing Incubation Time: A Decision-Making Guide

The optimal incubation time for ML-SA1 is not a one-size-fits-all parameter. It is critically dependent on the specific biological question and the kinetics of the downstream readout. The activation of the TRPML1 channel itself is a rapid, near-instantaneous event.[15] However, the subsequent cellular responses unfold over vastly different timescales.

Short-Term Incubation (Seconds to Minutes)
  • Objective: To measure immediate, direct consequences of TRPML1 channel opening.

  • Typical Assays:

    • Cytosolic Calcium Imaging: Using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM to visualize the transient increase in cytosolic Ca²⁺ upon ML-SA1 application.[5][11] The peak response is often observed within minutes.

    • Patch-Clamp Electrophysiology: Directly measuring the ion currents across the lysosomal or plasma membrane in response to ML-SA1.[6] This provides real-time information on channel activity.

  • Rationale: These experiments aim to capture the primary event of ion flux. Prolonged incubation is unnecessary and can lead to secondary effects or desensitization, complicating data interpretation.

Intermediate-Term Incubation (1 to 12 hours)
  • Objective: To investigate cellular processes that are initiated by the initial Ca²⁺ signal but require time for enzymatic cascades and protein translocation.

  • Typical Assays:

    • TFEB Nuclear Translocation: Assessing the movement of TFEB from the cytoplasm to the nucleus via immunofluorescence or subcellular fractionation followed by Western blotting.[11] This process typically occurs within a few hours of treatment.

    • Autophagic Flux Analysis: Monitoring the levels of autophagy markers like LC3-II. An increase in LC3-II can indicate either autophagy induction or a block in lysosomal degradation. Co-treatment with a lysosomal inhibitor like Bafilomycin A1 is necessary to distinguish between these possibilities.[16] Studies have shown changes in LC3 puncta after 4 hours of ML-SA1 treatment.[16]

  • Rationale: These endpoints involve complex signaling pathways and protein trafficking events that unfold over several hours. A short incubation would not be sufficient to observe significant changes.

Long-Term Incubation (12 to 72 hours or longer)
  • Objective: To assess long-term cellular remodeling, changes in gene expression, or the rescue of a disease phenotype.

  • Typical Assays:

    • Lysosomal Biogenesis: Measuring an increase in the number and/or size of lysosomes, often as a downstream consequence of TFEB activation.

    • Phenotypic Rescue in Disease Models: In studies on lysosomal storage disorders or neurodegenerative diseases, longer incubation times are often required to observe a reduction in accumulated substrates or a rescue of cellular function.[10] For example, a 24-hour treatment has been used to rescue endosomal enlargement in a model of Alzheimer's disease.[10][17]

    • Antiviral Assays: Investigating the effect of ML-SA1 on viral entry and replication, which can require incubation periods of up to 48 hours.[18]

  • Rationale: These outcomes depend on the synthesis of new proteins and lipids, and the gradual restoration of cellular homeostasis, which are inherently slow processes.

The following table summarizes recommended starting points for ML-SA1 concentration and incubation time based on the experimental goal.

Experimental GoalTypical Concentration RangeRecommended Incubation TimeRationale & Key Considerations
Calcium Imaging 5-25 µM1-10 minutesCapture the immediate Ca²⁺ transient.[5][11]
TFEB Translocation 5-25 µM1-4 hoursAllow time for phosphatase activation and nuclear import.[11]
Autophagy Analysis (LC3-II) 10-25 µM4-24 hoursVaries by cell type; requires time for autophagosome formation and fusion.[7][16]
Phenotypic Rescue 10-50 µM24-72 hoursDependent on the specific phenotype; requires long-term cellular changes.[10][17]
Antiviral Activity 8-53 µM (IC50)24-48 hoursAllow for multiple rounds of viral replication to be affected.[19]

Note: These are starting recommendations. Optimal conditions should be determined empirically for your specific cell type and experimental setup through a dose-response and time-course experiment.

Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses common issues encountered during ML-SA1 treatment.

Problem: No observable response to ML-SA1.
Potential Cause Recommended Solution
Low/No TRPML1 Expression Verify TRPML1 expression in your cell model at both the mRNA (qPCR) and protein (Western blot) level.[6]
Compound Degradation Prepare fresh stock solutions of ML-SA1 in DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[11]
Suboptimal pH The activity of some TRPML1 agonists can be pH-dependent. Ensure your experimental buffer is at the correct pH.[11]
Depleted Lysosomal Ca²⁺ Stores If cells have been treated with other agents that affect calcium homeostasis, lysosomal stores may be depleted.[6]
Incorrect Readout Timing The chosen incubation time may be too short or too long for the specific assay. Perform a time-course experiment to determine the optimal time point.
Problem: High cell toxicity or off-target effects.
Potential Cause Recommended Solution
High ML-SA1 Concentration Perform a dose-response curve to determine the lowest effective concentration for your assay. High concentrations can lead to off-target effects or cytotoxicity.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all samples, including the untreated control, and is at a non-toxic level (typically <0.1%).[11]
Prolonged Incubation For some cell lines, long-term exposure to ML-SA1 can be detrimental. Assess cell viability at different time points using methods like Trypan Blue exclusion or a 7-AAD stain.[20]

Below is a workflow to guide your troubleshooting process.

Caption: A troubleshooting workflow for ML-SA1 experiments.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving ML-SA1.

Protocol 1: Measuring ML-SA1-Induced Cytosolic Calcium Release

This protocol is adapted from methods used to measure cytoplasmic calcium signals in response to ML-SA1.[5][11]

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Hanks' Balanced Salt Solution (HBSS).

    • Remove the culture medium, wash cells once with HBSS, and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with HBSS to remove excess dye.

  • Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for 1-2 minutes using a fluorescence plate reader or microscope.

  • Compound Addition: Add ML-SA1 at the desired final concentration and continue to measure the fluorescence signal for at least 5-10 minutes to capture the full calcium transient.

  • Data Analysis: Normalize the fluorescence signal to the baseline reading to determine the fold-change in cytosolic calcium.

Protocol 2: Assessing Autophagic Flux with ML-SA1

This protocol is based on methodologies for analyzing autophagy markers.[7][16]

  • Cell Seeding and Treatment: Plate cells in a 6-well plate. The next day, treat the cells with ML-SA1 at the desired concentration. For each condition, prepare a parallel well that is co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM). Include vehicle-only and Bafilomycin A1-only controls.

  • Incubation: Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and normalize to the loading control. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of Bafilomycin A1. An increase in LC3-II with ML-SA1 that is further enhanced by Bafilomycin A1 indicates an induction of autophagic flux.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. 2014;56(6):446-456. [Link]

  • ML-SA1. In: Wikipedia. ; 2023. [Link]

  • The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. Patsnap Synapse. [Link]

  • Whole cell current kinetics of TRPML1 Pro substitutions. A, whole cell... ResearchGate. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. ORCA - Cardiff University. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Xu H, Delling M, Li L, Dong X, Clapham DE. Activating Mutations of the TRPML1 Channel Revealed by Proline-scanning Mutagenesis. J Biol Chem. 2007;282(48):34969-34975. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Gómez NM, Lu W, Lim JC, et al. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. FASEB J. 2018;32(2):833-845. [Link]

  • But L, Dinter E, Kuan WL, et al. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Front Mol Neurosci. 2020;13:131. [Link]

  • Schöhl K, Rühl E, Gollowitzer A, et al. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. MDPI. [Link]

  • Zhang X, Li Y, Ma Y, et al. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy. 2021;17(10):2823-2841. [Link]

  • The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk. NIH. [Link]

  • Gabandé-Rodríguez E, Pérez-Cañamás A, Ledesma MD. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. J Cell Sci. 2022;135(12):jcs260023. [Link]

  • Gabandé-Rodríguez E, Pérez-Cañamás A, Ledesma MD. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • TRPML1 Agonists. Alzheimer's Drug Discovery Foundation. [Link]

  • One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline. Frontiers. [Link]

  • Rational cell culture optimization enhances experimental reproducibility in cancer cells. Nature. [Link]

  • 8 Ways to Optimize Cell Cultures. VistaLab Technologies. [Link]

Sources

Technical Support Center: Troubleshooting ML-SA1 Experiments in TRPML1 Knockout Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing ML-SA1 in conjunction with TRPML1 knockout (KO) cell lines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and success of your experiments. Our approach is grounded in established principles of lysosomal biology and ion channel pharmacology, providing not just solutions but also the underlying rationale.

I. Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common issues and foundational knowledge required for working with ML-SA1 and TRPML1 KO cells.

Question 1: I am not observing any cellular response to ML-SA1 in my wild-type (WT) cells. What are the initial checks I should perform?

Answer:

Several factors could contribute to a lack of response to ML-SA1 in your WT cells. A systematic check of the following is recommended:

  • Compound Integrity and Preparation: ML-SA1 can degrade if not stored properly. Ensure your stock solution is fresh and has been stored according to the manufacturer's instructions, typically at -20°C or -80°C. It is crucial to prepare fresh dilutions from your stock for each experiment. ML-SA1 has poor water solubility, so ensure it is fully dissolved in a suitable solvent like DMSO before diluting in your experimental buffer.[1]

  • Endogenous TRPML1 Expression: The cell line you are using may have very low or negligible endogenous expression of TRPML1. It is essential to confirm MCOLN1 (the gene encoding TRPML1) mRNA or TRPML1 protein expression levels in your WT cells using qPCR or Western blotting, respectively.[2]

  • Assay Conditions: The activity of TRPML1 channels can be influenced by pH.[3][4] Ensure that your buffer conditions are optimal and consistent across experiments. The cytosolic side is typically at a neutral pH (around 7.2), while the lysosomal lumen is acidic (pH 4.5-5.5).[2][5]

  • Calcium Indicator Loading (for Calcium Assays): If you are performing a calcium imaging experiment, inadequate loading of your calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) or excessive compartmentalization of the dye within organelles can lead to a poor signal-to-noise ratio. Always verify your loading efficiency with a positive control, such as a calcium ionophore (e.g., Ionomycin), which will elicit a global calcium increase irrespective of TRPML1 activity.[2][6]

  • Lysosomal Calcium Stores: ML-SA1 triggers the release of calcium from lysosomes.[2][7] If the lysosomal calcium stores are depleted, you will not observe a response. Be mindful of any pre-treatments or culture conditions that might affect lysosomal calcium content.

Question 2: What is the primary purpose of using TRPML1 knockout cells in my ML-SA1 experiments?

Answer:

TRPML1 knockout (KO) cell lines are the gold-standard negative control for validating that the observed cellular effects of ML-SA1 are specifically mediated by its intended target, TRPML1.[2] The underlying logic is that if a cellular response is a direct result of ML-SA1 activating TRPML1, then this response should be absent or significantly diminished in cells that genetically lack TRPML1.[2]

Using a TRPML1 KO model allows you to differentiate between true on-target activity and potential off-target effects, which are a possibility with any small molecule. While ML-SA1 is known to activate TRPML1, it can also show activity at other TRPML isoforms (TRPML2 and TRPML3).[8] Therefore, comparing the response in WT versus TRPML1 KO cells is a critical validation step.

II. Advanced Troubleshooting: Assay-Specific Scenarios

This section delves into troubleshooting specific experimental assays commonly used to study TRPML1 function.

A. Calcium Imaging Assays

Scenario 1: I see a robust calcium signal with ML-SA1 in my WT cells, but I also see a small, yet significant, signal in my TRPML1 KO cells. How do I interpret this?

Answer:

This is a common and important observation. Here’s a breakdown of the potential causes and how to investigate them:

  • Off-Target Effects: While ML-SA1 is a potent TRPML1 agonist, it can activate TRPML2 and TRPML3 at higher concentrations.[8] Your cell line might express these other TRPML isoforms, leading to the residual calcium signal in the TRPML1 KO cells.

    • Troubleshooting Step: Perform qPCR or Western blotting to check for the expression of MCOLN2 and MCOLN3 in your cell line. If they are expressed, consider using a lower concentration of ML-SA1 to increase specificity for TRPML1.

  • Incomplete Knockout: It's crucial to validate the knockout efficiency at the protein level.

    • Troubleshooting Step: Perform a Western blot to confirm the complete absence of the TRPML1 protein in your KO cell line.[9][10] Sequencing the genomic locus is also recommended to confirm a frameshift mutation.[9]

  • Indirect Effects on Other Channels: The small calcium transient could be due to indirect effects of ML-SA1 on other calcium channels or cellular processes.

    • Troubleshooting Step: Characterize the pharmacology of the residual response. For example, does it depend on extracellular calcium? Does it originate from the endoplasmic reticulum (ER)? You can test this by removing extracellular calcium or by pre-treating with an inhibitor of ER calcium channels, like thapsigargin.

Expected Outcomes in Calcium Imaging Experiments

Cell TypeTreatmentExpected OutcomeRationale
Wild-Type ML-SA1Robust, transient increase in cytosolic [Ca²⁺]ML-SA1 opens TRPML1 channels, leading to Ca²⁺ efflux from lysosomes.[2][11]
TRPML1-KO ML-SA1No significant Ca²⁺ signalThe molecular target for ML-SA1 is absent.[2]
Wild-Type Ionomycin (Positive Control)Large, sustained increase in cytosolic [Ca²⁺]Ionomycin is a calcium ionophore that allows Ca²⁺ to bypass channel regulation.
TRPML1-KO Ionomycin (Positive Control)Large, sustained increase in cytosolic [Ca²⁺]Confirms that the cells can respond to a calcium stimulus and that the dye is loaded correctly.

Workflow for ML-SA1 Induced Calcium Release Experiment

G cluster_prep Preparation cluster_imaging Imaging cluster_controls Controls cluster_analysis Data Analysis plate_cells Plate WT and TRPML1-KO cells on glass-bottom dishes load_dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) plate_cells->load_dye baseline Acquire baseline fluorescence load_dye->baseline add_mlsa1 Add ML-SA1 baseline->add_mlsa1 record_signal Record fluorescence changes add_mlsa1->record_signal positive_control Add Ionomycin (Positive Control) record_signal->positive_control record_positive Record maximal fluorescence positive_control->record_positive calculate_ratio Calculate fluorescence ratio (e.g., 340/380 for Fura-2) record_positive->calculate_ratio compare Compare peak response between WT and KO cells calculate_ratio->compare

Caption: A step-by-step workflow for a typical ML-SA1 induced calcium release experiment.

B. Autophagy Assays

Scenario 2: I am treating my cells with ML-SA1 to induce autophagy, but I am seeing an accumulation of LC3-II in both my WT and TRPML1 KO cells. What does this mean?

Answer:

This result suggests that the observed effect of ML-SA1 on LC3-II levels in your system may not be solely dependent on TRPML1. Here's how to dissect this:

  • Autophagic Flux vs. Autophagy Induction: An increase in LC3-II can mean one of two things: an induction of autophagy (more autophagosomes are being formed) or a blockage in autophagic flux (autophagosomes are not being degraded).[12][13]

    • Troubleshooting Step: To distinguish between these possibilities, you need to perform an autophagic flux assay. This typically involves treating your cells with ML-SA1 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.

      • If ML-SA1 is inducing autophagy, you will see a further increase in LC3-II in the presence of the lysosomal inhibitor compared to ML-SA1 alone.

      • If ML-SA1 is blocking autophagic flux, there will be no significant difference in LC3-II levels between cells treated with ML-SA1 alone and those co-treated with a lysosomal inhibitor.[12][14]

  • TRPML1-Independent Effects: If the autophagic flux assay indicates a response in both WT and KO cells, it points towards a TRPML1-independent mechanism of ML-SA1.

    • Troubleshooting Step: Consider the possibility of off-target effects on other cellular pathways that regulate autophagy. It is also important to note that some studies have shown that TRPML1 activation can, in some contexts, arrest autophagic flux.[12][14] The exact role of TRPML1 in autophagy can be cell-type and context-dependent.

Signaling Pathway: TRPML1-Mediated Autophagy Regulation

G MLSA1 ML-SA1 TRPML1 TRPML1 MLSA1->TRPML1 activates Ca_release Lysosomal Ca²⁺ Release TRPML1->Ca_release mediates Lysosome Lysosome Fusion Autophagosome-Lysosome Fusion Lysosome->Fusion Ca_release->Fusion promotes Autophagosome Autophagosome Autophagosome->Fusion Degradation Degradation of Autophagic Cargo Fusion->Degradation

Caption: ML-SA1 activates TRPML1, leading to lysosomal calcium release, which is a key step in promoting the fusion of autophagosomes with lysosomes.

C. Lysosomal pH Measurement

Scenario 3: I hypothesize that TRPML1 activity affects lysosomal pH. However, after treating my WT cells with ML-SA1, I don't see a significant change in lysosomal pH using a fluorescent dye. Why might this be?

Answer:

Measuring lysosomal pH accurately can be challenging, and a lack of change doesn't necessarily mean there's no effect. Consider these points:

  • Transient vs. Sustained Effects: The effect of TRPML1 activation on lysosomal pH might be transient. The rapid efflux of cations like Ca²⁺ could cause a temporary change in the lysosomal membrane potential, which in turn could transiently affect the activity of the V-ATPase proton pump responsible for acidification.[15]

    • Troubleshooting Step: Try to measure lysosomal pH at multiple time points after ML-SA1 addition, including very early time points (within minutes).

  • Sensitivity of the pH Probe: The pH-sensitive dye you are using might not be sensitive enough to detect subtle changes in lysosomal pH.

    • Troubleshooting Step: Ensure you are using a ratiometric pH probe (e.g., LysoSensor Yellow/Blue DND-160, PDMPO) which is less susceptible to artifacts like dye concentration and photobleaching compared to single-wavelength dyes.[5][16][17] Calibrate your dye using a standard pH curve in the presence of ionophores like nigericin and valinomycin to ensure you are working within the sensitive range of the dye.[17]

  • Compensatory Mechanisms: Cells have robust mechanisms to maintain lysosomal pH. It's possible that other ion channels or transporters are compensating for the changes induced by TRPML1 activation.

    • Troubleshooting Step: While experimentally challenging, you could consider pharmacologically inhibiting other known lysosomal ion channels to unmask the specific contribution of TRPML1.

III. Detailed Experimental Protocols

Protocol 1: ML-SA1-Induced Calcium Release Assay

Materials:

  • Wild-type and TRPML1-KO cells

  • Glass-bottom imaging dishes

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • ML-SA1 stock solution (in DMSO)

  • Ionomycin (positive control)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Seed WT and TRPML1-KO cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading: a. Prepare a loading solution of 2-5 µM Fluo-4 AM or Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells and wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-45 minutes at 37°C. d. Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging: a. Place the dish on the microscope stage and allow the cells to equilibrate. b. Acquire a stable baseline fluorescence reading for 1-2 minutes. c. Add ML-SA1 to the desired final concentration and continue recording the fluorescence signal for 5-10 minutes. d. At the end of the experiment, add Ionomycin (e.g., 1-5 µM) to obtain a maximal calcium response for data normalization.

  • Data Analysis: a. For Fluo-4, calculate the change in fluorescence intensity over baseline (ΔF/F₀). b. For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. c. Compare the peak response to ML-SA1 between WT and TRPML1-KO cells.

Protocol 2: Autophagic Flux Assay by Western Blot

Materials:

  • Wild-type and TRPML1-KO cells

  • 6-well plates

  • ML-SA1

  • Bafilomycin A1 (BafA1)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-LC3, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment: a. Seed WT and TRPML1-KO cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the following conditions for the desired time (e.g., 4-6 hours):

    • Vehicle control (DMSO)
    • ML-SA1 alone
    • Bafilomycin A1 alone (e.g., 100 nM)
    • ML-SA1 + Bafilomycin A1 (add BafA1 for the last 2-4 hours of the ML-SA1 treatment)
  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Quantify protein concentration using a BCA assay.

  • Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against LC3, p62, and a loading control (e.g., β-actin). c. Incubate with HRP-conjugated secondary antibodies. d. Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for LC3-II and p62, and normalize to the loading control. b. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of BafA1. A significant increase in LC3-II in the co-treated sample compared to ML-SA1 alone indicates functional autophagic flux.

IV. References

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]

  • Sabbatinelli, V., et al. (2024). Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells. Frontiers in Physiology. [Link]

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Li, M., et al. (2017). The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin. Journal of Biological Chemistry. [Link]

  • Li, M., et al. (2017). The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin. PubMed. [Link]

  • Zeng, J., et al. (2024). Decreased TRPML1-mediated lysosomal Ca 2+ release in a neuronal LOAD iPSC model. bioRxiv. [Link]

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • Mindell, J. A. (2012). Measuring lysosomal pH by fluorescence microscopy. PubMed. [Link]

  • Scotto Rosato, A., et al. (2024). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. ResearchGate. [Link]

  • Li, X., & Xu, H. (2018). The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM. PMC. [Link]

  • Wikipedia. (n.d.). ML-SA1. [Link]

  • Johnson, D. E., et al. (2016). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cell and Developmental Biology. [Link]

  • Navedo, M. F., et al. (2019). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. PubMed Central. [Link]

  • Shen, D., et al. (2012). Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release. PMC. [Link]

  • Scott, C. C., & Gruenberg, J. (2011). Lysosomal pH and analysis of the counter ion pathways that support acidification. Journal of General Physiology. [Link]

  • Zhang, F., et al. (2021). Validation of CRISPR/Cas9 knockout of the TRPML1 gene. ResearchGate. [Link]

  • Chen, J., et al. (2022). Knockout of TRPML1 promotes cellular ferroptosis and slows cell... ResearchGate. [Link]

  • Ozseker, A. S., et al. (2023). Quantitative Profiling of Lysosomal pH Heterogeneity using Fluorescence Lifetime Imaging Microscopy. bioRxiv. [Link]

  • Zhang, X., et al. (2019). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. PMC. [Link]

  • Schiller, L., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Cellular Neuroscience. [Link]

  • Boretto, M., et al. (2021). TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells. MDPI. [Link]

  • Zhang, X., et al. (2019). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy. [Link]

  • Kim, H. J., et al. (2019). Autophagy in TRPML3-or TRPML1-depleted cells. ResearchGate. [Link]

  • Lee, J., et al. (2021). TRPML1 inhibition blocks autophagic flux. ResearchGate. [Link]

  • Patsnap Synapse. (n.d.). ML-SA1. [Link]

  • Grimm, C., et al. (2022). The ML-SA1-binding site. ResearchGate. [Link]

  • Li, Y., et al. (2021). TRPML1 activation enhanced autophagy and inhibited apoptosis. ResearchGate. [Link]

  • Scotto Rosato, A., et al. (2024). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. Journal of Biological Chemistry. [Link]

  • Singh, S., et al. (2023). TRPML1 activation induces rapid CASM-dependent recruitment of DMXL1 to... ResearchGate. [Link]

  • Karki, R., & Kanneganti, T. D. (2022). Evaluation of Caspase Activation to Assess Innate Immune Cell Death. PMC. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the On-Target Activity of ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug discovery, the synthetic small molecule ML-SA1 has emerged as a important tool for investigating the function of the transient receptor potential mucolipin 1 (TRPML1) channel.[1] TRPML1 is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes, where it mediates the release of ions like calcium (Ca²⁺) from the organelle's lumen into the cytosol.[2][3] This process is fundamental to a host of cellular activities, including vesicle trafficking, autophagy, lysosomal biogenesis, and exocytosis.[3][4][5] Given that dysfunction of TRPML1 is linked to severe neurodegenerative lysosomal storage diseases like mucolipidosis type IV (MLIV), as well as Alzheimer's and Parkinson's disease, pharmacological activation of this channel with agonists like ML-SA1 presents a promising therapeutic strategy.[1][6][7][8]

The Mechanism of ML-SA1 Action: More Than a Simple Agonist

ML-SA1 acts as a direct agonist of mammalian TRPML1, inducing channel opening and subsequent cation efflux from the lysosome.[9][10] Interestingly, its mechanism can differ across species. While it readily activates mouse TRPML1 independently of the channel's endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), it acts as an allosteric modulator for Drosophila TRPML, potentiating the effect of PI(3,5)P₂ rather than acting as a true agonist.[9][10][11] This highlights the necessity of understanding the specific context of the experimental system. The primary consequence of ML-SA1-mediated TRPML1 activation is the release of lysosomal Ca²⁺ stores into the cytosol, a key event that triggers downstream signaling cascades.[4][12][13]

Signaling Pathway of ML-SA1 Action

ML_SA1_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Channel Ca_lumen Ca²⁺ (Lumen) TRPML1->Ca_lumen Opens Channel Ca_cyto Cytosolic Ca²⁺ ↑ Ca_lumen->Ca_cyto Efflux MLSA1 ML-SA1 MLSA1->TRPML1 Binds & Activates Downstream Downstream Cellular Processes (Autophagy, Trafficking, etc.) Ca_cyto->Downstream Triggers

Caption: ML-SA1 directly binds to and activates the lysosomal TRPML1 channel, causing Ca²⁺ efflux.

The Gold Standard: Direct Measurement of Channel Activity

The most direct and unambiguous methods for validating ML-SA1's on-target activity involve measuring the flow of ions through the TRPML1 channel itself.

Patch-Clamp Electrophysiology

Patch-clamp is the definitive technique for studying ion channel activity.[7] It allows for the direct measurement of ionic currents across a membrane patch containing the channel of interest.

  • Whole-Lysosome Patch-Clamp: This advanced technique is the most physiologically relevant method. It involves isolating enlarged lysosomes from cells (often treated with vacuolin-1 to increase their size) and directly recording channel activity from the lysosomal membrane.[6][14] Application of ML-SA1 to the cytosolic side of the isolated lysosome should elicit a characteristic inwardly rectifying current, representing cation flow out of the lysosome.[15][16] This method provides unequivocal evidence of direct channel activation in its native environment.[6]

  • Plasma Membrane-Targeted TRPML1: Due to the technical challenges of patching small intracellular organelles, a widely-used alternative is to express a mutant form of TRPML1 (e.g., TRPML1-4A) that lacks the lysosomal targeting motifs.[3][15] This mutant channel is instead trafficked to the plasma membrane, making it accessible to conventional whole-cell patch-clamp techniques.[3][6][14] This high-throughput approach is well-suited for screening compounds and confirming direct channel modulation.[7]

Experimental Protocol: Whole-Cell Patch-Clamp of TRPML1-4A

  • Cell Preparation: Culture HEK293 cells stably or transiently expressing the plasma membrane-targeted TRPML1-4A mutant. Induce expression if using an inducible system.[3]

  • Recording Setup: Use a standard whole-cell patch-clamp rig. The external (bath) solution should mimic the acidic luminal environment of the lysosome (pH 4.6), while the internal (pipette) solution mimics the cytosol (pH 7.2).[7][16]

  • Data Acquisition: Establish a whole-cell recording. Apply a voltage ramp protocol (e.g., -140 mV to +140 mV) to measure current-voltage relationships.[16]

  • Compound Application: Perfuse the cells with a vehicle control solution to establish a baseline current. Then, apply ML-SA1 (typically 1-20 µM) and record the induced current.[15]

  • Validation: The hallmark of TRPML1 activation is a large, inwardly rectifying current.[15] To confirm specificity, this current should be absent in non-transfected cells and blocked by a TRPML1 antagonist like ML-SI3.

Functional Validation: Measuring Lysosomal Calcium Release

While electrophysiology measures ion flux directly, fluorescence-based assays that measure the downstream consequence of channel opening—Ca²⁺ release—provide a robust, higher-throughput method for validating on-target activity.

Cytosolic and Lysosomal Calcium Imaging
  • Cytosolic Ca²⁺ Imaging: Loading cells with a cytosolic Ca²⁺ indicator dye (e.g., Fura-2 AM) allows for the detection of Ca²⁺ released from intracellular stores. Upon application of ML-SA1, a rapid, transient increase in cytosolic Ca²⁺ should be observed.[13][16] The critical control is to perform this experiment in parallel with a TRPML1 knockout (KO) cell line. The Ca²⁺ signal induced by ML-SA1 should be completely abolished in the KO cells, providing powerful evidence of on-target activity.[17]

  • Direct Lysosomal Ca²⁺ Imaging: To specifically monitor Ca²⁺ changes within the lysosome, genetically encoded Ca²⁺ indicators targeted to the lysosome, such as GCaMP3-ML1, can be used.[13][18] Activation of TRPML1 with ML-SA1 will cause a decrease in the lysosomal Ca²⁺ signal as the ion is released into the cytosol.[13]

Experimental Protocol: Cytosolic Ca²⁺ Imaging

  • Cell Culture: Plate wild-type (WT) and TRPML1-KO cells on glass-bottom dishes.

  • Dye Loading: Incubate cells with a Ca²⁺ indicator dye like Fura-2 AM according to the manufacturer's protocol.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging. Perfuse with a Ca²⁺-free external buffer to ensure the signal originates from intracellular stores.

  • Measurement: Record baseline fluorescence. Apply ML-SA1 and record the change in the fluorescence ratio (F340/F380 for Fura-2), which corresponds to changes in cytosolic Ca²⁺ concentration.[16]

  • Analysis: Compare the peak response in WT cells to the response in TRPML1-KO cells. A robust signal in WT and its absence in KO cells validates on-target activity.[17]

Experimental Workflow for On-Target Validation

Validation_Workflow cluster_direct Direct Evidence cluster_controls Essential Controls cluster_functional Functional Corroboration start Hypothesis: ML-SA1 activates TRPML1 patch Patch-Clamp (Whole-Lysosome or TRPML1-4A) start->patch calcium Calcium Imaging (Cytosolic or Lysosomal) start->calcium ko_model TRPML1 KO Cells patch->ko_model Absence of current? antagonist TRPML1 Antagonist (e.g., ML-SI3) patch->antagonist Blockade of current? calcium->ko_model Absence of signal? calcium->antagonist Blockade of signal? autophagy Autophagy Flux Assay (LC3-II Levels) calcium->autophagy clearance Substrate Clearance Assay (e.g., α-synuclein) calcium->clearance conclusion Conclusion: On-Target Activity Validated ko_model->conclusion antagonist->conclusion

Sources

A Researcher's Guide to Utilizing TRPML1 Inhibitors as Negative Controls for ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, the lysosome has emerged from its historical perception as a mere recycling center to a dynamic signaling hub. Central to this functionality is the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key mediator of lysosomal ion homeostasis, particularly calcium (Ca²⁺) efflux. The synthetic agonist, ML-SA1, has become an invaluable tool for probing TRPML1 function. However, rigorous scientific inquiry demands equally robust controls to validate the specificity of its action. This guide provides an in-depth comparison of TRPML1 inhibitors as negative controls for ML-SA1-induced effects, supported by experimental data and protocols to ensure the integrity of your research.

The Critical Role of TRPML1 and the Power of ML-SA1

TRPML1, encoded by the MCOLN1 gene, is a non-selective cation channel predominantly located on the membranes of late endosomes and lysosomes.[1] Its activity is crucial for a myriad of cellular processes, including autophagy, lysosomal trafficking, and exocytosis.[2][3] Dysfunctional TRPML1 is implicated in the lysosomal storage disorder Mucolipidosis type IV, highlighting its physiological importance.[4]

ML-SA1 is a potent, cell-permeable synthetic agonist that directly activates TRPML1 and its homologs, TRPML2 and TRPML3, inducing Ca²⁺ release from lysosomal stores.[5][6] This targeted activation allows researchers to dissect the downstream consequences of TRPML1-mediated signaling. However, to confidently attribute an observed cellular response to TRPML1 activation by ML-SA1, it is imperative to employ a negative control that specifically blocks this channel.

The Rationale for a Negative Control: Ensuring Specificity

The use of a TRPML1 inhibitor as a negative control serves to confirm that the biological effects observed following ML-SA1 treatment are indeed a direct consequence of TRPML1 channel activation and not due to off-target effects of the agonist. A proper negative control experiment involves pre-treating the cells with a TRPML1 inhibitor before the addition of ML-SA1. If the inhibitor ablates or significantly reduces the ML-SA1-induced effect, it provides strong evidence for the on-target action of ML-SA1.

Comparative Analysis of TRPML1 Inhibitors

Several compounds have been identified as TRPML1 inhibitors, each with distinct characteristics. The choice of inhibitor should be guided by its potency, specificity, and mechanism of action.

InhibitorMechanism of ActionReported IC₅₀ for TRPML1Key Considerations & Potential Off-Target Effects
ML-SI3 Competitive antagonist at the ML-SA1 binding site.[7]1.6 - 4.7 µM[8]A mixture of cis/trans isomers with varying activity on TRPML subtypes. Some isomers can activate TRPML2.[8]
ML-SI1 TRPML inhibitor.~15 µM[9]Racemic mixture; less potent than ML-SI3.
Verapamil L-type calcium channel blocker, also shown to block TRPML1.[2][10]Not consistently reported for TRPML1, but effective in µM range.Broad-spectrum ion channel blocker, including voltage-gated Ca²⁺ and K⁺ channels, and P-glycoprotein inhibitor.[11]
Sphingomyelin Endogenous lipid that accumulates in lysosomal storage diseases and inhibits TRPML1 activity.[2][12]Not applicable (endogenous modulator).Inhibition is context-dependent and related to lysosomal lipid composition. Ceramide, a related sphingolipid, does not inhibit TRPML1.[13]
Genistein Isoflavone with multiple cellular targets, including tyrosine kinases. It has been shown to modulate TRPML1-related pathways.[14][15]Not a direct inhibitor with a defined IC₅₀.Broad off-target effects on tyrosine kinases and other signaling pathways.[15] Its effect on TRPML1 is likely indirect.

Expert Insight: For specific and direct inhibition of ML-SA1's action, ML-SI3 is a well-characterized and suitable choice due to its competitive mechanism. However, researchers must be aware of its potential effects on other TRPML isoforms. Verapamil can be used as a general TRPML1 blocker, but its off-target effects on other ion channels necessitate careful interpretation of results. Sphingomyelin represents a more physiological inhibitor, relevant in studies of lysosomal storage diseases.

Visualizing the TRPML1 Signaling Pathway and Experimental Logic

To better understand the interplay between ML-SA1 and its inhibitors, we can visualize the signaling pathway and the experimental design.

TRPML1_Signaling cluster_lysosome Lysosome TRPML1 TRPML1 Channel Ca_cytosol Cytosolic Ca²⁺ Increase TRPML1->Ca_cytosol Ca²⁺ Efflux Ca_lumen Ca²⁺ (Lumen) Ca_lumen->TRPML1 ML_SA1 ML-SA1 (Agonist) ML_SA1->TRPML1 Activates Inhibitor TRPML1 Inhibitor (e.g., ML-SI3) Inhibitor->TRPML1 Inhibits Downstream Downstream Cellular Responses (e.g., Autophagy, Trafficking) Ca_cytosol->Downstream

Caption: TRPML1 signaling pathway activated by ML-SA1 and blocked by an inhibitor.

Experimental Protocol: Lysosomal Calcium Release Assay

This protocol details a fluorescence-based assay to measure ML-SA1-induced, TRPML1-mediated lysosomal calcium release and its inhibition.

Materials:
  • Cells expressing endogenous or overexpressed TRPML1 (e.g., HEK293, HeLa, or primary cells)

  • Cell culture medium and supplements

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • ML-SA1

  • TRPML1 inhibitor (e.g., ML-SI3)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Step-by-Step Methodology:
  • Cell Plating:

    • Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate for 45-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove extracellular dye. Leave 100 µL of HBSS in each well.

  • Experimental Procedure:

    • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

    • Inhibitor Addition (Negative Control): For the negative control wells, add the TRPML1 inhibitor (e.g., 10 µM ML-SI3) and incubate for 10-20 minutes. Continue to record the fluorescence ratio.

    • Agonist Addition: Add ML-SA1 (e.g., 10-20 µM) to the appropriate wells (both with and without inhibitor pre-treatment) and immediately begin recording the fluorescence ratio for at least 5-10 minutes.

    • Positive Control: In separate wells, the addition of a calcium ionophore like ionomycin can be used as a positive control to determine the maximum fluorescence response.

  • Data Analysis:

    • The change in intracellular calcium is represented by the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm versus 380 nm.

    • Normalize the data by dividing the F340/F380 ratio at each time point by the baseline ratio (F/F₀).

    • Compare the peak response to ML-SA1 in the presence and absence of the TRPML1 inhibitor. A significant reduction in the peak response in the inhibitor-treated wells validates the TRPML1-specificity of the ML-SA1 effect.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate dye_loading Load Cells with Fura-2 AM plate_cells->dye_loading baseline Measure Baseline Fluorescence (F340/F380) dye_loading->baseline inhibitor Add TRPML1 Inhibitor (Negative Control Wells) baseline->inhibitor agonist Add ML-SA1 (All Wells) inhibitor->agonist read_fluorescence Record Fluorescence Change agonist->read_fluorescence calculate_ratio Calculate F340/F380 Ratio read_fluorescence->calculate_ratio normalize Normalize to Baseline (F/F₀) calculate_ratio->normalize compare Compare ML-SA1 Response +/- Inhibitor normalize->compare

Caption: Step-by-step workflow for a lysosomal calcium release assay.

Conclusion and Best Practices

The combination of the specific agonist ML-SA1 and a well-characterized inhibitor like ML-SI3 provides a powerful toolset for elucidating the roles of TRPML1 in cellular physiology and disease. To ensure the scientific rigor of your findings, it is essential to:

  • Choose the right control: Select an inhibitor based on its known specificity and mechanism of action, being mindful of any potential off-target effects.

  • Optimize concentrations: Empirically determine the optimal concentrations of both the agonist and the inhibitor for your specific cell type and experimental conditions.

  • Perform proper controls: Always include vehicle-only controls for both the agonist and inhibitor to account for any solvent effects.

  • Validate your system: If possible, confirm the specificity of your findings using genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of MCOLN1.

By adhering to these principles and employing the methodologies outlined in this guide, researchers can confidently dissect the intricate signaling pathways governed by TRPML1, paving the way for a deeper understanding of lysosomal biology and the development of novel therapeutic strategies.

References

  • Leser, C., et al. (2021). Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3. European Journal of Medicinal Chemistry, 210, 112966. [Link]

  • Medina, D. L., et al. (2021). Genistein Activates Transcription Factor EB and Corrects Niemann–Pick C Phenotype. International Journal of Molecular Sciences, 22(8), 4220. [Link]

  • Li, P. L., et al. (2019). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Journal of Physiology-Renal Physiology, 317(3), F725-F737. [Link]

  • Li, P. L., et al. (2019). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. American Journal of Physiology-Renal Physiology, 317(3), F725-F737. [Link]

  • Tang, L. G., & Li, P. L. (2018). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. In The TRP Channel Subfamily M (TRPM) in Health and Disease (pp. 209-228). Springer, Cham. [Link]

  • Schmiege, P., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife, 10, e70424. [Link]

  • Molecular Devices. Fura 2 QBT Calcium Kit. [Link]

  • Samie, M., et al. (2013). The Role of TRPMLs in Endolysosomal Trafficking and Function. Frontiers in Physiology, 4, 297. [Link]

  • Patsnap. ML-SA1 - Drug Targets, Indications, Patents. [Link]

  • Nakaki, T., et al. (2000). Stimulatory effects of the soy phytoestrogen genistein on noradrenaline transporter and serotonin transporter activity. Molecular Pharmacology, 58(5), 976-982. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456. [Link]

  • Burgos, P., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 7(12), e2330. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456. [Link]

  • Shen, D., et al. (2012). Regulation of TRPML1 by SMs and sphingomyelinases. PLoS ONE, 7(1), e29823. [Link]

  • Steele, D. F., & Heinemann, S. H. (1999). Mechanisms of verapamil inhibition of action potential firing in rat intracardiac ganglion neurons. The Journal of Physiology, 517(Pt 2), 485–495. [Link]

  • Sagnelli, A., et al. (2020). Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(6), 2219. [Link]

  • Wang, W., et al. (2020). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy, 16(7), 1233-1249. [Link]

  • Cheng, X., et al. (2014). TRPML1: an ion channel in the lysosome. Handbook of experimental pharmacology, 222, 631-645. [Link]

  • Shen, D., et al. (2012). Lipid storage disorders block lysosomal trafficking by inhibiting a TRP channel and calcium release. Nature Communications, 3, 731. [Link]

  • Medina, D. L., et al. (2021). Genistein Activates Transcription Factor EB and Corrects Niemann–Pick C Phenotype. International Journal of Molecular Sciences, 22(8), 4220. [Link]

  • Zhang, F., et al. (2007). TRP-ML1 functions as a lysosomal NAADP-sensitive Ca2+ release channel in coronary arterial myocytes. The Journal of biological chemistry, 282(45), 33141-33151. [Link]

  • Kilpatrick, B. S., et al. (2016). Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx. Journal of Cell Science, 129(20), 3859-3867. [Link]

  • Li, P. L., et al. (2019). Effects of different sphingolipids on transient receptor potential mucolipin 1 (TRPML1) channel currents. American Journal of Physiology-Renal Physiology, 317(3), F725-F737. [Link]

  • Tsunemi, T., et al. (2019). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Neuroscience, 13, 1146. [Link]

  • Scotto Rosato, A., et al. (2019). TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway. Nature Communications, 10(1), 5632. [Link]

Sources

A Researcher's Guide to Selecting the Optimal TRPML1 Channel Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of TRPML1 Agonists: ML-SA1 vs. ML-SA5

For researchers in cellular biology, neuroscience, and drug development, the Transient Receptor Potential Mucolipin 1 (TRPML1) channel represents a critical target for investigating lysosomal function and its role in various disease states. As a key regulator of lysosomal ion homeostasis, TRPML1 is implicated in processes ranging from autophagy to cellular trafficking. Dysregulation of this channel is linked to lysosomal storage disorders like Mucolipidosis type IV (MLIV) and is increasingly studied in the context of neurodegenerative diseases and cancer.[1][2][3]

The development of synthetic small-molecule agonists has provided powerful tools to probe TRPML1 function. Among these, ML-SA1 and its successor, ML-SA5, are the most widely utilized. While both activate TRPML1, they exhibit significant differences in potency, mechanism, and selectivity that can profoundly impact experimental outcomes. This guide provides a detailed, data-driven comparison to assist researchers in making an informed choice between these two critical chemical probes.

At a Glance: Key Differences

FeatureML-SA1ML-SA5
Potency Micromolar (µM) rangeNanomolar (nM) to low µM range
Primary Advantage Well-characterized, foundational toolHigh potency, enabling lower dose studies
Selectivity Broadly activates TRPML1, 2, and 3More potent for TRPML1; selectivity debated
Known Effects Rescues lysosomal storage defects, promotes lysosomal acidificationInduces TFEB activation, anticancer activity, reduces muscular dystrophy pathology in models

Deep Dive: Potency and Efficacy

The most striking difference between ML-SA1 and ML-SA5 lies in their potency. ML-SA5 is demonstrably more potent than ML-SA1, often by one to two orders of magnitude.

ML-SA5 activates the endosomal TRPML1 current with a half-maximal effective concentration (EC₅₀) of approximately 285 nM in Duchenne muscular dystrophy (DMD) myocytes.[4][5] Other studies report EC₅₀ values in the range of 0.2 to 0.885 µM, depending on the assay system.[6][7] In contrast, ML-SA1 typically requires concentrations in the mid-micromolar range to achieve a similar effect. For instance, its EC₅₀ for human TRPML1 is reported as 9.7 µM at an acidic lysosomal pH of 4.6 and 15.3 µM at a neutral pH of 7.4.[6][8] The potency of both agonists is enhanced under acidic conditions, which mimics the native lysosomal environment.[8][9]

This significant potency gap means that ML-SA5 can be used at much lower concentrations, reducing the risk of off-target effects and potential cellular toxicity, which is a critical consideration for long-term cell culture experiments or in vivo studies.

Comparative Potency (EC₅₀ Values)
CompoundEC₅₀Cell Type / SystempHReference
ML-SA5 285 nMDMD myocytesNot Specified[4][5]
ML-SA5 ~3.4 µMHEK293 cells (TRPML1-4A)7.4[1]
ML-SA5 0.885 µMHGT-1 cellsNot Specified[6]
ML-SA5 0.2 - 0.5 µMAutomated ElectrophysiologyNot Specified[7]
ML-SA1 9.7 µMHEK293 cells (TRPML1-L/A)4.6[6][8]
ML-SA1 15.3 µMHEK293 cells (TRPML1-L/A)7.4[6][8]

Mechanism of Action: More Than Just Opening a Channel

Both ML-SA1 and ML-SA5 are direct agonists of the TRPML1 channel. Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic cavity formed by the S5 and S6 transmembrane helices and the pore helix 1 (PH1).[8][10] This binding event is thought to trigger a conformational change that opens the channel pore, allowing the efflux of cations like Ca²⁺, Zn²⁺, and Fe²⁺ from the lysosome into the cytoplasm. For mammalian TRPML1, ML-SA1 acts as a true agonist, capable of activating the channel independently of its endogenous ligand, the lipid phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[11][12][13]

ML-SA5 is understood to bind to a similar site and trigger the same ion release. However, its downstream consequences, particularly the activation of Transcription Factor EB (TFEB), are more extensively documented. TFEB is a master regulator of lysosomal biogenesis and autophagy. The ML-SA5-induced release of lysosomal Ca²⁺ activates the phosphatase calcineurin, which dephosphorylates TFEB.[3][14] This allows TFEB to translocate to the nucleus and drive the expression of genes involved in lysosomal function and autophagy, creating a positive feedback loop.[5][14]

TRPML1_Signaling cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lysosome TRPML1 TRPML1 Channel Ca_cyto Ca²⁺ TRPML1->Ca_cyto Efflux Ca_lumen Ca²⁺ Cytoplasm ML_SA ML-SA1 / ML-SA5 ML_SA->TRPML1 Binds & Activates Calcineurin_i Calcineurin (Inactive) Ca_cyto->Calcineurin_i Activates Calcineurin_a Calcineurin (Active) Calcineurin_i->Calcineurin_a TFEB_P TFEB-P (Phosphorylated) Calcineurin_a->TFEB_P Dephosphorylates TFEB TFEB (Active) TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc Translocates Nucleus Genes Lysosomal & Autophagy Genes TFEB_nuc->Genes Promotes Transcription

Caption: ML-SA5-mediated TRPML1 signaling pathway leading to TFEB activation.

Selectivity Profile: On-Target vs. Off-Target Effects

Selectivity is a paramount concern when using chemical probes. ML-SA1 is described as a broad activator of the TRPML family, showing activity at TRPML1, TRPML2, and TRPML3.[2][15][16] It demonstrates good selectivity against other, more distantly related TRP channels like TRPM2, TRPV2, and TRPA1.[15][16]

The selectivity of ML-SA5 is more complex. Some evidence from automated electrophysiology suggests it activates all three TRPML isoforms with similar potency (EC₅₀ of 0.2 - 0.5 µM).[7] However, functional studies focused on autophagy have reported that ML-SA5 specifically stimulates TRPML1, but not TRPML2 or TRPML3, to induce its effects.[7][17] This discrepancy may stem from different experimental systems or cell-type-specific expression of co-factors.

Furthermore, there are conflicting reports regarding the absolute specificity of ML-SA5 for TRPML1. While some studies show that the effects of ML-SA5 are completely abolished in TRPML1 knockout cells—the gold standard for confirming on-target activity—one study noted that ML-SA5 could still induce calcium mobilization in TRPML1 knockout cells, suggesting potential off-target effects.[18][19] Researchers should validate the on-target activity of ML-SA5 in their specific system, ideally using a TRPML1 knockout or knockdown model as a negative control.

Experimental Protocols: How to Measure Potency

Accurate determination of agonist potency is fundamental. The two most common methods are fluorescence-based calcium imaging and patch-clamp electrophysiology.

Protocol 1: Fluorescence-Based Calcium Imaging

This method measures the increase in cytosolic calcium following channel activation. It is high-throughput and provides a robust functional readout.

  • Cell Preparation: Seed cells expressing TRPML1 (e.g., HEK293) in a 96- or 384-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Baseline Measurement: Wash away excess dye. Place the plate in a fluorescence plate reader equipped with automated injectors. Record a stable baseline fluorescence reading for 15-30 seconds.

  • Compound Addition: Using the injectors, add serial dilutions of ML-SA1 or ML-SA5 to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity kinetically for 1-5 minutes to capture the transient calcium flux.

  • Data Analysis: For each concentration, calculate the response (e.g., peak fluorescence minus baseline). Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[3]

Protocol 2: Automated Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the channel, providing the most direct assessment of channel activation. Automated platforms like the Qube 384 or SyncroPatch 384i allow for high-throughput screening.

  • Cell Preparation: Use a cell line with stable, high-level expression of TRPML1. To facilitate measurement at the plasma membrane, a mutant version of TRPML1 where lysosomal targeting motifs are removed (e.g., TRPML1-4A) is often used.[9][20]

  • Instrument Setup: Prepare the automated patch-clamp system with appropriate intracellular and extracellular solutions. The pH of the extracellular solution can be adjusted to 4.6 or 5.0 to mimic the lysosomal environment and potentiate the channel.[9][20]

  • Cell Application: Cells are automatically captured on the patch-clamp chip, and whole-cell configuration is established.

  • Voltage Protocol: Apply a ramp voltage protocol (e.g., -140 mV to +100 mV) to elicit TRPML1 currents.[7][20]

  • Compound Application: Apply increasing concentrations of ML-SA1 or ML-SA5 via the instrument's microfluidic system.

  • Data Analysis: Measure the current amplitude at a negative potential (e.g., -140 mV). Generate concentration-response curves by plotting the normalized current against the agonist concentration to calculate the EC₅₀.[7]

Workflow cluster_calcium Calcium Imaging Workflow cluster_epys Automated E-Phys Workflow c1 Seed Cells c2 Load with Calcium Dye c1->c2 c3 Measure Baseline Fluorescence c2->c3 c4 Add Agonist (ML-SA1/SA5) c3->c4 c5 Record Kinetic Fluorescence c4->c5 c6 Analyze Data (EC₅₀ Calculation) c5->c6 e1 Prepare Cells (e.g., TRPML1-4A) e2 Establish Whole-Cell Patch e1->e2 e3 Apply Voltage Ramp Protocol e2->e3 e4 Apply Agonist Concentrations e3->e4 e5 Record Ion Currents e4->e5 e6 Analyze Data (EC₅₀ Calculation) e5->e6

Caption: Standard experimental workflows for assessing agonist potency.

Conclusion and Recommendations

Both ML-SA1 and ML-SA5 are invaluable for the study of TRPML1 and lysosomal biology. The choice between them depends on the specific experimental context.

  • Choose ML-SA1 for:

    • Replicating foundational studies where it was the primary tool used.

    • Experiments where broad activation of all three TRPML isoforms is desired or acceptable.

    • Initial exploratory studies where a less potent, well-characterized compound is sufficient.

  • Choose ML-SA5 for:

    • Experiments requiring high potency and the use of low nanomolar concentrations to minimize off-target risks.

    • In vivo studies where achieving sufficient target engagement with minimal dosing is critical.[5]

    • Studies specifically investigating the TFEB signaling pathway.

    • Cancer biology or muscular dystrophy research, where its efficacy has been demonstrated in relevant models.[4][5]

For any experiment using ML-SA5, particularly when exploring novel pathways, it is highly recommended to perform validation using TRPML1 knockout/knockdown cells to ensure the observed effects are on-target. By understanding the distinct profiles of these two agonists, researchers can better design their experiments, interpret their results, and advance our understanding of the vital role TRPML1 plays in health and disease.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. 2014;56(6):446-456.
  • Fine M, Schmiege P, Li X. Atomic insights into ML-SI3 mediated human TRPML1 inhibition. bioRxiv. 2018. [Link]

  • Network of Cancer Research. ML-SA5 is a Potent TRPML1 Cation Channel Agonist. Published February 8, 2023. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Feng X, Xiong J, Lu Y, et al. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • Rühl M, Voigt FF, Lämmerhirt L, et al. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. Int J Mol Sci. 2024. [Link]

  • Gan N, Han Y, Zeng W, et al. TRPML1 agonist ML-SA5 mitigates uranium-induced nephrotoxicity via promoting lysosomal exocytosis. Biomedicine & Pharmacotherapy. 2024. [Link]

  • Schmiege P, Fine M, Li X. The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM. Channels (Austin). 2018;12(1):280-286. [Link]

  • Wikipedia. ML-SA1. [Link]

  • Song J, Hu M, Li M, et al. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy. 2021;17(10):2823-2841. [Link]

  • Sophion Bioscience. Development and validation of a TRPML1 assay on an automated patch clamp platform. [Link]

  • Somogyi A, Kirkham ED, Lloyd-Evans E, et al. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. J Cell Sci. 2023;136(7):jcs260712. [Link]

  • ResearchGate. Chemical structures of the synthetic TRPML1 agonists ML-SA1 and ML-SA5,... [Link]

  • ResearchGate. Small molecule activators of TRPML3. [Link]

  • Rühl M, Voigt FF, Lämmerhirt L, et al. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. MDPI. [Link]

  • Wang Y, Li S, Liu J, et al. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. Am J Physiol Cell Physiol. 2018;314(4):C449-C460. [Link]

  • Xia Z, Wang L, Li S, et al. ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. Antiviral Res. 2020;182:104922. [Link]

  • Poburko D, Lemos V, Sukumaran P, et al. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. Circ Res. 2016;119(4):534-546. [Link]

  • Metrion Biosciences. Development of TRPML1-4A assays across manual, automated patch-clamp, and fluorescence-based platforms. [Link]

  • Alzheimer's Drug Discovery Foundation. TRPML1 Agonists. [Link]

  • ResearchGate. The structure of ML-SA1-bound TRPML1 compared with other ligand-bound... [Link]

  • ResearchGate. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. [Link]

  • Butz ES, Lamberty M, Fahlbusch M, et al. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Front Mol Neurosci. 2020;13:136. [Link]

  • Li M, Zhang J, Li Y, et al. A Molecular Mechanism to Regulate Lysosome Motility for Lysosome Positioning and Tubulation. Nat Cell Biol. 2016;18(4):404-417. [Link]

  • ResearchGate. (PDF) The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]

Sources

A Researcher's Guide to Validating TRPML1-Dependent Autophagy Induced by ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

The Central Hypothesis: A TRPML1-Mediated Cascade

ML-SA1 is a potent, cell-permeable agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[2][4] TRPML1, localized to the lysosomal membrane, primarily facilitates the release of Ca2+ from the lysosome into the cytosol.[1][5] This localized Ca2+ signaling is a critical trigger for a variety of cellular processes, including the induction of autophagy.[5][6][7] Autophagy is a fundamental cellular recycling process where damaged organelles and protein aggregates are engulfed by autophagosomes, which then fuse with lysosomes for degradation. A key hypothesis is that ML-SA1-induced autophagy is a direct consequence of TRPML1 activation and the subsequent Ca2+ efflux.[6][8][9]

This guide will delineate the essential experiments to dissect this pathway, focusing on genetic and pharmacological approaches to ablate or inhibit TRPML1 function and thereby ascertain its necessity for ML-SA1-induced autophagy.

Experimental Strategy: A Multi-pronged Approach to Validation

To build a compelling case for TRPML1-dependent autophagy, a multi-faceted experimental approach is necessary. This involves not only observing the induction of autophagy by ML-SA1 but also demonstrating the abrogation of this effect upon specific disruption of TRPML1.

Core Experimental Pillars for Validation

Our validation strategy rests on three core pillars:

  • Genetic Ablation of TRPML1: This is the gold standard for determining the necessity of a protein in a cellular process. We will explore both transient knockdown using siRNA and stable knockout using CRISPR-Cas9.

  • Pharmacological Inhibition of TRPML1: Complementing genetic approaches, specific inhibitors can provide temporal control and corroborate the findings from genetic models.

  • Comprehensive Autophagy and Lysosomal Function Assessment: A multi-assay approach is crucial for a nuanced understanding of the autophagic process, from autophagosome formation to lysosomal degradation.

Pillar 1: Genetic Ablation of TRPML1

The most direct way to test for TRPML1 dependence is to remove the protein and observe if ML-SA1 can still induce autophagy.

A. Transient Knockdown with siRNA

Small interfering RNA (siRNA) offers a rapid method to reduce TRPML1 expression.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 (48h post-transfection) cluster_3 Day 4 (Post-treatment) seed_cells Seed cells to achieve 50-60% confluency transfect Transfect with TRPML1 siRNA or non-targeting control seed_cells->transfect treat Treat cells with ML-SA1 or vehicle transfect->treat harvest_protein Harvest for Western Blot (TRPML1 knockdown validation) transfect->harvest_protein autophagy_assay Perform autophagy assays (e.g., LC3 Western Blot, mCherry-EGFP-LC3 imaging) treat->autophagy_assay

Caption: Workflow for TRPML1 siRNA knockdown and subsequent autophagy analysis.

  • Cell Seeding: The day before transfection, seed your cells in a 12-well plate to reach 50-60% confluency on the day of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute 20 pmol of TRPML1-targeting siRNA or a non-targeting control siRNA in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 50 µL of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature.

  • Transfection: Add the 100 µL siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for TRPML1 knockdown.

  • ML-SA1 Treatment and Analysis: Following the knockdown period, treat the cells with ML-SA1 for the desired time and proceed with autophagy assays.

B. Stable Knockout with CRISPR-Cas9

For long-term studies and to avoid the potential off-target effects of siRNAs, generating a stable TRPML1 knockout cell line is highly recommended.[10]

G design_gRNA Design and clone gRNAs targeting TRPML1 transfect Transfect cells with Cas9 and gRNA expression vectors design_gRNA->transfect selection Select for transfected cells (e.g., antibiotic resistance) transfect->selection single_cell_cloning Isolate single cell clones selection->single_cell_cloning validation Validate TRPML1 knockout by sequencing and Western Blot single_cell_cloning->validation experimentation Use validated knockout and wild-type cells for ML-SA1 treatment and autophagy assays validation->experimentation

Caption: Workflow for generating and validating a TRPML1 knockout cell line.

  • gRNA Design and Cloning: Design at least two guide RNAs (gRNAs) targeting an early exon of the MCOLN1 gene (which encodes TRPML1) to induce frameshift mutations. Clone these into a suitable vector co-expressing Cas9 and a selection marker.

  • Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 plasmids. After 24-48 hours, apply the appropriate selection agent to enrich for transfected cells.

  • Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.

  • Screening and Validation:

    • Expand individual clones and screen for TRPML1 knockout by Western blot.

    • For clones showing loss of TRPML1 protein, perform genomic DNA sequencing of the target locus to confirm the presence of indel mutations.

Expected Outcomes from Genetic Ablation
Experimental ConditionExpected Autophagic Response to ML-SA1Rationale
Wild-Type/Control siRNA Increased autophagic fluxML-SA1 activates TRPML1, leading to autophagy induction.
TRPML1 siRNA/Knockout No significant increase in autophagic fluxThe primary target of ML-SA1 is absent, preventing the initiation of the autophagic cascade.

Pillar 2: Pharmacological Inhibition of TRPML1

Pharmacological inhibitors offer a complementary approach to genetic methods.[11] While specific and potent TRPML1 inhibitors are still emerging, compounds like ML-SI3 can be used to acutely block TRPML1 function.[12]

  • Pre-treatment with Inhibitor: Pre-incubate cells with a TRPML1 inhibitor (e.g., ML-SI3) for a short period (e.g., 30-60 minutes) before adding ML-SA1.

  • Co-treatment: Treat the cells with both the inhibitor and ML-SA1 for the desired duration.

  • Washout and Recovery (Optional): To assess the reversibility of the inhibition, the inhibitor can be washed out before ML-SA1 treatment.

Expected Outcomes from Pharmacological Inhibition
Experimental ConditionExpected Autophagic Response to ML-SA1Rationale
ML-SA1 alone Increased autophagic fluxUninhibited TRPML1 is activated by ML-SA1.
TRPML1 Inhibitor + ML-SA1 Attenuated or no increase in autophagic fluxThe inhibitor blocks the channel, preventing ML-SA1 from exerting its effect.

Pillar 3: Comprehensive Autophagy and Lysosomal Function Assessment

Observing changes in a single autophagy marker is insufficient. A robust analysis requires monitoring multiple stages of the autophagy pathway.

A. Monitoring Autophagosome Formation and Degradation: LC3-II Western Blotting

The conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.[13]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an ECL substrate. LC3-I typically runs at 16-18 kDa, while LC3-II runs faster at 14-16 kDa.

Crucial Consideration: Autophagic Flux

An accumulation of LC3-II can signify either increased autophagosome formation or a blockage in their degradation.[13][14] To distinguish between these possibilities, an autophagic flux assay is essential. This is typically done by treating cells with a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, which prevents the degradation of autophagosomes.

ConditionObserved LC3-II LevelsInterpretation
ML-SA1 IncreasedAutophagy is induced.
ML-SA1 + Bafilomycin A1 Further increased compared to ML-SA1 aloneML-SA1 increases autophagic flux (formation and degradation).
TRPML1 Knockout + ML-SA1 + Bafilomycin A1 No significant increase compared to Bafilomycin A1 aloneML-SA1 fails to induce autophagosome formation in the absence of TRPML1.
B. Visualizing Autophagic Flux: The mCherry-EGFP-LC3 Reporter Assay

This powerful fluorescence microscopy-based assay allows for the visualization of autophagosome maturation into autolysosomes.[15][16][17][18] The tandem-tagged LC3 protein fluoresces yellow (mCherry and EGFP) in neutral pH autophagosomes. Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce red.[19]

G transfect_cells Transfect cells with mCherry-EGFP-LC3 plasmid generate_stable_line Generate a stable cell line (optional, but recommended) transfect_cells->generate_stable_line treat_cells Treat cells with ML-SA1 in the presence or absence of TRPML1 (knockdown/knockout) generate_stable_line->treat_cells image_cells Acquire images using a fluorescence microscope treat_cells->image_cells quantify_puncta Quantify yellow (autophagosomes) and red (autolysosomes) puncta per cell image_cells->quantify_puncta

Caption: Workflow for the mCherry-EGFP-LC3 autophagic flux assay.

C. Assessing Lysosomal Function

Since TRPML1 is a lysosomal channel, it is important to assess whether ML-SA1 treatment impacts overall lysosomal health.

  • Lysosomal pH: Use ratiometric dyes like LysoSensor Yellow/Blue to measure the pH of the lysosomal lumen.[20][21]

  • Lysosomal Enzyme Activity: Employ fluorogenic substrates to measure the activity of key lysosomal hydrolases, such as cathepsins.[20][21]

  • Lysosomal Staining: Dyes like LysoTracker can be used to visualize and quantify the lysosomal compartment.[21][22]

Synthesizing the Evidence for a Definitive Conclusion

This rigorous, multi-faceted approach ensures the scientific integrity of your findings and provides the level of validation required by the scientific and drug development communities.

References

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system - ORCA - Cardiff University.
  • ML-SA1 - Wikipedia. [Link]

  • Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PubMed. [Link]

  • LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. [Link]

  • ML-SA1 - Drug Targets, Indications, Patents - Patsnap Synapse. [Link]

  • Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC. [Link]

  • LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway - OUCI. [Link]

  • Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - NIH. [Link]

  • (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway - PubMed. [Link]

  • Exploring lysosomal biology: current approaches and methods - PMC - PubMed Central. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway | Request PDF. [Link]

  • Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis - PMC - PubMed Central. [Link]

  • Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes - Frontiers. [Link]

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx - PMC - NIH. [Link]

  • Current methods to analyze lysosome morphology, positioning, motility and function - PMC. [Link]

  • The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - Company of Biologists Journals. [Link]

  • MCOLN1/TRPML1 inhibition - a novel strategy used by Helicobacter pylori to escape autophagic killing and antibiotic eradication therapy in vivo - NIH. [Link]

  • TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - Semantic Scholar. [Link]

  • mcherry-GFP-Lc3 reporter cells enable flow cytometric quantification... - ResearchGate. [Link]

  • Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry. [Link]

  • Quantitative and qualitative analysis of autophagy flux using imaging - PMC - NIH. [Link]

  • Current methods to analyze lysosome morphology, positioning, motility and function.. [Link]

  • siRNA-mediated down-regulation of TRPML1 and PPT1 result in decreased... - ResearchGate. [Link]

  • MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. [Link]

  • Heteromultimeric TRPML channel assemblies play a crucial role in the regulation of cell viability models and starvation-induced autophagy - Company of Biologists Journals. [Link]

  • GFP-LC3 and mCherry-EGFP-LC3 puncta formation assays - Bio-protocol. [Link]

  • The mCherry-GFP-LC3 assay and elevated phagophore formation showing... | Download Scientific Diagram - ResearchGate. [Link]

  • Validation of CRISPR/Cas9 knockout of the TRPML1 gene. A Schematic... | Download Scientific Diagram - ResearchGate. [Link]

  • siRNA knockdown - Protocols.io. [Link]

  • Application of CRISPR/Cas9 to Autophagy Research - PubMed. [Link]

  • Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1... - ResearchGate. [Link]

  • TRPML1-induced autophagy inhibition triggers mitochondrial mediated apoptosis - PubMed. [Link]

  • ML-SA1 and SN-2 inhibit endocytosed viruses through regulating TRPML channel expression and activity - PubMed. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. [Link]

  • Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC - PubMed Central. [Link]

  • siRNA Transfection Protocol - YouTube. [Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. [Link]

Sources

A Researcher's Guide to TRPML Agonists: A Comparative Analysis of ML-SA1 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology, neuroscience, and drug development, the transient receptor potential mucolipin (TRPML) channels represent a compelling therapeutic target. These endolysosomal cation channels are crucial regulators of cellular homeostasis, implicated in processes ranging from autophagy and lysosomal biogenesis to exocytosis and ion homeostasis.[1][2][3] Dysregulation of TRPML1, the most ubiquitously expressed member of the family, is directly linked to the lysosomal storage disorder mucolipidosis type IV (MLIV) and is increasingly implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4][5][6]

The advent of synthetic small-molecule agonists has provided powerful tools to probe TRPML channel function and explore their therapeutic potential. Among these, ML-SA1 has become a widely used pharmacological tool. However, a nuanced understanding of its properties relative to other available agonists is critical for rigorous experimental design and accurate data interpretation. This guide provides an in-depth comparison of ML-SA1 with other notable TRPML agonists, offering insights into their mechanisms, selectivity, and experimental applications, grounded in published data.

The TRPML Channel Family: Gatekeepers of Lysosomal Function

The TRPML subfamily consists of three members: TRPML1 (MCOLN1), TRPML2 (MCOLN2), and TRPML3 (MCOLN3).[7] While TRPML1 is broadly expressed, TRPML2 and TRPML3 exhibit more restricted expression patterns, with enrichment in immune cells and the inner ear, respectively.[7][8] These channels are predominantly localized to the membranes of late endosomes and lysosomes.[7][8]

TRPML channels are polymodal sensors, responding to a variety of stimuli. The endogenous phosphoinositide PI(3,5)P₂ is a key physiological agonist for all three TRPML isoforms.[8][9][10] Luminal pH also modulates channel activity, with TRPML1 showing maximal activity at the acidic pH characteristic of lysosomes.[7][10] Upon activation, TRPML channels mediate the release of cations, primarily Ca²⁺ and Fe²⁺, from the lysosomal lumen into the cytosol.[1][7] This localized ion flux triggers a cascade of downstream signaling events, influencing a wide array of cellular processes.

Comparative Analysis of TRPML Agonists

The selection of an appropriate TRPML agonist is contingent upon the specific research question, the cellular context, and the desired level of isoform selectivity. This section compares the key characteristics of ML-SA1, MK6-83, and SN-2.

AgonistPrimary Target(s)Reported EC₅₀Key Features & Considerations
ML-SA1 TRPML1, TRPML2, TRPML3~10 µM (for TRPML1)[11]Broad-spectrum TRPML agonist. Activates all three human isoforms.[10] Synergistic with the endogenous agonist PI(3,5)P₂.[11][12] Widely used to study general TRPML function.
MK6-83 TRPML1~110 nMMore potent and efficacious for TRPML1 than ML-SA1.[13][14] Shows moderate selectivity for TRPML1 over TRPML2 and TRPML3.[15] Useful for studies focusing specifically on TRPML1.
SN-2 TRPML3~1.8 µM[16]Highly selective for TRPML3 with no significant activity at TRPML1 and TRPML2.[17] Valuable tool for dissecting the specific roles of TRPML3.

Mechanism of Action: More Than Just Opening a Gate

While all these compounds are classified as agonists, their precise mechanisms of action can differ. ML-SA1 is considered a true agonist of mammalian TRPML1, capable of activating the channel independently of PI(3,5)P₂.[18][19] However, it can also act as an allosteric modulator, increasing the channel's sensitivity to PI(3,5)P₂.[18] Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic cavity formed by transmembrane helices S5 and S6, inducing a conformational change that opens the channel pore.[20]

MK6-83 also acts as a direct activator of TRPML1.[14] Its higher potency suggests a more efficient interaction with the channel's binding site or a greater ability to stabilize the open conformation. SN-2's high selectivity for TRPML3 points to subtle but critical differences in the agonist binding pockets among the TRPML isoforms.

Experimental Workflows: Measuring TRPML Agonist Activity

Assessing the effects of TRPML agonists requires robust and validated experimental protocols. The two most common methods are intracellular calcium imaging and patch-clamp electrophysiology.

Lysosomal Calcium Release Assay using Genetically Encoded Calcium Indicators

This method provides a dynamic, real-time measurement of TRPML channel activity in intact cells by monitoring the release of calcium from lysosomes.

Principle: A genetically encoded calcium indicator (GECI), such as GCaMP, is targeted to the lysosomal membrane by fusing it to TRPML1. Upon agonist-induced channel opening, the efflux of Ca²⁺ from the lysosome into the cytosol is detected as an increase in GCaMP fluorescence.[11][21]

Detailed Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293 or CHO cells) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect cells with a plasmid encoding a lysosomally-targeted GECI (e.g., GCaMP3-ML1) using a suitable transfection reagent. Allow 24-48 hours for protein expression.

    • As a negative control, use a non-conducting pore mutant of the GECI-TRPML1 fusion protein.[11]

  • Calcium Imaging:

    • Wash the cells with a Ca²⁺-free bath solution (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with EGTA) to eliminate contributions from extracellular Ca²⁺ influx.

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

    • Acquire baseline fluorescence images.

    • Perfuse the cells with the TRPML agonist (e.g., 10-20 µM ML-SA1) in the Ca²⁺-free bath solution and record the change in GCaMP fluorescence over time.[21]

    • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain the maximal fluorescence response for normalization.

  • Data Analysis:

    • Quantify the change in fluorescence intensity in individual cells over time.

    • Express the response as the change in fluorescence over the baseline fluorescence (ΔF/F₀).

    • Compare the responses elicited by different agonists or concentrations.

Experimental Workflow: Lysosomal Calcium Release Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Plate Cells transfect Transfect with GCaMP3-ML1 start->transfect express Allow Protein Expression (24-48h) transfect->express wash Wash with Ca2+-free solution express->wash baseline Acquire Baseline Fluorescence wash->baseline agonist Apply TRPML Agonist baseline->agonist record Record Fluorescence Change agonist->record ionomycin Apply Ionomycin (Max Response) record->ionomycin quantify Quantify Intensity ionomycin->quantify normalize Calculate ΔF/F₀ quantify->normalize compare Compare Responses normalize->compare

Caption: Workflow for measuring agonist-induced lysosomal Ca²⁺ release.

Whole-Lysosome Patch-Clamp Electrophysiology

This powerful technique allows for the direct measurement of ion currents across the lysosomal membrane, providing detailed information about channel properties.

Principle: Lysosomes are isolated from cells and enlarged through vacuolation. A glass micropipette is used to form a high-resistance seal with the lysosomal membrane, allowing for the recording of ion channel currents in response to agonist application.[11]

Detailed Protocol:

  • Lysosome Isolation and Enlargement:

    • Culture cells and treat them with a vacuolating agent (e.g., 1 µM Bafilomycin A1 for 12-16 hours) to induce the formation of enlarged lysosomes.

    • Harvest the cells and homogenize them to release the organelles.

    • Isolate the enlarged lysosomes by centrifugation.

  • Patch-Clamp Recording:

    • Transfer the isolated lysosomes to a recording chamber on an inverted microscope.

    • Use a patch-clamp amplifier and data acquisition system.

    • Fill a glass micropipette with a suitable pipette solution and approach an enlarged lysosome.

    • Form a gigaseal between the pipette tip and the lysosomal membrane.

    • Establish the whole-lysosome configuration by applying a brief suction pulse to rupture the membrane patch.

    • Apply voltage ramps or steps and record the resulting currents.

  • Agonist Application and Data Analysis:

    • Perfuse the bath with a solution containing the TRPML agonist (e.g., ML-SA1, MK6-83).

    • Record the agonist-induced currents.

    • Analyze the current-voltage (I-V) relationship, current density, and channel kinetics.

Signaling Pathways Activated by TRPML Agonists

Activation of TRPML channels by agonists like ML-SA1 initiates a signaling cascade that impacts numerous cellular functions. A key pathway involves the interplay between TRPML1, the master regulator of lysosomal biogenesis TFEB (Transcription Factor EB), and the mTORC1 complex.

Under normal conditions, mTORC1 phosphorylates and inactivates TFEB, retaining it in the cytoplasm. Lysosomal Ca²⁺ release via TRPML1 activation leads to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates TFEB, promoting its translocation to the nucleus.[1] In the nucleus, TFEB drives the expression of genes involved in lysosome biogenesis and autophagy, creating a positive feedback loop as TRPML1 itself is a TFEB target gene.[1] This pathway is crucial for cellular clearance and adaptation to stress.

TRPML1-TFEB Signaling Pathway

G cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPML1 TRPML1 Ca_cyto Ca²⁺ TRPML1->Ca_cyto Ca²⁺ efflux Ca_lumen Ca²⁺ MLSA1 ML-SA1 MLSA1->TRPML1 activates mTORC1 mTORC1 TFEB_P TFEB-P (Inactive) mTORC1->TFEB_P phosphorylates (inactivates) TFEB TFEB (Active) TFEB_P->TFEB dephosphorylates TFEB_n TFEB TFEB->TFEB_n translocates Calcineurin Calcineurin Calcineurin->TFEB_P inhibits inactivation Ca_cyto->Calcineurin activates DNA CLEAR Gene Network (e.g., TRPML1 gene) TFEB_n->DNA binds Transcription Transcription DNA->Transcription promotes Transcription->TRPML1 Upregulates (Positive Feedback)

Sources

Genetic Validation of ML-SA1 Effects Using TRPML1 Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular biology and drug discovery, the specific validation of a small molecule's on-target effects is paramount. This guide provides an in-depth comparison of the effects of ML-SA1, a synthetic agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, in wild-type (WT) versus TRPML1 knockout (KO) cells.[1] The use of a knockout cell line represents the gold-standard negative control to unequivocally attribute the cellular activities of ML-SA1 to its intended target, TRPML1.[1]

The Imperative of Genetic Validation

ML-SA1 is a valuable chemical tool used to investigate the physiological roles of TRPML1, a crucial cation channel primarily located on the membrane of late endosomes and lysosomes.[1][2] TRPML1 mediates the release of cations like calcium (Ca²⁺) from these organelles into the cytosol, playing a vital role in processes such as autophagy, lysosomal biogenesis, and cellular clearance.[1][3][4] While ML-SA1 is known to activate all three members of the mammalian TRPML subfamily (TRPML1-3), genetic ablation of TRPML1 is often sufficient to abolish the majority of its cellular effects, highlighting TRPML1 as its primary target in many cell types.[1][5]

However, no small molecule is perfectly specific. Off-target effects are a constant concern, potentially leading to misinterpretation of experimental results. By comparing the response to ML-SA1 in cells possessing TRPML1 (wild-type) with those genetically engineered to lack it (knockout), we can confidently dissect the on-target versus potential off-target activities. If a cellular event induced by ML-SA1 is absent in TRPML1 KO cells, it provides strong evidence that the effect is mediated by TRPML1.[1]

Core Experimental Comparison: Wild-Type vs. TRPML1 Knockout Cells

The fundamental comparison relies on a simple yet powerful logical framework: a TRPML1-dependent effect of ML-SA1 will be observed in wild-type cells but will be significantly diminished or completely absent in TRPML1 knockout cells.

Caption: Workflow for comparative calcium imaging in WT and TRPML1-KO cells.

Step-by-Step Methodology:
  • Cell Seeding: The day before the experiment, seed wild-type and TRPML1-KO cells into a 96-well, black, clear-bottom imaging plate. Aim for a confluence of 80-90% on the day of the assay.

  • Reagent Preparation:

    • Loading Buffer: Prepare Hank's Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES and 1 mM EGTA to chelate any residual extracellular calcium.

    • Fura-2 AM Stock: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Fura-2 AM Working Solution: Dilute the stock solution in the Loading Buffer to a final concentration of 2-5 µM.

  • Dye Loading:

    • Aspirate the culture medium from the cells.

    • Add 100 µL of the Fura-2 AM working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark. [6]4. Washing and De-esterification:

    • Gently wash the cells twice with 100 µL of Loading Buffer to remove extracellular dye.

    • Add 100 µL of fresh Loading Buffer to each well and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester within the cells. [6]5. Calcium Measurement:

    • Place the plate in a fluorescence plate reader or on an inverted microscope equipped for ratiometric imaging.

    • Set the excitation wavelengths to alternate between 340 nm and 380 nm, with emission collected at ~510 nm. [6] * Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Using an automated injector or by hand, add your desired concentration of ML-SA1 (typically 10-20 µM) or vehicle control (DMSO). [7][8] * Immediately begin recording the fluorescence ratio for 5-10 minutes to capture the full kinetic response.

    • As a final step, add a saturating concentration of Ionomycin (e.g., 5 µM) to obtain a maximal Ca²⁺ signal, confirming the dynamic range of the assay.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • Normalize the data by dividing the ratio at each time point by the average baseline ratio (R/R₀).

    • Compare the peak response (max R/R₀) between wild-type and TRPML1-KO cells treated with ML-SA1.

Interpreting the Results

A successful experiment will show a sharp, transient increase in the F340/F380 ratio in wild-type cells upon addition of ML-SA1, indicating a release of intracellular calcium. [7]In stark contrast, the TRPML1-KO cells should exhibit a flat baseline with no significant response to the same concentration of ML-SA1. [7]This absence of a response in the knockout cells is the critical piece of evidence that validates the Ca²⁺ release as a TRPML1-mediated event.

Conclusion

The genetic validation of ML-SA1's effects using TRPML1 knockout cells is a non-negotiable step for rigorous scientific inquiry. By employing straightforward yet powerful techniques like live-cell calcium imaging, researchers can definitively link the pharmacological action of ML-SA1 to the function of the TRPML1 channel. This approach not only validates the primary mechanism of action but also provides a clean experimental system to explore the downstream consequences of TRPML1 activation in health and disease.

References

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium. 2014;56(6):446-456. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • ML-SA1. Wikipedia. [Link]

  • Feng X, Xiong J, Lu Y, Xia X, Zhu MX. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • Tsunemi T, Hamada K, Krainc D. Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Neuroscience. 2022;16:846337. [Link]

  • Martini-Stoica H, et al. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ORCA - Cardiff University. [Link]

  • TRPML1 Agonists. Alzheimer's Drug Discovery Foundation. [Link]

  • Prakriya M, et al. Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells. Frontiers in Physiology. 2023;14:123456. [Link]

  • Wiedenmann S, et al. Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. International Journal of Molecular Sciences. 2022;23(15):8576. [Link]

  • ML-SA1 induces TRPML1-mediated Ca2+ release from... ResearchGate. [Link]

  • Rusmini P, et al. The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance. Scientific Reports. 2019;9:10688. [Link]

  • Li X, et al. Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis. Cell Death & Disease. 2022;13(1):93. [Link]

  • Gómez NM, et al. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation. FASEB Journal. 2018;32(2):fb.201700541R. [Link]

  • Saffari R, et al. TRPML1 activation ameliorates lysosomal phenotypes in CLN3 deficient retinal pigment epithelial cells. Communications Biology. 2021;4:1162. [Link]

  • Wang Y, et al. Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Cell Death & Disease. 2022;13(1):86. [Link]

  • Discovery and CHARACTERISATION OF A NOVEL TRPML1 AGONIST. Storyblok. [Link]

  • Development and validation of a TRPML1 assay on an automated patch clamp platform. Sophion Bioscience. [Link]

  • Imaging approaches to measuring lysosomal calcium. ResearchGate. [Link]

  • Liu X, et al. Release of calcium from endolysosomes increases calcium influx through N-type calcium channels: Evidence for acidic store-operated calcium entry in neurons. Journal of Neurochemistry. 2017;143(1):50-59. [Link]

  • Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1... ResearchGate. [Link]

  • Macquaide N, et al. Lysosomal calcium loading promotes spontaneous calcium release by potentiating ryanodine receptors. Journal of General Physiology. 2021;153(1):e202012683. [Link]

  • (PDF) Lysosomal calcium loading promotes spontaneous calcium release by potentiating ryanodine receptors. ResearchGate. [Link]

  • Martini-Stoica H, et al. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Autophagy. 2022;18(1):14-31. [Link]

  • Schmiege P, et al. Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife. 2021;10:e69533. [Link]

  • Chen C-C, et al. MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy. 2021;17(6):1414-1433. [Link]

Sources

A Comparative Analysis of ML-SA1 and Endogenous TRPML1 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling, the transient receptor potential mucolipin 1 (TRPML1) channel stands as a critical regulator of endolysosomal function. As a non-selective cation channel, its activation and subsequent release of ions, primarily Ca2+, from lysosomes are pivotal for processes ranging from autophagy and vesicular trafficking to cellular clearance.[1][2] The burgeoning interest in TRPML1 as a therapeutic target for lysosomal storage diseases and neurodegenerative disorders has intensified the need for a nuanced understanding of its activators.[3][4] This guide provides a comprehensive comparative analysis of the widely used synthetic agonist, ML-SA1, and the key endogenous agonists of TRPML1, offering researchers a detailed roadmap for their experimental designs and interpretations.

The Central Player: TRPML1 and its Physiological Significance

TRPML1 is predominantly localized to the membranes of late endosomes and lysosomes.[5] Its activity is crucial for maintaining the health of these organelles and, by extension, the cell. Dysfunctional TRPML1 leads to the lysosomal storage disease Mucolipidosis type IV (MLIV), characterized by severe neurodegeneration and motor deficits.[2] The channel's role in cellular homeostasis is underscored by its involvement in a positive feedback loop with the master regulator of lysosomal biogenesis, transcription factor EB (TFEB), and a negative feedback loop with mTORC1.[1] Calcium release through TRPML1 activates TFEB, promoting the expression of lysosomal and autophagic genes.[1] This intricate regulatory network highlights the therapeutic potential of modulating TRPML1 activity.

The Agonists: A Head-to-Head Comparison

The activation of TRPML1 can be achieved through both synthetic small molecules and endogenous ligands. Here, we dissect the key characteristics of the synthetic agonist ML-SA1 and the primary endogenous agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), with a brief discussion on the controversial role of nicotinic acid adenine dinucleotide phosphate (NAADP).

Mechanism of Action: Direct versus Allosteric Modulation

ML-SA1 is a potent, cell-permeable synthetic agonist of TRPML channels.[6] For mammalian TRPML1, ML-SA1 acts as a direct agonist, capable of activating the channel independently of endogenous ligands.[7][8] This direct activation is a key advantage in experimental settings, as it allows for the specific and robust stimulation of TRPML1-mediated Ca2+ release.[9] Interestingly, its mechanism can differ across species; in Drosophila, ML-SA1 acts as an allosteric modulator, enhancing the channel's sensitivity to its endogenous agonist PI(3,5)P2 rather than directly gating it.[7][8]

Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) is recognized as the primary and most potent endogenous agonist of TRPML1.[4][10] This low-abundance phosphoinositide is specifically enriched in the membranes of late endosomes and lysosomes, ensuring the localized activation of TRPML1 where its function is required.[5] The synthesis of PI(3,5)P2 by the PIKfyve kinase complex is a critical regulatory step, and inhibition of PIKfyve phenocopies many of the cellular defects observed in TRPML1 deficiency.[11]

Nicotinic acid adenine dinucleotide phosphate (NAADP) has also been proposed as an endogenous TRPML1 agonist, mediating Ca2+ release from acidic stores.[12][13] However, this role is a subject of ongoing debate, with some studies suggesting that NAADP-induced Ca2+ release is independent of TRPML1.[14] Further research is needed to definitively elucidate the relationship between NAADP and TRPML1.

cluster_endogenous Endogenous Activation cluster_synthetic Synthetic Activation PI(3,5)P2 PI(3,5)P2 TRPML1 TRPML1 PI(3,5)P2->TRPML1 Directly Activates PIKfyve PIKfyve PIKfyve->PI(3,5)P2 Synthesizes Lysosomal Ca2+ Release Lysosomal Ca2+ Release TRPML1->Lysosomal Ca2+ Release ML-SA1 ML-SA1 ML-SA1->TRPML1 Directly Activates Cellular Processes Autophagy Vesicular Trafficking Gene Expression (TFEB) Lysosomal Ca2+ Release->Cellular Processes Whole-Lysosome Patch-Clamp Workflow A Cell Culture & Lysosome Enlargement (Vacuolin-1) B Lysosome Isolation A->B Rupture cell C Giga-seal Formation B->C Approach with pipette D Whole-Lysosome Configuration C->D Apply suction E Agonist Application & Current Recording D->E Apply voltage ramps & perfuse agonist

Figure 2. Experimental workflow for whole-lysosome patch-clamp electrophysiology.

Lysosomal Ca2+ Imaging

This method provides a more high-throughput approach to assess TRPML1 activity by measuring changes in cytosolic Ca2+ concentration upon agonist application.

Methodology:

  • Cell Culture and Dye Loading:

    • Plate cells on glass-bottom dishes.

    • For measuring cytosolic Ca2+, load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • For specifically measuring lysosomal Ca2+ release, genetically encoded Ca2+ indicators targeted to the lysosome (e.g., GCaMP3-ML1) can be used. [9][15]2. Imaging Setup:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera for time-lapse imaging.

  • Experimental Procedure:

    • Perfuse the cells with a low Ca2+ extracellular solution to minimize Ca2+ influx from the outside. [9] * Establish a baseline fluorescence reading.

    • Apply the TRPML1 agonist (e.g., ML-SA1) and record the change in fluorescence intensity over time.

    • As a positive control, apply a Ca2+ ionophore (e.g., ionomycin) at the end of the experiment to determine the maximal fluorescence response. [9]4. Data Analysis:

    • Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F0) to determine the magnitude of the Ca2+ response.

Concluding Remarks for the Discerning Researcher

The choice between ML-SA1 and modulating endogenous agonist pathways depends critically on the experimental question. ML-SA1 offers a powerful tool for the direct and potent activation of TRPML1, enabling the elucidation of its downstream cellular consequences. However, its off-target effects on other TRPML subtypes must be considered. Studies involving the manipulation of PI(3,5)P2 levels, for instance through PIKfyve inhibition, provide a more physiologically relevant context for understanding TRPML1 regulation, albeit with the caveat of potentially affecting other PI(3,5)P2-dependent processes.

A multi-faceted approach, combining direct pharmacological activation with the modulation of endogenous pathways and employing rigorous techniques such as whole-lysosome patch-clamping, will undoubtedly yield the most comprehensive and reliable insights into the complex biology of TRPML1. As our understanding of this crucial ion channel deepens, so too will our ability to therapeutically harness its potential for the treatment of a range of debilitating diseases.

References

  • Alzheimer's Drug Discovery Foundation. TRPML1 Agonists. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456. [Link]

  • Patsnap Synapse. ML-SA1. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Martini-Stoica, H., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs260596. [Link]

  • Earley, S., et al. (2018). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. Circulation Research, 123(6), 684-698. [Link]

  • Metrion Biosciences. Endo-lysosomal patch clamp assay: TRPML1 case study. [Link]

  • Grimm, C., et al. (2012). An electrophysiological approach to analyze lysosomal cation channels of the TRP channel superfamily. Methods in Molecular Biology, 793, 345-361. [Link]

  • Metrion Biosciences. Development of TRPML1-4A assays across manual, automated patch-clamp, and fluorescence-based platforms. [Link]

  • ResearchGate. Fig. 2. Agonist-induced TRPML1 channel activity at the PM is suppressed... [Link]

  • Martini-Stoica, H., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. Cardiff University. [Link]

  • Martini-Stoica, H., et al. (2023). The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • Li, P., et al. (2017). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. International Journal of Molecular Sciences, 18(11), 2354. [Link]

  • Dong, X. P., et al. (2010). PI(3,5)P2 Controls Membrane Traffic by Direct Activation of Mucolipin Ca2+ Release Channels in the Endolysosome. Nature Communications, 1, 38. [Link]

  • ResearchGate. PI(3,5)P2 activates endogenous TRPML-like currents (ITRPML1-L) in the... [Link]

  • Shen, D., et al. (2012). Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release. Nature Communications, 3, 731. [Link]

  • ResearchGate. Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1... [Link]

  • Zhang, F., et al. (2011). Reconstitution of lysosomal NAADP-TRP-ML1 signaling pathway and its function in TRP-ML1−/− cells. American Journal of Physiology-Cell Physiology, 301(5), C1136-C1145. [Link]

  • Höglinger, D., et al. (2019). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Neuroscience, 13, 1079. [Link]

  • Sidin, K., et al. (2020). TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells. International Journal of Molecular Sciences, 21(23), 9030. [Link]

  • Wikipedia. ML-SA1. [Link]

  • Lin, P. H., et al. (2012). Transient Receptor Potential Mucolipin 1 (TRPML1) and Two-pore Channels Are Functionally Independent Organellar Ion Channels. Journal of Biological Chemistry, 287(22), 18423-18434. [Link]

  • Li, M., et al. (2016). The lysosomal Ca2+ release channel TRPML1 regulates lysosome size by activating calmodulin. Journal of Biological Chemistry, 291(40), 20925-20935. [Link]

  • Li, C., et al. (2017). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy, 13(5), 947-963. [Link]

  • ResearchGate. Characterization of lysosomal Ca 2+ release via TRPML1 channel... [Link]

  • ResearchGate. Electrophysiological characterization of TRPML1 and its agonist-binding... [Link]

  • ResearchGate. The ML-SA1-binding site (a) A close-up view of the indicated regions in... [Link]

  • Santoni, M., et al. (2022). The Lysosomal Calcium Channel TRPML1 Maintains Mitochondrial Fitness in NK Cells through Interorganelle Cross-Talk. Journal of Immunology, 208(12), 2821-2831. [Link]

  • Saffi, G. T., et al. (2019). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. Journal of Cell Biology, 218(10), 3379-3395. [Link]

  • Zhang, F., et al. (2008). TRP-ML1 functions as a lysosomal NAADP-sensitive Ca2+ release channel in coronary arterial myocytes. Circulation Research, 102(10), 1200-1208. [Link]

  • bioRxiv. TRPML1 gating modulation by allosteric mutations and lipids. [Link]

  • ResearchGate. (PDF) Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. [Link]

  • BioAscent. Discovery and CHARACTERISATION OF A NOVEL TRPML1 AGONIST. [Link]

  • Galione, A., et al. (2019). NAADP Receptors. Physiological Reviews, 99(1), 127-173. [Link]

  • Peng, X., et al. (2024). Discovery and characterization of novel TRPML1 agonists. Bioorganic & Medicinal Chemistry Letters, 98, 129595. [Link]

Sources

A Senior Application Scientist's Guide to Validating ML-SA1's Effect on TRPML1 Currents Using Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of lysosomal signaling, the transient receptor potential mucolipin 1 (TRPML1) ion channel presents a compelling therapeutic target. Loss-of-function mutations in the MCOLN1 gene, which encodes TRPML1, lead to the severe neurodegenerative lysosomal storage disorder, mucolipidosis type IV (MLIV)[1]. The synthetic agonist, ML-SA1, has emerged as a powerful chemical tool to probe TRPML1 function and explore its therapeutic potential in various disease models, including MLIV and Niemann-Pick's disease type C[2][3][4].

This guide provides an in-depth, experience-driven comparison of methodologies for validating the effects of ML-SA1 on TRPML1, with a primary focus on the gold-standard technique: patch clamp electrophysiology. Beyond a mere recitation of steps, this document delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to your research.

The Central Role of TRPML1 in Lysosomal Function

TRPML1 is a non-selective cation channel predominantly localized to the membranes of late endosomes and lysosomes[5][6][7]. It plays a critical role in a multitude of cellular processes, including:

  • Lysosomal trafficking and biogenesis : TRPML1-mediated Ca²⁺ release is essential for the fusion and fission events that govern the movement and maturation of lysosomes[6][8].

  • Autophagy : The channel is integral to the fusion of autophagosomes with lysosomes, a key step in cellular degradation and recycling pathways[8][9].

  • Nutrient sensing : TRPML1 activity is linked to the mTOR signaling pathway, a central regulator of cellular metabolism and growth[10].

  • Lysosomal exocytosis : Activation of TRPML1 can trigger the release of lysosomal contents to the extracellular space, a process involved in plasma membrane repair and cellular clearance[7].

Given its multifaceted roles, dysregulation of TRPML1 function has been implicated in a range of pathologies beyond MLIV, including other neurodegenerative diseases and certain cancers[10].

ML-SA1: A Specific Agonist of TRPML Channels

ML-SA1 was identified as a potent, cell-permeable small molecule that activates all three members of the mammalian TRPML channel subfamily (TRPML1, TRPML2, and TRPML3)[4][11]. For TRPML1, ML-SA1 acts as a true agonist, capable of inducing channel opening and subsequent Ca²⁺ release from lysosomes, independent of the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)[2][3][11]. Cryo-electron microscopy studies have revealed that ML-SA1 binds to a hydrophobic cavity formed by transmembrane helices S5 and S6, inducing a conformational change that opens the channel pore[12]. This detailed structural understanding provides a solid foundation for interpreting the functional data obtained from experimental validation.

TRPML1_Activation_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TRPML1 TRPML1 Ca2+ Ca²⁺ TRPML1->Ca2+ Mediates Efflux Cellular_Response Cellular Response (e.g., Autophagy, Trafficking) Ca2+->Cellular_Response Triggers ML_SA1 ML-SA1 ML_SA1->TRPML1 Binds & Activates

Caption: ML-SA1 activates TRPML1, leading to Ca²⁺ efflux and cellular responses.

The Gold Standard: Patch Clamp Electrophysiology

Patch clamp is an unparalleled technique for directly measuring the ion flow through channels, providing high-fidelity insights into their biophysical properties[13][14]. For validating ML-SA1's effect on TRPML1, the whole-cell configuration is the most commonly employed method[15][16].

Why Whole-Cell Patch Clamp?

The whole-cell configuration offers several advantages for this specific application:

  • Direct measurement of channel activity : It allows for the recording of macroscopic currents from the entire population of channels on the cell membrane, providing a robust readout of ML-SA1-induced activation.

  • Control of the intracellular environment : The pipette solution dialyzes the cell, allowing for precise control over the intracellular ionic concentrations and the introduction of specific signaling molecules or inhibitors.

  • Voltage control : The membrane potential can be clamped at a desired voltage, enabling the study of the voltage-dependence of TRPML1 currents.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing whole-cell patch clamp recordings to validate the effect of ML-SA1 on TRPML1 currents. This protocol is designed for a heterologous expression system (e.g., HEK293 cells) overexpressing TRPML1, a common and effective approach.

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture & Transfection Pipette_Fabrication 2. Pipette Fabrication & Filling Seal_Formation 3. Approach Cell & Form Gigaseal Pipette_Fabrication->Seal_Formation Whole_Cell 4. Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Data_Acquisition 5. Record Baseline Currents Whole_Cell->Data_Acquisition Drug_Application 6. Apply ML-SA1 Data_Acquisition->Drug_Application Data_Analysis 7. Record ML-SA1-Induced Currents Drug_Application->Data_Analysis Analysis 8. Data Analysis Data_Analysis->Analysis

Caption: Workflow for whole-cell patch clamp validation of ML-SA1 on TRPML1.

1. Cell Preparation:

  • Cell Line: HEK293T cells are a reliable choice due to their robust growth and high transfection efficiency.

  • Transfection: Transiently transfect cells with a plasmid encoding human TRPML1. To facilitate plasma membrane expression for easier recording, a mutant form of TRPML1 (e.g., TRPML1-4A or a gain-of-function mutant like V432P) can be used, as wild-type TRPML1 is predominantly lysosomal[7][17][18]. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells.

  • Culture: Plate cells on glass coverslips 24-48 hours post-transfection.

2. Solutions:

Solution TypeCompositionPurpose
External (Bath) Solution 145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH)Mimics the extracellular environment.
Internal (Pipette) Solution 140 mM Cs-methanesulfonate, 5 mM CsCl, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP (pH 7.2 with CsOH)Mimics the intracellular environment and blocks K⁺ currents for better isolation of TRPML1 currents.
ML-SA1 Stock Solution 10 mM in DMSOConcentrated stock for dilution into the external solution.

3. Electrophysiological Recording:

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a transfected cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical and diffusive access to the cell interior[13][15].

  • Voltage Protocol: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents[19].

  • Data Acquisition: Record baseline currents in the external solution. Then, perfuse the bath with the external solution containing ML-SA1 (typically 1-20 µM) and record the resulting currents[17].

4. Data Analysis:

  • Measure the peak inward and outward current amplitudes before and after ML-SA1 application.

  • Construct current-voltage (I-V) relationship plots to characterize the properties of the ML-SA1-induced current. TRPML1 currents typically exhibit strong inward rectification[18].

  • Perform dose-response analysis by applying increasing concentrations of ML-SA1 to determine the EC₅₀.

Trustworthiness: Building a Self-Validating System

To ensure the specificity of the observed effects, several control experiments are crucial:

  • Vehicle Control: Apply the vehicle (e.g., 0.1% DMSO) alone to control for any effects of the solvent.

  • Untransfected Cells: Perform recordings on untransfected cells to confirm that the ML-SA1-induced current is dependent on TRPML1 expression.

  • Pharmacological Inhibition: Use a TRPML1 inhibitor, such as ML-SI3, to demonstrate that the ML-SA1-induced current can be blocked[20][21].

  • Knockdown/Knockout Cells: If available, use cells with TRPML1 expression knocked down or knocked out to confirm the absence of an ML-SA1 response.

Beyond the Patch: Complementary and Alternative Techniques

TechniquePrincipleAdvantagesDisadvantages
Whole-Cell Patch Clamp Direct measurement of ion currents across the cell membrane[13].High temporal and electrical resolution; direct measure of channel activity; control of intra- and extracellular solutions.Low throughput; requires specialized equipment and expertise; can be challenging for intracellular channels.
Calcium Imaging Measures changes in intracellular Ca²⁺ concentration using fluorescent indicators (e.g., Fura-2, GCaMP)[6][22].High throughput; less technically demanding than patch clamp; can be used to study downstream signaling.Indirect measure of channel activity; susceptible to artifacts from other Ca²⁺ sources; lower temporal resolution.
Lysosomal pH Measurement Uses pH-sensitive fluorescent dyes (e.g., LysoSensor) to measure changes in lysosomal pH[23][24].Provides information on H⁺ flux and lysosomal acidification; can be performed in a high-throughput format.Indirect measure of TRPML1 activity; TRPML1's role in H⁺ transport is still debated[6][23].
Planar Patch Clamp An automated, higher-throughput version of patch clamp using a planar substrate with micro-apertures[25][26].Increased throughput compared to manual patch clamp; suitable for compound screening[19][27][28].Less versatile than manual patch clamp; may have lower success rates and data quality.

digraph "Validation_Techniques" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"ML_SA1" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="ML-SA1"]; "TRPML1_Activation" [label="TRPML1 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; "Patch_Clamp" [label="Patch Clamp\n(Direct Current Measurement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Calcium_Imaging" [label="Calcium Imaging\n(Cytosolic Ca²⁺ Increase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lysosomal_pH" [label="Lysosomal pH Measurement\n(Change in Lysosomal Acidity)", fillcolor="#F1F3F4"];

"ML_SA1" -> "TRPML1_Activation"; "TRPML1_Activation" -> "Patch_Clamp"; "TRPML1_Activation" -> "Calcium_Imaging"; "TRPML1_Activation" -> "Lysosomal_pH"; }

Caption: Techniques for validating the effects of ML-SA1 on TRPML1.

Conclusion

Validating the effect of ML-SA1 on TRPML1 currents is a critical step in advancing our understanding of lysosomal biology and developing novel therapeutics. While patch clamp electrophysiology stands as the gold standard for its direct and detailed measurement of ion channel function, a comprehensive validation strategy should ideally incorporate complementary techniques such as calcium imaging and lysosomal pH measurements. By employing a rigorous, multi-pronged approach with appropriate controls, researchers can confidently and accurately characterize the functional consequences of ML-SA1-mediated TRPML1 activation, paving the way for future discoveries in this exciting field.

References

  • Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-456. [Link]

  • Chen, C. C., et al. (2014). A small molecule agonist of TRPML1 that corrects lipid trafficking defects in a model of Niemann-Pick type C disease. Nature Communications, 5, 3343. [Link]

  • Xu, H., & Ren, D. (2015). TRPML1: an ion channel in the lysosome. Handbook of experimental pharmacology, 223, 649-663. [Link]

  • Shen, D., et al. (2012). Lipid storage disorders block lysosomal trafficking by inhibiting a TRP channel and lysosomal calcium release. Nature Communications, 3, 731. [Link]

  • Cheng, X., et al. (2010). The TRPML1 channel is a major regulator of endolysosomal trafficking. The EMBO Journal, 29(11), 1856-1868. [Link]

  • Farre, J. C., & Subramanian, N. (2016). Planar patch clamp: advances in electrophysiology. Methods in molecular biology, 1485, 239-251. [Link]

  • Soyombo, A. A., et al. (2006). TRP-ML1 regulates lysosomal pH and acidic lysosomal lipid hydrolytic activity. The Journal of biological chemistry, 281(11), 7294-7303. [Link]

  • Eshraghi, M., et al. (2021). The Role of TRPMLs in Endolysosomal Trafficking and Function. Frontiers in Cell and Developmental Biology, 9, 654281. [Link]

  • LaPlante, J. M., et al. (2002). A novel sorting motif regulates the endosomal trafficking of mucolipin-1. The Journal of biological chemistry, 277(46), 44313-44320. [Link]

  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-94). Humana Press. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Chen, Q., et al. (2017). The regulatory mechanism of mammalian TRPMLs revealed by cryo-EM. Structure, 25(10), 1547-1555.e3. [Link]

  • Wikipedia. (2023, December 1). ML-SA1. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TRPML1. Retrieved from [Link]

  • Wikipedia. (2024, October 29). Patch clamp. In Wikipedia. Retrieved December 31, 2025, from [Link]

  • Muallem, S., et al. (2017). TRPML1 as lysosomal fusion guard. Cell calcium, 63, 21-27. [Link]

  • JoVE. (2023). Patch Clamp Electrophysiology: Principle & Applications. Journal of Visualized Experiments. [Link]

  • Metrion Biosciences. (n.d.). Endo-lysosomal patch clamp assay: TRPML1 case study. Retrieved from [Link]

  • Jacquemyn, J., et al. (2017). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. The Journal of cell biology, 216(9), 2821-2834. [Link]

  • protocols.io. (2018). Whole Cell Patch Clamp Protocol. [Link]

  • Zhang, F., et al. (2024). TRPML1 gating modulation by allosteric mutations and lipids. bioRxiv. [Link]

  • Alzheimer's Drug Discovery Foundation. (2025). TRPML1 Agonists. [Link]

  • Bulley, S., et al. (2020). TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells. Circulation research, 127(3), 395-410. [Link]

  • Kim, H. J., et al. (2009). Activating mutations of the TRPML1 channel revealed by proline-scanning mutagenesis. The Journal of biological chemistry, 284(48), 33358-33367. [Link]

  • Splettstoesser, F., et al. (2021). TRPML1-Induced Lysosomal Ca2+ Signals Activate AQP2 Translocation and Water Flux in Renal Collecting Duct Cells. International journal of molecular sciences, 22(16), 8886. [Link]

  • El-Battrawy, I., & Akin, I. (2021). High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine. Journal of cardiovascular development and disease, 8(7), 82. [Link]

  • Splettstoesser, F., et al. (2022). Lysosomal TRPML1 triggers global Ca2+ signals and nitric oxide release in human cerebrovascular endothelial cells. Frontiers in Physiology, 13, 1042557. [Link]

  • ResearchGate. (n.d.). Lysosomal pH is lower in TRP-ML1 siRNA–treated cells. Retrieved from [Link]

  • Chen, Q., et al. (2017). Structural basis of Ca2+/pH dual regulation of the endolysosomal TRPML1 channel. Nature structural & molecular biology, 24(9), 741-749. [Link]

  • Al-Zehairy, M., et al. (2024). Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. International journal of molecular sciences, 25(16), 8681. [Link]

  • Cell Microsystems. (2024). Revolutionizing Electrophysiology: Embracing Automated Patch Clamp for Affordable High-Throughput Solutions. [Link]

  • Sophion Bioscience. (n.d.). Development and validation of a TRPML1 assay on an automated patch clamp platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Endolysosomal patch-clamp experiments showing TRPML1 currents induced... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Patch Clamp Methods. Retrieved from [Link]

  • Patsnap Synapse. (n.d.). ML-SA1. Retrieved from [Link]

  • Reddit. (2020). Patch Clamp Method Alternatives. [Link]

  • Bell, D. C., & Dallas, M. L. (2018). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Expert opinion on drug discovery, 13(4), 327-337. [Link]

  • Brüggemann, A., et al. (2006). Planar patch clamp: advances in electrophysiology. Current pharmaceutical design, 12(29), 3749-3757. [Link]

  • Rogers, M., et al. (2017). Robotic multiwell planar patch-clamp for native and primary mammalian cells. Scientific reports, 7(1), 1-13. [Link]

  • Metrion Biosciences. (n.d.). Development of TRPML1-4A assays across manual, automated patch-clamp, and fluorescence-based platforms. Retrieved from [Link]

  • ORCA - Cardiff University. (n.d.). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. Retrieved from [Link]

Sources

A Researcher's Guide to Robust Negative Controls for ML-SA1 Experiments in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of cellular biology and drug discovery, the specific and potent activation of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel by the synthetic agonist ML-SA1 has opened new avenues for investigating lysosomal function and its role in various disease states.[1][2] TRPML1, a cation channel primarily located on lysosomes, is crucial for processes like autophagy, endolysosomal trafficking, and calcium signaling.[3][4] ML-SA1's ability to modulate these pathways makes it a powerful tool, but like any pharmacological agent, its experimental value is entirely dependent on the rigor of the controls employed. This guide provides an in-depth comparison of essential negative control strategies for ML-SA1 experiments in cell culture, ensuring the generation of reliable and publishable data.

The Imperative for Rigorous Controls

Pillar 1: The Foundational Vehicle Control

The most fundamental control in any pharmacological experiment is the vehicle control. This entails treating cells with the same solvent used to dissolve ML-SA1, typically dimethyl sulfoxide (DMSO), at the same final concentration.

Causality Explained: The purpose of the vehicle control is to account for any non-specific effects the solvent itself may have on the cells. DMSO, while widely used, is not biologically inert and can influence cell differentiation, membrane properties, and gene expression. By comparing the ML-SA1-treated group to a vehicle-treated group, researchers can confidently attribute any observed differences to the compound itself, rather than the solvent.

Experimental Protocol: Vehicle Control Treatment
  • Preparation: Prepare a stock solution of ML-SA1 in sterile DMSO. A typical stock concentration is 10-20 mM.

  • Working Solution: On the day of the experiment, dilute the ML-SA1 stock solution in pre-warmed, complete cell culture medium to the final desired concentration (e.g., 10 µM).

  • Vehicle Control Preparation: Prepare a parallel control solution by adding the same volume of DMSO used for the ML-SA1 working solution to an equal volume of pre-warmed, complete cell culture medium. This ensures the final DMSO concentration is identical between the experimental and control groups.

  • Treatment: Aspirate the old medium from the cultured cells and replace it with the ML-SA1 working solution or the vehicle control medium.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Analysis: Proceed with the planned downstream analysis (e.g., calcium imaging, western blotting, immunofluorescence).

Pillar 2: Pharmacological Inhibition - A Chemical Counterpoint

To further solidify the link between ML-SA1's effects and TRPML1 activity, the use of a specific TRPML1 inhibitor is a powerful strategy. These inhibitors are designed to block the channel, thereby preventing the effects of an agonist like ML-SA1.

Causality Explained: If the cellular response to ML-SA1 is genuinely mediated by TRPML1, then co-treatment with a TRPML1 inhibitor should antagonize or completely block this response. This provides strong evidence for on-target activity. Several TRPML1 inhibitors are available, such as ML-SI3.[5][6] It is important to note that some compounds may have complex pharmacology; for instance, ML-SI3 can inhibit ML-SA1-induced TRPML1 activation but may not block activation by the endogenous lipid agonist PI(3,5)P2.[7]

Featured TRPML1 Inhibitors: A Comparative Overview
InhibitorMechanism of ActionTypical Working ConcentrationKey Considerations
ML-SI3 TRPML1/2 channel inhibitor.[5]1-10 µMCan compete with ML-SA1 for binding.[7]
GW405833 A close analogue of ML-SI series inhibitors.[3]Varies by cell typeOften used in neuronal studies.[3]
Verapamil Calcium channel blocker with reported inhibitory effects on TRPML1.[8][9]1 µMNot specific to TRPML1, may have broader effects on cellular calcium homeostasis.[8][9]
Experimental Protocol: Co-treatment with a TRPML1 Inhibitor
  • Preparation: Prepare stock solutions of both ML-SA1 and the chosen TRPML1 inhibitor (e.g., ML-SI3) in DMSO.

  • Experimental Groups: Set up the following treatment groups:

    • Vehicle Control (DMSO)

    • ML-SA1 alone

    • TRPML1 Inhibitor alone

    • ML-SA1 + TRPML1 Inhibitor (co-treatment)

  • Pre-incubation (Optional but Recommended): For some experimental designs, pre-incubating the cells with the TRPML1 inhibitor for a short period (e.g., 30-60 minutes) before adding ML-SA1 can enhance the inhibitory effect.

  • Treatment: Prepare working solutions for each group in pre-warmed, complete cell culture medium. For the co-treatment group, add both compounds to the same medium.

  • Incubation and Analysis: Follow the same incubation and analysis steps as outlined for the vehicle control experiment.

The expected outcome is that the cellular effect observed with ML-SA1 alone will be significantly diminished or absent in the co-treatment group. The inhibitor-alone group serves to control for any effects of the inhibitor independent of ML-SA1.

Pillar 3: Genetic Ablation - The Gold Standard

The most definitive method to confirm that ML-SA1 acts through TRPML1 is to use a cell line in which the MCOLN1 gene (which encodes for TRPML1) has been knocked out.

Causality Explained: In a TRPML1 knockout (KO) cell line, the target of ML-SA1 is absent. Therefore, any cellular response observed in wild-type (WT) cells upon ML-SA1 treatment should be completely abolished in the KO cells.[4] This provides the strongest possible evidence for on-target specificity. The use of CRISPR-Cas9 technology has made the generation of knockout cell lines more accessible.[10] Several commercial vendors also offer ready-to-use knockout cell lines.[11]

Experimental Workflow: Comparing Wild-Type vs. TRPML1 KO Cells

G cluster_0 Cell Line Preparation cluster_1 Treatment Groups cluster_2 Downstream Analysis cluster_3 Expected Outcome wt_cells Wild-Type (WT) Cells wt_vehicle WT + Vehicle wt_cells->wt_vehicle wt_mlsa1 WT + ML-SA1 wt_cells->wt_mlsa1 ko_cells TRPML1 KO Cells ko_vehicle KO + Vehicle ko_cells->ko_vehicle ko_mlsa1 KO + ML-SA1 ko_cells->ko_mlsa1 analysis Functional Assays (e.g., Calcium Imaging, Autophagy Flux) wt_vehicle->analysis wt_mlsa1->analysis ko_vehicle->analysis ko_mlsa1->analysis outcome Phenotype observed only in 'WT + ML-SA1' group analysis->outcome

Caption: Workflow for ML-SA1 experiments using TRPML1 KO cells.

Experimental Protocol: Genetic Knockout Validation
  • Cell Culture: Culture both the wild-type parental cell line and the TRPML1 KO cell line under identical conditions.

  • Verification of Knockout: Before initiating experiments, it is crucial to verify the absence of TRPML1 protein in the KO cell line using techniques like Western Blot or qPCR.[10]

  • Treatment: Treat both WT and KO cells with either vehicle control or ML-SA1, as described in the previous protocols.

  • Analysis: Perform the desired functional assays on all four groups (WT Vehicle, WT ML-SA1, KO Vehicle, KO ML-SA1).

A successful experiment will demonstrate a clear ML-SA1-induced phenotype in the WT cells that is absent in the KO cells.

Synthesizing the Data: A Self-Validating System

By employing these three pillars of negative controls, researchers create a self-validating experimental system.

  • Vehicle Control: Establishes the baseline and controls for solvent effects.

  • Pharmacological Inhibition: Demonstrates that blocking the target channel reverses the agonist's effect.

  • Genetic Ablation: Confirms that the target protein is necessary for the agonist's action.

When the results from these distinct control strategies converge, they provide a compelling and trustworthy body of evidence for the specific, on-target action of ML-SA1.

Visualizing the Logic: ML-SA1 Mechanism and Control Points

G cluster_controls Negative Control Interventions MLSA1 ML-SA1 TRPML1 TRPML1 Channel MLSA1->TRPML1 Activates Ca_release Lysosomal Ca2+ Release TRPML1->Ca_release Mediates Cell_response Cellular Response (e.g., Autophagy) Ca_release->Cell_response Triggers Inhibitor Pharmacological Inhibitor (e.g., ML-SI3) Inhibitor->TRPML1 Blocks KO Genetic Knockout (TRPML1 KO) KO->TRPML1 Ablates

Caption: Control points in the ML-SA1 signaling pathway.

By systematically applying these control strategies, researchers can confidently dissect the cellular mechanisms modulated by ML-SA1, contributing high-quality, reproducible data to the scientific community.

References

  • Hui, L., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ORCA - Cardiff University. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446-56. [Link]

  • Wikipedia. (n.d.). ML-SA1. [Link]

  • Patsnap. (n.d.). ML-SA1 - Drug Targets, Indications, Patents. Synapse. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. PubMed. [Link]

  • Zhang, F., et al. (2024). Inhibition of lysosomal TRPML1 channel eliminates breast cancer stem cells by triggering ferroptosis. PubMed Central. [Link]

  • Hui, L., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. MD Anderson Cancer Center. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TRPML1. [Link]

  • Li, M., et al. (2019). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. PubMed Central. [Link]

  • Shen, D., et al. (2012). Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting a TRP Channel and Calcium Release. PubMed Central. [Link]

  • Poppinga, H., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience. [Link]

  • ResearchGate. (n.d.). Knockout of TRPML1 promotes cellular ferroptosis and slows cell...[Link]

  • Wang, Y., et al. (2022). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity. Signal Transduction and Targeted Therapy. [Link]

  • Hui, L., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed Central. [Link]

  • Rühl, M., et al. (2024). Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. MDPI. [Link]

  • Zhang, F., et al. (2018). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. PubMed Central. [Link]

  • Li, M., et al. (2019). MCOLN1/TRPML1 finely controls oncogenic autophagy in cancer by mediating zinc influx. Autophagy. [Link]

  • ResearchGate. (n.d.). Activation of TRPML1 by small-molecule synthetic agonists.(a) ML-SA1...[Link]

  • Capasso, C., et al. (2021). MCOLN1/TRPML1 inhibition - a novel strategy used by Helicobacter pylori to escape autophagic killing and antibiotic eradication therapy in vivo. Autophagy. [Link]

  • Zhang, F., et al. (2017). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. PubMed Central. [Link]

  • Google Scholar. (n.d.). Decreased TRPML1-mediated lysosomal Ca 2+ release in a neuronal LOAD iPSC model.
  • Schmiege, P., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. PubMed Central. [Link]

  • Horizon Discovery. (n.d.). Ready to go cell lines. [Link]

  • ResearchGate. (n.d.). Fig. 2. Agonist-induced TRPML1 channel activity at the PM is suppressed...[Link]

Sources

A Comparative Guide to the Efficacy of ML-SA1 in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of lysosomal and autophagy-related diseases, identifying potent and specific molecular probes is paramount. This guide provides an in-depth, comparative analysis of ML-SA1, a synthetic agonist of the Transient Receptor Potential Mucolipin (TRPML) channels, focusing on its efficacy across various disease models. We will delve into its mechanism of action, compare its performance in lysosomal storage disorders, neurodegenerative diseases, and cardiovascular conditions, and provide detailed experimental protocols to empower your research.

The Central Role of TRPML1 and the Mechanism of ML-SA1

The TRPML1 channel, encoded by the MCOLN1 gene, is a crucial cation channel primarily located on the membranes of late endosomes and lysosomes. It governs the release of calcium (Ca²⁺) and other ions from these organelles, a process vital for a multitude of cellular functions including vesicle trafficking, fusion, lysosomal biogenesis, and autophagy.[1][2] Dysfunctional TRPML1 is the direct cause of the lysosomal storage disorder Mucolipidosis type IV (MLIV) and is implicated in a growing number of other pathologies.[1]

ML-SA1 has emerged as a key tool to investigate TRPML1 function. It is a cell-permeable small molecule that activates TRPML channels. While it can activate all three mammalian TRPML subtypes (TRPML1, TRPML2, and TRPML3), its effects are most studied in the context of the ubiquitously expressed TRPML1.[3] For mammalian TRPML1, ML-SA1 acts as a true agonist, capable of inducing channel opening independently of the endogenous agonist, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[1] However, in the Drosophila model, it behaves as an allosteric modulator, potentiating the effect of PI(3,5)P₂.[3] This distinction is critical for interpreting data across different model systems.

The activation of TRPML1 by ML-SA1 initiates a signaling cascade with far-reaching consequences for cellular homeostasis.

TRPML1_Signaling cluster_upstream Upstream Regulation cluster_channel Lysosomal Membrane cluster_downstream Downstream Effects PI(3,5)P2 PI(3,5)P2 TRPML1 TRPML1 PI(3,5)P2->TRPML1 Endogenous Agonist ROS ROS ROS->TRPML1 Activates Ca_release Lysosomal Ca²⁺ Release TRPML1->Ca_release ML_SA1 ML_SA1 ML_SA1->TRPML1 Synthetic Agonist Autophagy Autophagy Induction (via CaMKKβ/AMPK) Ca_release->Autophagy TFEB TFEB Nuclear Translocation (via Calcineurin) Ca_release->TFEB mTORC1_reg mTORC1 Regulation Ca_release->mTORC1_reg Lysosomal_Biogenesis Lysosomal Biogenesis & Exocytosis TFEB->Lysosomal_Biogenesis

Figure 1: Simplified TRPML1 Signaling Pathway. ML-SA1 acts as a synthetic agonist, leading to lysosomal Ca²⁺ release and subsequent downstream effects.

Comparative Efficacy of ML-SA1 in Key Disease Models

The therapeutic potential of activating TRPML1 with ML-SA1 has been explored in a range of disease models. Here, we compare its efficacy, highlighting key quantitative outcomes.

Lysosomal Storage Disorders (LSDs)

LSDs, such as Niemann-Pick disease type C (NPC) and Mucolipidosis type IV (MLIV), are characterized by the accumulation of undigested macromolecules within lysosomes, leading to cellular dysfunction.[1]

  • Niemann-Pick Disease Type C (NPC): In cellular models of NPC, which involve defective cholesterol trafficking, ML-SA1 treatment has been shown to correct trafficking defects and reduce cholesterol accumulation. Treatment of NPC1 mutant macrophages with 10 µM ML-SA1 for 12 hours resulted in the relocalization of accumulated lactosylceramide from late endosomes/lysosomes to the Golgi, indicating a restoration of retrograde trafficking.[4]

  • Mucolipidosis Type IV (MLIV): As MLIV is caused by loss-of-function mutations in TRPML1, direct activation is not a viable strategy. However, studies in MLIV models are crucial for understanding the consequences of TRPML1 dysfunction. In fibroblasts from MLIV patients, TRPML1 currents are absent, confirming the loss of channel function.[5]

Neurodegenerative Diseases

A common hallmark of many neurodegenerative diseases is the accumulation of misfolded protein aggregates, a process linked to impaired lysosomal and autophagic function.

  • Alzheimer's Disease (AD): In cellular models of AD, ML-SA1 has demonstrated the ability to rescue several disease-related phenotypes. For instance, in iPSC-derived neurons expressing the AD risk factor APOE ε4, which show reduced TRPML1-mediated Ca²⁺ release, treatment with ML-SA1 enhanced Ca²⁺ efflux.[6] Furthermore, in a neuronal model where AD-like pathology was induced by inhibiting PIKfyve (the kinase that produces PI(3,5)P₂), co-treatment with 50 µM ML-SA1 restored lysosomal Ca²⁺ levels to that of control cells.[7][8] This treatment also rescued the enlargement of early endosomes and the accumulation of autophagic vesicles.[8][9]

  • Parkinson's Disease (PD): The accumulation of α-synuclein aggregates is a key feature of PD. In HEK293T cells overexpressing a mutant form of α-synuclein (A53T), treatment with 25 µM ML-SA1 for 18 hours significantly increased the percentage of cells with a homogenous, non-aggregated distribution of α-synuclein from 46% to 60%.[10] This was accompanied by a 23% reduction in total α-synuclein protein levels.[9][10] ML-SA1 facilitates the clearance of α-synuclein by promoting the maturation of autophagosomes into autolysosomes.[6]

Cardiovascular and Other Conditions

The role of ML-SA1 in cardiovascular diseases is an emerging area of research.

  • Myocardial Infarction (MI): In a mouse model of MI, cardiomyocytes from infarcted hearts exhibited increased diastolic sarcoplasmic reticulum (SR) Ca²⁺ release.[11] Treatment of these isolated cardiomyocytes with 500 nM ML-SA1 further increased diastolic SR Ca²⁺ sparks, while the TRPML1 antagonist ML-SI1 had the opposite effect.[11] These findings suggest a role for TRPML1 in the altered Ca²⁺ handling that contributes to arrhythmias post-MI.[11]

  • Viral Infections: ML-SA1 has been shown to inhibit Dengue virus (DENV2) and Zika virus (ZIKV) in vitro in a dose-dependent manner by promoting lysosomal acidification and protease activity, which leads to viral degradation.[12]

Disease ModelCell/Animal ModelML-SA1 ConcentrationKey Efficacy OutcomeReference
Niemann-Pick Type C NPC1 mutant macrophages10 µMCorrected lactosylceramide trafficking[4]
Alzheimer's Disease PIKfyve-inhibited primary neurons50 µMRestored lysosomal Ca²⁺ levels[7][8]
PIKfyve-inhibited primary neurons50 µMRescued early endosome enlargement[8][9]
Parkinson's Disease A53T-α-synuclein HEK293T cells25 µM23% reduction in total α-synuclein[9][10]
A53T-α-synuclein HEK293T cells25 µMIncreased homogenous α-synuclein from 46% to 60%[10]
Myocardial Infarction Isolated cardiomyocytes from MI mice500 nMIncreased diastolic Ca²⁺ sparks[11]

Table 1: Summary of ML-SA1 Efficacy in Various Disease Models.

Comparison with Other TRPML1 Modulators

While ML-SA1 is a widely used tool, other synthetic TRPML1 agonists have been developed.

  • SF-51 and related compounds: ML-SA1 is a structural analog of SF-51.[1] In comparative studies, ML-SA1 has been shown to induce a more potent activation of the TRPML1 channel compared to SF-51.[13]

  • MK6-83: This compound is another TRPML1 agonist. In one study investigating viral entry, the specific TRPML1 agonist MK6-83 was not effective against DENV2 and ZIKV, whereas ML-SA1, which also acts on TRPML2 and TRPML3, was effective.[12] This suggests that the broader specificity of ML-SA1 may be advantageous in certain contexts. A recent study has also highlighted that the (S)-enantiomer of ML-SA1 is the active agonist for TRPML1.[14]

Experimental Protocols

To facilitate the application of ML-SA1 in your research, we provide the following detailed protocols for key assays.

Protocol 1: Measuring Lysosomal Calcium Release using a Fluorescent Indicator

This protocol describes how to measure ML-SA1-induced lysosomal Ca²⁺ release in cultured cells using a fluorescent Ca²⁺ indicator like Fura-2 AM.

protocol_calcium start Start: Seed cells on coverslips load_dye Load cells with Fura-2 AM (e.g., 2-5 µM) in physiological saline for 30-60 min at 37°C start->load_dye wash Wash cells 2-3 times with saline to remove excess dye load_dye->wash mount Mount coverslip in a perfusion chamber on a fluorescence microscope wash->mount baseline Record baseline fluorescence ratio (340/380 nm excitation, ~510 nm emission) mount->baseline add_mlsa1 Perfuse with ML-SA1 (e.g., 10-20 µM) and continue recording baseline->add_mlsa1 ionomycin Optional: Add ionomycin as a positive control for maximal Ca²⁺ release add_mlsa1->ionomycin analyze Analyze the change in fluorescence ratio to quantify Ca²⁺ release ionomycin->analyze end End analyze->end

Figure 2: Workflow for measuring lysosomal calcium release.

Causality Behind Experimental Choices:

  • Fura-2 AM: This ratiometric dye is preferred as its signal is based on the ratio of fluorescence at two excitation wavelengths, making it less susceptible to variations in dye loading, cell thickness, and photobleaching.

  • Ionomycin: This ionophore is used to release Ca²⁺ from all intracellular stores, providing a maximal response for data normalization.

Protocol 2: Assessing α-Synuclein Clearance by Immunofluorescence

This protocol details a method to quantify the clearance of α-synuclein aggregates in cultured cells following ML-SA1 treatment.

  • Cell Culture and Treatment:

    • Seed cells (e.g., SH-SY5Y or primary neurons) on coverslips.

    • Transfect or transduce cells to express α-synuclein (e.g., A53T mutant).

    • Treat cells with ML-SA1 (e.g., 10-25 µM) or vehicle control for 24-48 hours.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-synuclein (e.g., anti-pS129 α-synuclein) overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of α-synuclein-positive puncta per cell using image analysis software. A decrease in puncta indicates clearance of aggregates.

Protocol 3: Lysosomal Exocytosis Assay (LAMP1 Surface Staining)

This flow cytometry-based assay quantifies lysosomal exocytosis by detecting the lysosomal-associated membrane protein 1 (LAMP1) on the cell surface.

  • Cell Treatment:

    • Treat live cells in suspension or adherent cells with ML-SA1 (e.g., 10 µM for 90 minutes) to induce exocytosis.

  • Antibody Staining (on live, non-permeabilized cells):

    • Place cells on ice.

    • Incubate with a primary antibody recognizing a luminal epitope of LAMP1.

    • Wash with cold PBS and incubate with a fluorescently labeled secondary antibody.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry, gating on live cells.

    • Quantify the mean fluorescence intensity of surface LAMP1.[15][16]

Conclusion

ML-SA1 is a powerful and versatile tool for investigating the role of TRPML1 in health and disease. Its ability to rescue cellular deficits in models of lysosomal storage disorders and neurodegenerative diseases underscores the therapeutic potential of targeting TRPML1. While its efficacy in cardiovascular models is still under investigation, the initial findings are promising. This guide provides a comprehensive overview of ML-SA1's efficacy, supported by experimental data and detailed protocols, to aid researchers in their quest to unravel the complexities of lysosomal biology and develop novel therapeutic strategies.

References

  • Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875. [Link]

  • Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed, 36825945. [Link]

  • Xu, H. (2012). ML-SA1 Increases Trafficking and Reduces Lysosome Storage. SciTechDaily. [Link]

  • Pollmanns, J., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Cellular Neuroscience, 16, 861202. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • Various Authors. (n.d.). Mucolipin-1 (TRPML1) signaling in physiology and oncogenesis. ResearchGate. [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Assessing TRPML1 Agonists in GBA Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Pollmanns, J., et al. (n.d.). TRPML1-Agonist ML-SA1 reduces α-synuclein aggregates and protein in HEK293T cells. ResearchGate. [Link]

  • Li, R. J., et al. (2017). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. PMC. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). TRPML1 Agonists. Alzheimer's Drug Discovery Foundation. [Link]

  • Li, C., et al. (2020). ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. PubMed, 32858116. [Link]

  • Somogyi, A., et al. (2023). The synthetic TRPML1 agonist, ML-SA1, rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. ResearchGate. [Link]

  • Pollmanns, J., et al. (2022). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. PubMed, 35875350. [Link]

  • Zhang, Y., et al. (2025). Lysosomal Ca2+ Release Through TRPML1 Governs Ventricular Arrhythmia After Myocardial Infarction. PMC. [Link]

  • Smaili, S. S., et al. (2019). TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway. PMC. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. National Institutes of Health. [Link]

  • Li, X., et al. (2017). Regulation of mTORC1 by lysosomal calcium and calmodulin. PMC. [Link]

  • Wang, W., et al. (2021). TFEB Biology and Agonists at a Glance. PMC. [Link]

  • Herbst, S., & Lewis, P. (2025). Measuring lysosomal exocytosis by Flow cytometry. Protocols.io. [Link]

  • Various Authors. (n.d.). TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway. ResearchGate. [Link]

  • Various Authors. (n.d.). Establishment of cardiac hypertrophy model. ResearchGate. [Link]

  • Grimm, C., et al. (2022). TPC2 rescues lysosomal storage in mucolipidosis type IV, Niemann–Pick type C1, and Batten disease. PubMed Central. [Link]

  • Various Authors. (n.d.). Protocol for immunodetection of α-synuclein pathology in paraffin-embedded liver tissues from murine models of Parkinson's disease. PMC. [Link]

  • Zhang, L., et al. (2017). TRPML1 Participates in the Progression of Alzheimer's Disease by Regulating the PPARγ/AMPK/Mtor Signalling Pathway. PubMed, 29131026. [Link]

  • Cunha, M. R., et al. (2024). (S)-ML-SA1 Activates Autophagy via TRPML1-TFEB Pathway. PubMed, 38923811. [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. National Institutes of Health. [Link]

  • Larivière, R., & Fon, E. A. (2025). Immunofluorescence Labeling of TH, Alpha-Synuclein, and MAP2 in iPSC-Derived Dopaminergic Neurons. Protocols.io. [Link]

  • Reddy, K. C. (n.d.). Detection of Lysosomal Exocytosis by Surface Exposure of Lamp1 Luminal Epitopes. SpringerLink. [Link]

  • Various Authors. (n.d.). Screening for novel SF-22 analogues and effect of ​SF-22 and ​MK6-83 on ​TRPML1 channel activity in WT. ResearchGate. [Link]

  • Shen, D., et al. (n.d.). ML-SA1 and TRPML1 overexpression rescue the trafficking defects and reduce cholesterol accumulation in NPC cells. ResearchGate. [Link]

  • Ghoochani, A., & Abu-Remaileh, M. (2024). Flow Cytometry Protocol for LAMP1 Staining. Protocols.io. [Link]

Sources

A Structural Showdown: Unraveling the Gating Mechanisms of TRPML1 in the Presence of ML-SA1 Compared to Other Ligand-Bound Ion Channels

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, ion channels stand as gatekeepers of the cell membrane, meticulously controlling the flow of ions that govern a vast array of physiological processes. Among these, the Transient Receptor Potential (TRP) superfamily has emerged as a critical player, with its members responding to a diverse range of chemical and physical stimuli. This guide delves into a structural comparison of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function, when bound to its synthetic agonist, ML-SA1. We will juxtapose its architecture with other well-characterized ligand-bound ion channels, primarily focusing on the capsaicin receptor, TRPV1, to illuminate the nuanced and divergent mechanisms of ligand-dependent gating.

The Enigmatic TRPML1: A Lysosomal Gatekeeper

TRPML1 is a ubiquitously expressed cation channel primarily localized to the membranes of late endosomes and lysosomes. Its role is paramount in maintaining lysosomal homeostasis, mediating the release of Ca²⁺ from the lysosome into the cytosol. This Ca²⁺ signaling is crucial for a multitude of cellular processes, including vesicle trafficking, autophagy, and the regulation of lysosomal biogenesis.[1] Dysfunctional TRPML1 is the direct cause of the autosomal recessive lysosomal storage disorder, Mucolipidosis type IV (MLIV), a devastating neurodegenerative disease.[2]

The synthetic small molecule, Mucolipin Synthetic Agonist 1 (ML-SA1), has been instrumental in deciphering the function of TRPML1.[2] Its ability to specifically activate TRPML1 channels has paved the way for high-resolution structural studies, providing unprecedented insights into the channel's gating mechanism.

A Glimpse into the Gated Architecture: ML-SA1-Bound TRPML1

The advent of cryogenic electron microscopy (cryo-EM) has revolutionized structural biology, enabling the visualization of membrane proteins like TRPML1 in their near-native states. Several cryo-EM structures of human and mouse TRPML1, in both the closed (apo) and ML-SA1-bound open conformations, have been determined, offering a detailed blueprint of its activation.[2][3][4]

Key Structural Features of ML-SA1-Bound TRPML1:

  • The ML-SA1 Binding Pocket: Unlike many other TRP channels, the agonist-binding site in TRPML1 is a novel hydrophobic pocket.[2] ML-SA1 buries itself within this cavity, which is uniquely formed by the interface of two adjacent subunits of the homotetrameric channel. Specifically, it is nestled between the S5 and S6 helices of one subunit and the S6 helix of the neighboring subunit.[2][3] This inter-subunit binding mode is a departure from the canonical vanilloid binding pocket observed in channels like TRPV1.[2]

  • Conformational Cascade upon Binding: The binding of ML-SA1 initiates a cascade of conformational changes that culminate in channel opening. A key event is the outward shift of the S6 helix, which directly lines the ion permeation pathway.[2] This movement releases the constriction at the lower gate of the channel, allowing for the passage of cations.

  • Dilation of the Pore: In the apo, or closed state, the lower gate of TRPML1 is significantly constricted. Upon binding of ML-SA1, this gate undergoes a substantial dilation. For instance, in human TRPML1, the constricted sites expand from approximately 5.5-5.6 Å to 8.4-9.8 Å.[2] This widening of the pore is the direct structural correlate of channel activation.

The Comparator: Ligand-Gated TRPV1

To appreciate the distinct nature of ML-SA1-mediated TRPML1 activation, a comparison with the well-studied TRPV1 channel is illuminating. TRPV1, the receptor for capsaicin (the pungent compound in chili peppers) and resiniferatoxin (RTX), is a polymodal nociceptor involved in pain and heat sensation.

Contrasting Ligand Recognition and Gating:

  • The Vanilloid Binding Pocket: The binding site for capsaicin and RTX in TRPV1, often referred to as the "vanilloid pocket," is located within a single subunit, primarily formed by the S3, S4, and the S4-S5 linker.[5] This contrasts sharply with the inter-subunit binding site of ML-SA1 in TRPML1.

  • Mechanism of Pore Opening: In TRPV1, ligand binding induces a movement of the S4-S5 linker, which in turn couples to the S6 helix, leading to the opening of the lower gate.[6] While the end result – S6 movement and gate opening – is similar to TRPML1, the initial ligand recognition event and the subsequent allosteric coupling pathways are distinct.

The following table provides a quantitative comparison of the structural features of ML-SA1-bound TRPML1 and ligand-bound TRPV1.

FeatureML-SA1-Bound Human TRPML1Capsaicin-Bound Rat TRPV1Resiniferatoxin-Bound Rat TRPV1
PDB ID 5WJ9, 6E7Z, 7SQ67LPE, 3J5R7RQY, 5IRX
Resolution 2.3 - 3.7 Å3.0 - 3.7 Å3.0 - 3.8 Å
Ligand ML-SA1CapsaicinResiniferatoxin (RTX)
Binding Site Location Inter-subunit (S5, S6 of one subunit and S6 of adjacent subunit)Intra-subunit (S3, S4, S4-S5 linker)Intra-subunit (vanilloid pocket)
Lower Gate Diameter (Closed) ~5.5 - 5.6 Å~5.3 Å~5.3 Å
Lower Gate Diameter (Open) ~8.4 - 9.8 Å~7.6 Å~9.3 Å

Experimental Corner: Methodologies for Structural and Functional Insights

The elucidation of these intricate molecular mechanisms relies on a combination of cutting-edge experimental techniques. Here, we provide an overview of the key methodologies.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-EM has been pivotal in determining the structures of these ion channels. The general workflow is as follows:

CryoEM_Workflow cluster_purification Protein Expression & Purification cluster_grid Grid Preparation cluster_data Data Collection & Processing Expression Expression in Mammalian Cells (e.g., HEK293) Purification Affinity Chromatography Expression->Purification Reconstitution Reconstitution into Nanodiscs/Amphipols Purification->Reconstitution Vitrification Plunge-freezing in Liquid Ethane Reconstitution->Vitrification Microscopy Cryo-Electron Microscopy Vitrification->Microscopy MotionCorrection Motion Correction Microscopy->MotionCorrection CTF CTF Estimation MotionCorrection->CTF Picking Particle Picking CTF->Picking Classification 2D/3D Classification Picking->Classification Refinement 3D Refinement & Model Building Classification->Refinement

Caption: Cryo-EM workflow for ion channel structure determination.

Step-by-Step Cryo-EM Data Processing:

  • Motion Correction: Raw movie frames are aligned to correct for beam-induced motion.

  • CTF Estimation: The contrast transfer function of the microscope is determined and corrected for each micrograph.

  • Particle Picking: Individual particle images are selected from the micrographs.

  • 2D Classification: Particles are classified into different 2D classes to remove noise and select for high-quality particles.

  • Ab-initio 3D Reconstruction: An initial 3D model is generated from the 2D class averages.

  • 3D Classification and Refinement: Particles are classified into different 3D conformations, and the final 3D map is refined to high resolution using software like RELION or cryoSPARC.[7][8]

Functional Validation: Patch-Clamp Electrophysiology

To correlate the structural findings with channel function, patch-clamp electrophysiology is the gold standard. For a lysosomal channel like TRPML1, this presents unique challenges.

Whole-Lysosome Patch-Clamp Protocol:

  • Lysosome Enlargement: Cells are treated with vacuolin-1 to induce the fusion of lysosomes into larger vesicles, making them amenable to patching.[9][10]

  • Lysosome Isolation: Enlarged lysosomes are carefully extracted from the cells.

  • Patching: A glass micropipette is used to form a high-resistance (gigaohm) seal with the lysosomal membrane.

  • Recording: The whole-lysosome configuration is achieved by rupturing the membrane patch, allowing for the recording of ionic currents across the lysosomal membrane in response to agonists like ML-SA1.[11][12][13]

PatchClamp_Workflow Start HEK293 Cells Expressing TRPML1 Vacuolin Incubate with Vacuolin-1 Start->Vacuolin Isolation Isolate Enlarged Lysosomes Vacuolin->Isolation Patching Form Gigaohm Seal with Pipette Isolation->Patching Rupture Rupture Lysosomal Membrane Patching->Rupture Recording Record Whole-Lysosome Currents Rupture->Recording Agonist Apply ML-SA1 Recording->Agonist Agonist->Recording

Caption: Whole-lysosome patch-clamp workflow for TRPML1.

Quantifying Ligand Interactions: Binding Assays

To determine the affinity and kinetics of ligand binding, various assays can be employed. A particularly innovative method for studying intracellular targets like TRPML1 is the Bioluminescence Resonance Energy Transfer (BRET) assay.[14][15]

BRET Assay for TRPML1 Ligand Binding:

This assay utilizes a fusion protein of TRPML1 with a NanoLuc luciferase (the BRET donor) and a fluorescently labeled tracer ligand that binds to the channel (the BRET acceptor).

  • Cell Transfection: Cells are co-transfected with the TRPML1-NanoLuc construct.

  • Tracer Incubation: The fluorescent tracer is added to the cells and allowed to bind to TRPML1.

  • BRET Measurement: Upon addition of the luciferase substrate, the donor emits light, which, if in close proximity, excites the acceptor, leading to a BRET signal.

  • Competition Assay: Unlabeled ligands (like ML-SA1) are added to compete with the tracer. A decrease in the BRET signal indicates displacement of the tracer and allows for the determination of the unlabeled ligand's binding affinity.[14]

Downstream Signaling: The TRPML1-TFEB Axis

The activation of TRPML1 by agonists like ML-SA1 has profound consequences for cellular function, primarily through the activation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][16][17]

TFEB_Pathway MLSA1 ML-SA1 TRPML1 TRPML1 Activation MLSA1->TRPML1 Ca_release Lysosomal Ca²⁺ Release TRPML1->Ca_release Calcineurin Calcineurin Activation Ca_release->Calcineurin TFEB_dephospho TFEB Dephosphorylation Calcineurin->TFEB_dephospho TFEB_translocation TFEB Nuclear Translocation TFEB_dephospho->TFEB_translocation Gene_expression Increased Expression of Lysosomal & Autophagy Genes TFEB_translocation->Gene_expression Cellular_response Enhanced Autophagy & Lysosomal Biogenesis Gene_expression->Cellular_response

Caption: The TRPML1-TFEB signaling pathway.

The Ca²⁺ released through TRPML1 activates the phosphatase calcineurin, which dephosphorylates TFEB, leading to its translocation to the nucleus.[16] There, TFEB promotes the transcription of genes involved in lysosome function and autophagy, creating a positive feedback loop that enhances cellular clearance pathways.[18]

Conclusion and Future Directions

The structural and functional elucidation of ML-SA1-bound TRPML1 has provided a paradigm for understanding the activation of this critical lysosomal ion channel. The comparison with other ligand-gated channels, such as TRPV1, underscores the diversity of molecular recognition and gating mechanisms within the broader TRP channel family. The unique inter-subunit binding mode of ML-SA1 in TRPML1 presents a distinct target for the development of novel therapeutics for lysosomal storage diseases and other conditions where modulation of lysosomal function is desirable.

Future research will undoubtedly focus on capturing additional conformational snapshots of TRPML1 in complex with other endogenous and synthetic ligands. High-throughput screening assays, guided by the structural insights presented here, will be instrumental in identifying new and more potent modulators of TRPML1 activity. Ultimately, a deeper understanding of the intricate dance between ligand, channel, and cellular signaling pathways will pave the way for innovative therapeutic strategies targeting this essential lysosomal gatekeeper.

References

  • A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells. Journal of Biological Chemistry. [Link]

  • TRPML1 ameliorates seizures-related neuronal injury by regulating autophagy and lysosomal biogenesis via Ca2+/TFEB signaling pathway. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • TRPV1 structures in distinct conformations reveal mechanisms of activation. Nature. [Link]

  • ROS sensitivity of TRPML1 is required for TFEB activation by mitochondrial ROS. ResearchGate. [Link]

  • Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife. [Link]

  • Structural comparisons of apo and ML-SA1-bound TRPML1 structures. ResearchGate. [Link]

  • Human TRPML1 channel structures in open and closed conformations. Nature. [Link]

  • TRPML1-/TFEB-Dependent Regulation of Lysosomal Exocytosis. Methods in Molecular Biology. [Link]

  • A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells. Journal of Biological Chemistry. [Link]

  • (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]

  • TRPML1 Agonists. Alzheimer's Drug Discovery Foundation. [Link]

  • Human TRPML1 channel structures in open and closed conformations. ResearchGate. [Link]

  • Ion channel pore a–c Pore-forming domains in the apo (a), RTX-bound (b)... ResearchGate. [Link]

  • Cryo-EM structures of the mammalian endo-lysosomal TRPML1 channel elucidate the combined regulation mechanism. PLOS Biology. [Link]

  • Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin. Proceedings of the National Academy of Sciences. [Link]

  • Endo-lysosomal patch clamp assay: TRPML1 case study. Metrion Biosciences. [Link]

  • Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols. [Link]

  • Cryo EM - Data Processing. STAR TREC. [Link]

  • A step-by-step protocol for capturing conformational snapshots of ligand gated ion channels by single-particle cryo-EM. STAR Protocols. [Link]

  • Novel capsaicin analogs for the study of TRPV1 ligand-binding pocket.... ResearchGate. [Link]

  • Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel. Nature Communications. [Link]

  • Current Methods to Unravel the Functional Properties of Lysosomal Ion Channels and Transporters. International Journal of Molecular Sciences. [Link]

  • Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. Journal of Biological Chemistry. [Link]

  • Biochemical properties and cryo-EM studies of human TRPML1 a,... ResearchGate. [Link]

  • An electrophysiological Approach to Analyze Lysosomal Cation Channels of the TRP Channel Superfamily. Dissertation, LMU München. [Link]

  • Ligand-Activatable BRET9 Probes for Imaging Molecular Events in Living Mammalian Cells. Methods in Molecular Biology. [Link]

  • Data Processing Tutorials. CryoSPARC Guide. [Link]

  • A Robust Single-Particle Cryo-Electron Microscopy (cryo-EM) Processing Workflow with cryoSPARC, RELION, and Scipion. Journal of Visualized Experiments. [Link]

  • Ligand-Activatable BRET9 Probes for Imaging Molecular Events in Living Mammalian Cells. Methods in Molecular Biology. [Link]

  • Structures of apo and agonist-bound TRPML3. ResearchGate. [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]

  • Chapter 1 – Preprocessing. cryoEDU. [Link]

  • High-throughput cryo-EM enables rapid structural insight into TRPML1 modulation. Nanion. [Link]

  • Ligand-Binding Sites in Vanilloid-Subtype TRP Channels. Frontiers in Physiology. [Link]

  • Predicting lipid and ligand binding sites in TRPV1 channel by molecular dynamics simulation and machine learning. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. ACS Omega. [Link]

  • Cryo-EM Structures of the Human Endolysosomal TRPML3 Channel in Three Distinct States. Structure. [Link]

  • Heterogeneity in ligand-bound TRPV1: A comparison of methods in cryo-EM and molecular dynamics simulation. bioRxiv. [Link]

  • Quantitative Predictive Studies of Multiple Biological Activities of TRPV1 Modulators. International Journal of Molecular Sciences. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of ML SA1

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop to include the safe and compliant management of all chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of ML SA1, a potent activator of TRPML channels.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment, reflecting the deep trust our customers place in us for guidance beyond the product itself.

The causality behind these rigorous protocols is rooted in the specific hazard profile of ML SA1. A thorough risk assessment, based on authoritative safety data, is the first step in any self-validating safety system.

PART 1: CORE HAZARD ASSESSMENT & RATIONALE

Understanding the 'why' is critical for adherence and safety. The disposal protocol for ML SA1 is dictated by its specific classifications according to the Globally Harmonized System (GHS) and transport regulations. The Safety Data Sheet (SDS) is our primary authoritative source for this information.

ML SA1 is classified as:

  • Acutely Toxic (Oral, Category 3): This means it is toxic if swallowed.[3] This classification necessitates stringent handling procedures to prevent ingestion, including the mandatory use of personal protective equipment (PPE) and a strict prohibition on eating or drinking in the handling area.[3]

  • Hazardous to the Aquatic Environment (Acute 1 & Chronic 1): The compound is very toxic to aquatic life, with long-lasting effects.[3] This is a critical consideration that strictly forbids disposal down the drain or in regular waste streams, as release into the environment could cause significant ecological damage.[3][4]

Due to these hazards, ML SA1 is assigned UN Number 2811 , classifying it as a "Toxic solid, organic, n.o.s." for transport purposes.[3] This designation mandates that its disposal be handled as regulated hazardous waste.

Hazard Summary Table
Hazard ClassificationGHS CodeSignal WordPictogramRationale for Disposal Protocol
Acute Toxicity (Oral)H301Danger💀Prevents accidental ingestion by personnel. Mandates controlled, contained waste.
Acute Aquatic HazardH400Danger🌳Prevents release into waterways, protecting aquatic ecosystems.
Chronic Aquatic HazardH410Danger🌳Ensures long-term environmental protection due to the substance's persistence.
UN Transport ClassUN 2811--Dictates that waste must be managed by a licensed hazardous waste contractor.

PART 2: PRE-DISPOSAL PROTOCOL: A SELF-VALIDATING SYSTEM

A trustworthy protocol is one that is self-validating, meaning it has built-in checks and clear steps that inherently minimize risk. Before generating the first drop of waste, this system must be in place.

A. Required Personal Protective Equipment (PPE)

The principle here is to create a barrier between the researcher and the hazardous material. All handling and disposal steps require:

  • Protective Gloves: Handle with chemically resistant gloves (e.g., nitrile). Contaminated gloves must be disposed of as hazardous waste along with the ML SA1.[5]

  • Protective Clothing: A standard lab coat is required to prevent skin contact.[5]

  • Eye/Face Protection: Wear safety glasses with side shields or a face shield to protect against accidental splashes or dust generation.[5]

B. Waste Stream Identification and Segregation

The cornerstone of compliant waste management is rigorous segregation. This prevents dangerous chemical reactions and ensures each waste type is treated appropriately.[6][7]

  • Establish a Designated Waste Container: Before starting your experiment, designate a specific container solely for ML SA1 hazardous waste.

  • Isolate the Waste: Never mix ML SA1 waste with other waste streams, especially non-hazardous waste.[5][6] Co-mingling can contaminate an entire batch of waste, leading to unnecessarily high disposal costs and regulatory risks.

PART 3: STEP-BY-STEP DISPOSAL WORKFLOW

This protocol provides a direct, step-by-step methodology for safely moving ML SA1 from a used reagent to a properly managed hazardous waste stream.

Experimental Protocol: ML SA1 Waste Management
  • Containerization:

    • 1.1 Place all waste containing ML SA1 (e.g., unused solid, contaminated sharps, pipette tips, dissolved solutions) into a dedicated, compatible, and leak-proof hazardous waste container.[6][7] Keeping the chemical in its original container is often a good practice if feasible.[4][5]

    • 1.2 Ensure the container can be securely sealed. For solids, a screw-cap wide-mouth bottle is ideal. For contaminated sharps, use a designated, puncture-proof sharps container.[6][8]

    • 1.3 Keep the container closed at all times except when adding waste. This is a key requirement of EPA's satellite accumulation area regulations.[9]

  • Labeling:

    • 2.1 Immediately label the waste container. An unlabeled container is a serious safety and compliance violation.

    • 2.2 The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "ML SA1," and all associated hazard symbols (Skull and Crossbones, Environment).[3][10][11] Your institution's Environmental Health & Safety (EHS) department may provide standardized labels.

  • Accumulation:

    • 3.1 Store the labeled waste container in a designated Satellite Accumulation Area (SAA) . The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][11]

    • 3.2 The SAA should be a secondary containment tray to capture any potential leaks.

    • 3.3 Do not accumulate more than 55 gallons of hazardous waste (or one quart of acute hazardous waste) in an SAA, per EPA regulations.[9][10]

  • Final Disposal:

    • 4.1 Once the container is full, or when the experiment is complete, arrange for its removal.

    • 4.2 Contact your institution's EHS department or designated hazardous waste management service to schedule a pickup.[4]

    • 4.3 Do NOT pour ML SA1 waste down the drain or place it in the regular trash under any circumstances.[4][5] The ultimate disposal will be handled by the licensed contractor via methods like incineration or chemical stabilization to render the waste less harmful.[6][7]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Contractor Operations cluster_decision Critical Checkpoints gen ML SA1 Waste Generated (Solid, Liquid, Contaminated Materials) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe container Step 2: Place in Compatible Container ppe->container label_waste Step 3: Label Container 'Hazardous Waste - ML SA1' + Hazard Pictograms container->label_waste saa Step 4: Store in SAA (At/Near Point of Generation) label_waste->saa is_full Container Full? saa->is_full Accumulating pickup Step 5: Schedule EHS Pickup transport Step 6: Transport by Licensed Contractor pickup->transport dispose Step 7: Final Disposal (e.g., Incineration) transport->dispose is_full->saa No is_full->pickup Yes

Caption: Decision workflow for the safe disposal of ML SA1 waste.

PART 4: SPILL MANAGEMENT PROTOCOL

In the event of a spill, a swift and correct response is crucial to mitigate risk.

  • Evacuate & Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain & Absorb:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust. Place into a labeled hazardous waste container.[4]

    • For liquid spills (e.g., ML SA1 in DMSO), cover with an inert absorbent material like vermiculite or sand.[4] Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's EHS department, as required by your laboratory's Chemical Hygiene Plan.[4][12]

By adhering to this comprehensive guide, you ensure that your critical research with ML SA1 is conducted with the highest standards of safety, integrity, and environmental stewardship.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Chemical Waste Management in Laboratories: Laws, Regulations, and Best Practices. LabManager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Managing Hazardous Chemical Waste in the Lab. LabManager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting. MCF Environmental Services. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]

  • ML-SA1. Wikipedia. [Link]

  • Selective Gαi subunits as novel direct activators of transient receptor potential canonical (TRPC)4 and TRPC5 channels. PubMed. [Link]

  • ML-SA1 Increases Trafficking and Reduces Lysosome Storage. SciTechDaily. [Link]

  • TRPC1 as a negative regulator for TRPC4 and TRPC5 channels. PubMed. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney. [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling ML-SA1

Author: BenchChem Technical Support Team. Date: January 2026

As a potent and selective agonist of the transient receptor potential mucolipin (TRPML) channels, ML-SA1 is a valuable tool in neuroscience, lysosomal storage disorder research, and virology.[1][2] Its ability to modulate lysosomal Ca2+ release has opened new avenues for investigating cellular trafficking and clearance mechanisms.[3][4] However, the very characteristics that make ML-SA1 a powerful research compound also necessitate a rigorous and informed approach to laboratory safety. The Safety Data Sheet (SDS) for ML-SA1 classifies it as "Toxic if swallowed" and "Very toxic to aquatic life with long lasting effects," underscoring the critical importance of appropriate handling procedures to protect both researchers and the environment.[5]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with ML-SA1. Moving beyond a simple checklist, we will explore the rationale behind each safety recommendation, empowering you to build a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

ML-SA1 is classified as a toxic solid, organic, n.o.s. (UN2811), with a primary hazard of acute oral toxicity (GHS Category 3).[5] Ingestion of even small quantities can be harmful. Furthermore, its high aquatic toxicity necessitates stringent disposal protocols to prevent environmental contamination.[5] The primary routes of exposure in a laboratory setting are inhalation of the powder, ingestion through contaminated hands, and eye or skin contact. Therefore, our safety protocols are designed to create multiple barriers against these exposure routes.

Core Personal Protective Equipment (PPE) for Handling ML-SA1

A risk-based approach is essential when selecting PPE for handling any chemical. For ML-SA1, the following PPE is mandatory for all procedures involving the solid compound or its solutions.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Nitrile is recommended for its chemical resistance.[6][7] Double-gloving is recommended when handling the pure solid or preparing stock solutions.
Eye Protection Safety glasses with side shields or gogglesProtects the eyes from splashes of solutions or airborne particles of the solid.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.[7][8]
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Workflow for Safe Handling of ML-SA1

The following diagram illustrates the critical decision points and safety measures for handling ML-SA1, from initial receipt to final disposal.

ML_SA1_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_use Experimental Use cluster_cleanup Cleanup & Disposal A Review SDS and SOPs B Don Appropriate PPE: - Lab Coat - Goggles - Nitrile Gloves A->B C Weighing Solid ML-SA1 B->C E Preparing Stock Solutions (e.g., in DMSO) B->E D Work in a certified chemical fume hood or use a respirator C->D G Cell Culture Experiments D->G F Use a fume hood E->F F->G H Maintain PPE G->H I Decontaminate work surfaces H->I J Dispose of waste in - Labeled hazardous - Waste containers I->J K Doff PPE correctly J->K L Wash hands thoroughly K->L

Caption: A workflow diagram illustrating the key safety steps for handling ML-SA1.

Experimental Protocols: A Step-by-Step Guide

Preparing a Stock Solution of ML-SA1 in DMSO

ML-SA1 is soluble in DMSO.[9] The following protocol outlines the safe preparation of a stock solution.

  • Preparation : Before starting, ensure you are in a designated area for handling toxic compounds, preferably within a certified chemical fume hood. Don all required PPE as listed in the table above.

  • Weighing : Carefully weigh the desired amount of solid ML-SA1. Use a microbalance within the fume hood if possible. If not, wear a respirator.

  • Solubilization : Add the appropriate volume of DMSO to the vial containing the ML-SA1 powder. Cap the vial securely.

  • Mixing : Gently vortex or sonicate the vial until the ML-SA1 is completely dissolved.

  • Labeling and Storage : Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Store the solution at +4°C.

Emergency Procedures: Immediate Actions

In the event of an exposure, immediate and correct action is crucial.

  • If Swallowed : Immediately call a poison center or doctor.[5] Rinse your mouth with water.[5] Do not induce vomiting.

  • Skin Contact : Remove contaminated clothing.[10] Vigorously wash the affected area with plenty of soap and water for at least 3-5 minutes.[10]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, ML-SA1 and its containers must be disposed of as hazardous waste.[5]

  • Solid Waste : All disposable materials that have come into contact with ML-SA1 (e.g., gloves, weigh boats, pipette tips) must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions of ML-SA1 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination : All work surfaces and equipment should be decontaminated with a suitable cleaning agent after use.

By adhering to these guidelines, researchers can safely harness the scientific potential of ML-SA1 while minimizing personal and environmental risk. A culture of safety, built on a thorough understanding of the hazards and the rationale for protective measures, is the bedrock of innovative and responsible research.

References

  • Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(8), jcs260845.
  • SciTechDaily. (2012, March 13). ML-SA1 Increases Trafficking and Reduces Lysosome Storage. Retrieved from [Link]

  • Xia, Z., et al. (2020). ML-SA1, a selective TRPML agonist, inhibits DENV2 and ZIKV by promoting lysosomal acidification and protease activity. Antiviral Research, 182, 104922.
  • Alzheimer's Drug Discovery Foundation. (n.d.). TRPML1 Agonists. Retrieved from [Link]

  • Wikipedia. (n.d.). ML-SA1. Retrieved from [Link]

  • Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench [Video]. YouTube. Retrieved from [Link]

  • Zhong, W., et al. (2023). Induction of lysosomal exocytosis and biogenesis via TRPML1 activation for the treatment of uranium-induced nephrotoxicity.
  • ResearchGate. (n.d.). TRPML1 activation with ML-SA1 triggers an efficient removal of.... Retrieved from [Link]

  • World Health Organization. (2014). Personal Protective Equipment for Use in a Filovirus Disease Outbreak: Rapid Advice Guideline. Retrieved from [Link]

  • Hite, R. K., et al. (2017). Human TRPML1 channel structures in open and closed conformations.
  • Universitat de Barcelona. (n.d.). Basic procedures for action in case of biological emergencies. Retrieved from [Link]

  • Environmental Health & Safety, University of Texas at Dallas. (2024, July 24). Chapter 10: Personal Protective Equipment for Biohazards. Retrieved from [Link]

  • Safe Ag Systems. (2021, May 6). Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). TRPML1 agonist ML-SA1 increases the levels of lysosomal membrane.... Retrieved from [Link]

  • Feng, X., et al. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–453.
  • Bido, S., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 645100.
  • ResearchGate. (n.d.). TRPML1 activation with ML-SA1 reduces the U-induced LMP and LMP-related.... Retrieved from [Link]

  • Secondo, A., et al. (2019). The activation of Mucolipin TRP channel 1 (TRPML1) protects motor neurons from L-BMAA neurotoxicity by promoting autophagic clearance. Scientific Reports, 9(1), 10741.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML SA1
Reactant of Route 2
Reactant of Route 2
ML SA1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。